molecular formula C9H8O5 B188976 2-(Carboxymethoxy)benzoic acid CAS No. 635-53-0

2-(Carboxymethoxy)benzoic acid

Cat. No.: B188976
CAS No.: 635-53-0
M. Wt: 196.16 g/mol
InChI Key: JLLXSRLEXBECPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethoxy)benzoic acid is a dicarboxylic acid of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is emerging from ongoing research, its structure, incorporating a benzoic acid core linked to a second carboxylic acid via a methylene ether bridge, makes it a valuable scaffold for the design and synthesis of novel molecules. This arrangement is structurally analogous to known pharmacophores, particularly in the development of enzyme inhibitors. Researchers investigating protein tyrosine phosphatases (PTPs) may find this compound relevant, as the 2-carboxymethoxy aromatic moiety has been identified as an effective novel phosphotyrosine mimetic in the inhibition of PTP1B, a key therapeutic target for type 2 diabetes and obesity . The compound's two carboxylic acid groups offer handles for further chemical modification, including the formation of amides, esters, and coordination complexes, facilitating its use in probe development and structure-activity relationship (SAR) studies. As a building block, it can be utilized in multicomponent reactions to construct complex heterocyclic systems such as isoindolinones and phthalazinones, which are privileged structures in many pharmaceutical agents . This compound is supplied as a high-purity solid for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLXSRLEXBECPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060904
Record name Benzoic acid, 2-(carboxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-53-0
Record name 2-(Carboxymethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Carboxymethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(carboxymethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(carboxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Carboxymethoxy)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92GVS42KUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Carboxymethoxy)benzoic Acid

This guide provides a comprehensive technical overview of this compound, also known as 2-Carboxyphenoxyacetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this versatile bifunctional molecule. Furthermore, it explores its significance as a scaffold in the synthesis of pharmacologically active agents, grounded in field-proven insights and methodologies.

This compound (CAS No: 635-53-0) is an aromatic dicarboxylic acid ether. Its structure, featuring a benzoic acid moiety linked to an acetic acid via an ether bond at the ortho position, imparts a unique combination of steric and electronic properties. This bifunctionality makes it a valuable intermediate in organic synthesis, allowing for differential derivatization.[1]

The molecule's physical and chemical properties are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. Key quantitative data are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₈O₅[2][3]
Molecular Weight 196.16 g/mol [1][2]
Appearance White to off-white crystalline solid[4]
Melting Point 188-190 °C[1][2][5]
Boiling Point 411.9 ± 20.0 °C (Predicted)[1][2][5]
Density 1.430 ± 0.06 g/cm³ (Predicted)[2][5]
pKa₁ 3.04 ± 0.10 (Predicted)[2]
pKa₂ Varies based on conditions; expected to be higher than pKa₁
InChIKey JLLXSRLEXBECPY-UHFFFAOYSA-N[4]

The presence of two carboxylic acid groups with different electronic environments results in two distinct dissociation constants (pKa values). The benzoic acid proton is typically more acidic due to the direct attachment to the electron-withdrawing aromatic ring, compared to the acetic acid proton. This differential acidity is a key feature that can be exploited for selective chemical modification.

Synthesis and Chemical Reactivity

Recommended Synthetic Route: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is via the Williamson ether synthesis.[6] This Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the synthesis logically starts from salicylic acid (2-hydroxybenzoic acid), where the phenolic hydroxyl group is deprotonated to form a nucleophile that subsequently reacts with an α-haloacetic acid derivative.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenolic hydroxyl group without interfering with the carboxylate. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aperiodic solvent like DMF are common choices.[7]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis SA Salicylic Acid Base Strong Base (e.g., NaH) in Anhydrous DMF SA->Base Proton Abstraction Phenoxide Disodium Salicylate (Phenoxide Nucleophile) Base->Phenoxide Haloacetate Ethyl Bromoacetate Phenoxide->Haloacetate Williamson Ether Synthesis Intermediate Diester Intermediate Haloacetate->Intermediate Hydrolysis Base Hydrolysis (NaOH, H₂O) then Acidic Workup (HCl) Intermediate->Hydrolysis Saponification Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis via Williamson Ether Synthesis
  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve salicylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The addition will cause effervescence (H₂ gas evolution). Stir the resulting slurry for 1 hour at room temperature to ensure complete formation of the disodium salt.

  • Nucleophilic Substitution: Cool the slurry back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 80 °C for 2 hours to saponify the ester.

  • Isolation: Cool the aqueous solution and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl. The desired product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound.

Chemical Reactivity Profile

The molecule possesses two primary reactive centers: the carboxylic acid groups and the ether linkage.

G cluster_0 Reactivity Map mol This compound COOH_Benzoic Benzoic Carboxyl (pKa₁) - Esterification - Amide Formation - Reduction mol->COOH_Benzoic Most Acidic Site COOH_Acetic Acetic Carboxyl (pKa₂) - Similar reactivity, but less acidic mol->COOH_Acetic Second Acidic Site Ether Ether Linkage - Cleavage with strong acid (e.g., HBr, HI) mol->Ether Stable Bond Ring Aromatic Ring - Electrophilic Aromatic Substitution (meta-directing) mol->Ring Substitution Site

Caption: Key reactive sites of this compound.

  • Carboxylic Acid Reactions: Both carboxyl groups can undergo standard transformations such as esterification, amide bond formation (after conversion to an acid chloride), and reduction to alcohols.[8] Selective functionalization of the more acidic benzoic carboxyl group is achievable under carefully controlled conditions.

  • Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI, which proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide.[2]

  • Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The carboxyl group is an electron-withdrawing, meta-directing group, meaning incoming electrophiles will primarily add to the positions meta to the carboxyl function.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 Broad Singlet 2H -COOH (both protons, exchangeable)
7.5 - 7.8 Multiplet 2H Aromatic C-H (ortho/para to -COOH)
7.0 - 7.3 Multiplet 2H Aromatic C-H (meta to -COOH)

| 4.75 | Singlet | 2H | O-CH₂-COOH |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~170.5 -CH₂-C OOH
~168.0 Ar-C OOH
~155.0 C -O-CH₂ (Aromatic)
115 - 135 Aromatic Carbons (4 signals)
~120.0 C -COOH (Aromatic)

| ~65.0 | O-C H₂-COOH |

Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 O-H Stretch (very broad) Carboxylic Acid (H-bonded dimer)
~1710 C=O Stretch Carboxylic Acid (Aromatic)
~1685 C=O Stretch Carboxylic Acid (Aliphatic)
~1600, ~1470 C=C Stretch Aromatic Ring

| ~1250 | C-O Stretch | Aryl Ether |

Determination of Dissociation Constants (pKa)

The two pKa values are fundamental parameters influencing solubility, lipophilicity, and biological receptor interactions. They can be accurately determined via potentiometric titration.

G cluster_0 Titration Workflow start Prepare Analyte: Dissolve known mass of acid in H₂O/Co-solvent titrate Titrate with standardized strong base (e.g., 0.1 M NaOH) start->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot pH vs. Volume record->plot analyze Identify two equivalence points (Vₑ₁ and Vₑ₂) and two half-equivalence points (Vₑ₁/2 and (Vₑ₁+Vₑ₂)/2) plot->analyze pka Determine pKa values: pH at Vₑ₁/2 = pKa₁ pH at (Vₑ₁+Vₑ₂)/2 ≈ pKa₂ analyze->pka

Caption: Experimental workflow for pKa determination by titration.

Protocol 3.2: pKa Determination by Potentiometric Titration
  • Preparation: Accurately weigh ~100 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a 50:50 water:dioxane mixture to ensure solubility).[1]

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place the dissolved sample in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Data Collection: Fill a burette with standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue well past the second equivalence point.

  • Analysis: Plot pH versus the volume of NaOH added. The two inflection points on the curve correspond to the two equivalence points. The pH at half the volume of the first equivalence point is pKa₁. The pH at the midpoint between the first and second equivalence points is pKa₂.[9]

Applications in Medicinal Chemistry and Drug Development

While primarily an intermediate, the this compound scaffold is closely related to phenoxyacetic acid derivatives, a class of compounds with diverse and potent biological activities.[10] Its structure is a valuable starting point for building libraries of drug candidates due to its multiple points for diversification.

  • Scaffold for Receptor Agonists/Antagonists: Phenoxyacetic acid derivatives have been successfully developed as potent agonists for the free fatty acid receptor 1 (FFA1), a key target for treating type 2 diabetes.[11] The dual carboxylic acid functionality allows for the creation of molecules that can form multiple hydrogen bonds and salt bridges within a receptor's binding pocket.

  • Anti-Inflammatory Agents: The general structure is also found in compounds designed as selective COX-2 inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] The ability to functionalize the aromatic ring and the two carboxyl groups allows for fine-tuning of selectivity and pharmacokinetic properties.

  • Antimicrobial and Anticancer Leads: Various derivatives have shown promising antimicrobial and cytotoxic activity against cancer cell lines.[10] The scaffold serves as a template to orient other pharmacophoric groups in three-dimensional space.

Safety, Handling, and Storage

As a dicarboxylic acid, this compound requires careful handling to avoid irritation. The following information is synthesized from standard safety data sheets.

AspectGuidelineReference(s)
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Handling Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[11][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong bases and oxidizing agents.[13]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air.[11][13]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.[11]

References

  • Guidechem. (n.d.). This compound 635-53-0.
  • ResearchGate. (2020). Synthesis of higher carboxylic acids from ethers, CO2 and H2.
  • ChemicalBook. (n.d.). This compound CAS#: 635-53-0.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.
  • Stenutz. (n.d.). This compound.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids.
  • ChemicalBook. (n.d.). 635-53-0(this compound) Product Description.
  • Chemistry LibreTexts. (2023). Reactions of Ethers - Acidic Cleavage.
  • Reddit. (2025). Ether VS carboxylic acid reactivity.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids, their Salts with 2-ethoxy-6,9-Diaminoacridine and D-gl.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors....
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid....
  • Benchchem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid....
  • Quora. (2018). How can we prepare benzoic acid from salicylic acid?.
  • Asian Journal of Chemistry. (2006).
  • YouTube. (2022). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid).
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids....
  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.
  • Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
  • NIST. (n.d.). Benzoic acid - the NIST WebBook.
  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates....
  • ResearchGate. (2025). Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid.
  • RSC Education. (n.d.). Determining the pKa of 2-hydroxybenzoic acid.
  • Asian Journal of Chemistry. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Scirp.org. (n.d.). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water....

Sources

2-(Carboxymethoxy)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Carboxymethoxy)benzoic Acid (CAS: 635-53-0) for Researchers and Drug Development Professionals

Introduction

This compound, also known as O-(carboxymethyl)salicylic acid, is a multifunctional organic compound distinguished by its dual carboxylic acid moieties and an ether linkage. Its unique architecture, derived from salicylic acid, positions it as a highly versatile building block and a molecule of significant interest in medicinal chemistry, polymer science, and materials research. The strategic placement of a flexible carboxymethoxy group ortho to a benzoic acid function imparts valuable physicochemical properties, including the capacity for metal ion chelation and the ability to serve as a sophisticated linker in the design of complex molecular architectures.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications in drug discovery and analytical characterization. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, potential mechanisms of action, and practical experimental protocols.

Physicochemical and Structural Properties

The structural and physical properties of this compound are foundational to its utility. The molecule integrates the rigidity of a benzene ring with the flexibility of an ether linkage, while presenting two distinct acidic protons with different pKa values.

PropertyValueSource(s)
CAS Number 635-53-0[1]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms O-(Carboxymethyl)salicylic acidN/A
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 188-190 °C[2]
Boiling Point 411.9 ± 20.0 °C (Predicted)[2]
Density 1.430 ± 0.06 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in cold water, more soluble in hot water and polar organic solvents like ethanol and acetone.General chemical principles

Synthesis and Purification

The most direct and common method for preparing this compound is through the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable and scalable route using readily available starting materials: salicylic acid and chloroacetic acid.

Underlying Principle: The Williamson Ether Synthesis

The synthesis proceeds in two key stages. First, a strong base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of salicylic acid. The phenoxide is a significantly more potent nucleophile than the neutral hydroxyl group. Second, this phenoxide attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in an S(N)2 reaction to form the ether linkage.[3][4] Since both carboxyl groups are deprotonated under the basic reaction conditions, a final acidification step is required to yield the neutral product. The choice of a primary alkyl halide (chloroacetic acid) is crucial, as secondary or tertiary halides would favor an E2 elimination side reaction.[5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification Salicylic_Acid Salicylic Acid Phenoxide Disodium Salicylate (Phenoxide Intermediate) Salicylic_Acid->Phenoxide Deprotonation of -OH and -COOH Chloroacetic_Acid Chloroacetic Acid NaOH NaOH (aq) Intermediate_Salt Trisodium Salt Intermediate Phenoxide->Intermediate_Salt Nucleophilic Attack Chloroacetic_Acid->Intermediate_Salt HCl HCl (aq) Final_Product This compound (Precipitate) Intermediate_Salt->Final_Product Protonation

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[6]

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of 2 M sodium hydroxide solution (0.2 mol NaOH). Stir until a clear solution is obtained.

  • Addition of Alkylating Agent: To the stirred solution, add 10.4 g (0.11 mol) of chloroacetic acid dissolved in a minimal amount of water.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a water bath at 90-100 °C for 2 hours. The solution may change color during this time.

  • Cooling and Acidification: After the reflux period, cool the flask to room temperature and then further in an ice bath. Slowly and cautiously, add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve it completely. If any insoluble impurities remain, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 70-80%.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Expected Features)
  • ¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) is expected to show a characteristic singlet for the methylene protons (-O-CH₂-COOH) around 4.7-4.9 ppm. The four aromatic protons will appear as a complex multiplet pattern between 7.0 and 8.0 ppm. Two broad singlets corresponding to the two acidic carboxylic acid protons will be observed downfield, typically above 10 ppm, which are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. The two carbonyl carbons of the carboxylic acids are expected in the 168-172 ppm region. The methylene carbon (-CH₂-) should appear around 65-70 ppm. The six aromatic carbons will resonate between 115 and 160 ppm, with the carbon attached to the ether oxygen appearing most downfield in this range.

  • FT-IR Spectroscopy: The infrared spectrum is dominated by features characteristic of carboxylic acids. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[7][8] Two distinct C=O stretching absorptions are expected: one for the aromatic carboxylic acid (~1680-1700 cm⁻¹) and one for the aliphatic carboxylic acid (~1710-1730 cm⁻¹). A strong C-O stretching band for the ether linkage should be visible around 1220-1250 cm⁻¹.[8]

Detailed Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 275 nm.

  • Standard Preparation: Prepare a stock solution of the purified this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Gradient Elution Method:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration.

  • Analysis: Inject 10 µL of the sample. The purity is calculated based on the relative peak area of the main product peak compared to the total area of all observed peaks.

Applications in Research and Drug Development

The structure of this compound makes it a valuable scaffold in several areas of drug discovery and materials science.

  • Precursor for Bioactive Molecules: It serves as a key intermediate in the synthesis of more complex molecules, particularly anti-inflammatory agents.[2] The dual carboxylic acid groups allow for differential functionalization, enabling the creation of diverse chemical libraries for screening. Numerous benzoic acid derivatives are subjects of patents for treating a wide range of diseases, from cancer to tuberculosis.[9][10]

  • Chelating Agent and Linker: The ortho arrangement of the carboxyl and carboxymethoxy groups creates an effective bidentate chelation site for metal ions. This property is highly relevant in the design of drugs intended to modulate the activity of metalloenzymes or to sequester toxic metal ions. Studies on hydroxylated benzoic acid derivatives have demonstrated their potential as iron-chelating drugs for treating iron overload conditions.[11]

  • Modifier of Pharmacokinetic Profiles: The compound can be incorporated into existing drug molecules to enhance solubility, alter metabolic stability, or improve pharmacokinetic properties. Its hydrophilic nature can improve the water solubility of parent compounds, which is a common challenge in drug development.[2]

Biological Activity and Mechanism of Action

While specific biological activities are typically associated with its derivatives, the core structure of this compound suggests a primary mechanism of action rooted in its ability to chelate metal ions.

Hypothesized Mechanism: Metal Ion Chelation

Many critical biological processes are catalyzed by enzymes that require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺/³⁺) in their active site. By binding to this essential metal ion, a chelating agent like this compound can act as an enzyme inhibitor. The carboxymethoxy side chain provides conformational flexibility, allowing the two carboxyl groups to orient themselves optimally to coordinate with a metal ion, effectively removing it from its functional role within the enzyme. This mechanism is a well-established strategy in drug design, particularly for inhibitors of matrix metalloproteinases (MMPs) and other zinc-dependent enzymes.

Caption: Chelation of a metal ion (M²⁺) by this compound.

Safety and Handling

As a dicarboxylic acid, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This information is for general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from Experimental Organic Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709) - 2-Methoxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ramos, M. N., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275.
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - 1H NMR Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) - 2-Aminobenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594) - 2-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Burgstahler, A. W., & Worden, L. R. (n.d.). coumarone. Organic Syntheses Procedure. Retrieved from [Link]

  • Sultan, M. T., Tomma, J., & Abid, N. S. (2020). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid [Figure]. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). RU2573388C2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydromorphone, prodrugs, methods for producing and using them.
  • Palacios, M. L. D., & Pellón, R. F. (2002). Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent.
  • Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
  • Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. ACS Omega, 8(1), 42-47.
  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Grady, R. W., Graziano, J. H., Akers, H. A., & Cerami, A. (1976). The development of new iron-chelating drugs. Journal of Pharmacology and Experimental Therapeutics, 196(2), 478–485.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.
  • Patsnap. (n.d.). Benzoic acid derivatives and application thereof. Eureka. Retrieved from [Link]

  • Medicinal chemistry notes. (2022, October 14). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid) [Video]. YouTube. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • Lim, S. H., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262.
  • DrugPatentWatch. (n.d.). The Evolution of Patent Claims in Drug Lifecycle Management. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20924-54-3, Benzoic acid, 2-[(carboxyMethoxy)Methyl]-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(Carboxymethoxy)benzoic acid, a dicarboxylic acid derivative of benzoic acid, presents a molecular architecture of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring both a carboxylic acid directly attached to the benzene ring and a carboxymethoxy substituent at the ortho position, imparts unique chemical properties, including the capacity for chelation and the formation of diverse supramolecular assemblies. This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its synthesis, structural elucidation through spectroscopic methods, and key structural features. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for professionals in drug development and related fields.

Introduction: The Architectural Significance of this compound

This compound (IUPAC Name: this compound; CAS Number: 635-53-0; Molecular Formula: C₉H₈O₅; Molecular Weight: 196.16 g/mol ) is an organic compound whose structural features make it a versatile building block in various chemical applications.[1][2] The presence of two carboxylic acid groups with different pKa values, an ether linkage, and an aromatic ring system allows for a wide range of chemical modifications and interactions.

The strategic placement of the carboxymethoxy group ortho to the benzoic acid moiety creates a pre-organized binding site, making it an excellent ligand for metal ions. This has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and material properties. In the realm of drug development, the scaffold of this compound is explored for the synthesis of novel anti-inflammatory agents and other biologically active molecules, where its ability to mimic aspects of natural ligands and its potential for prodrug strategies are of particular interest.[2]

This guide will delve into the synthesis and detailed structural analysis of this molecule, providing a foundational understanding for its application and further investigation.

Synthesis and Characterization: From Precursors to Purified Product

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis.[3][4] This venerable yet reliable SN2 reaction provides a straightforward route from readily available starting materials.

Causality of the Synthetic Route Selection

The Williamson ether synthesis is the method of choice for several key reasons:

  • High Reactivity of the Phenoxide: Salicylic acid, the starting material, possesses a phenolic hydroxyl group. Deprotonation of this group with a suitable base generates a highly nucleophilic phenoxide ion, which is crucial for the subsequent nucleophilic attack.

  • Efficacy of the Alkylating Agent: Chloroacetic acid serves as an effective electrophile. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, and the adjacent carboxylic acid group, while electron-withdrawing, does not sterically hinder the reaction at the α-carbon.

  • Favorable Reaction Conditions: The reaction can be carried out under relatively mild conditions, typically in a polar aprotic solvent, which facilitates the SN2 mechanism.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis and purification of this compound. Each step includes checkpoints and expected outcomes to ensure the integrity of the process.

Materials:

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • pH indicator paper

  • Büchner funnel and filtration apparatus

Step-by-Step Procedure:

  • Preparation of the Sodium Salicylate Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide (2 molar equivalents). Gentle heating may be applied to facilitate dissolution.

    • Rationale: This step deprotonates both the carboxylic acid and the phenolic hydroxyl group of salicylic acid, forming the disodium salt. The phenoxide is the key nucleophile for the subsequent ether synthesis.

  • Williamson Ether Synthesis Reaction:

    • To the stirred solution of disodium salicylate, slowly add an equimolar amount of an aqueous solution of chloroacetic acid that has been neutralized with sodium hydroxide (to form sodium chloroacetate).

    • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The phenoxide attacks the α-carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.

    • Rationale: Acidification protonates both carboxylate groups, rendering the product insoluble in the aqueous medium.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot water or an ethanol/water mixture. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

    • Rationale: Recrystallization is a critical step to remove impurities, leading to a product with high purity, which is essential for accurate structural analysis and subsequent applications. The melting point of the purified product should be sharp and consistent with the literature value (approximately 188-190 °C).[2]

Synthesis_Workflow Salicylic_Acid Salicylic Acid Disodium_Salicylate Disodium Salicylate (in situ) Salicylic_Acid->Disodium_Salicylate NaOH NaOH (aq) NaOH->Disodium_Salicylate Reaction_Mixture Reaction Mixture (Reflux) Disodium_Salicylate->Reaction_Mixture Chloroacetic_Acid Sodium Chloroacetate (aq) Chloroacetic_Acid->Reaction_Mixture Crude_Product Crude this compound (Precipitate) Reaction_Mixture->Crude_Product Acidification (HCl) Purified_Product Purified Product (Crystals) Crude_Product->Purified_Product Recrystallization Fragmentation_Pathway M_H [M-H]⁻ m/z 195 Fragment_151 [M-H-CO₂]⁻ m/z 151 M_H->Fragment_151 -44 Loss_CO2 Loss of CO₂ Fragment_109 [M-H-CO₂-CH₂CO]⁻ m/z 109 Fragment_151->Fragment_109 -42 Loss_CH2CO Loss of CH₂CO

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Carboxymethoxy)benzoic Acid Derivatives

Foreword

In the landscape of modern chemical synthesis and drug discovery, the utility of a molecular scaffold is measured by its versatility, accessibility, and the functional diversity of its derivatives. This compound, a seemingly simple bifunctional aromatic compound, represents a core moiety of significant interest. Its unique architecture, featuring both a carboxylic acid and a carboxymethoxy group ortho to each other on a benzene ring, provides a rich platform for synthetic modification and diverse applications. This guide is designed for researchers, medicinal chemists, and materials scientists, offering a comprehensive exploration of the synthesis, properties, and applications of this scaffold and its derivatives. We will delve into the causality behind synthetic strategies, the practical applications that drive research in this area, and the analytical rigor required to validate these novel chemical entities.

The this compound Core Moiety

This compound (also known as 2-Carboxyphenoxyacetic acid) is an organic compound featuring a benzoic acid backbone substituted with a carboxymethoxy group at the ortho position.[1] This arrangement of two acidic functional groups with different spacers from the aromatic ring (a direct linkage vs. an ether linkage) imparts distinct chemical properties and steric arrangements, making it a valuable building block in several scientific domains.

Chemical Structure and Properties

The fundamental structure provides two key sites for chemical reactions: the two carboxylic acid groups. These can be differentially functionalized, although this often requires carefully planned protection-deprotection strategies. The ether linkage is generally stable, and the aromatic ring can undergo electrophilic substitution, though the existing substituents are deactivating.

Caption: Chemical structure of the this compound core.

Physicochemical Data

A summary of the key physicochemical properties of the parent compound is essential for any experimental design.

PropertyValueReference(s)
CAS Number 635-53-0[1][2][3][4][5]
Molecular Formula C₉H₈O₅[2][3][5]
Molecular Weight 196.16 g/mol [2][5][6]
Melting Point 188-190 °C[1][3][6]
Boiling Point 411.9 ± 20.0 °C (Predicted)[1][3]
Density 1.430 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 3.04 ± 0.10 (Predicted)[1]

Synthesis of the Core Scaffold

The most common and direct route to this compound is through a Williamson ether synthesis, a robust and well-understood reaction. This method involves the reaction of a salicylate (the salt of salicylic acid) with a haloacetic acid ester, followed by saponification.

General Synthesis Workflow

The workflow involves two primary stages: ether formation and ester hydrolysis. Understanding the causality of each step is critical for optimizing the reaction and ensuring high purity of the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the title compound. Each step includes justifications for the chosen reagents and conditions.

Objective: To synthesize this compound from methyl salicylate.

Materials:

  • Methyl salicylate

  • Sodium methoxide (or sodium metal in methanol)

  • Ethyl bromoacetate

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (for washing)

  • Deionized water

Step-by-Step Methodology:

  • Preparation of the Nucleophile (Sodium Methyl Salicylate):

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl salicylate in anhydrous methanol.

    • Slowly add one equivalent of sodium methoxide solution. The phenolic proton of the salicylate is significantly more acidic than the alcoholic proton of methanol, ensuring selective deprotonation to form the highly nucleophilic phenoxide.

    • Causality: Using the methyl ester of salicylic acid protects the carboxylic acid from participating in the reaction. Anhydrous conditions are crucial to prevent the highly basic sodium methoxide from being consumed by water.

  • Williamson Ether Synthesis:

    • To the freshly prepared sodium methyl salicylate solution, add a slight excess (1.1 equivalents) of ethyl bromoacetate dropwise.

    • Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the electrophilic carbon of ethyl bromoacetate. Bromoacetate is a good leaving group, facilitating the reaction.

  • Hydrolysis (Saponification):

    • After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (at least 2.5 equivalents to hydrolyze both ester groups).

    • Heat the mixture to 60 °C for 5 hours or until TLC indicates the complete disappearance of the diester intermediate.[7]

    • Causality: This is a standard base-catalyzed hydrolysis of the methyl and ethyl esters to their corresponding carboxylates (as sodium salts), which are soluble in the aqueous methanol mixture. Heating accelerates the hydrolysis.

  • Workup and Isolation:

    • Reduce the volume of the solution under reduced pressure to remove most of the methanol.[7]

    • Wash the remaining aqueous layer with dichloromethane to remove any unreacted, non-polar starting materials or byproducts.[7]

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH reaches ~2.[7] The target compound, being a dicarboxylic acid, is insoluble in strongly acidic aqueous media and will precipitate out.

    • Causality: Acidification protonates the disodium salt, converting it to the neutral dicarboxylic acid, which has low water solubility, thus enabling its isolation by precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl).[7]

    • Dry the solid product in a vacuum oven. A pale yellow or white solid is typically obtained with a yield of around 90%.[7]

    • The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Key Derivatives and Their Applications

The true value of the this compound scaffold lies in the diverse properties and applications of its derivatives. These range from crucial roles in medicine to the construction of advanced materials.

Pharmaceutical and Medicinal Chemistry

Benzoic acid and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The this compound scaffold serves as a key intermediate and structural motif in this field.

  • Anti-inflammatory Agents: The structure is used in the preparation of compounds with potential anti-inflammatory activity.[6] The two acidic groups can chelate ions or interact with multiple sites on a biological target.

  • Anticancer Research: Many synthetic benzoic acid derivatives have been investigated for their anticancer potential.[8][10] They can be designed to inhibit specific enzymes or disrupt cellular processes. For instance, rhodanine-scaffold-based benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases.[11]

  • Prodrugs: The carboxylic acid groups can be esterified to create prodrugs. These esters can improve lipophilicity, allowing for better diffusion across cell membranes, and are later hydrolyzed by intracellular esterases to release the active acidic drug.[12] This approach is particularly relevant for developing treatments for diseases like tuberculosis.[12]

  • Local Anesthetics: While not a direct application of the title compound, the broader class of benzoic acid derivatives includes important local anesthetics like benzocaine and procaine, highlighting the pharmacological relevance of this chemical class.[13][14]

Case Study: Inhibition of Slingshot Phosphatase

Slingshot (SSH) phosphatases are key regulators of cytoskeleton dynamics by dephosphorylating and activating cofilin. Over-activity of SSH can lead to increased cell migration, a hallmark of cancer metastasis.

LIMK LIM Kinase pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (Active) Actin Actin Filament Dynamics & Cell Migration Cofilin->Actin Regulates pCofilin->Cofilin Dephosphorylates SSH Slingshot (SSH) Phosphatase BenzoicAcidDeriv Benzoic Acid Derivative (Inhibitor) BenzoicAcidDeriv->SSH Inhibits

Caption: Inhibition of the Slingshot (SSH)-cofilin pathway by benzoic acid derivatives.[11]

Certain para-substituted benzoic acid derivatives have been shown to act as competitive inhibitors of SSH, leading to a decrease in cofilin dephosphorylation and subsequent inhibition of cell migration.[11] This provides a strong rationale for exploring this compound derivatives as potential anticancer therapeutics targeting metastasis.

Coordination Chemistry and Materials Science

The presence of two carboxylate groups makes this compound and its derivatives excellent ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[15] The ability of the carboxylate groups to adopt various coordination modes (monodentate, bidentate, bridging) allows for the formation of diverse and complex structures.[15][16]

These materials have potential applications in:

  • Catalysis: The porous nature and exposed metal centers of MOFs can be utilized for heterogeneous catalysis.[15]

  • Gas Storage and Separation: The defined pore sizes and chemical environments within MOFs can be tailored for selective gas adsorption.

  • Sensing: Changes in the framework upon binding of an analyte can lead to a detectable signal (e.g., fluorescence quenching).

Conclusion and Future Outlook

The this compound scaffold is more than just a simple organic molecule; it is a versatile platform for innovation. Its straightforward synthesis makes it readily accessible, while its dual functional groups open up a vast chemical space for derivatization. From designing next-generation therapeutics that target complex cellular pathways to engineering novel materials with tailored properties, the potential applications are both broad and significant. Future research will likely focus on developing more selective synthetic methodologies to functionalize the two carboxylic acid groups independently, creating highly complex and targeted molecules. As our understanding of biological targets and material requirements grows, the demand for versatile and intelligently designed scaffolds like this compound will undoubtedly continue to increase.

References

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link][2]

  • Matrix Fine Chemicals. (n.d.). 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 635-53-0]. Retrieved from [Link][4]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][6]

  • ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Retrieved from [Link][15]

  • ChemBK. (n.d.). 2-(carboxymethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link][8]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link][11]

  • Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link][13]

  • NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Retrieved from [Link][12]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link][10]

  • NIH. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. PMC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]

  • MDPI. (n.d.). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Retrieved from [Link][16]

  • YouTube. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Retrieved from [Link][14]

Sources

A Technical Guide to 2-(Carboxymethoxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(carboxymethoxy)benzoic acid, a key organic intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its chemical properties, a validated synthesis protocol via Williamson ether synthesis, and a comprehensive analysis of its spectroscopic characteristics. Furthermore, this guide elucidates the compound's significance as a molecular scaffold in drug development, with a particular focus on its application in the design of novel anti-inflammatory agents. The underlying principles of its biological activity, stemming from the broader class of phenoxyacetic acid derivatives, are discussed, highlighting its potential as a chelating agent and a precursor to targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a thorough understanding of this compound's scientific and practical applications.

Introduction: Unveiling a Versatile Scaffolding Molecule

This compound, also known by its synonym 2-carboxyphenoxyacetic acid, is an aromatic dicarboxylic acid that has garnered significant interest in the field of medicinal chemistry. Its structure, which features a benzoic acid moiety linked to an acetic acid group via an ether linkage, provides a unique combination of rigidity and flexibility. This structural motif makes it an attractive starting point for the synthesis of more complex molecules with diverse biological activities. The presence of two carboxylic acid groups also imparts chelating properties, opening avenues for its use in applications beyond traditional drug-receptor interactions. This guide will provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its role in the development of new therapeutic agents.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 2-Carboxyphenoxyacetic acid, o-(carboxymethoxy)benzoic acid[1]
CAS Number 635-53-0[1]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point 188-190 °C
SMILES C1=CC=C(C(=C1)C(=O)O)OCC(=O)O[2]
InChIKey JLLXSRLEXBECPY-UHFFFAOYSA-N[2]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of salicylic acid (2-hydroxybenzoic acid) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Reaction Principle and Causality

The Williamson ether synthesis is an Sₙ2 reaction. The first step is the deprotonation of the phenolic hydroxyl group of salicylic acid using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent reaction with the weakly electrophilic chloroacetic acid. The second step involves the nucleophilic attack of the phenoxide on the α-carbon of chloroacetic acid, displacing the chloride leaving group and forming the ether linkage. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure a sufficient reaction rate.

Figure 1: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH paper or pH meter

  • Standard laboratory glassware (beaker, round-bottom flask, reflux condenser, separatory funnel, Büchner funnel)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Salicylate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of deionized water containing 8.0 g (0.2 mol) of sodium hydroxide. Stir until all solids have dissolved. This creates the sodium salicylate in situ.

  • Reaction with Chloroacetic Acid: To the solution of sodium salicylate, add 9.45 g (0.1 mol) of chloroacetic acid.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid while stirring. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3. A white precipitate of this compound will form.

  • Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities. Allow the product to air dry or dry in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized this compound. Below are the expected spectroscopic data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic protons of the two carboxyl groups.

  • Aromatic Protons (4H): These will appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, they will likely present as a complex multiplet.

  • Methylene Protons (-O-CH₂-): A singlet is expected for the two methylene protons, typically in the range of δ 4.5-5.0 ppm.

  • Carboxylic Acid Protons (2H): Two broad singlets are expected at the downfield end of the spectrum, typically above δ 10.0 ppm, corresponding to the two acidic protons. These signals are often broad due to hydrogen bonding and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbons (-COOH): Two signals are expected in the downfield region, typically between δ 165-175 ppm.

  • Aromatic Carbons: Six signals are expected in the range of δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield among the aromatic carbons.

  • Methylene Carbon (-O-CH₂-): A single signal is expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band will be present in the region of 1680-1740 cm⁻¹. This band may be split or broadened due to the presence of two carbonyl groups in different chemical environments.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups are expected in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the predicted mass spectrum would show the following:

  • Molecular Ion Peak ([M]⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.

  • Predicted Fragmentation: Predicted collision cross-section data suggests adducts such as [M+H]⁺ at m/z 197.04445 and [M-H]⁻ at m/z 195.02989.[6]

Applications in Drug Development

The phenoxyacetic acid moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of various biologically active compounds.[7]

Anti-inflammatory Agents

A significant application of phenoxyacetic acid derivatives is in the development of anti-inflammatory drugs. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid functional group, which is crucial for their activity. The mechanism of action of many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Recent studies have focused on developing phenoxyacetic acid derivatives as selective COX-2 inhibitors, which are expected to have a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs.[8][[“]] The this compound scaffold provides a rational starting point for the design of such inhibitors.

Anti_Inflammatory_Mechanism cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway cluster_2 Physiological Response Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative (e.g., from this compound) Phenoxyacetic_Acid_Derivatives Phenoxyacetic_Acid_Derivatives Phenoxyacetic_Acid_Derivatives->COX_Enzymes Inhibition

Figure 2: Potential Anti-inflammatory Mechanism of Phenoxyacetic Acid Derivatives.

Derivatives of phenoxyacetic acid have shown potent anti-inflammatory and antiepileptic activities in preclinical models.[10][11] For instance, certain derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Chelating Properties and Potential Applications

The presence of two carboxylic acid groups in this compound gives it the ability to act as a chelating agent, capable of binding to metal ions.[12][13][14][15] This property can be exploited in several ways in drug development:

  • Metal Ion Sequestration: In conditions characterized by metal overload, derivatives of this compound could be designed to sequester excess metal ions, aiding in their excretion.

  • Drug Delivery: The chelating functionality can be used to attach the molecule to metal-based drug delivery systems or to modify the pharmacokinetic properties of metallodrugs.

  • Enzyme Inhibition: Many enzymes have metal ions in their active sites. Chelating agents can inhibit these enzymes by binding to the essential metal cofactor.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis, combined with its versatile chemical structure, makes it an ideal scaffold for the creation of novel therapeutic agents. The well-documented anti-inflammatory potential of the broader class of phenoxyacetic acid derivatives provides a strong rationale for its use in the design of new treatments for inflammatory conditions. Furthermore, its inherent chelating properties offer additional avenues for therapeutic intervention. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to serve as a valuable resource for researchers and scientists in the field.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link] (Accessed: January 10, 2026).

  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. Available at: [Link] (Accessed: January 10, 2026).

  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Consensus. Available at: [Link] (Accessed: January 10, 2026).

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. Available at: [Link] (Accessed: January 10, 2026).

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link] (Accessed: January 10, 2026).

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link] (Accessed: January 10, 2026).

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link] (Accessed: January 10, 2026).

  • 13C NMR Spectrum (PHY0064709). PhytoBank. Available at: [Link] (Accessed: January 10, 2026).

  • 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link] (Accessed: January 10, 2026).

  • This compound (C9H8O5). PubChemLite. Available at: [Link] (Accessed: January 10, 2026).

  • This compound. Stenutz. Available at: [Link] (Accessed: January 10, 2026).

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link] (Accessed: January 10, 2026).

  • Williamson ether synthesis. Wikipedia. Available at: [Link] (Accessed: January 10, 2026).

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link] (Accessed: January 10, 2026).

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. Available at: [Link] (Accessed: January 10, 2026).

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link] (Accessed: January 10, 2026).

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link] (Accessed: January 10, 2026).

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Human Metabolome Database. Available at: [Link] (Accessed: January 10, 2026).

  • Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link] (Accessed: January 10, 2026).

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 10, 2026).

  • Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link] (Accessed: January 10, 2026).

  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available at: [Link] (Accessed: January 10, 2026).

  • February 3, 2021. YouTube. Available at: [Link] (Accessed: January 10, 2026).

  • Chelating agents – Knowledge and References. Taylor & Francis. Available at: [Link] (Accessed: January 10, 2026).

  • Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. ResearchGate. Available at: [Link] (Accessed: January 10, 2026).

  • 4-(Carboxymethoxy)benzoic acid. CAS Common Chemistry. Available at: [Link] (Accessed: January 10, 2026).

  • Chelating agents as coating molecules for iron oxide nanoparticles. ResearchGate. Available at: [Link] (Accessed: January 10, 2026).

  • Benzoic Acid Mass Spectrum. Let's Talk Academy. Available at: [Link] (Accessed: January 10, 2026).

  • Chelating agents. PubMed. Available at: [Link] (Accessed: January 10, 2026).

  • Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. PubMed. Available at: [Link] (Accessed: January 10, 2026).

  • Chelating Agents. LiverTox - NCBI Bookshelf. Available at: [Link] (Accessed: January 10, 2026).

Sources

An In-depth Technical Guide to the Physical Constants of 2-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethoxy)benzoic acid, also known as 2-Carboxyphenoxyacetic acid, is a bifunctional organic compound featuring both a benzoic acid moiety and a carboxymethoxy group. Its chemical structure, possessing two carboxylic acid groups with different acidic strengths and an ether linkage, makes it a molecule of interest in coordination chemistry, pharmaceutical intermediate synthesis, and materials science. An accurate understanding of its physical constants is paramount for researchers and drug development professionals to predict its behavior in various systems, design synthetic routes, and formulate new materials or active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical constants of this compound, outlines authoritative experimental methodologies for their determination, and discusses the expected spectroscopic profile to aid in its characterization. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

melting_point_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result A 1. Obtain dry, powdered sample B 2. Load 2-3 mm of sample into capillary tube A->B C 3. Compact sample by tapping or dropping through a long tube B->C D 4. Place capillary in melting point apparatus C->D E 5. Set starting temp ~15°C below expected MP D->E F 6. Heat rapidly to ~10°C below expected MP E->F G 7. Reduce heating rate to 1-2°C/min F->G H 8. Record T_initial (first liquid appears) G->H I 9. Record T_final (all solid melts) H->I J Report Melting Range (T_initial - T_final) I->J

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. [1]2. Packing: Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. [1]This prevents air pockets and ensures uniform heating.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus. [1]4. Heating Protocol:

    • If the approximate melting point is known (188-190°C), set the starting temperature to ~175°C. [1] * Heat rapidly until the temperature is about 10-15°C below the expected melting point.

    • Decrease the heating rate to a slow 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer. [2]5. Observation and Recording:

    • Record the temperature (T_initial) at which the first drop of liquid is observed. * Record the temperature (T_final) at which the last crystal of the solid melts. 6. Reporting: The result is reported as a melting range (T_initial – T_final). A sharp range (≤ 1°C) is indicative of high purity.

Protocol 2: Solubility Determination

Solubility is a critical parameter for reaction setup and formulation. A qualitative approach using common laboratory solvents provides a practical solubility profile.

Methodology:

  • Solvent Selection: Prepare test tubes with a standardized volume (e.g., 1 mL) of various solvents: water, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, ethanol, and acetone.

  • Sample Addition: To each test tube, add a pre-weighed amount of the compound (e.g., 10 mg). [3]3. Equilibration: Vigorously shake or vortex each tube for 1-2 minutes at a controlled temperature (e.g., 25°C). [3][4]4. Observation: Observe each tube for the complete dissolution of the solid.

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid remains largely unchanged.

  • Interpretation for this compound:

    • Water: Expected to have low solubility due to the relatively large nonpolar aromatic ring.

    • 5% NaOH & 5% NaHCO₃: Expected to be soluble. The strong and weak bases will deprotonate the carboxylic acid groups to form highly water-soluble carboxylate salts. Effervescence (CO₂ release) should be observed with NaHCO₃, confirming the presence of a strong acid (pKa < ~6.5). [5] * 5% HCl: Expected to be insoluble, as the acidic medium will keep the carboxylic acid groups protonated. [3] * Ethanol, Acetone: Expected to be soluble due to their ability to form hydrogen bonds and their intermediate polarity.

Protocol 3: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of an acid. [6]For a diacid like this compound, two equivalence points and two pKa values may be determined, though they may be close.

pka_equilibrium H2A H₂A (Fully Protonated) HA_minus HA⁻ (Mono-anion) H2A->HA_minus +OH⁻, -H₂O (pKa1) A_2minus A²⁻ (Di-anion) HA_minus->A_2minus +OH⁻, -H₂O (pKa2)

Caption: Acid-Base Equilibria for a Diprotic Acid.

Methodology:

  • Solution Preparation: Accurately prepare a solution of the acid of known concentration (e.g., 0.01 M) in deionized, carbonate-free water. [6][7]A co-solvent like ethanol may be needed if aqueous solubility is low, but this will yield an apparent pKa (pKa*). [6]2. Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is also carbonate-free. [7]3. Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00). [7]4. Titration:

    • Place a known volume of the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the added volume of titrant and the corresponding pH. [7]5. Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence point(s), which is the point of maximum slope on the titration curve (the inflection point). This can be determined visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). [7]At this point, the concentration of the acid equals the concentration of its conjugate base.

Conclusion

This guide has consolidated the essential physical constants of this compound, providing a foundation for its application in scientific research and development. By presenting both compiled data and the authoritative experimental frameworks for its validation, this document serves as a self-validating technical resource. The outlined protocols for determining melting point, solubility, and pKa, grounded in established chemical principles, empower researchers to verify these constants and ensure the integrity of their work. The predicted spectroscopic characteristics offer a robust template for the structural confirmation and purity assessment of this versatile chemical compound.

References

  • Stenutz, R. (n.d.). This compound. In Tables for Chemistry. Retrieved from [Link]

  • Schröder, K., Böhm, F., & Ruck, W. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(7), 4839–4846. [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • University of Babylon. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • University of Anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 21). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. Antimicrobial Agents and Chemotherapy, 57(9), 4177-4190. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]

  • Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group's characteristic peaks. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Mekky, R. H., et al. (2020). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Image]. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-(Carboxymethoxy)benzoic acid in a range of solvents is not extensively published. This guide, therefore, serves as an in-depth technical framework, providing the foundational knowledge and detailed experimental protocols necessary for researchers to determine and understand the solubility profile of this compound. The principles and methodologies are grounded in established pharmaceutical and chemical science, with benzoic acid and its derivatives used as illustrative examples to explain the underlying concepts.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API), profoundly influencing its bioavailability, processability, and formulation. For a compound like this compound, also known as o-(carboxymethoxyl)-benzoic acid, understanding its solubility is paramount for its potential development as a therapeutic agent or its use as a key intermediate in synthesis. This dicarboxylic acid possesses structural features—a benzene ring, a carboxylic acid group, and a carboxymethoxy group—that suggest a complex solubility behavior, likely dependent on pH, solvent polarity, and temperature.

This guide provides a robust framework for elucidating the solubility of this compound. It is designed to empower researchers with the expertise to generate reliable solubility data and to interpret it within the context of drug development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1][2]
Melting Point 188-190 °C[2][3][4]
Boiling Point (Predicted) 411.9 ± 20.0 °C[2][4]
Density (Predicted) 1.430 ± 0.06 g/cm³[2][4]
pKa (Predicted) 3.04 ± 0.10[4]
XlogP (Predicted) 1.2[5]

The presence of two carboxylic acid groups suggests that the solubility of this compound will be highly pH-dependent. The predicted pKa indicates that the compound will be predominantly in its less soluble, neutral form at low pH and will become more soluble as it is deprotonated at higher pH. The predicted XlogP value suggests a moderate lipophilicity.

Theoretical Framework: Factors Influencing Solubility

The solubility of a weak acid like this compound is governed by several factors:

  • pH: The solubility of ionizable compounds is significantly influenced by the pH of the medium. For a dicarboxylic acid, the aqueous solubility will increase as the pH rises above the pKa values, due to the formation of the more soluble carboxylate salts.[6]

  • Solvent Polarity: The principle of "like dissolves like" is a useful starting point. The presence of both a relatively nonpolar benzene ring and polar carboxylic acid groups suggests that solubility will be favored in polar protic and aprotic solvents that can engage in hydrogen bonding.

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[7][8] This relationship is described by the van't Hoff equation.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure. The following protocols are standard, reliable methods for determining this value.

Shake-Flask Method (Gravimetric Determination)

This is the gold-standard method for determining equilibrium solubility. It is straightforward, accurate, and relies on achieving a true equilibrium state.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined gravimetrically after solvent evaporation.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.

  • Equilibration: Place the container in a constant-temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium by taking samples at different time points until the concentration plateaus.

  • Phase Separation: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately weigh a clean, dry, pre-weighed container.

    • Transfer a precise volume or mass of the clear, filtered saturated solution into the container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dried residue is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of the solvent (e.g., in mg/mL or g/100g ).

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Allow suspension to settle B->C D Withdraw supernatant via syringe filter (0.22 µm) C->D E Transfer known volume of filtrate to pre-weighed vial D->E F Evaporate solvent to dryness E->F G Weigh dried solute F->G H Calculate Solubility (mass of solute / volume of solvent) G->H

Caption: Gravimetric shake-flask solubility workflow.

Titrimetric Method

For acidic compounds like this compound, a titrimetric method can be an efficient alternative to the gravimetric method, especially if solvent evaporation is challenging.

Principle: After achieving equilibrium as described in the shake-flask method, a known volume of the saturated solution is titrated with a standardized solution of a strong base. The concentration is determined from the stoichiometry of the acid-base reaction.

Experimental Protocol:

  • Prepare Saturated Solution: Follow steps 1-3 of the Gravimetric Method to obtain a clear, saturated solution.

  • Sampling and Dilution: Withdraw a precise volume of the filtered saturated solution. If the concentration is high, it may be necessary to dilute it with a suitable solvent to an appropriate concentration for titration.

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

    • Alternatively, use a potentiometric titrator to determine the equivalence point more accurately.

  • Calculation: Use the volume and concentration of the titrant and the volume of the analyte to calculate the molar concentration of this compound in the saturated solution.

Workflow for Titrimetric Solubility Determination

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Prepare saturated solution (Shake-Flask Method) B Filter to get clear supernatant A->B C Take precise volume of filtrate B->C D Add indicator (e.g., phenolphthalein) C->D E Titrate with standardized NaOH to endpoint D->E F Calculate molar concentration from titration volume and stoichiometry E->F

Caption: Titrimetric solubility determination workflow.

Data Presentation and Interpretation

To facilitate analysis and comparison, the experimentally determined solubility data for this compound should be tabulated. The following table serves as a template for organizing your results.

Table 1: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water25Experimental ValueCalculated ValueGravimetric
pH 1.2 Buffer37Experimental ValueCalculated ValueTitrimetric
pH 7.4 Buffer37Experimental ValueCalculated ValueTitrimetric
Ethanol25Experimental ValueCalculated ValueGravimetric
Methanol25Experimental ValueCalculated ValueGravimetric
Acetone25Experimental ValueCalculated ValueGravimetric
Other Solvents............

Interpreting the Data:

  • Aqueous vs. Organic Solubility: A comparison of solubility in water versus organic solvents will provide insights into the compound's polarity. Based on the structure, higher solubility is expected in polar organic solvents like ethanol and methanol compared to water.[8]

  • Effect of pH: A significant increase in solubility in the pH 7.4 buffer compared to the pH 1.2 buffer and water would confirm the acidic nature of the compound and the formation of soluble carboxylate salts.

  • Thermodynamic Analysis: By measuring solubility at different temperatures, the thermodynamics of dissolution can be investigated. A plot of ln(Solubility) versus 1/T (a van't Hoff plot) can be used to calculate the enthalpy (ΔH) and entropy (ΔS) of dissolution, providing deeper insights into the dissolution process.[7]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination and analysis of the solubility of this compound. By following the detailed protocols and applying the theoretical principles outlined, researchers can generate the high-quality, reliable data essential for advancing pharmaceutical development projects.

Future work should focus on not only populating the solubility table with experimental data but also on investigating potential co-solvency systems, the impact of ionic strength, and the potential for polymorphism, all of which are critical factors in the successful formulation of a drug product.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Stenutz. This compound. Available from: [Link]

  • Solubility of Things. 2-(2-nitrophenoxy)acetic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Available from: [Link]

  • MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Available from: [Link]

  • Semantic Scholar. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Solubility of Things. 2-(2-Hydroxyphenyl)acetic acid. Available from: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Water as a Function of Temperature a T m... Available from: [Link]

  • ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Available from: [Link]

  • PubChemLite. This compound (C9H8O5). Available from: [Link]

Sources

2-(Carboxymethoxy)benzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-(Carboxymethoxy)benzoic Acid

Introduction

This compound (CAS 635-53-0), also known as 2-carboxyphenoxyacetic acid, is a bifunctional organic molecule incorporating both a benzoic acid and a phenoxyacetic acid moiety. Its structure presents a unique platform for applications in medicinal chemistry, materials science, and as a complexing agent, owing to its two carboxylic acid groups and an ether linkage. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

This guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this compound are not widely available in public databases, this document leverages fundamental principles and spectral data from analogous structures to construct a detailed, predicted spectral profile. Furthermore, it outlines the standardized, field-proven protocols for acquiring such data, offering a complete framework for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, establishing a foundational dataset for analytical work.

PropertyValueReference(s)
CAS Number 635-53-0[1][2]
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1]
Melting Point 188-190 °C[1]
Boiling Point 411.9 °C (Predicted)[1]
Density 1.43 g/cm³ (Predicted)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the carboxymethoxy side chain.

Molecular Structure for NMR Assignment

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and to allow observation of the acidic -COOH protons, which would otherwise exchange with D₂O.[3]

    • Vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. This is a critical step; automated shimming routines are typically sufficient, but manual adjustment may be required to achieve narrow, symmetrical peak shapes.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm), but referencing to the solvent is often more convenient.[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation.

    • Collect 16-32 scans for a good signal-to-noise ratio (S/N).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbons, especially quaternary carbons which have longer relaxation times.[4]

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate S/N, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra manually to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Integrate the ¹H NMR signals and calibrate the chemical shift axis.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The prediction is based on the additive effects of the substituents on the benzene ring and typical values for aliphatic ethers and carboxylic acids.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet2H-COOH (x2)Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.[5]
~7.8-7.9Doublet of Doublets1HH-6Ortho to the electron-withdrawing COOH group, this proton is significantly deshielded.
~7.5-7.6Triplet of Doublets1HH-4Experiences deshielding from both substituents, coupled to H-3 and H-5.
~7.2-7.3Triplet of Doublets1HH-5Less deshielded than H-4 and H-6.
~7.0-7.1Doublet of Doublets1HH-3Ortho to the electron-donating ether oxygen, this proton is the most shielded of the aromatic protons.
~4.8Singlet2HH-9 (O-CH₂-COOH)Methylene protons adjacent to an ether oxygen and a carbonyl group are deshielded. Expected to be a sharp singlet.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The prediction is based on known chemical shifts for benzoic acid and substituent effects.[1]

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~170.5C-9Carbonyl carbon of the acetic acid moiety.
~168.0C-7Carbonyl carbon of the benzoic acid moiety, deshielded by two oxygen atoms.
~156.0C-2Aromatic carbon attached to the ether oxygen, significantly deshielded.
~133.0C-4Aromatic CH carbon, para to the ether oxygen.
~131.5C-6Aromatic CH carbon, ortho to the COOH group.
~124.0C-5Aromatic CH carbon.
~122.0C-1Quaternary aromatic carbon attached to the COOH group.
~115.0C-3Aromatic CH carbon, ortho to the ether oxygen, shielded by its electron-donating effect.
~65.0O-CH₂-COOHMethylene carbon adjacent to the ether oxygen.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H and C=O bonds of the two carboxylic acid groups, the C-O bonds of the ether, and the vibrations of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation and is non-destructive.[6][7]

  • Instrument and Accessory Preparation:

    • Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

    • Before analysis, clean the ATR crystal surface meticulously with a soft tissue soaked in isopropanol or ethanol and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a crucial self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.[7]

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[6]

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the evanescent wave, which makes the spectrum more comparable to a traditional transmission spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThe characteristic, extremely broad absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.[5][8]
3100 - 3000C-H stretch (sp²)AromaticTypical stretching frequency for C-H bonds on a benzene ring.[9]
~2950C-H stretch (sp³)Methylene (-CH₂-)Stretching of the aliphatic C-H bonds.
~1710 (strong, sharp)C=O stretchAromatic Carboxylic AcidCarbonyl stretching for a carboxylic acid conjugated with an aromatic ring.
~1690 (strong, sharp)C=O stretchAliphatic Carboxylic AcidCarbonyl stretching for the non-conjugated carboxylic acid. Often overlaps with the aromatic C=O stretch.[10]
1600, 1475C=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.[9]
~1250 (strong)C-O stretchAryl EtherAsymmetric C-O-C stretch is a strong, diagnostic band for aryl ethers.[11]
~1210 (strong)C-O stretchCarboxylic AcidC-O stretching coupled with O-H in-plane bending.
~920 (broad)O-H bendCarboxylic AcidOut-of-plane bending of the hydrogen-bonded O-H group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint and aids in structure elucidation.[12]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction:

    • Introduce a small quantity (micrograms) of the solid sample into the ion source via a direct insertion probe.

    • The probe is heated gradually to ensure the sample volatilizes into the gas phase without thermal decomposition. The compound must have sufficient vapor pressure to be analyzed by EI.[13]

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (standardized at 70 eV).[14]

    • This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).

  • Mass Analysis:

    • Accelerate the resulting ions (molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of C₉H₈O₅ is 196.16. The EI mass spectrum is expected to show a molecular ion peak at m/z = 196. The fragmentation will likely be driven by the stable structural motifs, such as the aromatic ring and the formation of stable acylium ions.

G M [C₉H₈O₅]⁺• m/z = 196 (Molecular Ion) F1 [C₈H₅O₃]⁺ m/z = 149 M->F1 - •COOH (45) F4 [C₇H₅O₃]⁺ m/z = 137 M->F4 - •OCH₂COOH (59) F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - CO₂ (44) F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO (28) F5 [C₇H₄O₂]⁺• m/z = 120 F4->F5 - •OH (17)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Key Fragments:

m/zProposed FragmentRationale
196[C₉H₈O₅]⁺•Molecular Ion (M⁺•).
151[M - •COOH]⁺Loss of the acetic acid carboxyl radical.
149[M - •OH - CO]⁺ or [C₈H₅O₃]⁺A common fragmentation for ortho-substituted benzoic acids.
137[C₇H₅O₃]⁺Loss of the carboxymethoxy radical (•OCH₂COOH) from the molecular ion.
121[C₇H₅O₂]⁺Loss of the carboxyl group (•COOH) from the benzoic acid moiety.
105[C₇H₅O]⁺Phenylacylium ion, formed by loss of •OH from the m/z 122 fragment. A very common and stable fragment for benzoic acids.[15]
77[C₆H₅]⁺Phenyl cation, formed by the loss of CO from the m/z 105 fragment.[15]

Conclusion

This technical guide provides a robust, predicted spectral framework for the characterization of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have detailed the expected key signals and features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided experimental protocols represent best practices in analytical chemistry, ensuring that researchers can generate high-quality, reproducible data. While this guide is based on prediction, it serves as an authoritative reference for scientists working with this molecule, enabling them to anticipate spectral outcomes, confirm structural integrity, and troubleshoot analytical challenges.

References

  • Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

  • Stenutz. This compound. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • ResearchGate. Chemical shift in the ¹H NMR of benzene ring in benzoic acid. [Link]

  • ResearchGate. Laser ionization mass spectrum of benzoic acid and benzyl alcohol. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

  • CU Boulder. IR Chart. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Lecture Notes. [Link]

  • Wiley-VCH. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • University of Illinois. Electron Ionization. [Link]

  • Organic Chemistry, 4th ed., Morrison and Boyd. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Edubirdie. FTIR-ATR | Study Guide. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Shimadzu Corporation. Ionization Modes: EI. [Link]

  • ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. [Link]

  • Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • Electron Ionization (EI) Presentation. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids. [Link]

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. Acetic acid, phenoxy-. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. [Link]

Sources

Unraveling the Putative Mechanism of Action of 2-(Carboxymethoxy)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the mechanism of action of 2-(Carboxymethoxy)benzoic acid (CAS 635-53-0). It is imperative to state at the outset that direct, comprehensive studies elucidating the specific molecular targets and signaling pathways of this compound are limited in the existing scientific literature. Therefore, this guide adopts a dual approach: firstly, to meticulously present the established chemical and physical properties of this compound; and secondly, to construct a scientifically robust, putative mechanism of action. This inferred mechanism is based on a thorough analysis of its structural analogues, its role as a precursor in the synthesis of known therapeutic agents, and established principles of medicinal chemistry. Our objective is to provide a foundational understanding that not only summarizes the current state of knowledge but also illuminates a clear path for future research and validation.

Chemical Identity and Properties of this compound

This compound, also known by its synonym homophthalic acid, is an aromatic dicarboxylic acid.[1][2][3][4] Its structure consists of a benzoic acid core with a carboxymethyl group at the ortho position.[4]

PropertyValueSource
IUPAC Name 2-(Carboxymethyl)benzoic acid[4]
Synonyms Homophthalic acid, 2-Carboxyphenylacetic acid[1][5]
CAS Number 89-51-0[4]
Molecular Formula C₉H₈O₄[4]
Molecular Weight 180.16 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 178-182 °C
Solubility Soluble in water[1]

Primarily, this compound is utilized as a versatile intermediate in organic synthesis.[1] Its applications range from the production of dyes and polymers to being a key building block for pharmacologically active molecules.[1][6] Notably, it serves as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam, a critical piece of evidence that informs our subsequent mechanistic hypothesis.[3]

A Putative Anti-Inflammatory Mechanism of Action: An Evidence-Based Hypothesis

The structural features of this compound, coupled with its documented use in the synthesis of anti-inflammatory compounds, strongly suggest a potential intrinsic anti-inflammatory mechanism of action. We hypothesize that this compound may act as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The rationale for this hypothesis is multifold:

  • Structural Analogy to NSAIDs: Many NSAIDs are acidic, aromatic compounds. The benzoic acid scaffold is a common feature in this class of drugs.[7] The spatial arrangement of the two carboxylic acid groups in this compound may allow it to interact with the active site of COX enzymes, which are known to bind acidic substrates like arachidonic acid.

  • Precursor to Tesicam: The fact that this molecule is a direct precursor to an NSAID suggests that the core scaffold possesses the necessary pharmacophoric features for anti-inflammatory activity.[3]

  • Evidence from Derivatives: A structurally related derivative, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, has demonstrated potent anti-inflammatory properties in a lipopolysaccharide (LPS)-induced mouse model.[8] This derivative was shown to significantly reduce the concentration of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, and also to decrease the expression of COX-2 itself.[8] This provides compelling evidence that the broader structural class has the potential to modulate the COX pathway.

The proposed mechanism centers on the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[9]

Putative_COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Catalysis Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediation CMBA This compound (Putative Inhibitor) CMBA->COX_Enzymes Inhibition

Putative inhibition of the COX pathway by this compound.

Structure-Activity Relationship (SAR) Insights from Related Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[10][11]

  • Acidic Moiety: The presence of a carboxylic acid group is often crucial for the anti-inflammatory activity of NSAIDs, as it mimics the carboxylate of arachidonic acid and can form key interactions within the COX active site.[7] this compound possesses two such groups, potentially enhancing its binding affinity.

  • Aromatic Core: A hydrophobic aromatic ring is a common feature that facilitates entry into the hydrophobic channel of the COX enzymes.[11]

  • Substituent Position: The ortho-substitution pattern in this compound creates a specific three-dimensional arrangement of the functional groups that can influence its selectivity for COX-1 versus COX-2.

Studies on other benzoic acid derivatives have shown that modifications to the core structure can lead to a wide range of biological activities, including the inhibition of other enzymes like tyrosinase and protein phosphatases.[12] This highlights the versatility of the benzoic acid scaffold in drug design.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis of COX inhibition by this compound, a series of well-established in vitro and in vivo experiments are required. As a Senior Application Scientist, I propose the following experimental workflow:

In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits COX-1 and COX-2 activity and to quantify its potency and selectivity.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Methodology: COX Inhibitor Screening Assay (Fluorometric)

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Assay buffer (e.g., Tris-HCl)

    • This compound (test compound)

    • Known selective COX-1 and COX-2 inhibitors (positive controls, e.g., SC-560 and celecoxib)

    • DMSO (vehicle)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the diluted test compound or control inhibitors to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation/emission ≈ 535/590 nm for ADHP).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

    • The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of This compound Plate_Setup Add buffer, heme, and COX enzyme to 96-well plate Serial_Dilution->Plate_Setup Add_Inhibitor Add test compound or controls Plate_Setup->Add_Inhibitor Pre_Incubation Pre-incubate to allow binding Add_Inhibitor->Pre_Incubation Initiate_Reaction Add arachidonic acid and fluorometric probe Pre_Incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence over time Initiate_Reaction->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC₅₀ values Calculate_Rate->Determine_IC50

Workflow for in vitro COX inhibition assay.
Cell-Based Assays for Anti-Inflammatory Activity

To confirm that the enzymatic inhibition translates to a cellular effect, cell-based assays are essential.

Objective: To assess the ability of this compound to reduce the production of inflammatory mediators in a cellular model of inflammation.

Methodology: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Culture the cells to an appropriate density in multi-well plates.

    • Treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

    • Induce inflammation by adding LPS (a component of the outer membrane of Gram-negative bacteria).

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Optionally, measure other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced mediator production.

In Vivo Models of Inflammation

Should the in vitro and cell-based assays yield positive results, the anti-inflammatory effects of this compound should be evaluated in a preclinical animal model.

Objective: To determine the efficacy of this compound in reducing inflammation in a living organism.

Methodology: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

    • After a set time (e.g., 1 hour), induce acute inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Concluding Remarks and Future Directions

While direct experimental evidence for the mechanism of action of this compound remains to be established, a compelling hypothesis based on its chemical structure and its relationship to known anti-inflammatory drugs points towards the inhibition of cyclooxygenase enzymes. The benzoic acid scaffold is a privileged structure in medicinal chemistry, and it is highly plausible that this compound possesses inherent biological activity.

The experimental workflows detailed in this guide provide a clear and logical path for the scientific community to rigorously test this hypothesis. Future research should focus on:

  • Comprehensive Enzymatic Profiling: Determining the IC₅₀ values for COX-1 and COX-2 is the critical first step.

  • Elucidation of Binding Mode: X-ray crystallography studies of this compound in complex with COX enzymes would provide definitive evidence of its binding mode and interactions within the active site.

  • Pharmacokinetic and Toxicological Profiling: Should the compound show promising efficacy, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a comprehensive toxicological assessment will be necessary for any further development.

This technical guide, therefore, serves not as a final word, but as a well-reasoned starting point for the exploration of this compound as a potentially valuable molecule in the landscape of anti-inflammatory research and drug discovery.

References

  • PubChem. Homophthalic acid. [Link]

  • Wikipedia. Homophthalic acid. [Link]

  • PharmaCompass. Homophthalic acid (2-Carboxyphenylacetic acid). [Link]

  • Lee KH, Lee BM. Study of mutagenicities of phthalic acid and terephthalic acid using in vitro and in vivo genotoxicity tests. J Toxicol Environ Health A. 2007;70(15-16):1329-35. [Link]

  • Georganics. Homophthalic acid - High purity. [Link]

  • McGovern SL, Helfand BT, Feng B, Shoichet BK. Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. J Med Chem. 2003;46(19):4265-72. [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules. 2022;27(23):8496. [Link]

  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega. 2023;8(49):46851-46864. [Link]

  • Kagechika H, Kawachi E, Fukasawa H, Saito G, Isono K, Shudo K. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biol Pharm Bull. 1996;19(6):822-6. [Link]

  • Duggan KC, Walters MJ, Musee J, Harp JM, Kiefer JR, Oates JA, Marnett LJ. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. J Biol Chem. 2010;285(44):34057-67. [Link]

  • Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Journal of Chemical and Pharmaceutical Research. 2015;7(4):898-902. [Link]

  • Khan KM, Khan M, Ali M, Taha M, Rasheed S, Perveen S, Choudhary MI. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. J Enzyme Inhib Med Chem. 2010;25(4):500-5. [Link]

  • Organic Syntheses Procedure. homophthalic acid and anhydride. [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules. 2022;27(23):8496. [Link]

  • Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Journal of Chemical and Pharmaceutical Research. 2015;7(4):898-902. [Link]

  • Caroline C, et al. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins Other Lipid Mediat. 2024;174:106866. [Link]

  • Lee MY, et al. Anti-inflammatory Action of Ambuic Acid, a Natural Product Isolated From the Solid Culture of Pestalotiopsis neglecta, Through Blocking ERK/JNK Mitogen-Activated Protein Kinase Signaling Pathway. J Med Food. 2017;20(10):996-1004. [Link]

  • Kirschenbaum F, et al. Cancer and cyclooxygenase-2 (COX-2) inhibition. J Cell Mol Med. 2002;6(3):311-20. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini Rev Med Chem. 2015;15(12):1001-11. [Link]

  • SnapRevise. Enzyme Inhibitors. [Link]

  • Bohlin L, et al. Cox-2 inhibitory effects of naturally occurring and modified fatty acids. J Nat Prod. 2001;64(6):728-32. [Link]

  • In vitro and in vivo consideration of novel environmentally responsive ophthalmic drug delivery system. J Pharm Bioallied Sci. 2012;4(1):35-41. [Link]

  • Leah4sci. Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. [Link]

  • Kalgutkar AS, et al. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. J Med Chem. 1998;41(24):4800-18. [Link]

  • Caroline C, et al. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins Other Lipid Mediat. 2021;154:106549. [Link]

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules. 2018;23(12):3241. [Link]

  • Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Molecules. 2023;28(20):7036. [Link]

  • The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. Molecules. 2023;28(18):6534. [Link]

  • Convenient Preparation of Homophthalic Acids. Zenodo. 2018. [Link]

Sources

2-(Carboxymethoxy)benzoic acid potential applications in biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Applications of 2-(Carboxymethoxy)benzoic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as O-carboxymethylsalicylic acid, is a dicarboxylic acid derivative of benzoic acid. While primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, its intrinsic chemical features suggest a broader potential for direct applications in biochemistry and drug discovery.[1] This technical guide explores the untapped potential of this molecule, moving beyond its role as a simple building block. We will dissect its molecular architecture to postulate its utility as a molecular scaffold for enzyme inhibitors, a metal-chelating agent in biological systems, and a linker molecule in bioconjugation strategies. This document provides a framework for researchers to explore new avenues for this readily available chemical entity, complete with hypothetical experimental designs and the scientific rationale underpinning these potential applications.

Molecular Structure and Physicochemical Properties: The Foundation for Biochemical Utility

The therapeutic and research potential of any molecule is fundamentally rooted in its structure. This compound possesses a unique combination of functional groups that make it an intriguing candidate for biochemical applications.

The structure consists of a benzoic acid core, with a carboxymethoxy group at the ortho position. This arrangement presents several key features:

  • Two Carboxylic Acid Groups: The presence of two carboxylic acid moieties provides multiple points for hydrogen bonding, salt bridge formation, and covalent modification. These groups are crucial for interacting with the active sites of enzymes or the binding pockets of receptors.

  • Ether Linkage: The ether linkage introduces a degree of flexibility to the carboxymethoxy side chain, allowing it to adopt various conformations to fit into binding sites.

  • Aromatic Ring: The benzene ring can participate in pi-stacking interactions with aromatic amino acid residues in proteins.

  • Chelation Potential: The ortho positioning of the carboxylic acid and the ether oxygen creates a potential bidentate chelation site for metal ions, a property that is critical in many biological processes.[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 635-53-0[1]
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1]
Melting Point 188-190 °C[1]
Predicted Boiling Point 411.9±20.0 °C[1]
Predicted Density 1.430±0.06 g/cm³[1]

Potential Application I: A Versatile Scaffold in Drug Discovery

The benzoic acid framework is a common motif in a multitude of biologically active compounds.[2] Its derivatives have been successfully developed as inhibitors for a wide range of enzymes, highlighting the potential of this compound as a starting point for the synthesis of novel therapeutics.

Rationale: Learning from Benzoic Acid Derivatives

Numerous studies have demonstrated that substituted benzoic acids can be potent and selective enzyme inhibitors. For instance, derivatives of benzoic acid have been identified as competitive inhibitors of protein phosphatase Slingshot, a potential target in cancer and infectious diseases.[3] In these instances, the benzoic acid core serves as an anchor, positioning other functional groups for optimal interaction with the enzyme's active site.

The dual carboxylic acid groups of this compound offer a significant advantage in drug design, providing two distinct points for chemical modification. This allows for the creation of large, diverse libraries of compounds through combinatorial chemistry, accelerating the discovery of new drug leads.[4][5]

Experimental Workflow: Combinatorial Synthesis of a this compound-Based Library

The following is a generalized protocol for the parallel synthesis of an amide library based on the this compound scaffold.

G cluster_0 Scaffold Preparation cluster_1 Parallel Synthesis cluster_2 Purification & Analysis A This compound B Activation of Carboxylic Acids (e.g., with HATU/DIPEA) A->B D Parallel Amide Coupling Reactions B->D C Array of Primary/Secondary Amines (R1-NH2, R2-NH2, ... Rn-NH2) C->D E High-Throughput Purification (e.g., Preparative LC-MS) D->E F Compound Library for Screening E->F PTP_Inhibition PTP PTP Active Site Positively Charged Pocket Catalytic Cysteine Product Dephosphorylated Substrate PTP->Product Dephosphorylation Substrate Phosphotyrosine Substrate Substrate->PTP Binding Inhibitor This compound Inhibitor->PTP Competitive Binding

Diagram 2: Hypothetical competitive inhibition of a PTP.
Experimental Protocol: In Vitro PTP Inhibition Assay

This protocol describes a general method to screen this compound for inhibitory activity against a generic protein tyrosine phosphatase.

Materials:

  • Purified recombinant PTP enzyme.

  • pNPP (p-nitrophenyl phosphate) as a substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • This compound stock solution (in DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Reagents: Dilute the PTP enzyme and pNPP substrate to their working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the PTP enzyme, and varying concentrations of this compound to the appropriate wells. Include wells for a positive control (a known PTP inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Potential Application III: Metal Chelation in Biological Systems

Metal ions are essential for a vast array of biological processes, but their dysregulation can lead to cellular damage and disease. Chelating agents are molecules that can bind to metal ions, and they have therapeutic applications in conditions of metal overload. The structure of this compound, with its two carboxylic acid groups and an ether oxygen in close proximity, suggests it could act as a chelator for biologically relevant metal ions such as iron (Fe), copper (Cu), and zinc (Zn).

Experimental Protocol: Spectrophotometric Analysis of Metal Chelation

A simple in vitro assay can be used to assess the metal-chelating ability of this compound.

Materials:

  • This compound.

  • A metal salt solution (e.g., FeCl₃).

  • A suitable buffer (e.g., HEPES, pH 7.4).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare Solutions: Prepare stock solutions of this compound and the metal salt in the buffer.

  • Titration: In a cuvette, place a solution of the metal salt at a fixed concentration.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of the metal salt solution.

  • Addition of Chelator: Add small aliquots of the this compound solution to the cuvette and record the spectrum after each addition.

  • Data Analysis: The formation of a metal-ligand complex will result in a change in the absorption spectrum (a shift in λₘₐₓ or a change in absorbance). These changes can be used to determine the stoichiometry and binding constant of the complex.

Potential Application IV: A Bifunctional Linker in Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. [6][7]Linker molecules are crucial in this process, connecting the two entities. The two carboxylic acid groups of this compound provide two handles for covalent attachment, making it a potential bifunctional linker. For example, one carboxylic acid could be used to attach to a protein, while the other could be modified to carry a payload, such as a drug or a fluorescent dye.

Bioconjugation Protein Protein (e.g., Antibody) Linker This compound (activated) Protein->Linker Amide Bond Formation Payload Payload (e.g., Drug, Dye) Linker->Payload Amide/Ester Bond Formation Conjugate Protein-Linker-Payload Conjugate Linker->Conjugate

Diagram 3: Use as a bifunctional linker.

Conclusion and Future Perspectives

While this compound has been predominantly utilized as a synthetic intermediate, its chemical structure holds significant, largely unexplored potential for direct applications in biochemistry and drug discovery. Its dicarboxylic acid nature makes it an excellent candidate for development as a molecular scaffold for enzyme inhibitors, a chelator of biologically important metal ions, and a bifunctional linker for bioconjugation. The experimental frameworks provided in this guide offer starting points for researchers to investigate these potential applications. Further studies, including high-throughput screening of derivatives, detailed kinetic analysis of enzyme inhibition, and characterization of its metal complexes, will be crucial in validating the biochemical utility of this versatile molecule.

References

  • This compound. MySkinRecipes. [Link]

  • Selvakumar, M. S., & Bheeter, S. R. (2012). Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions. Mapana Journal of Sciences, 11(2), 55-64.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Pecoraro, T. (2025). METAL COMPLEXES AND THEIR BIOLOGICAL ACTIVITY IN VIVO.
  • Selvakumar, M. S., & Bheeter, S. R. (2012). Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions.
  • Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application.
  • Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical applic
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
  • Physicochemical Studies of Metal Complexes and It's Biologically Active Ligands. E-RESEARCHCO. (2019).
  • Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical applic
  • Various metal complexes and their biological implications.
  • This compound | CAS 635-53-0. Santa Cruz Biotechnology.
  • Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application.
  • Combinatorial Chemistry in Drug Discovery. PubMed Central (PMC).
  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • An overview on Combin
  • Buy Linkers for Bioconjugation | Research Chemicals Products. Biosynth.
  • Combinatorial chemistry innovations and applic
  • Other Bioconjug
  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634.
  • COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • Strategies for successful crosslinking and bioconjugation applic
  • Linkers for Bioconjug

Sources

Discovery and history of 2-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Historical Context

I'm now diving into Google searches, starting a thorough exploration of 2-(Carboxymethoxy)benzoic acid. My focus is on its discovery, synthesis, and the historical path of its development. I'm keen on unearthing the initial discoveries and significant publications that shaped our understanding of this compound.

Compiling Data & Context

I'm now fully immersed in a comprehensive search, looking into the history of this compound, with a focus on its applications. I'm actively seeking synthesis protocols and analytical methods related to this acid, preparing a step-by-step methodology section. I will then integrate all collected insights into a detailed technical whitepaper, aligning with the specified structure.

Defining the Molecule

I'm currently focused on the introduction, specifically defining this compound. I'm aiming for clarity in describing its basic structure and function, to lay a solid foundation for the more technical aspects. Next, I plan to delve into a clear overview.

Mapping the Historical Route

I'm now diving into the history. The challenge lies in pinpointing the specific "discoverer," as it's more likely tied to the evolution of related compounds. I've decided to start with Benzoic Acid's well-documented history. From there, I'll trace the development of the Williamson ether synthesis, which is the key reaction for creating the molecule. I'm focusing on historical context and relevant synthesis routes.

Structuring the Content

I've outlined the structure, which involves an introduction and two main parts: "Discovery and Historical Context," and "Physicochemical Properties and Characterization." The first part will cover the molecule's historical context, starting with benzoic acid and progressing to the Williamson ether synthesis, addressing the challenge of no specific "discoverer". I'm planning to infer that it was likely synthesized as part of the broader work on salicylic acid derivatives. A table for physicochemical properties is planned for the second section, including the CAS number, molecular formula and weight, melting point and appearance.

Developing the Synthesis Route

I'm now fully immersed in the synthesis methodologies, focusing on the historical and modern aspects. My core concept revolves around the Williamson ether synthesis as the primary route, detailing the reaction between salicylic acid and alpha-haloacetic acid under basic conditions. I'm detailing the mechanism step by step, which includes deprotonation, nucleophilic attack, and ether bond formation, including the ester hydrolysis if needed. I also am considering adding a visual to the document.

Outlining the Approach

I've crafted a comprehensive outline for the guide. It encompasses an introduction, historical context (starting with benzoic acid and the Williamson synthesis), physicochemical properties summarized in a table, synthesis methodologies (both historical and modern), and potential applications. I'll focus on the historical context, starting with benzoic acid and evolving to related derivatives and Williamson's ether synthesis. I'm inferring the molecule's origin within the development of salicylic acid derivatives. A reaction diagram is planned to clarify the synthesis, with a detailed step-by-step experimental protocol to support it.

Defining the Structure

I'm now integrating an introduction and outlining the guide's scope. I'm focusing on defining the chemical identity, including synonyms and CAS number. I'll summarize its role as a key chemical intermediate.

I'm now fully immersed in the discovery process, specifically linking it to the Williamson ether synthesis. I'm starting with benzoic acid's history and its connection to related compounds. This will evolve into my description of the compound's structure.

Refining the Guide

I've made great strides in refining the guide's structure. I'm focusing on the Williamson ether synthesis, starting with Salicylic acid and an alpha-haloacetic acid. I'm focusing on the mechanism, which is being detailed step-by-step. The focus will be on the ether bond formation, including the ester hydrolysis if needed. I'm designing a graph visualization to explain the synthesis pathway and the detailed experimental protocol to strengthen understanding. I am starting to draft the introduction, clarifying the chemical identity.

A Theoretical and Computational Deep Dive into 2-(Carboxymethoxy)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzoic Acid Derivative

2-(Carboxymethoxy)benzoic acid, with the molecular formula C₉H₈O₅, is an intriguing aromatic carboxylic acid derivative that has garnered interest in various scientific fields, including medicinal chemistry and material science.[1][2] Its structure, featuring both a benzoic acid and a carboxymethoxy group, allows for a diverse range of non-covalent interactions and potential biological activities.[3] This technical guide provides an in-depth exploration of the theoretical and computational studies on this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its molecular structure, spectroscopic properties, conformational landscape, and potential as a bioactive agent, all through the lens of modern computational chemistry.

This guide is structured to provide a comprehensive understanding of the molecule, starting from its fundamental properties and progressing to its potential applications. We will explore the causality behind theoretical choices and present data in a clear, accessible format to facilitate further research and development.

Part 1: The Molecular Architecture - A Computational Perspective

The foundation of understanding any molecule lies in its three-dimensional structure. Theoretical chemistry provides powerful tools to elucidate the geometric parameters and electronic properties of this compound.

In Silico Synthesis and Structural Optimization

While several synthetic routes for benzoic acid derivatives are available, computational methods allow for the in silico construction and optimization of the this compound structure.[4] Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[5] The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and M06-2X, combined with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy for organic molecules.[5][6]

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography for validation. For instance, studies on similar benzoic acid derivatives have shown excellent correlation between DFT-calculated and experimentally determined structures.[5][6]

Experimental Protocol: Geometry Optimization using DFT

  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP or M06-2X .

    • Basis Set: 6-311++G(d,p)

  • Calculation Type: Select "Optimization" to find the lowest energy conformation of the molecule.

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis: Analyze the output file to extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

Conformational Analysis: Exploring the Molecule's Flexibility

The presence of single bonds in the carboxymethoxy side chain allows for conformational flexibility. Understanding the different possible conformations and their relative energies is crucial, as the conformation can significantly influence the molecule's properties and biological activity.[7][8]

A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles and calculating the corresponding energy at each step. This allows for the identification of local and global energy minima, representing the most stable conformations. For this compound, the key dihedral angles to investigate are those around the O-CH₂ and CH₂-C bonds of the side chain.

G

Conformational analysis workflow diagram.

Part 2: Spectroscopic Fingerprints - A Theoretical-Experimental Synergy

Theoretical calculations can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation and interpretation.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound.[9] These calculations provide the vibrational modes, their frequencies, and their intensities. The calculated spectra are invaluable for assigning the peaks in experimental spectra to specific molecular vibrations.[10]

Key vibrational modes to analyze include:

  • O-H stretching: Characteristic of the carboxylic acid groups, often appearing as a broad band in the IR spectrum due to hydrogen bonding.[9]

  • C=O stretching: Strong absorptions in the IR spectrum, sensitive to the chemical environment and hydrogen bonding.[11]

  • C-O stretching: Associated with the ether and carboxylic acid groups.

  • Aromatic C-H and C=C stretching: Characteristic of the benzene ring.

Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the influence of the experimental environment (e.g., solvent, solid state). These discrepancies can often be corrected by applying a scaling factor to the calculated frequencies.

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Expected Experimental Wavenumber (cm⁻¹) Notes
O-H stretch (Carboxylic Acid Dimer)2900-32002500-3300 (broad)The broadness is due to strong hydrogen bonding.[9]
C=O stretch (Carboxylic Acid)1700-17501680-1720Sensitive to dimerization and solvent effects.[11]
C-O-C stretch (Ether)1200-12501220-1270
Aromatic C=C stretch1450-16001450-1600Multiple bands are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts of molecules.[10] These calculations can aid in the assignment of experimental NMR spectra and provide insights into the electronic structure of the molecule. The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS).

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the workhorse for calculating the electronic absorption spectra (UV-Vis) of molecules.[12] These calculations provide information about the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) can provide insights into the nature of the electronic excitations.

Part 3: Reactivity and Interactions - Predicting Chemical Behavior

Theoretical calculations can provide valuable information about the reactivity of this compound and its potential to interact with other molecules.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

  • Ionization Potential (I ≈ -E_HOMO)

  • Electron Affinity (A ≈ -E_LUMO)

  • Electronegativity (χ = (I + A) / 2)

  • Chemical Hardness (η = (I - A) / 2)

  • Electrophilicity Index (ω = χ² / 2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other molecules.

FMO

Frontier Molecular Orbital (FMO) diagram.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[13] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and ether groups, and positive potential around the acidic protons.

Part 4: Potential Applications in Drug Discovery - A Molecular Docking Perspective

The structural features of this compound suggest its potential for biological activity. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[13][14]

Identifying Potential Protein Targets

Based on the activities of other benzoic acid derivatives, potential protein targets for this compound could include enzymes involved in inflammation (e.g., cyclooxygenases), cancer-related proteins, or proteases.[15][16][17]

The Molecular Docking Workflow
  • Preparation of the Ligand: The 3D structure of this compound is prepared, including the addition of hydrogen atoms and the assignment of partial charges.

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to search for the optimal binding poses of the ligand within the active site of the receptor. The program uses a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The binding energy and the nature of the interactions can provide valuable insights into the potential of this compound as an inhibitor or modulator of the target protein.[18]

docking_workflow

A simplified molecular docking workflow.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical studies that can be applied to this compound. Through the use of computational methods such as DFT, TD-DFT, and molecular docking, a deep understanding of its molecular structure, spectroscopic properties, reactivity, and potential biological activity can be achieved.

The synergy between theoretical predictions and experimental validation is crucial for advancing our knowledge of this versatile molecule. Future research should focus on:

  • Experimental validation of the theoretical predictions presented in this guide.

  • Synthesis and biological evaluation of this compound and its derivatives against various therapeutic targets.

  • Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structural features of related compounds with their biological activities.[19][20]

  • Molecular dynamics simulations to study the dynamic behavior of the molecule in different environments and its interactions with biological macromolecules.

By leveraging the power of computational chemistry, researchers can accelerate the discovery and development of new applications for this compound and its analogues.

References

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the molecular insights of 2-(carboxymethyl) benzoic acid: A density functional theory approach towards structural and biological attributes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CSIR-NIScPR. (2023, September 14). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • MDPI. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • National Institutes of Health. (2020, December 10). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. (2023, June 4). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Retrieved from [Link]

  • PubMed. (2010, March 24). Study on QSTR of benzoic acid compounds with MCI. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on QSTR of Benzoic Acid Compounds with MCI. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Retrieved from [Link]

  • Preprints.org. (2022, February 3). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

  • ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]

  • Preprints.org. (2022, January 6). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical data of prepared 2-[(carboxymethyl) amino] benzoic acids. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). View of Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]

  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(Carboxymethoxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn). Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • UM Impact. (2023, August 10). Conformational polymorphism of 3-(azidomethyl)- benzoic acid. Retrieved from [Link]

  • CORE. (2018, December 1). thiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surfa. Retrieved from [Link]

  • PubMed. (2014, September 15). Molecular geometry, conformational, vibrational spectroscopic, molecular orbital and Mulliken charge analysis of 2-acetoxybenzoic acid. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(Carboxymethoxy)benzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Carboxymethoxy)benzoic acid, a valuable dicarboxylic acid intermediate used in the development of pharmaceuticals and fine chemicals.[1] The protocol leverages the Williamson ether synthesis, a robust and classical method for forming ether linkages.[2] The narrative explains the underlying chemical principles, provides a detailed step-by-step experimental protocol, and includes critical safety and troubleshooting information to ensure a successful and safe synthesis.

Reaction Principle and Mechanism

The synthesis of this compound from salicylic acid and sodium chloroacetate is a prime example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process can be understood in three primary stages:

  • Deprotonation: Salicylic acid possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH). In the presence of a strong base, such as sodium hydroxide (NaOH), both protons are removed to form a water-soluble dianion (sodium 2-oxidobenzoate).

  • Nucleophilic Attack (SN2): The resulting phenoxide ion is a potent nucleophile. It attacks the electrophilic carbon atom of sodium chloroacetate, which bears the chloride leaving group. This concerted, single-step reaction results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond, creating the ether linkage.[2]

  • Acidification: The reaction mixture contains the disodium salt of the final product. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is required to protonate both carboxylate groups, causing the final this compound product to precipitate out of the aqueous solution.

The diagram below illustrates the reaction mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification SalicylicAcid Salicylic Acid Base + 2 NaOH Dianion Phenoxide-Carboxylate Dianion Chloroacetate Sodium Chloroacetate Dianion->Chloroacetate Nucleophilic Attack DisodiumSalt Disodium 2-(Carboxymethoxy)benzoate Chloride + NaCl Acid + 2 HCl DisodiumSalt->Acid Work-up FinalProduct This compound Salt + 2 NaCl

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the procedure for synthesizing this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaPuritySupplier
Salicylic AcidC₇H₆O₃≥99%Sigma-Aldrich
Sodium ChloroacetateC₂H₂ClNaO₂≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH≥97%, pelletsFisher Scientific
Hydrochloric Acid (HCl)HCl37% (conc.)J.T. Baker
Deionized WaterH₂O--
Quantitative Data Summary
ReagentMW ( g/mol )MolesEquivalentsAmount
Salicylic Acid138.120.101.013.81 g
Sodium Hydroxide40.000.222.28.80 g
Sodium Chloroacetate116.480.111.112.81 g
Deionized Water18.02--~200 mL
Conc. HCl (37%)36.46~0.24~2.4~20 mL

Note: The expected yield is typically in the range of 70-85%, depending on reaction completion and purification efficiency.

Step-by-Step Procedure
  • Base Solution Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.80 g (0.22 mol) of sodium hydroxide pellets in 100 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

  • Formation of the Dianion: To the stirred sodium hydroxide solution, add 13.81 g (0.10 mol) of salicylic acid portion-wise. Stir until all the salicylic acid has dissolved completely.

  • Addition of Alkylating Agent: In a separate beaker, dissolve 12.81 g (0.11 mol) of sodium chloroacetate in 50 mL of deionized water. Transfer this solution to an addition funnel.

  • Reaction: Gently heat the flask containing the salicylic acid solution to 70-80°C using a water bath. Add the sodium chloroacetate solution dropwise from the addition funnel over a period of 30 minutes.

  • Reflux: After the addition is complete, fit the flask with a reflux condenser and increase the temperature to bring the mixture to a gentle reflux (~100°C). Maintain reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, extracting with ethyl acetate, and spotting on a silica plate against a standard of salicylic acid.

Work-up and Purification
  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cool the mixture in an ice bath to below 10°C.

  • Acidification: While stirring vigorously, slowly and carefully add concentrated hydrochloric acid (~20 mL) to the reaction mixture until the pH is approximately 1-2 (verify with pH paper). A thick white precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 50 mL cold deionized water to remove inorganic salts.

  • Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of boiling deionized water required to fully dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep_base 1. Dissolve NaOH in Water prep_dianion 2. Add Salicylic Acid prep_alkyl 3. Dissolve Sodium Chloroacetate in Water react 4. Heat and Add Chloroacetate Solution prep_dianion->react reflux 5. Reflux for 4-6 hours react->reflux cool 6. Cool Reaction Mixture acidify 7. Acidify with HCl to pH 1-2 cool->acidify filtrate1 8. Filter Crude Product acidify->filtrate1 recrystal 9. Recrystallize from Hot Water filtrate1->recrystal filtrate2 10. Filter Purified Product recrystal->filtrate2 dry 11. Dry in Vacuum Oven filtrate2->dry

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Salicylic Acid: Classified as an irritant.[4] It can cause serious eye damage and is harmful if swallowed.[5] Avoid inhalation of dust and direct contact with skin or eyes.[4][6]

  • Sodium Chloroacetate: This substance is toxic if swallowed and causes significant skin and eye irritation.[7][8] It is also very toxic to aquatic life.[7] Avoid creating dust and ensure it does not enter drains.[8][9]

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage. The dissolution in water is highly exothermic. Handle with extreme care.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. It can cause severe burns to the skin and eyes and respiratory irritation. Always handle in a fume hood.

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; insufficient reflux time or temperature.Monitor the reaction by TLC to ensure the disappearance of salicylic acid. Extend reflux time if necessary.
Loss of product during work-up or recrystallization.Ensure complete precipitation by cooling thoroughly. Use minimal hot solvent for recrystallization and cool slowly.
Oily Product Precipitates Presence of unreacted starting materials or impurities.Ensure the crude product is washed thoroughly. Check the pH after acidification is correct. The recrystallization step should resolve this.
Reaction Fails to Proceed Incorrect stoichiometry of base (insufficient deprotonation).Use fresh, high-purity NaOH and ensure at least 2.2 equivalents are used to drive the reaction.
Deactivated sodium chloroacetate.Use a fresh bottle of the reagent.
Product is Off-Color (Yellow/Brown) Side reactions or impurities from starting materials.Perform a second recrystallization, possibly with a small amount of activated charcoal.

References

  • Lab Alley. Salicylic Acid Safety and Handling Guide. Link

  • VelocityEHS. (2015). Salicylic Acid Safety Tips & Hazards. Link

  • CDH Fine Chemical. SODIUM CHLOROACETATE CAS No 3926-62-3. Link

  • MakingCosmetics Inc. Salicylic Acid, USP - SDS (Safety Data Sheet). Link

  • LookChem. (2023). [Chemical Knowledge]:Correct Use of Sodium Chloroacetate and Precautions. Link

  • ChemicalBook. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis. Link

  • ChemDmart. Safety Data Sheet - Sodium Chloroacetate. Link

  • IPCS INCHEM. ICSC 1449 - SODIUM CHLOROACETATE. Link

  • Sdfine. SODIUM CHLOROACETATE - Safety Data Sheet. Link

  • Sigma-Aldrich. (2017). Salicylic acid - Safety Data Sheet. Link

  • Fisher Scientific. Salicylic acid - SAFETY DATA SHEET. Link

  • Williamson, A. W. (1850).
  • BenchChem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Link

  • Biosynth. (2026). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. Link

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Link

  • Wikipedia. Williamson ether synthesis. Link

  • Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Link

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Link

  • BenchChem. Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Link

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Link

  • Stenutz, R. This compound. Link

  • MySkinRecipes. This compound. Link

  • Periodica Polytechnica Chemical Engineering. (1974). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Link

  • Organic Syntheses. Perbenzoic acid. Link

  • Sigma-Aldrich. 2-carboxymethyl benzoic acid. Link

  • Google Patents. US3235588A - Purification of benzoic acid. Link

  • European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Link

  • Google Patents. US2189726A - Method of purifying benzoic acid. Link

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Link

  • Quora. What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Link

  • Wikipedia. Benzoic acid. Link

  • Save My Exams. (2024). Producing Benzoic Acid - A Level Chemistry Revision Notes. Link

  • European Patent Office. EP 0453022 A2 - Method for the purification of benzoic acid. Link

Sources

Application Note: High-Purity Recovery of 2-(Carboxymethoxy)benzoic acid via Optimized Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Carboxymethoxy)benzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We delve into the foundational principles of solvent selection, detail a step-by-step methodology, and outline robust analytical techniques for purity validation, ensuring a final product that meets the stringent requirements of drug discovery and development professionals.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of a target compound in a given solvent increases significantly with temperature, while the solubility of impurities remains either consistently high or low across the temperature range.[2]

The ideal recrystallization process hinges on several key factors:

  • Solvent Selection: The choice of solvent is the most critical parameter. An optimal solvent will dissolve the target compound (solute) sparingly at room temperature but will dissolve it completely at its boiling point.[2] Furthermore, the solvent should not react with the compound. For this compound, its structural similarity to benzoic acid—which exhibits low solubility in cold water and high solubility in hot water—makes water an excellent, safe, and environmentally benign solvent choice.[3] The two carboxylic acid groups and ether oxygen on the molecule allow for strong hydrogen bonding with water, facilitating this temperature-dependent solubility.

  • Saturation and Nucleation: A supersaturated solution is created by dissolving the crude solid in a minimal amount of hot solvent and then allowing it to cool. As the solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice.

  • Impurity Rejection: During slow crystal growth, the molecules of the target compound selectively incorporate themselves into the growing crystal lattice, excluding dissimilar impurity molecules.[4] These impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed during filtration. Insoluble impurities are removed beforehand via hot filtration.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is essential for its handling and characterization.

PropertyValueSource(s)
Molecular Formula C₉H₈O₅[5][6]
Molecular Weight 196.16 g/mol [1][6][7]
Appearance White to off-white crystalline solidInferred from Benzoic Acid[8][9]
Melting Point 188-190 °C[1][5][6][10]
pKa (Predicted) 3.04 ± 0.10[6]

Optimized Recrystallization Workflow

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude this compound

  • Deionized water

  • Activated carbon (decolorizing charcoal), if needed

  • 250 mL Erlenmeyer flasks (x3)

  • 100 mL Graduated cylinder

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Drying oven

Process Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling DI water A->B C Heat and stir until fully dissolved B->C D Add activated carbon (if colored) C->D If solution is colored F Allow filtrate to cool slowly to room temp C->F If solution is clear E Perform hot gravity filtration D->E E->F G Cool in ice bath to maximize precipitation F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold DI water H->I J Dry crystals in oven I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Dissolution:

    • Weigh approximately 5.0 g of crude this compound and place it into a 250 mL Erlenmeyer flask.

    • In a separate flask, bring approximately 150-200 mL of deionized water to a rolling boil on a hot plate.

    • Add the boiling water to the flask containing the crude solid in small portions (e.g., 20-30 mL at a time) while stirring.[4] The objective is to use the minimum amount of boiling water required to fully dissolve the solid. This ensures the solution is saturated upon cooling, which is essential for maximizing the recovery yield.

  • Decolorization & Hot Filtration (Perform if necessary):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly for a minute to prevent violent boiling upon addition. Add a very small amount (tip of a spatula) of activated carbon to the solution.[2][8]

    • Bring the solution back to a boil for a few minutes to allow the carbon to adsorb the colored impurities.

    • Pre-heat a stemless funnel and a clean 250 mL Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Perform a hot gravity filtration by quickly pouring the boiling solution through the fluted filter paper into the clean, pre-heated flask.[4] This step removes the activated carbon and any insoluble impurities. Performing this step quickly and with pre-heated glassware prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined, and therefore purer, crystals.[4][11] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the mother liquor.[8]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water to ensure a good seal.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.[12]

    • With the vacuum still applied, wash the collected crystals with two small portions (5-10 mL each) of ice-cold deionized water.[11] This removes any residual mother liquor containing dissolved impurities. Using ice-cold water minimizes the loss of the desired product, which is slightly soluble even in cold water.

  • Drying:

    • Leave the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.

    • Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a drying oven set to a moderate temperature (e.g., 60-70 °C). Avoid excessively high temperatures that are close to the compound's melting point.

Purity Validation and Characterization

The success of the purification must be validated through analytical testing.

  • Melting Point Analysis: This is a fundamental and highly effective method for assessing purity. A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C). Impurities will typically cause a depression and broadening of the melting point range.[13][14]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard.[14][15] A reversed-phase method using a C18 column with a gradient of acidified water and acetonitrile is a suitable starting point for analysis. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[15]

  • Visual Inspection: The purified product should be a white to off-white crystalline solid, free of discoloration.

Expected Results
ParameterSpecificationRationale
Appearance White crystalline solidRemoval of colored impurities.
Melting Point 188-190 °C (sharp)A narrow range close to the literature value indicates high purity.[5][6]
Purity by HPLC ≥ 99.5%Quantitative confirmation of impurity removal.
Recovery Yield 75-90%Dependent on the initial purity of the crude material and adherence to the protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent (15-20%) and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solute is highly impure.Re-heat the solution to dissolve the oil, add a larger volume of hot solvent, and allow it to cool again more slowly.
Low recovery yield. Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Wash crystals only with ice-cold solvent. Ensure glassware for hot filtration is adequately pre-heated.

Conclusion

The recrystallization protocol detailed in this application note is a robust and reliable method for achieving high-purity this compound suitable for demanding applications in pharmaceutical research and development. By carefully controlling the parameters of solvent volume, cooling rate, and washing, researchers can effectively remove process-related impurities, ensuring the quality and consistency of this critical synthetic intermediate. The subsequent validation of purity via melting point analysis and HPLC provides the necessary confidence for its use in further synthetic steps.

References

  • Stenutz, R. This compound. Available from: [Link]

  • LibreTexts Chemistry. Recrystallization and Extractions of Organic Compounds. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. Available from: [Link]

  • Florida A&M University. Lab Report Recrystallization September 27, 2016. Available from: [Link]

  • Truman State University. Recrystallization of Benzoic Acid. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Solubility of Things. Benzoic Acid. Available from: [Link]

  • National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Pharmaffiliates. benzoic acid and its Impurities. Available from: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • Quora. How can benzoic acid be tested for purity?. Available from: [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Scribd. Certificate of Analysis: Benzoic Acid. Available from: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Carboxymethoxy)benzoic acid. This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The accurate determination of its purity and concentration is critical for quality control and process optimization. The developed method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, a widely adopted and robust technique in pharmaceutical analysis.[2] A comprehensive protocol is provided, covering sample preparation, chromatographic conditions, and a full validation strategy aligned with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[3][4]

Introduction and Scientific Principle

This compound (CMBA), with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol , is an aromatic carboxylic acid derivative.[5][6] Its structure features two carboxylic acid functional groups, imparting significant polarity to the molecule. The analysis of such polar acidic compounds by reversed-phase HPLC presents a unique challenge.[7]

The fundamental principle of this method is ion-suppression reversed-phase chromatography .[8] CMBA has a predicted pKa of approximately 3.04.[9] In aqueous solutions at a pH above its pKa, the carboxylic acid groups will deprotonate, forming highly polar carboxylate anions. These ionized species exhibit minimal retention on a non-polar C18 stationary phase and may elute in the solvent front, leading to poor resolution and quantification.[7][10]

To overcome this, the mobile phase is acidified to a pH at least 1.5 to 2 units below the analyte's pKa.[10][11] By maintaining a low pH (e.g., pH < 2.5), the equilibrium of the carboxylic acid groups is shifted towards their non-ionized, protonated form. This significantly increases the molecule's hydrophobicity, promoting its interaction and retention on the C18 stationary phase, resulting in a well-defined, sharp chromatographic peak suitable for accurate quantification.[8][10]

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent separation capabilities for a wide range of compounds.[2]

  • Data Acquisition: Chromatography data station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Filtration: 0.45 µm membrane filters for mobile phase and 0.45 µm syringe filters for sample preparation.[8][12]

Reagents and Standards
  • This compound: Certified Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Methanol: HPLC grade.

Chromatographic Conditions

All chromatographic parameters have been optimized to ensure a robust separation with excellent peak symmetry and efficiency.

ParameterConditionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation power.[2]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)The organic modifier (ACN) controls elution strength. Phosphoric acid maintains a low pH to suppress ionization of the analyte.
Gradient Isocratic at 35:65 (ACN:Aqueous)A simple isocratic elution ensures method robustness and reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Detection Wavelength 230 nmProvides good sensitivity for the aromatic structure of the analyte.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time ~10 minutesAllows for efficient sample throughput.

Detailed Experimental Protocols

Solution Preparation
  • Mobile Phase (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or helium sparging.[13]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25.0 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation

The goal of sample preparation is to extract the analyte into a solution compatible with the HPLC system while removing interfering matrix components.[12][14]

  • Weighing: Accurately weigh a sample amount expected to contain a concentration of CMBA that falls within the established linear range of the method.

  • Dissolution: Transfer the weighed sample to a suitable volumetric flask and add the mobile phase to approximately 70% of the volume.

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the analyte.

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the mobile phase and mix thoroughly.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulates that could block the column.[14]

Analytical Workflow Diagram

The following diagram outlines the complete analytical procedure from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_setup HPLC System Equilibration prep_mobile->hplc_setup prep_std Standard Solution Preparation sys_suit System Suitability Injection prep_std->sys_suit prep_sample Sample Preparation sample_run Sample Injections prep_sample->sample_run hplc_setup->sys_suit cal_curve Calibration Curve Injections sys_suit->cal_curve quant Quantification cal_curve->quant peak_int Peak Integration & Identification sample_run->peak_int peak_int->quant report Final Report Generation quant->report

Caption: Experimental workflow for HPLC analysis of this compound.

Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[3][4]

System Suitability

Before initiating any validation experiments, system suitability must be established. This is done by injecting the 100 µg/mL working standard solution six times. The results must meet the predefined criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[15][16] This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample. The placebo should show no interfering peaks at the retention time of CMBA.

Linearity

Linearity is established by analyzing a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration).[15] A calibration curve is generated by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Accuracy is determined by recovery studies.[15][16] A known quantity of the reference standard is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.

LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[15][17]

  • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Assessed by a different analyst on a different day using a different instrument.

Precision LevelAcceptance Criteria for % RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio. LOD is typically where the ratio is 3:1, and LOQ is where the ratio is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is demonstrated by making small, deliberate variations to the method parameters and observing the effect on the results.[15]

Parameter VariedVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition ± 2% organic (e.g., 33:67 and 37:63 ACN:Aqueous)

The system suitability parameters should remain within the acceptance criteria for all tested conditions.

Data Analysis and Calculations

The concentration of this compound in the sample is determined using the linear regression equation obtained from the calibration curve:

  • y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = Y-intercept of the calibration curve

The final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No peaks or very small peaks Injection error, detector lamp off, incorrect mobile phase.Verify autosampler sequence, check detector status, ensure correct mobile phase is being drawn.
Broad or split peaks Column contamination, column aging, sample solvent incompatible with mobile phase.Flush the column with a strong solvent, replace the column, ensure sample is dissolved in the mobile phase.
Shifting retention times Leak in the system, change in mobile phase composition, column temperature fluctuation.Check for leaks, prepare fresh mobile phase, verify column oven temperature.
High backpressure Blockage in the system (frit, guard column, or column), buffer precipitation.Reverse-flush the column (if permitted by manufacturer), filter all solutions, ensure buffer solubility in the mobile phase.[18]

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable means for the quantitative analysis of this compound. The use of ion-suppression reversed-phase chromatography with a C18 column ensures excellent peak shape and resolution. The comprehensive validation protocol, based on ICH guidelines, confirms that the method is accurate, precise, and fit for its intended purpose in a quality control or research environment.

References

  • Pharmaguideline. (2024, December 11).
  • Phenomenex. Reversed Phase HPLC Columns.
  • Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions?
  • Guidechem. This compound 635-53-0.
  • Acta Scientific. (2020, March 23).
  • ChemicalBook. This compound 635-53-0.
  • ChemicalBook. This compound CAS#: 635-53-0.
  • Biotage. (2023, January 24).
  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Hawach Scientific. (2023, August 30). Use Precautions for HPLC Reversed Phase Columns.
  • International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV).
  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • MySkinRecipes. This compound.
  • Agilent.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22).
  • Stenutz. This compound.
  • International Council for Harmonisation (ICH). (2023, November 30).
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BenchChem. Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid.

Sources

Application Note: Spectroscopic Methods for the Quantitative Analysis of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the quantitative analysis of 2-(Carboxymethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis.[1] We explore three distinct spectroscopic techniques: UV-Vis Spectrophotometry for routine analysis, Fluorescence Spectroscopy for high-sensitivity measurements, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for primary, high-accuracy quantification. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses critical parameters to ensure data integrity and trustworthiness, in alignment with international regulatory standards.[2][3]

Introduction: The Analytical Imperative for this compound

This compound (also known as 2-Carboxyphenoxyacetic acid) is a bifunctional organic compound featuring two carboxylic acid moieties and an ether linkage attached to a benzene ring. Its chemical structure makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The importance of the carboxylic acid group in drug design is well-established, with hundreds of marketed drugs containing this functional group to modulate properties like solubility and biological target interaction.[4]

Given its role as a critical precursor, the ability to accurately and reliably quantify this compound is paramount. Precise quantification is essential for:

  • Stoichiometric Control: Ensuring correct molar ratios in subsequent synthetic steps.

  • Purity Assessment: Determining the purity of the starting material or synthesized product.

  • Process Monitoring: Tracking reaction kinetics and yield in real-time.

  • Quality Control: Verifying that the final product meets regulatory and quality specifications.

This document serves as a practical guide, detailing three powerful spectroscopic methods tailored for the robust quantification of this analyte.

Method 1: Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible, rapid, and cost-effective technique ideal for routine quantification in solution.

Scientific Principle

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The aromatic ring and carboxyl groups in this compound act as a chromophore, absorbing UV radiation to promote π → π* electronic transitions.

The absorption spectrum is highly dependent on pH. The protonated (acidic) and deprotonated (anionic) forms of the molecule exhibit different electronic structures and thus different absorption maxima (λmax).[5] For robust quantitative analysis, it is crucial to control the pH to ensure the analyte exists consistently in one form. By acidifying the solvent, we ensure both carboxylic acid groups are fully protonated, leading to a stable and reproducible absorption spectrum. Analogous studies on benzoic acid show characteristic absorption peaks around 230 nm and 274 nm in acidic media.[5][6][7] The more intense peak, typically around 225-230 nm, is preferred for quantification to maximize sensitivity.[6][8]

Experimental Protocol

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer (double or single beam)

  • Matched 1 cm path length quartz cuvettes

  • Analytical Balance

  • This compound reference standard (≥98% purity)

  • Hydrochloric Acid (HCl), analytical grade

  • Methanol or Deionized Water (HPLC grade)

Protocol Steps:

  • Reagent Preparation (0.01 M HCl Diluent): Prepare a 0.01 M HCl solution by diluting concentrated HCl in deionized water. This will serve as the blank and solvent for all standards and samples.

  • Stock Standard Solution (100 mg/L): Accurately weigh 10.0 mg of the this compound reference standard. Transfer to a 100 mL volumetric flask and dissolve in a small amount of methanol before diluting to the mark with 0.01 M HCl. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 mg/L) by serial dilution of the stock solution with the 0.01 M HCl diluent.

  • Determination of λmax:

    • Turn on the spectrophotometer and allow the lamp to stabilize.

    • Use a mid-range standard (e.g., 6 mg/L) to perform a spectral scan from 400 nm to 200 nm, using 0.01 M HCl as the blank.

    • Identify the wavelength of maximum absorbance (λmax), expected to be near 230 nm.

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the 0.01 M HCl blank.

    • Measure the absorbance of each working standard, starting from the lowest concentration. Ensure the cuvette is rinsed with the next standard before each measurement.

    • Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Sample Preparation and Measurement:

    • Accurately weigh the sample containing this compound and dissolve it in the 0.01 M HCl diluent. Dilute as necessary to ensure the final concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the prepared sample solution at λmax.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample, correcting for any dilution factors.

Data Presentation and Validation

Method performance should be validated according to ICH Q2(R2) guidelines.[3][9][10] Key parameters are summarized below.

Parameter Typical Specification Justification
Wavelength (λmax)~230 nmMaximizes sensitivity and minimizes interference.
Linearity (R²)≥ 0.998Demonstrates a direct proportional relationship between absorbance and concentration.[8]
Range1 - 10 mg/LThe concentration range where the method is precise, accurate, and linear.
Accuracy (% Recovery)98 - 102%Assessed by spike-recovery experiments to ensure the method measures the true value.
Precision (%RSD)≤ 2.0%Measures the closeness of repeated measurements (repeatability and intermediate precision).
Limit of Detection (LOD)~0.15 mg/LThe lowest concentration that can be reliably detected.[8]
Limit of Quantification (LOQ)~0.45 mg/LThe lowest concentration that can be accurately quantified.[8]
Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare 0.01 M HCl Diluent P2 Prepare Stock & Working Standards P1->P2 A2 Measure Absorbance of Standards P2->A2 P3 Prepare Sample Solution A3 Measure Absorbance of Sample P3->A3 A1 Determine λmax (e.g., ~230 nm) A1->A2 A2->A3 D1 Construct Calibration Curve (Abs vs. Conc.) A2->D1 D3 Calculate Sample Concentration A3->D3 D2 Perform Linear Regression (y = mx + c, R² ≥ 0.998) D1->D2 D2->D3

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Method 2: High-Sensitivity Quantification by Fluorescence Spectroscopy

For trace-level quantification, fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to absorbance-based methods.

Scientific Principle

Fluorescence is a photoluminescent process where a molecule absorbs a photon (excitation), is promoted to an excited electronic state, and then emits a photon of lower energy (longer wavelength) as it returns to the ground state. The aromatic system in this compound is a fluorophore.

The key advantages of fluorescence are:

  • High Sensitivity: Fluorescence is a zero-background technique; the signal is measured against a dark background, allowing for the detection of concentrations in the parts-per-billion (ppb) range.[11][12]

  • Enhanced Selectivity: Quantification is based on two wavelengths (excitation and emission), reducing the likelihood of interference from other compounds that may absorb but not fluoresce under the same conditions.[11]

The fluorescence intensity is directly proportional to the analyte concentration at low concentrations, forming the basis for quantitative analysis.

Experimental Protocol

Instrumentation and Reagents:

  • Spectrofluorometer

  • High-purity quartz fluorescence cuvettes (4-sided polished)

  • Reagents as listed in Section 2.2, using HPLC-grade solvents to minimize fluorescent impurities.

Protocol Steps:

  • Standard and Sample Preparation: Prepare stock, working standards, and sample solutions as described in the UV-Vis protocol (Section 2.2). The concentration range will likely be much lower (e.g., 1 - 100 µg/L).

  • Determine Optimal Wavelengths:

    • Using a mid-range standard solution, acquire an excitation spectrum by scanning excitation wavelengths while monitoring emission at a fixed wavelength.

    • Next, acquire an emission spectrum by exciting the sample at the optimal excitation wavelength and scanning the emission wavelengths.

    • The wavelengths corresponding to the highest intensity peaks are the optimal excitation (λex) and emission (λem) wavelengths.

  • Calibration Curve Construction:

    • Set the spectrofluorometer to the optimal λex and λem.

    • Using the solvent blank, zero the instrument.

    • Measure the fluorescence intensity of each working standard.

    • Plot fluorescence intensity (y-axis) versus concentration (x-axis) and perform a linear regression.

  • Sample Measurement and Calculation:

    • Measure the fluorescence intensity of the appropriately diluted sample.

    • Calculate the concentration using the calibration curve equation, accounting for dilution.

Causality and Field Insights

The choice of solvent is critical in fluorescence spectroscopy. Polar solvents can interact with the excited state of the fluorophore, potentially causing spectral shifts or quenching (reduction) of the fluorescence intensity. It is imperative to use the same solvent for all standards, samples, and blanks. Furthermore, be aware of "inner filter effects" at higher concentrations, where the sample absorbs too much of the excitation light, leading to a non-linear response. Always work within a validated, linear concentration range.

Experimental Workflow Diagram

Fluorescence_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards & Samples (Low Concentration Range) A2 Measure Fluorescence Intensity of Standards P1->A2 A3 Measure Fluorescence Intensity of Sample P1->A3 A1 Determine Optimal Excitation (λex) & Emission (λem) Wavelengths A1->A2 A2->A3 D1 Construct Calibration Curve (Intensity vs. Conc.) A2->D1 D3 Calculate Sample Concentration A3->D3 D2 Perform Linear Regression (R² ≥ 0.998) D1->D2 D2->D3

Caption: Workflow for high-sensitivity analysis by fluorescence spectroscopy.

Method 3: Absolute Quantification by qNMR Spectroscopy

Quantitative NMR (qNMR) is a primary ratio method, providing highly accurate and precise quantification that is directly traceable to the International System of Units (SI) without the need for a specific calibration curve of the analyte.

Scientific Principle

The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei (protons, in ¹H qNMR) giving rise to that signal. By co-dissolving a known mass of a sample with a known mass of a certified internal standard of known purity, the concentration or purity of the analyte can be calculated directly by comparing the integrals of specific, well-resolved signals from both compounds. Benzoic acid itself is often used as a certified qNMR standard.[13]

The equation for calculating the purity of the analyte is: Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • P: Purity

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • std: Internal Standard

  • analyte: Analyte of interest

Experimental Protocol

Instrumentation and Reagents:

  • High-field NMR Spectrometer (e.g., ≥400 MHz)

  • High-precision analytical balance (readable to 0.01 mg)

  • Certified qNMR Internal Standard (e.g., Benzoic Acid, Maleic Acid, NIST PS1).[13] The standard must have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, MeOD) of high isotopic purity.

Protocol Steps:

  • Signal Selection: Analyze the ¹H NMR spectra of both this compound and the chosen internal standard to select non-overlapping, sharp singlet signals for integration. For the analyte, the methylene protons (-O-CH₂-COOH) would be a suitable choice. For a benzoic acid standard, the aromatic protons are used.[14]

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the internal standard into a vial. Record the mass precisely.

    • Accurately weigh about 10-20 mg of the this compound sample into the same vial. Record the mass precisely.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters.

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (D1 ≥ 5 * T₁max). A D1 of 30-60 seconds is common to ensure full relaxation for all protons, which is essential for accurate integration.

    • Ensure a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>150:1).

  • Data Processing:

    • Apply Fourier transformation.

    • Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum.

    • Integrate the selected signals for both the analyte and the internal standard.

  • Calculation: Use the qNMR equation provided above to calculate the purity or concentration of this compound.

Authoritative Grounding and Trustworthiness

qNMR is a powerful technique because it does not rely on the response factor of the analyte, which can be influenced by experimental conditions. By using a certified internal standard with a purity value traceable to a national metrology institute (like NIST), the measurement itself becomes traceable to the SI.[13] This provides the highest level of confidence and makes qNMR an invaluable tool for certifying reference materials, validating other methods, and resolving disputes.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation P1 Select Non-Overlapping Signals P2 Accurately Weigh Analyte & Certified Internal Standard P1->P2 P3 Dissolve in Deuterated Solvent P2->P3 A1 Acquire ¹H Spectrum with Quantitative Parameters (Long D1, High S/N) P3->A1 D1 Phase and Baseline Correct Spectrum A1->D1 D2 Integrate Selected Signals (Analyte & Standard) D1->D2 D3 Calculate Purity/Concentration Using qNMR Equation D2->D3

Caption: Workflow for absolute quantification by qNMR spectroscopy.

Summary and Method Comparison

The choice of analytical method depends on the specific requirements of the application, such as required sensitivity, accuracy, sample throughput, and available instrumentation.

FeatureUV-Vis SpectrophotometryFluorescence SpectroscopyqNMR Spectroscopy
Principle Absorbance (Beer-Lambert Law)PhotoluminescenceNuclear Resonance Signal Integration
Sensitivity Moderate (mg/L)High (µg/L - ng/L)Low (requires mg of sample)
Selectivity Low to ModerateHighVery High
Calibration External calibration curve requiredExternal calibration curve requiredNot required (uses internal standard)
Accuracy GoodGoodExcellent (Primary Method)
Speed Very FastFastSlow
Cost LowModerateHigh
Primary Use Routine QC, process monitoringTrace analysis, impurity detectionPurity certification, reference material

Conclusion

The quantitative analysis of this compound can be effectively achieved using a variety of spectroscopic techniques. UV-Vis spectrophotometry serves as a robust and rapid method for routine quality control. For applications demanding higher sensitivity, such as impurity profiling or environmental analysis, fluorescence spectroscopy is the superior choice. Finally, when the highest degree of accuracy and traceability is required for purposes like reference standard certification or validating other analytical methods, qNMR stands as the definitive technique. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.

References

  • RAPS. ICH releases draft guidelines on analytical method development. (2022). Available from: [Link]

  • YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

  • PubMed. Validation of Raman spectroscopic procedures in agreement with ICH guideline Q2 with considering the transfer to real time monitoring of an active coating process. (2010). Available from: [Link]

  • BIPM. Octad of standards for qNMR purity measurements. (2023). Available from: [Link]

  • Stenutz. This compound. Available from: [Link]

  • NIST. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018). Available from: [Link]

  • Goss Scientific. qNMR Standards. Available from: [Link]

  • NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • ACS Publications. Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Available from: [Link]

  • RSC Publishing. Critical review of fluorescence and absorbance measurements as surrogates for the molecular weight and aromaticity of dissolved organic matter. (2024). Available from: [Link]

  • MDPI. Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. (2024). Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. (2025). Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

  • YouTube. Spectroscopy of carboxylic acids and their derivatives. (2019). Available from: [Link]

  • ResearchGate. UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Available from: [Link]

  • Physical Chemistry Chemical Physics. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Available from: [Link]

  • DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Available from: [Link]

  • NIH. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available from: [Link]

  • Google Patents. CN102749293A - Method for determining benzoic acid content in food by using visible spectrophotometry method.
  • Institutional Repository. Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. Available from: [Link]

Sources

Application Note & Experimental Protocol: Derivatization of 2-(Carboxymethoxy)benzoic Acid for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Carboxymethoxy)benzoic acid is a versatile bifunctional molecule featuring two distinct carboxylic acid groups, rendering it a valuable building block in medicinal chemistry and materials science. Its structure allows for selective modification to modulate properties such as solubility, lipophilicity, and biological activity. This guide provides detailed experimental protocols for the strategic derivatization of this compound, focusing on esterification and amidation reactions. We delve into the causality behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals to facilitate the synthesis of novel compounds with enhanced pharmacokinetic or pharmacodynamic profiles.

Introduction: The Strategic Value of this compound

This compound possesses a unique structural framework containing both an aromatic carboxylic acid and an aliphatic carboxylic acid connected via an ether linkage. This arrangement provides two potential points for chemical modification, each with different steric and electronic environments. Derivatization of these functional groups is a cornerstone strategy in drug discovery for several key reasons:

  • Prodrug Synthesis: Converting a carboxylic acid to an ester or amide can mask its polarity, improving membrane permeability and oral absorption. These derivatives can then be hydrolyzed in vivo by metabolic esterases or amidases to release the active parent drug.[1]

  • Bioisosteric Replacement: Amides and esters serve as common bioisosteres for carboxylic acids, maintaining or enhancing biological activity while altering physical properties.

  • Linker Chemistry: The dual functionality allows the molecule to act as a linker, conjugating two different molecular entities, such as a targeting moiety and a therapeutic agent.

  • Improving Physicochemical Properties: Derivatization can fine-tune solubility, stability, and formulation characteristics of a lead compound.[2]

This document provides robust protocols for the two most common and impactful derivatization pathways: selective esterification and carbodiimide-mediated amidation.

Structural Features and Reactivity

The two carboxyl groups on this compound exhibit differential reactivity. The aromatic carboxyl group is influenced by the electron-withdrawing nature of the benzene ring, making it a slightly stronger acid. Conversely, the aliphatic carboxyl group is more sterically accessible. This subtle difference can be exploited for selective derivatization under carefully controlled conditions.

cluster_0 This compound cluster_1 Sites of Derivatization mol A Aromatic Carboxyl (Position 2) B Aliphatic Carboxyl (Methoxy Position)

Caption: Key reactive sites on the this compound scaffold.

Protocol I: Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids into esters.[3] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.[3] This protocol details the synthesis of an ethyl ester, a common modification to increase lipophilicity.

Causality and Scientific Rationale

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product.[3] The use of excess alcohol serves as both the reactant and the solvent, maximizing the concentration gradient to favor product formation.

G Fischer Esterification Workflow start Start: This compound + Excess Ethanol reagents Add Catalytic H₂SO₄ (Concentrated, Dropwise) start->reagents reflux Heat to Reflux (e.g., 78°C for Ethanol) Monitor by TLC reagents->reflux workup Reaction Work-Up: 1. Cool to RT 2. Neutralize with NaHCO₃ 3. Extract with Ethyl Acetate reflux->workup purify Purification: 1. Wash Organic Layer 2. Dry over Na₂SO₄ 3. Evaporate Solvent workup->purify characterize Characterization: Purified Ester Derivative (NMR, MS, IR) purify->characterize

Caption: Generalized workflow for the acid-catalyzed esterification protocol.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(carboxymethoxy)benzoate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.5 mmol).

  • Solvent Addition: Add a large excess of anhydrous ethanol (e.g., 100 mL). Stir the mixture until the solid is mostly dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.25 mL) dropwise with vigorous stirring.

    • Scientist's Note: The addition of concentrated acid to alcohol is highly exothermic. Pre-cooling prevents uncontrolled boiling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.[4]

  • Work-Up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product can be further purified by column chromatography if necessary. Confirm the structure and purity of the final ester product using NMR, MS, and IR spectroscopy.

Parameter Condition / Reagent Rationale
Alcohol Ethanol, Methanol, PropanolDetermines the resulting ester group. Must be anhydrous.
Catalyst H₂SO₄, p-TsOH, HClStrong protic acid required to activate the carboxyl group.[3]
Temperature RefluxProvides activation energy to overcome the reaction barrier.
Work-up NaHCO₃ (aq)Neutralizes the acid catalyst to stop the reaction and prevent product hydrolysis.

Protocol II: Carbodiimide-Mediated Amide Synthesis

Directly reacting a carboxylic acid with an amine to form an amide requires very high temperatures, which can degrade sensitive molecules. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation under mild conditions.[5] This protocol is essential for linking this compound to peptides or other amine-containing molecules.

Causality and Scientific Rationale

The mechanism involves the activation of a carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming the stable amide bond and a urea byproduct.[5][6] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and racemization by first reacting with the O-acylisourea to form an activated ester, which is less prone to side reactions but still highly reactive towards amines.

cluster_0 Amide Coupling Reaction Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + EDC EDC EDC (Coupling Agent) Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') Intermediate->Amide + Amine

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Detailed Experimental Protocol: Synthesis of an Amide Derivative

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

  • HOBt (1-Hydroxybenzotriazole, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq, optional base)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 15-20 minutes.

    • Scientist's Note: Pre-activation at 0°C allows for the controlled formation of the active ester intermediate and minimizes side reactions.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DCM. If the amine salt is used, add a non-nucleophilic base like TEA or DIPEA (2.0 eq) to liberate the free amine. Add this amine solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-Up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Scientist's Note: The acidic wash removes unreacted amine and base. The basic wash removes unreacted carboxylic acid and HOBt. The EDC byproduct is water-soluble and is removed in the aqueous layers.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative. Characterize by NMR and MS.

Coupling Agent Advantage Disadvantage
EDC Water-soluble urea byproduct, easy removal.More expensive than DCC.
DCC Inexpensive and highly effective.Dicyclohexylurea (DCU) byproduct is poorly soluble, requires filtration.
HATU/HBTU Very fast reaction times, low racemization.Higher cost, can be sensitive to moisture.

Analytical Considerations

Successful derivatization requires robust analytical methods to confirm product identity and purity.

  • Chromatography (TLC/HPLC): Essential for monitoring reaction progress and assessing the purity of the final compound. Derivatization will alter the polarity, leading to a significant change in retention time (HPLC) or Rf value (TLC) compared to the starting material.[8]

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized derivative, confirming the addition of the ester or amide moiety.

  • NMR Spectroscopy (¹H & ¹³C): Gives detailed structural information. For esterification with ethanol, new signals corresponding to the ethyl group (a triplet and a quartet) will appear in the ¹H NMR spectrum. For amidation, a new NH proton signal will appear, and characteristic shifts in adjacent carbons will be seen in the ¹³C NMR spectrum.

Conclusion

The derivatization of this compound via esterification and amidation represents a powerful and flexible strategy for the synthesis of novel molecules in drug discovery and chemical biology. The protocols detailed herein provide a solid foundation, emphasizing the rationale behind each step to ensure reproducibility and success. By carefully selecting the appropriate derivatization strategy and reaction conditions, researchers can effectively modulate the properties of this versatile scaffold to meet specific therapeutic or application-oriented goals.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines. Available from: [Link]

  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]

  • ResearchGate. The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Available from: [Link]

  • University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • Target Analysis. Benzoic acid derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available from: [Link]

  • ResearchGate. Benzoic Acid and Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available from: [Link]

  • National Center for Biotechnology Information. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Available from: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • Google Patents. Continuous process for preparing benzoic acid esters.
  • Google Patents. Preparation method of benzoic acid amide compounds.
  • YouTube. Esterification test of Benzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Available from: [Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(Carboxymethoxy)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Linker for Diverse Synthetic Applications

Solid-phase synthesis (SPS) has revolutionized the fields of drug discovery, proteomics, and materials science by enabling the rapid and efficient construction of complex molecules.[1][2] The choice of the linker, a bifunctional molecule that tethers the nascent molecule to the insoluble support, is paramount to the success of any solid-phase strategy.[3][4] This document introduces 2-(Carboxymethoxy)benzoic acid as a versatile linker, detailing its potential applications, protocols for its use, and the underlying chemical principles.

While direct literature on the application of this compound in solid-phase synthesis is emerging, its structure, featuring a moderately acid-labile ether linkage and a carboxylic acid handle, suggests its utility as an analogue to well-established linker systems. This guide will, therefore, draw upon established principles of analogous ether-based and benzoic acid-derived linkers to provide a comprehensive framework for its implementation.

Scientific Rationale: The Advantage of a Dual-Functionality Linker

The unique structure of this compound offers several potential advantages in solid-phase synthesis:

  • Tunable Cleavage: The ether linkage to the benzoic acid core is anticipated to be susceptible to acid-catalyzed cleavage, similar to other alkoxybenzyl ether linkers.[3] The rate of this cleavage can likely be modulated by the specific acidic conditions employed, offering a degree of control over the release of the synthesized molecule.

  • Orthogonal Handle: The carboxymethoxy group provides a stable carboxylic acid functionality. This can be used to attach the first building block of a synthetic sequence via an ester or amide bond, while the benzoic acid moiety can be used for attachment to the resin, or vice-versa. This dual functionality opens avenues for more complex molecular architectures.

  • Potential for Traceless Synthesis: Depending on the point of attachment and the cleavage strategy, this linker has the potential to be used in a "traceless" manner, where no residual linker fragment remains on the cleaved product.[5]

Core Experimental Workflow

The general workflow for utilizing this compound in solid-phase synthesis can be conceptualized as follows:

Figure 1: A generalized workflow for the application of this compound in solid-phase synthesis.

Part 1: Immobilization of this compound onto a Solid Support

The initial step involves the covalent attachment of the linker to a suitable solid support. The choice of resin will depend on the overall synthetic strategy. For this linker, a hydroxymethyl-functionalized resin (like Wang resin) or an aminomethyl resin are suitable starting points.

Protocol 1.1: Immobilization on a Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of the benzoic acid moiety of the linker to the hydroxyl groups of the resin.

Materials:

  • Hydroxymethyl-functionalized polystyrene resin (e.g., Wang resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Piperidine (for optional Fmoc-protecting group removal if applicable)

Procedure:

  • Resin Swelling: Swell the hydroxymethyl resin in anhydrous DCM for 30 minutes in a suitable reaction vessel.

  • Pre-activation of Linker: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF. Add DIC (3 eq.) and allow to react for 10 minutes at room temperature.

  • Coupling: Add the pre-activated linker solution to the swollen resin. Add DMAP (0.1 eq.) to catalyze the esterification.

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the linker onto the resin can be determined spectrophotometrically if a chromophore is present or by gravimetric analysis.

Quantitative Data Summary: Typical Resin Loading
Resin TypeLinkerCoupling MethodTypical Loading (mmol/g)
Wang ResinThis compoundDIC/DMAP0.5 - 1.0
Aminomethyl ResinThis compoundDIC/HOBt0.4 - 0.8

Part 2: Attachment of the First Building Block (Payload)

With the linker immobilized, the free carboxymethoxy group is now available for the attachment of the first synthetic building block.

Protocol 2.1: Esterification of an Alcohol to the Resin-Bound Linker

This protocol is suitable for the synthesis of small molecules where the initial attachment is through an alcohol.

Materials:

  • Linker-functionalized resin from Part 1

  • Alcohol-containing building block

  • DIC

  • DMAP

  • Anhydrous DCM and DMF

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin in anhydrous DCM for 30 minutes.

  • Payload Solution: In a separate flask, dissolve the alcohol-containing building block (5 equivalents relative to resin loading) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

  • Coupling: Add the payload solution to the swollen resin. Add DIC (5 eq.) and DMAP (0.1 eq.).

  • Reaction: Agitate the mixture at room temperature for 12-24 hours.

  • Capping (Optional): To block any unreacted linker sites, treat the resin with a solution of acetic anhydride and pyridine in DCM.

  • Washing and Drying: Wash the resin as described in Protocol 1.1 and dry under vacuum.

Part 3: Cleavage of the Final Product from the Solid Support

The ether linkage in the this compound linker is designed for acid-mediated cleavage. The strength of the acid required will determine the lability of the linker and should be optimized for the specific molecule being synthesized.

The Cleavage Mechanism: An Acid-Labile Ether Bond

The cleavage is proposed to proceed via protonation of the ether oxygen, followed by nucleophilic attack by a scavenger or solvent, or through the formation of a stabilized carbocation intermediate. The ortho-carboxymethoxy group may influence the stability of this intermediate.

Cleavage_Mechanism cluster_product Released Product Resin Resin-O-CO-Ph-(o-OCH2COOH) Protonated Resin-O-CO-Ph-(o-O(H+)CH2COOH) Resin->Protonated + H+ Cleaved Resin-OH + CO-Ph-(o-OCH2COOH) Protonated->Cleaved Nucleophilic Attack Product HOOC-R

Figure 2: Proposed acid-catalyzed cleavage mechanism of a payload from the this compound linker.

Protocol 3.1: Standard Acidic Cleavage

This protocol uses a standard solution of trifluoroacetic acid (TFA) for cleavage.

Materials:

  • Dry, peptide- or molecule-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, loaded resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration. Purify the crude product using appropriate chromatographic techniques (e.g., HPLC).

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, linker for solid-phase synthesis. Its dual functionality and potential for tunable, acid-mediated cleavage make it an attractive candidate for the synthesis of a wide range of organic molecules, from peptides to small molecule libraries. Further research is warranted to fully characterize its stability, cleavage kinetics, and compatibility with a broader range of synthetic transformations. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this versatile linker in their own synthetic endeavors.

References

  • Glatthar, R., & Giese, B. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters, 2(15), 2315–2317. [Link]

  • Krchňák, V., & Holladay, M. W. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089–12207. [Link]

  • Glatthar, R., & Giese, B. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters. [Link]

  • Krchňák, V., & Holladay, M. W. (2019). Traceless Solid-Phase Organic Synthesis. PubMed. [Link]

  • Stark, L. (2002). Traceless Solid-Phase Organic Synthesis. Chemical Reviews. [Link]

  • Alvarez, Y., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • Alvarez, Y., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Lá-Vrátná, E., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. PubMed. [Link]

  • Alvarez, Y., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Lá-Vrátná, E., et al. (2020). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. ChemBioChem. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2001). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • LookChem. (2025). 2-(carboxymethyl)benzoic acid. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Kumar, et al. (2024). IJPSR, 15(9), 2629-2634. [Link]

Sources

The Versatility of 2-(Carboxymethoxy)benzoic Acid in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers (CPs) are driven by the pursuit of unique structural topologies and functional properties. The choice of the organic linker is paramount in this endeavor, as it dictates the dimensionality, porosity, and ultimately, the application of the resulting material. 2-(Carboxymethoxy)benzoic acid, a seemingly simple molecule, emerges as a ligand of significant interest due to its inherent bifunctionality and conformational flexibility. This guide provides an in-depth exploration of this compound as a versatile building block in coordination chemistry, offering detailed protocols, mechanistic insights, and a forward-looking perspective on its applications for researchers, scientists, and drug development professionals.

This molecule, characterized by a benzoic acid moiety and a carboxymethoxy substituent, presents two distinct carboxylic acid groups with different pKa values. This differential acidity, coupled with the flexible ether linkage, allows for a rich and varied coordination chemistry. The ligand can adopt multiple conformations and coordination modes, leading to the formation of complexes with diverse dimensionalities, from discrete polynuclear clusters to extended one-, two-, and three-dimensional networks.[1][2][3] The presence of both a rigid phenyl ring and a flexible ether-aliphatic arm allows for the construction of robust yet adaptable frameworks.

Coordination Chemistry: Modes of Metal Binding

The power of this compound lies in the diverse ways its carboxylate groups can coordinate to metal centers. Based on extensive studies of similar polycarboxylate ligands, several coordination modes can be anticipated, influencing the final architecture of the coordination polymer.[1][2][4][5]

  • Monodentate Coordination: One of the carboxylate oxygen atoms binds to a single metal center.

  • Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable chelate ring.

  • Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal centers. This mode is crucial for the formation of extended networks.

  • Mixed Coordination: The two carboxylate groups on the same ligand molecule can exhibit different coordination modes simultaneously, leading to complex and fascinating topologies.

The interplay of these coordination modes, influenced by factors such as the nature of the metal ion, the solvent system, pH, and temperature, allows for fine-tuning of the resulting framework's properties.[3]

Application Notes: From Catalysis to Luminescence

The coordination complexes derived from this compound are poised for a range of applications, leveraging the properties of both the ligand and the coordinated metal ion.

Heterogeneous Catalysis

Coordination polymers with accessible metal sites can function as highly effective heterogeneous catalysts.[6][7][8][9] The porous nature of these materials can allow for the diffusion of substrates to the active metal centers, while the robust framework provides stability and recyclability. For instance, complexes of copper or palladium with this compound could potentially catalyze a variety of organic transformations, such as C-C coupling reactions or oxidations.[10] The bifunctional nature of the ligand could also play a role in substrate recognition and activation.

Luminescent Materials

Lanthanide ions are renowned for their sharp, line-like emission spectra, making them ideal for applications in lighting, displays, and sensing.[11][12][13][14] However, their f-f transitions are often forbidden, resulting in low absorption coefficients. The "antenna effect," whereby an organic ligand absorbs and efficiently transfers energy to the lanthanide center, is a key strategy to overcome this limitation.[15] this compound, with its aromatic chromophore, is an excellent candidate for sensitizing the luminescence of lanthanide ions such as Eu³⁺ (red emission) and Tb³⁺ (green emission). The resulting luminescent MOFs could find use as temperature sensors, chemical sensors, or in bio-imaging applications.

Experimental Protocols

The following protocols are designed to be representative and adaptable, providing a solid starting point for the synthesis and characterization of coordination complexes with this compound.

Protocol 1: Solvothermal Synthesis of a Copper(II) Coordination Polymer

This protocol details a typical solvothermal synthesis, a widely used method for obtaining high-quality crystalline coordination polymers.[16][17][18]

Materials:

  • This compound (H₂L)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of ethanol.

  • Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.

  • Add 1 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, cool the autoclave slowly to room temperature.

  • Blue, block-shaped crystals should form. Isolate the crystals by filtration, wash them with DMF and ethanol, and dry them in air.

Causality behind Experimental Choices:

  • Solvothermal Conditions: The elevated temperature and pressure of the solvothermal method increase the solubility of the reactants and facilitate the crystallization of the product, often yielding larger and higher-quality crystals than would be obtained at room temperature.

  • Mixed Solvent System: The use of a DMF/ethanol/water mixture allows for the dissolution of both the organic ligand and the inorganic salt while also influencing the coordination environment and the final crystal structure.

Protocol 2: Synthesis of a Luminescent Europium(III) Complex

This protocol outlines the synthesis of a discrete lanthanide complex, focusing on creating an environment conducive to efficient energy transfer for luminescence.

Materials:

  • This compound (H₂L)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 1,10-Phenanthroline (phen)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a solution of the sodium salt of the ligand by dissolving 0.2 mmol of this compound in 10 mL of a 1:1 methanol/water mixture and adding 0.2 mmol of NaOH. Stir until a clear solution is obtained.

  • In a separate flask, dissolve 0.1 mmol of EuCl₃·6H₂O and 0.1 mmol of 1,10-phenanthroline in 10 mL of methanol.

  • Slowly add the ligand solution to the europium/phenanthroline solution with constant stirring.

  • A white precipitate should form immediately. Continue stirring the mixture at room temperature for 4 hours.

  • Collect the precipitate by filtration, wash it with methanol and deionized water, and dry it under vacuum.

Causality behind Experimental Choices:

  • Use of Ancillary Ligand: 1,10-Phenanthroline is a common ancillary ligand in luminescent lanthanide complexes. It coordinates to the metal center, shielding it from solvent molecules that can quench luminescence, and its aromatic system can also participate in the antenna effect.

  • Deprotonation of the Ligand: The addition of NaOH deprotonates the carboxylic acid groups, facilitating their coordination to the positively charged europium ion.

Characterization of the Coordination Complexes

A multi-technique approach is essential for the thorough characterization of newly synthesized coordination complexes.

Technique Information Obtained Purpose
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry, and crystal packing.Unambiguously determines the molecular and crystal structure of the complex.[19][20][21][22]
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phase.Confirms the phase purity of the bulk sample and can be used for structural identification by comparison with simulated patterns from single-crystal data.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of functional groups.Confirms the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequencies compared to the free ligand.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.Determines the temperature at which the complex decomposes and can provide information about the presence of coordinated or guest solvent molecules.
Photoluminescence Spectroscopy Emission and excitation spectra, quantum yield, and luminescence lifetime.Characterizes the luminescent properties of lanthanide complexes, providing insights into the energy transfer mechanism.[11][12][13][14]
Elemental Analysis Percentage composition of C, H, and N.Verifies the empirical formula of the synthesized complex.

Visualizing Coordination and Workflows

Coordination Modes of this compound

cluster_ligand This compound cluster_modes Coordination Modes cluster_products Resulting Structures L Ligand M1 Monodentate L->M1 M2 Bidentate Chelating L->M2 M3 Bidentate Bridging L->M3 P1 Discrete Clusters M1->P1 M2->P1 P2 Extended Networks (MOFs/CPs) M3->P2

Caption: Potential coordination modes of the ligand leading to different structural outcomes.

Solvothermal Synthesis Workflow

start Start dissolve_ligand Dissolve Ligand in DMF start->dissolve_ligand dissolve_salt Dissolve Metal Salt in Ethanol start->dissolve_salt combine Combine Solutions in Autoclave dissolve_ligand->combine dissolve_salt->combine heat Heat at 120°C for 72h combine->heat cool Cool to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter end End filter->end

Caption: Step-by-step workflow for the solvothermal synthesis of a coordination polymer.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, ligand in the field of coordination chemistry. Its inherent structural features provide a powerful toolkit for the rational design of novel functional materials. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to unlock the potential of this versatile building block. Future research directions could include the synthesis of chiral frameworks for enantioselective catalysis, the development of porous materials for gas storage and separation, and the design of multifunctional materials that combine, for example, luminescence and magnetic properties. The exploration of metal complexes of this compound in the realm of drug delivery and bio-imaging also presents an exciting frontier, where its coordination chemistry can be leveraged to create targeted and effective therapeutic and diagnostic agents.

References

  • - PubMed

  • - ResearchGate

  • - PubMed

  • - ChemistryViews

  • - MDPI

  • - Dalton Transactions (RSC Publishing)

  • - SCIPublications

  • - PMC - NIH

  • - MDPI

  • - ResearchGate

  • - ResearchGate

  • - ElectronicsAndBooks

  • - NIH

  • - ResearchGate

  • - MDPI

  • - PubMed

  • - PMC - NIH

  • - Chemical Science (RSC Publishing)

  • - ResearchGate

  • - PMC

  • - CrystEngComm (RSC Publishing)

  • - ResearchGate

  • - Divulga UAB

  • - IUCr

  • - PubMed

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-(Carboxymethoxy)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

2-(Carboxymethoxy)benzoic acid, also known as o-carboxymethoxyphenylacetic acid, is an aromatic dicarboxylic acid (CAS 635-53-0).[1] While not broadly documented as a standalone bioactive agent in cell-based assays, its chemical structure presents a versatile and highly valuable scaffold for the synthesis of novel chemical probes, enzyme inhibitors, and chelating agents.[2] The presence of two carboxylic acid groups provides reactive handles for derivatization, allowing for the strategic attachment of fluorophores, pharmacophores, or targeting moieties.

This guide moves beyond the role of this compound as a mere synthetic intermediate. We provide detailed, field-proven methodologies and conceptual frameworks for its application in three critical areas of modern cell biology and drug discovery: the development of novel fluorescent probes, the screening of enzyme inhibitors, and the assessment of intracellular metal chelation. These protocols are designed to be self-validating systems, providing researchers with the tools to explore new biological questions.

Application 1: Synthesis and Application of a Novel Fluorescent Probe for Live-Cell Imaging

Scientific Rationale

The development of small-molecule fluorescent probes is essential for visualizing cellular structures and processes in real-time.[3][4][5] The dual carboxylic acid groups of this compound offer a unique opportunity to create a rigid linker structure for conjugating a fluorophore. By converting one carboxyl group to an amine-reactive ester (e.g., an NHS ester) and capping the other, a specific fluorescent dye can be attached. The resulting probe's cellular uptake and distribution can then be characterized, potentially revealing affinity for specific organelles or cellular compartments. This protocol outlines the synthesis of a hypothetical probe, "CMB-NBD," and its application in live-cell staining.

Experimental Workflow: Synthesis and Application of CMB-NBD Probe

G cluster_synthesis Part A: Synthesis of CMB-NBD Probe cluster_application Part B: Live-Cell Imaging Protocol S1 Step 1: Mono-protection of this compound S2 Step 2: Activation of free carboxylic acid (NHS ester formation) S1->S2 S3 Step 3: Conjugation with NBD-amine fluorophore S2->S3 S4 Step 4: Deprotection and Purification (HPLC) S3->S4 A1 Step 1: Cell Culture (e.g., HeLa cells on glass-bottom dishes) A2 Step 2: Probe Preparation (Stock solution in DMSO) A1->A2 A3 Step 3: Cell Staining (Incubate cells with CMB-NBD) A2->A3 A4 Step 4: Washing (Remove excess probe) A3->A4 A5 Step 5: Counterstaining (Optional) (e.g., Hoechst for nucleus) A4->A5 A6 Step 6: Imaging (Confocal Fluorescence Microscopy) A5->A6 G cluster_prep Part A: Assay Preparation cluster_assay Part B: Inhibition Assay cluster_analysis Part C: Data Analysis P1 Step 1: Prepare compound library (serial dilutions in DMSO) P2 Step 2: Prepare assay buffer and reagent mix (SIRT5, NAD+, Substrate) A1 Step 3: Dispense compounds, controls, and enzyme mix into 96-well plate A2 Step 4: Incubate to allow SIRT5 reaction A1->A2 A3 Step 5: Add Trypsin/Developer mix to stop reaction and generate signal A2->A3 A4 Step 6: Incubate to allow fluorescence development A3->A4 A5 Step 7: Read fluorescence (e.g., Ex/Em = 355/460 nm) A4->A5 D1 Step 8: Normalize data to controls (% Inhibition) D2 Step 9: Plot dose-response curve and calculate IC50 value D1->D2 G cluster_prep Part A: Cell Preparation cluster_treatment Part B: Treatment and Loading cluster_readout Part C: Measurement and Analysis P1 Step 1: Seed cells (e.g., HepG2) in a 96-well plate P2 Step 2: Allow cells to adhere (24 hours) T1 Step 3: Pre-treat cells with This compound or Deferoxamine (DFO) control T2 Step 4: Induce iron overload (Ammonium iron(II) sulfate) T1->T2 T3 Step 5: Load cells with DCFDA probe T2->T3 R1 Step 6: Wash to remove excess probe R2 Step 7: Measure fluorescence (Ex/Em = 485/535 nm) R1->R2 R3 Step 8: Normalize fluorescence to untreated controls R2->R3

Sources

Application Notes & Protocols: 2-(Carboxymethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 2-(Carboxymethoxy)benzoic Acid

This compound is a bifunctional organic compound distinguished by its unique structural arrangement. It features both an aromatic carboxylic acid and an aliphatic carboxylic acid, linked by a flexible ether bridge. This architecture is not merely a chemical curiosity; it is the source of its utility as a sophisticated building block for chemists and material scientists. The differential reactivity of the two carboxyl groups, combined with the molecule's capacity for chelation, allows for the rational design of complex molecular structures, from advanced polymers to intricate metal-organic frameworks (MOFs).[1][2]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and field-proven protocols for leveraging this compound in synthetic applications.

Physicochemical Profile

Understanding the fundamental properties of a building block is critical for experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 635-53-0[1][2]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
Melting Point 188-190 °C[1]
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetoneInferred from related compounds[3]
Core Strengths in Synthesis: Reactivity and Chelation

The primary value of this compound stems from two key features:

  • Differential Reactivity: The aromatic carboxyl group is influenced by the electron-withdrawing nature of the benzene ring, making it less acidic and less nucleophilic than its aliphatic counterpart. This pKa difference can be exploited for selective reactions, such as mono-esterification or mono-amidation, under carefully controlled conditions. This allows for stepwise, directional synthesis, building molecular complexity with precision.

  • Chelating Ligand: The ortho positioning of the carboxymethoxy and benzoic acid groups creates a pincer-like structure ideal for coordinating with metal ions. This makes it an exceptional ligand in coordination chemistry, capable of forming stable, well-defined metal complexes and serving as a linker in the construction of Metal-Organic Frameworks (MOFs).[4][5]

Application Focus 1: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to bridge metal centers has positioned it as a valuable component in the burgeoning field of MOFs. These materials, known for their high porosity and surface area, have applications in gas storage, catalysis, and drug delivery.[6][7][8] The geometry of this linker dictates the topology and pore structure of the resulting framework.

Rationale: Designing with Directional Bonds

When used as an organic linker, the deprotonated carboxylate groups of this compound coordinate with metal ions (e.g., Zn²⁺, Cd²⁺, Pb²⁺) to form extended networks.[5][8][9] The choice of metal ion, with its preferred coordination geometry, and the reaction conditions (solvent, temperature) determine the final dimensionality and structure of the framework, which can range from 1D chains to complex 3D networks.[5][10]

Caption: Conceptual model of a 2D Metal-Organic Framework (MOF).

Protocol: Hydrothermal Synthesis of a Zinc-Based Coordination Polymer

This protocol provides a representative method for synthesizing a MOF using this compound as the organic linker. Hydrothermal synthesis is a common technique that uses elevated temperature and pressure to promote crystal growth.[8][9]

Objective: To synthesize a crystalline zinc-based coordination polymer.

Materials and Reagents:

ReagentFormulaGradeSupplier
This compoundC₉H₈O₅≥98%e.g., Sigma-Aldrich
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂OReagent Gradee.g., Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrouse.g., Acros Organics
EthanolC₂H₅OH200 Proofe.g., Decon Labs

Procedure:

  • In a 20 mL glass vial, dissolve 19.6 mg (0.1 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave tightly and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

    • Causality: The slow heating and prolonged reaction time allow for the formation of well-ordered, crystalline material. DMF acts as a high-boiling solvent and can also serve as a template or ligand in the final structure.[11]

  • Cool the oven slowly to room temperature at a rate of 0.1 °C/min.

  • Isolate the resulting solid product (typically colorless crystals) by filtration.

  • Wash the crystals with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Characterization:

  • X-Ray Diffraction (XRD): Confirm the crystalline structure and phase purity of the synthesized MOF.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequency compared to the free ligand.

Application Focus 2: Advanced Polymer Synthesis

The presence of two carboxylic acid groups makes this compound a classic AB₂-type monomer for creating hyperbranched polymers or a conventional monomer for linear step-growth polymerization with a suitable diol or diamine. Its inclusion can impart unique properties such as improved thermal stability or altered solubility.

Rationale: Building Polymer Backbones

In polyesterification, this compound can be reacted with a diol. The reaction proceeds via nucleophilic acyl substitution, forming ester linkages with the concomitant elimination of water. The choice of diol and the polymerization conditions will determine the final properties of the polymer, such as its molecular weight, glass transition temperature, and mechanical strength. Benzoic acid derivatives are known to be incorporated into various polymer structures.[12]

Caption: Workflow for polyester synthesis via polycondensation.

Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a solvent-free melt polycondensation, a common industrial method for producing polyesters.

Objective: To synthesize a linear polyester from this compound and 1,6-hexanediol.

Materials and Reagents:

ReagentFormulaGradeSupplier
This compoundC₉H₈O₅≥98%e.g., Sigma-Aldrich
1,6-HexanediolC₆H₁₄O₂≥99%e.g., Alfa Aesar
p-Toluenesulfonic acid (p-TSA)C₇H₈O₃S·H₂OCatalyste.g., Sigma-Aldrich
Nitrogen Gas (N₂)N₂High PurityIndustrial Gas Supplier

Procedure:

  • Place 19.62 g (0.1 mol) of this compound and 11.82 g (0.1 mol) of 1,6-hexanediol into a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Add a catalytic amount of p-TSA (approx. 0.1 g).

  • Begin stirring and gently purge the system with nitrogen gas.

  • Heat the reaction mixture in an oil bath to 150 °C.

    • Causality: The initial heating phase melts the reactants and initiates the esterification process. The nitrogen purge prevents oxidation at high temperatures.

  • Over 2 hours, gradually increase the temperature to 200 °C while observing the collection of water in the Dean-Stark trap.

  • Once water evolution ceases, apply a vacuum (approx. 1-5 mmHg) to the system for an additional 2-4 hours to remove the final traces of water and drive the polymerization to completion, increasing the molecular weight.

    • Causality: According to Le Châtelier's principle, removing the water byproduct shifts the equilibrium towards the formation of the polyester, leading to a higher degree of polymerization.

  • Cool the flask to room temperature under nitrogen. The resulting solid is the crude polyester.

  • Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol) to purify.

  • Collect the purified polymer by filtration and dry under vacuum.

Characterization:

  • Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer.[13]

  • Differential Scanning Calorimetry (DSC): Measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).

Application Focus 3: Pharmaceutical Intermediates and Biologically Active Derivatives

Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.[14][15] The dual-functionality of this compound makes it an attractive scaffold for creating novel drug candidates and prodrugs.[1][16] For instance, one carboxyl group could be converted to an ester to improve lipophilicity and cell membrane permeability, while the other is converted to an amide to interact with a biological target.[16]

Rationale: Pathway to Selective Functionalization

The successful use of this building block in complex synthesis hinges on the ability to selectively modify one carboxyl group in the presence of the other. The aliphatic carboxylic acid is generally more reactive towards esterification under acidic conditions (Fischer esterification) due to less steric hindrance and greater acidity compared to its aromatic counterpart. Conversely, the aromatic carboxyl group can be activated (e.g., to an acid chloride) for amidation while the aliphatic acid is protected as an ester.

Selective_Synthesis Start 2-(Carboxymethoxy) benzoic acid Step1 Step 1: Selective Esterification (MeOH, H⁺) Start->Step1 Intermediate1 Monoester Intermediate Step1->Intermediate1 Step2 Step 2: Amide Formation 1. SOCl₂ 2. R-NH₂ Intermediate1->Step2 Target Target Molecule: Amide-Ester Derivative Step2->Target

Caption: Synthetic workflow for selective functionalization.

Protocol: Selective Mono-Esterification and Subsequent Amidation

This protocol demonstrates the principle of selective functionalization.

Objective: To synthesize an amide-ester derivative by first selectively esterifying the aliphatic carboxyl group, followed by amidation of the aromatic carboxyl group.

Materials and Reagents:

ReagentFormulaGradeSupplier
This compoundC₉H₈O₅≥98%e.g., Sigma-Aldrich
Methanol (MeOH)CH₃OHAnhydrouse.g., Sigma-Aldrich
Sulfuric Acid (H₂SO₄)H₂SO₄Concentratede.g., Fisher Scientific
Thionyl Chloride (SOCl₂)SOCl₂Reagent Gradee.g., Acros Organics
BenzylamineC₇H₉N≥99%e.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂Anhydrouse.g., Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N≥99%e.g., Sigma-Aldrich

Procedure:

Part A: Selective Mono-Esterification

  • Suspend 9.8 g (0.05 mol) of this compound in 100 mL of anhydrous methanol in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add 1 mL of concentrated sulfuric acid as a catalyst.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Causality: Under these Fischer esterification conditions, the more reactive aliphatic acid is preferentially converted to its methyl ester. The reaction is monitored to prevent significant esterification of the aromatic acid.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).[17]

  • After completion, cool the mixture and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monoester.

Part B: Amidation of the Aromatic Carboxyl Group

  • Dissolve the crude monoester (approx. 0.05 mol) in 100 mL of anhydrous DCM.

  • Slowly add 5.4 mL (0.075 mol) of thionyl chloride dropwise at 0 °C. Add a catalytic drop of DMF.

  • Reflux the mixture for 2 hours to form the acid chloride. Monitor the conversion by IR (disappearance of the broad O-H stretch).

  • Cool the reaction to 0 °C. In a separate flask, dissolve 5.35 g (0.05 mol) of benzylamine and 7.0 mL (0.05 mol) of triethylamine in 50 mL of anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the amidation reaction.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final product by identifying the characteristic signals for the ester and amide functional groups.[17]

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Conclusion

This compound is a powerful and versatile building block whose full potential is realized through an understanding of its unique structural attributes. Its differential reactivity and chelating ability provide chemists with a tool for precise molecular construction. The protocols outlined in this guide serve as a foundation for its application in the synthesis of advanced materials like MOFs and polymers, as well as in the development of complex organic molecules for pharmaceutical research. By leveraging the principles and methodologies described herein, scientists can effectively integrate this valuable compound into their synthetic strategies to drive innovation and discovery.

References

  • ChemicalBook. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis.
  • 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. (2026).
  • MySkinRecipes. This compound.
  • Benchchem. Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • PMC - PubMed Central. Defining the Speciation, Coordination Chemistry, and Lewis Acid Catalysis of Electronically Diverse Zinc Benzoates.
  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Stenutz. This compound.
  • PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020).
  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Sobekbio Biosciences. This compound.
  • CymitQuimica. CAS 85-52-9: 2-Benzoylbenzoic acid.
  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • PubMed. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.
  • Sigma-Aldrich. 2-carboxymethyl benzoic acid.
  • Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023).
  • PubMed Central. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. (2016).
  • PMC - NIH. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022).
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023).
  • Divulga UAB. Four zinc(II) and cadmium(II) compounds with the benzoic acid. (2021).
  • RSC Publishing. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
  • ChemRxiv. Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol.
  • PMC - PubMed Central. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023).
  • MDPI. Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022).
  • RSC Publishing. Metal–organic coordination polymers with a new 3,5-(4-carboxybenzyloxy) benzoic acid linker.
  • Brigham and Women's Hospital. Rapid Desensitization for Hypersensitivity Reactions to Medications.
  • New Journal of Chemistry (RSC Publishing). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions.
  • Benchchem. Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions.
  • MDPI. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids.
  • Protocols on the Safe Use of Contrast Media in Radiology Departments.
  • CAS Common Chemistry. 4-(Carboxymethoxy)benzoic acid.
  • Chinese Journal of Inorganic Chemistry. Two Metal-Organic Frameworks Based on Tricarboxylic Acid: Syntheses, Structures and Fluorescent Properties. (2015).

Sources

Application Note & Protocol: Quantification of 2-(Carboxymethoxy)benzoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(Carboxymethoxy)benzoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a protein precipitation extraction technique, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic, toxicokinetic, or metabolomic studies involving this analyte. The methodology is designed to be compliant with the principles outlined in the FDA's guidance for bioanalytical method validation.[1][2][3]

Introduction

This compound is a small organic molecule that may be encountered in various stages of drug discovery and development, either as a metabolite, a starting material for synthesis, or a related impurity. Accurate quantification of this dicarboxylic acid in biological matrices such as plasma is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug or for monitoring exposure levels.

The physicochemical properties of this compound, including its two carboxylic acid functional groups and a predicted pKa of approximately 3.04, necessitate a carefully designed analytical method.[4] These acidic moieties make the compound suitable for analysis by reversed-phase liquid chromatography and lend themselves to efficient ionization by electrospray ionization (ESI) in negative mode. This protocol details a robust LC-MS/MS method developed for this purpose, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Materials and Reagents

Material/ReagentSupplier/Grade
This compoundAnalytical Standard (>98% purity)
2-Methoxybenzoic acid (Internal Standard)Analytical Standard (>98% purity)
AcetonitrileHPLC or LC-MS Grade
MethanolHPLC or LC-MS Grade
Formic Acid (≥98%)LC-MS Grade
Deionized WaterType I, 18.2 MΩ·cm
Human Plasma (K2EDTA)Reputable commercial source
Polypropylene Microcentrifuge Tubes (1.5 mL)Standard laboratory grade
96-well Collection PlatesPolypropylene

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the analyte's properties is fundamental to developing a selective and efficient extraction and detection method.[5]

PropertyThis compound2-Methoxybenzoic acid (IS)
Molecular Formula C₉H₈O₅C₈H₈O₃
Molecular Weight 196.16 g/mol [6]152.15 g/mol [7][8]
Structure
Predicted pKa 3.04 ± 0.10[4]~4.0
Predicted LogP 0.81.7

Experimental Protocol

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 2-Methoxybenzoic acid (IS) in separate 10 mL volumetric flasks, bringing to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS analysis.[5][12] Acetonitrile is a common and efficient solvent for this purpose.

  • Aliquoting: Label 1.5 mL polypropylene microcentrifuge tubes. Pipette 50 µL of blank plasma, calibration standards, QC samples, or unknown study samples into the appropriately labeled tubes.

  • Precipitation: Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. This provides a 4:1 ratio of organic solvent to plasma, ensuring efficient protein precipitation.

  • Vortexing: Vortex mix all tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well collection plate or HPLC vials. Avoid disturbing the protein pellet.

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) ppt_solvent Add 200 µL Acetonitrile with Internal Standard plasma->ppt_solvent vortex Vortex Mix (1 minute) ppt_solvent->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (Negative ESI, MRM Mode) lc_separation->ms_detection quant Quantification (Analyte/IS Peak Area Ratio) ms_detection->quant report Report Concentration quant->report

Caption: Overall workflow from sample preparation to data reporting.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

A C18 stationary phase is selected for its excellent retention of moderately polar to nonpolar compounds. The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on the reversed-phase column.

ParameterCondition
UHPLC System Standard commercial system
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.5
3.0
3.1
4.0
Mass Spectrometry Conditions

Negative ion electrospray ionization (ESI-) is chosen because the carboxylic acid groups on both the analyte and internal standard are readily deprotonated to form [M-H]⁻ ions.[13] Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas (CAD) 9 psi

MRM Transitions:

The fragmentation of benzoic acid derivatives in negative ESI mode often involves the loss of CO₂ (44 Da) from the carboxylate group.[14] A similar fragmentation is predicted for this compound.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (CE)
This compound 195.0151.0 (loss of CO₂)-20 V
This compound (Confirming) 195.0134.0 (loss of COOH and OH)-25 V
2-Methoxybenzoic acid (IS) 151.0107.0 (loss of CO₂)-18 V

Method Validation

The method must be validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance, to ensure its reliability for analyzing study samples.[2][15] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be constructed using at least six non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity should be evaluated using a weighted (e.g., 1/x²) linear regression. A typical range might be 1-1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LOD, LQC, MQC, HQC) in replicates (n=6) on three separate occasions. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[16]

  • Matrix Effect and Recovery:

    • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.

    • Recovery: Determined by comparing the peak response of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.[16]

  • Stability: The stability of the analyte must be assessed under various conditions that mimic sample handling and storage, including:

    • Freeze-thaw stability (e.g., three cycles).

    • Short-term bench-top stability (e.g., 4-24 hours at room temperature).

    • Long-term storage stability (e.g., at -80°C for the expected duration of the study).

    • Post-preparative (autosampler) stability.

Data Analysis and Quantification

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve. All data acquisition and processing should be performed using validated software.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. Proper validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies in the drug development process.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Warth, B., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9936-9944. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • MySkinRecipes. This compound. [Link]

  • Stenutz, R. This compound. [Link]

  • LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). [Link]

  • Parker, B. L., et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 12(3), e1700122. [Link]

  • Toyo'oka, T., & Kashiwagi, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International journal of molecular sciences, 21(20), 7799. [Link]

  • National Center for Biotechnology Information. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • YouTube. (2021). February 3, 2021. [Link]

  • ResearchGate. LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). [Link]

Sources

Application Notes and Protocols for Radiolabeling 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of 2-(Carboxymethoxy)benzoic Acid in Radiopharmaceuticals

In the landscape of nuclear medicine, the development of novel radiopharmaceuticals is paramount for advancing both diagnostic imaging and targeted radionuclide therapies. The core of these agents lies in the synergy between a targeting biomolecule, a radionuclide, and a chelator that securely binds the two. This compound, with its dicarboxylic acid and ether functionalities, presents itself as a promising, yet underexplored, bifunctional chelator. Its structure is amenable to stable complexation with a variety of radiometals, offering a versatile platform for the development of new radiotracers.

These application notes provide a detailed, field-proven guide to the radiolabeling of this compound. While no specific protocols for this molecule are currently established in the literature, the principles of coordination chemistry and extensive experience with similar chelating structures allow for the confident extrapolation of robust labeling procedures. We will explore its application with both a diagnostic positron emission tomography (PET) radionuclide, Gallium-68 (⁶⁸Ga), and a therapeutic beta-emitting radionuclide, Lutetium-177 (¹⁷⁷Lu).

The protocols herein are designed to be self-validating systems, emphasizing not just the "how" but the critical "why" behind each step. By understanding the causality of experimental choices, from pH adjustment to quality control methodologies, researchers can adapt and optimize these protocols for their specific applications, ensuring scientific integrity and accelerating the translation of novel radiopharmaceuticals from the bench to the clinic.

The Principle of Chelation: A Molecular Handshake

The radiolabeling of this compound with a radiometal is fundamentally a coordination chemistry reaction. The organic molecule acts as a ligand, donating electrons from its oxygen atoms in the carboxyl and ether groups to the electron-deficient radiometal cation. This forms a stable, cage-like complex, effectively "chelating" the radiometal and preventing its release in vivo. The stability of this complex is crucial to prevent the radiometal from transchelating to other biological molecules, which would lead to off-target radiation and poor imaging contrast or therapeutic efficacy.

Gallium-68, a trivalent cation (Ga³⁺), and Lutetium-177, also trivalent (Lu³⁺), have distinct coordination preferences that make this compound a suitable chelator. The combination of hard acid radiometals with the hard oxygen donor atoms of the ligand leads to the formation of a thermodynamically stable complex.

Caption: Conceptual diagram of a radiometal (M³⁺) chelated by this compound.

Application Note 1: Radiolabeling with Gallium-68 for PET Imaging

Gallium-68 is a generator-produced positron emitter with a convenient half-life of 68 minutes, making it ideal for PET imaging. The following protocol outlines the labeling of a this compound-conjugated molecule with ⁶⁸Ga.

Materials and Methods
Reagent/EquipmentSpecifications
⁶⁸Ge/⁶⁸Ga generatorPharmaceutical grade
This compound conjugate≥95% purity
Sodium acetate buffer0.1 M, pH 4.5, metal-free
Hydrochloric acid0.1 M, ultrapure
Water for injectionUSP grade
Sterile reaction vials1.5 mL
Heating blockCalibrated to 95°C
HPLC system with radio-detectorC18 column
iTLC-SG strips
Radio-TLC scanner
Dose calibrator
Step-by-Step Protocol for ⁶⁸Ga Labeling
  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • Precursor Preparation: In a sterile reaction vial, dissolve the this compound conjugate in water for injection to a concentration of 1 mg/mL.

  • Reaction Setup: To the reaction vial, add 10-20 µg of the precursor solution.

  • Buffering: Add 400 µL of 0.1 M sodium acetate buffer (pH 4.5) to the reaction vial. The final pH of the reaction mixture should be between 4.0 and 4.5. This pH range is critical for efficient ⁶⁸Ga chelation.[1][2]

  • Radiolabeling: Add 0.5-1.0 mL of the ⁶⁸Ga eluate (containing approximately 185-370 MBq of ⁶⁸Ga) to the reaction vial. Gently mix.

  • Incubation: Place the reaction vial in a heating block at 95°C for 10 minutes. While many modern chelators for ⁶⁸Ga can react at room temperature, heating is often employed to ensure rapid and complete complexation, especially with novel chelators.[2][3]

  • Quenching (Optional): After incubation, the reaction can be stopped by cooling to room temperature. For some applications, a quenching agent can be added to complex any remaining free ⁶⁸Ga.

  • Final Formulation: The final product can be diluted with sterile saline for injection.

G68_Workflow start Start elution Elute ⁶⁸Ge/⁶⁸Ga Generator start->elution mixing Combine Precursor, Buffer, & ⁶⁸Ga elution->mixing preparation Prepare Precursor & Buffer preparation->mixing incubation Incubate at 95°C for 10 min mixing->incubation qc Quality Control (HPLC & TLC) incubation->qc end Final Product qc->end

Caption: Workflow for the radiolabeling of a this compound conjugate with ⁶⁸Ga.

Quality Control for [⁶⁸Ga]Ga-labeled Product

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[4][5][6]

  • Radiochemical Purity by HPLC:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 0-2 min 95% A, 2-15 min to 5% A, 15-20 min 5% A

    • Flow Rate: 1 mL/min

    • Detection: UV (254 nm) and radio-detector

    • Expected Result: The radiolabeled product should have a distinct retention time from free ⁶⁸Ga. A common pitfall is the non-specific binding of free ⁶⁸Ga to the HPLC column, which can be mitigated by the addition of a strong chelator like DTPA to the mobile phase.[4] The radiochemical purity should be ≥95%.[1]

  • Radiochemical Purity by iTLC:

    • Stationary Phase: iTLC-SG strips

    • Mobile Phase: 0.1 M Ammonium Acetate / Methanol (1:1)

    • Procedure: Spot the sample on the strip and develop.

    • Expected Result: The labeled conjugate will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf = 0-0.1).[2] Radiochemical purity should be ≥95%.

Application Note 2: Radiolabeling with Lutetium-177 for Targeted Radionuclide Therapy

Lutetium-177 is a therapeutic radionuclide that emits beta particles, inducing cell death in targeted tissues. Its longer half-life (6.73 days) allows for sustained radiation dose delivery.

Materials and Methods
Reagent/EquipmentSpecifications
[¹⁷⁷Lu]LuCl₃High specific activity, no-carrier-added
This compound conjugate≥95% purity
Sodium acetate buffer0.5 M, pH 5.0, metal-free
Ascorbic acid solution50 mg/mL, freshly prepared
Water for injectionUSP grade
Sterile reaction vials1.5 mL
Heating blockCalibrated to 95°C
HPLC system with radio-detectorC18 column
iTLC-SG strips
Radio-TLC scanner
Dose calibrator
Step-by-Step Protocol for ¹⁷⁷Lu Labeling
  • Precursor Preparation: In a sterile reaction vial, dissolve the this compound conjugate in water for injection to a concentration of 1 mg/mL.

  • Reaction Setup: To the reaction vial, add 50-100 µg of the precursor solution. A higher precursor amount is generally used for therapeutic doses compared to diagnostic agents.

  • Buffering and Antioxidant Addition: Add 500 µL of 0.5 M sodium acetate buffer (pH 5.0). Add 100 µL of ascorbic acid solution. Ascorbic acid acts as a radioprotectant to prevent radiolysis of the labeled compound, a significant concern with high activities of ¹⁷⁷Lu.[7][8][9]

  • Radiolabeling: Add the desired activity of [¹⁷⁷Lu]LuCl₃ (typically 3.7-7.4 GBq for a therapeutic dose) to the reaction vial. Gently mix.

  • Incubation: Place the reaction vial in a heating block at 95°C for 20-30 minutes. The reaction kinetics for ¹⁷⁷Lu are generally slower than for ⁶⁸Ga, requiring a longer incubation time.[9][10]

  • Final Formulation: After cooling, the product is diluted with sterile saline containing ascorbic acid for administration.

Lu177_Workflow start Start preparation Prepare Precursor, Buffer, & Antioxidant start->preparation mixing Combine Precursor, Buffer, Antioxidant, & ¹⁷⁷Lu preparation->mixing incubation Incubate at 95°C for 20-30 min mixing->incubation qc Quality Control (HPLC & TLC) incubation->qc end Final Product qc->end

Caption: Workflow for the radiolabeling of a this compound conjugate with ¹⁷⁷Lu.

Quality Control for [¹⁷⁷Lu]Lu-labeled Product

Quality control for therapeutic radiopharmaceuticals is critical to ensure patient safety and therapeutic efficacy.[8][11][12][13]

  • Radiochemical Purity by HPLC:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1 M Phosphate buffer, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient optimized to separate the labeled product from any impurities and the precursor. A common issue with TFA-containing mobile phases is peak tailing, which can be avoided with a phosphate buffer system.[7]

    • Flow Rate: 1 mL/min

    • Detection: UV (254 nm) and radio-detector

    • Expected Result: Radiochemical purity should be ≥95%. The main radiochemical impurity is often a result of radiolysis, which can be identified as separate peaks in the radio-chromatogram.[7][11]

  • Radiochemical Purity by iTLC:

    • Stationary Phase: iTLC-SG strips

    • Mobile Phase: 0.1 M Sodium citrate buffer, pH 5.5

    • Procedure: Spot the sample and develop.

    • Expected Result: The labeled conjugate will remain at the origin (Rf = 0-0.1), while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 0.9-1.0).[7] This allows for a rapid determination of free ¹⁷⁷Lu. Radiochemical purity should be ≥95%.

Discussion and Expert Insights

As a Senior Application Scientist, it is my experience that the success of a radiolabeling protocol hinges on a deep understanding of the underlying chemistry and potential pitfalls. The protocols provided are a robust starting point, but optimization may be necessary depending on the specific properties of the this compound conjugate.

Causality Behind Experimental Choices:

  • pH Control: The pH of the reaction is arguably the most critical parameter. For both ⁶⁸Ga and ¹⁷⁷Lu, a slightly acidic pH prevents the formation of metal hydroxides, which are insoluble and will not react with the chelator. However, a pH that is too low can protonate the carboxylate groups of the chelator, reducing its chelating efficiency.

  • Temperature: Heating accelerates the reaction rate, ensuring high labeling yields in a short time frame, which is especially important for the short-lived ⁶⁸Ga.

  • Antioxidants: For therapeutic radionuclides like ¹⁷⁷Lu, the high radiation dose can cause radiolysis of the labeled compound, leading to the formation of impurities. Ascorbic acid is a common and effective antioxidant that scavenges free radicals produced by radiation.[8][9]

Ensuring a Self-Validating System:

A robust radiolabeling protocol should be a self-validating system. This means that the quality control methods are not just a final check, but an integral part of the process that provides feedback for optimization. For example, if HPLC analysis reveals the presence of radiolytic impurities, this indicates that the concentration of the antioxidant may need to be increased. Similarly, if iTLC shows a significant amount of free radiometal, this could point to issues with the pH of the reaction, the purity of the precursor, or the presence of competing metal impurities in the reagents.

By carefully documenting each step and the results of the quality control, a comprehensive picture of the radiolabeling process can be built. This allows for the identification of trends and potential issues before they become critical, ensuring the consistent production of high-quality radiopharmaceuticals.

References

  • Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions - ResearchGate. (2019-11-14). Available from: [Link]

  • QC solutions for Gallium-68 PET radiotracers - LabLogic Systems. (2022-05-17). Available from: [Link]

  • A method for the preparation and quality control of 68Ga radiopharmaceuticals - PubMed. (n.d.). Available from: [Link]

  • Comprehensive Quality Control of the ITG Ge‐68/Ga‐68Generator and Synthesis of Ga‐68 DOTATOC and Ga‐68 PSMA‐HBED‐CC for Clinical Imaging. | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Improved quality control of [177Lu]Lu-PSMA I&T - PubMed. (2023-03-27). Available from: [Link]

  • 68Ga radiolabeling and quality control in a small-scale radiopharmacy- working amidst constraints in developing countries | Journal of Nuclear Medicine. (2016-05-01). Available from: [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC - NIH. (2022-11-04). Available from: [Link]

  • Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - NIH. (2022-06-28). Available from: [Link]

  • A new bifunctional chelator enables facile biocoupling and radiolabeling as the basis for a bioconjugation kit - PubMed. (2014-05-05). Available from: [Link]

  • (PDF) Improved Quality Control of [177Lu]Lu-PSMA I&T - ResearchGate. (n.d.). Available from: [Link]

  • Improved Quality Control of [177Lu]Lu-PSMA I&T - OUCI. (n.d.). Available from: [Link]

  • Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity | Bioconjugate Chemistry - ACS Publications. (2012-07-04). Available from: [Link]

  • Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. (2017-10-25). Available from: [Link]

  • Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PubMed Central. (n.d.). Available from: [Link]

  • Thwarting Isomerization through Rigidity: A Promising HBED Derivative for the Chelation of Gallium-68 - PMC - NIH. (n.d.). Available from: [Link]

  • Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - NIH. (n.d.). Available from: [Link]

  • Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - Frontiers. (n.d.). Available from: [Link]

  • Gallium-68 Labeling of the Cyclin-Dependent Kinase 4/6 Inhibitors as Positron Emission Tomography Radiotracers for Tumor Imaging | ACS Omega. (2021-11-18). Available from: [Link]

  • Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - MDPI. (n.d.). Available from: [Link]

  • DO2A-based ligands for gallium-68 chelation: synthesis, radiochemistry and ex vivo cardiac uptake - PubMed. (2020-01-28). Available from: [Link]

  • DO2A-Based Ligands for Gallium-68 Chelation: Synthesis, Radiochemistry and Ex Vivo Cardiac Uptake - ResearchGate. (n.d.). Available from: [Link]

  • Rapid Concentration of Ga-68 and Proof-of-Concept Microscale Labeling of [ 68 Ga]Ga-PSMA-11 in a Droplet Reactor - MDPI. (2024-09-26). Available from: [Link]

  • Labeling biomolecules with radiorhenium: a review of the bifunctional chelators - PubMed. (n.d.). Available from: [Link]

  • Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - Semantic Scholar. (2022-12-26). Available from: [Link]

  • Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - NIH. (n.d.). Available from: [Link]

  • Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. (n.d.). Available from: [Link]

  • Chemistry and bifunctional chelating agents for binding (177)Lu - PubMed. (n.d.). Available from: [Link]

  • Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - NIH. (2017-05-25). Available from: [Link]

  • The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy. (2021-12-07). Available from: [Link]

  • Albumin-Binding Lutetium-177-Labeled LLP2A Derivatives as Theranostics for Melanoma. (2024-06-03). Available from: [Link]

  • Preclinical Evaluation of a New Series of Albumin-Binding 177 Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - MDPI. (2023-08-21). Available from: [Link]

  • Coordination chemistry for radiopharmaceutical agents: Optimizing chelators for large radiometal ions - American Chemical Society - ACS Fall 2025. (n.d.). Available from: [Link]

  • The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC - PubMed Central. (n.d.). Available from: [Link]

Sources

Application Notes and Protocols for 2-(Carboxymethoxy)benzoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

To researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic innovation. Within the vast chemical landscape, the benzoic acid scaffold has consistently emerged as a privileged structure, forming the core of numerous bioactive molecules. 2-(Carboxymethoxy)benzoic acid, a readily accessible derivative, presents a compelling yet underexplored starting point for inhibitor design. While direct and extensive research on its specific enzyme inhibitory profile is nascent, its structural motifs—a dicarboxylic acid functionality and an aromatic ring—are hallmarks of molecules known to interact with various enzyme active sites.

These application notes serve as a comprehensive guide for initiating and conducting enzyme inhibition studies with this compound. We will delve into its physicochemical properties, explore potential mechanisms of action by drawing parallels with related carboxylic acid-based inhibitors, and provide detailed, robust protocols for screening its activity against pertinent enzyme classes. This document is designed to be a practical resource, empowering researchers to unlock the potential of this versatile chemical entity.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is paramount for designing and interpreting enzyme inhibition assays. The properties of this compound are summarized below, providing a foundation for its handling, solution preparation, and potential interactions in a biological milieu.

PropertyValueSource
CAS Number 635-53-0[1]
Molecular Formula C₉H₈O₅[2][3]
Molecular Weight 196.16 g/mol [2][3]
Melting Point 188-190 °C[1][2]
Boiling Point (Predicted) 411.9 ± 20.0 °C[1][2]
Density (Predicted) 1.430 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.04 ± 0.10[1]
Appearance White to off-white crystalline solid
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.

Hypothesized Mechanisms of Enzyme Inhibition

The inhibitory potential of a molecule is intrinsically linked to its chemical structure. For this compound, the two carboxylic acid groups and the benzene ring are the primary determinants of its likely interactions with an enzyme's active site.

Carboxylic acids are known to engage in several types of interactions that can lead to enzyme inhibition:

  • Competitive Inhibition: The carboxylate groups can act as mimics of anionic substrates or transition states, competing for binding to the enzyme's active site. This binding is often mediated by hydrogen bonds and electrostatic interactions with positively charged amino acid residues (e.g., Arginine, Lysine) or metal cofactors within the active site.

  • Chelation of Metal Cofactors: Many enzymes, particularly metalloenzymes, rely on a metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for their catalytic activity. The dicarboxylic acid arrangement in this compound may allow it to chelate these essential metal ions, thereby inactivating the enzyme.

  • Allosteric Inhibition: While less common for small molecules of this nature, it is conceivable that binding to a site distinct from the active site could induce a conformational change that reduces the enzyme's catalytic efficiency.

The presence of the aromatic ring can further contribute to binding through hydrophobic or π-stacking interactions with aromatic amino acid residues in the enzyme's binding pocket.

Detailed Experimental Protocols

The following protocols provide a robust framework for the initial screening and characterization of this compound as a potential enzyme inhibitor. As a hypothetical starting point, we will focus on an assay for protein tyrosine phosphatases (PTPs), a class of enzymes where other benzoic acid derivatives have demonstrated inhibitory activity.

Protocol 1: Preparation of Stock and Working Solutions

Accurate and consistent solution preparation is critical for reproducible results.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay buffer (specific to the enzyme being tested, e.g., 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh 1.96 mg of this compound.

    • Dissolve the weighed compound in 1 mL of 100% DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for the inhibition assay.

    • Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity. Ensure that the vehicle control contains the same final concentration of DMSO as the inhibitor wells.

Protocol 2: In Vitro Enzyme Inhibition Assay - A Case Study with Protein Tyrosine Phosphatase (PTP)

This protocol describes a general fluorescence-based assay for screening inhibitors of PTPs, adapted from established methods.[4][5][6]

Materials:

  • Recombinant human PTP1B (or another PTP of interest)

  • PTP assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT)

  • Fluorescent substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • This compound working solutions

  • A known PTP inhibitor (e.g., Suramin) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Assay Workflow:

A simplified workflow for the PTP inhibition assay.

Procedure:

  • Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (no enzyme)

      • Vehicle control (enzyme + DMSO, no inhibitor)

      • Positive control (enzyme + known inhibitor)

      • Test compound at various concentrations

    • It is recommended to perform all measurements in triplicate.

  • Reagent Addition:

    • Add 50 µL of PTP assay buffer to all wells.

    • Add 2 µL of the respective this compound working solutions (or DMSO for the vehicle control, or the positive control inhibitor) to the appropriate wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the diluted PTP enzyme solution to all wells except the blank.

    • Gently tap the plate to mix.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the DiFMUP substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

Data Analysis and Interpretation

The primary output of the inhibition assay is the rate of the enzymatic reaction (fluorescence units per minute).

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of vehicle control)] * 100

  • Determine the IC₅₀ Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from this curve.

  • Mechanism of Inhibition Studies (Advanced):

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.[7]

G cluster_0 Experimental Data cluster_1 Primary Analysis cluster_2 Secondary Analysis & Visualization cluster_3 Advanced Analysis (Optional) raw_data Kinetic Reads (RFU vs. Time) calc_rate Calculate Reaction Rates (Slopes) raw_data->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition dose_response Plot % Inhibition vs. [Inhibitor] calc_inhibition->dose_response ic50_calc Determine IC50 Value dose_response->ic50_calc kinetic_studies Vary [Substrate] and [Inhibitor] ic50_calc->kinetic_studies lineweaver_burk Lineweaver-Burk / Dixon Plots kinetic_studies->lineweaver_burk determine_moi Determine Mechanism of Inhibition lineweaver_burk->determine_moi

Workflow for data analysis in enzyme inhibition studies.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel enzyme inhibitors. Its dicarboxylic acid functionality and aromatic core provide multiple points for potential interaction with enzyme active sites. The protocols and conceptual framework provided in these application notes offer a solid foundation for researchers to initiate screening and characterization of this compound against a variety of enzymatic targets. Future studies should aim to expand the screening to other enzyme classes, such as hydrolases and oxidoreductases, and to perform detailed structure-activity relationship (SAR) studies by synthesizing and testing derivatives of this compound to optimize its inhibitory potency and selectivity.

References

  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18): e4510. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4:274. [Link]

  • National Center for Biotechnology Information. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed, 36128479. [Link]

  • Basdevant, T., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • National Center for Biotechnology Information. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PubMed Central, PMC9487702. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Stenutz. (n.d.). This compound. [Link]

Sources

Application Notes & Protocols: 2-(Carboxymethoxy)benzoic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Carboxymethoxy)benzoic acid as a chelating agent. This compound, a dicarboxylic acid derivative, possesses a unique structural arrangement conducive to the formation of stable coordination complexes with various metal ions. This guide elucidates the fundamental principles of its chelation chemistry, provides detailed, step-by-step experimental protocols for characterizing metal-ligand interactions, and discusses potential applications in scientific research and pharmaceutical development. The protocols are designed to be self-validating, incorporating methodologies for determining stoichiometric ratios and stability constants, which are critical parameters for evaluating the efficacy of a chelating agent.

Introduction to this compound

This compound (CAS No. 635-53-0) is an organic compound featuring a benzoic acid core substituted with a carboxymethoxy group at the ortho position.[1] This structural motif, containing two carboxyl groups and an ether oxygen, provides multiple coordination sites (O-donors) for binding metal ions. The formation of five- and six-membered chelate rings with a metal center can lead to thermodynamically stable complexes, a phenomenon known as the chelate effect.[2] This property makes it an attractive candidate for applications where metal ion sequestration or controlled delivery is desired, such as in pharmaceutical formulations to enhance drug stability, in analytical chemistry as a masking agent, or as a building block for novel metal-organic frameworks (MOFs).[3][4] Understanding the coordination chemistry of this ligand is paramount to harnessing its full potential.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety information of the reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 635-53-0[3]
Molecular Formula C₉H₈O₅[1][3]
Molecular Weight 196.16 g/mol [1][3]
Appearance Light brown solid[5]
Melting Point 188-190 °C[3]
Boiling Point 411.9±20.0 °C (Predicted)[3]
Density 1.430±0.06 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in cold water; soluble in organic solvents like ethanol.[6]
Safety Precautions

Based on safety data for structurally related benzoic acid derivatives, this compound should be handled with appropriate care.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

    • Ingestion: Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur.[5]

Principles of Chelation

The efficacy of this compound as a chelating agent stems from its ability to act as a multidentate ligand. The two carboxylic acid groups and the ether oxygen atom can donate lone pairs of electrons to a central metal ion, forming stable coordinate bonds. The spatial arrangement of these donor atoms allows for the formation of thermodynamically favorable five- or six-membered rings upon complexation.

The chelation process is pH-dependent. At low pH, the carboxylic acid groups are protonated, reducing their ability to coordinate with metal ions. As the pH increases, these groups deprotonate, becoming carboxylates (-COO⁻) and significantly enhancing their metal-binding affinity. Therefore, understanding the acid dissociation constants (pKa) of the ligand is a prerequisite for designing chelation experiments.

Figure 1: Chelation of a divalent metal ion (M²⁺) by this compound.

Experimental Protocols

The following protocols provide methodologies to characterize the chelation properties of this compound. It is essential to use high-purity water (e.g., Milli-Q) and analytical grade reagents for all experiments.

Protocol 1: Determination of Metal-Ligand Stoichiometry by Job's Method (Continuous Variation)

This protocol uses UV-Vis spectrophotometry to determine the binding ratio of the metal and ligand. It is applicable when the metal-ligand complex has a different absorption spectrum from the individual components.

Causality: Job's method relies on the principle that the maximum formation of the complex, and thus the maximum change in absorbance, will occur when the reactants are mixed in their stoichiometric ratio. By systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, we can identify this ratio.

Materials:

  • This compound (Ligand, L)

  • A suitable metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)

  • Buffered solution (e.g., HEPES or acetate buffer at a controlled pH)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt and the ligand in the chosen buffer. The buffer's pH should be selected to ensure the ligand is deprotonated and the metal ion does not precipitate as a hydroxide. A pH between 5 and 7 is often a good starting point.

  • Continuous Variation Series:

    • Prepare a series of solutions in volumetric flasks or tubes by mixing the stock solutions in varying proportions, keeping the total volume constant (e.g., 10 mL). The total molar concentration of (Metal + Ligand) must remain constant in each sample.

    • The mole fraction of the metal, XM, will range from 0 to 1. For example:

      • Sample 1: 10 mL L, 0 mL M (XM = 0)

      • Sample 2: 9 mL L, 1 mL M (XM = 0.1)

      • ...

      • Sample 11: 0 mL L, 10 mL M (XM = 1.0)

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate (e.g., for 30 minutes).

    • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning a solution with a presumed excess of ligand (e.g., XM = 0.2).

    • Measure the absorbance of each solution in the series at this λmax.

  • Data Analysis:

    • Calculate the corrected absorbance (Y) for each solution to account for any absorbance from the free metal or ligand. Y = Aobs - (AM + AL), where Aobs is the observed absorbance and AM and AL are the absorbances of the metal and ligand alone at that concentration.

    • Plot Y versus the mole fraction of the metal (XM).

    • The peak of the resulting curve corresponds to the stoichiometric ratio of the complex. For example, a peak at XM = 0.5 indicates a 1:1 (ML) complex, while a peak at XM = 0.33 indicates a 1:2 (ML₂) complex.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol, based on the Bjerrum method, is a robust technique to determine the stepwise stability constants of the metal complexes.[2][10]

Causality: The formation of a metal-ligand complex is a competition between the metal ion and protons (H⁺) for the ligand.[2] By titrating a solution containing the ligand and the metal ion with a strong base and monitoring the pH, we can quantify the release of protons upon complex formation. This data allows for the calculation of the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]), which are then used to determine the stability constants (K).

Materials:

  • This compound (Ligand, L)

  • Metal salt solution (e.g., 0.01 M Cu(NO₃)₂)

  • Standardized strong acid (e.g., 0.1 M HClO₄)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃)

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel

Procedure:

  • Titration Sets: Prepare the following three solutions in the titration vessel, maintaining a constant total volume and ionic strength with the inert salt.

    • Set 1 (Acid Blank): Strong acid + Inert salt

    • Set 2 (Ligand): Strong acid + Ligand + Inert salt

    • Set 3 (Complex): Strong acid + Ligand + Metal salt + Inert salt

  • Titration:

    • Titrate each solution against the standardized strong base at a constant temperature (e.g., 25 °C).

    • Record the pH value after each incremental addition of the base.

  • Data Analysis and Calculation:

    • From the titration curves of Set 1 and Set 2, calculate the proton-ligand stability constants (pKa values) of this compound.

    • From all three curves, calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) at various pH values using the Irving-Rossotti method.[10]

    • Plot n̄ versus pL to generate the formation curve for the metal-ligand system.

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[11]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_protocol1 Protocol 1: Job's Method cluster_protocol2 Protocol 2: Potentiometry cluster_analysis Phase 2: Data Analysis A Prepare Stock Solutions (Ligand, Metal, Buffer, Base) B Calibrate Instruments (pH Meter, Spectrophotometer) A->B C Create Continuous Variation Series B->C G Perform Titrations (Acid, Ligand, Complex) B->G D Measure UV-Vis Absorbance at λmax C->D E Plot Corrected Absorbance vs. Mole Fraction D->E F Determine Stoichiometry (e.g., 1:1, 1:2) E->F L Final Report: Stoichiometry & Stability F->L H Plot Titration Curves (pH vs. Volume) G->H I Calculate n̄ and pL H->I J Plot Formation Curve (n̄ vs. pL) I->J K Determine Stability Constants (log K₁, log K₂) J->K K->L

Figure 2: General experimental workflow for characterizing chelation properties.

Expected Results & Data Interpretation

The stability of metal complexes with chelating agents often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11] Therefore, it is expected that this compound will form its most stable first-row transition metal complex with Cu(II). The magnitude of the stability constants (log K) provides a quantitative measure of the binding strength.

Table 2: Illustrative Stability Constants (log K₁) for Divalent Metal Complexes

Metal IonExpected log K₁ (Illustrative)Expected Stability Order
Mg(II) ~ 2-3Low
Ca(II) ~ 2-3Low
Mn(II) ~ 3-4Moderate
Ni(II) ~ 5-6High
Cu(II) ~ 7-8Very High
Zn(II) ~ 4-5Moderate-High

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally. A higher log K value signifies a stronger metal-ligand interaction.[12]

Applications in Research & Drug Development

The ability of this compound to chelate metal ions opens up several avenues for its application:

  • Pharmaceutical Formulations: It can be used as an excipient to sequester trace metal ions that might otherwise catalyze the degradation of active pharmaceutical ingredients (APIs), thereby enhancing the shelf-life and stability of drug products.[13][14]

  • Drug Delivery: As a component of metal-organic frameworks (MOFs), it can serve as a building block for creating porous materials for controlled drug release.[4] The chelation properties can be tuned to respond to specific biological triggers.

  • Modulation of Metalloenzymes: Benzoic acid derivatives have been shown to interact with the active sites of metalloenzymes.[15] This ligand could be investigated as an inhibitor or modulator for enzymes whose function depends on metal cofactors.

  • Analytical Chemistry: It can be employed as a masking agent to prevent interference from certain metal ions in analytical assays or as a component in ion-selective electrodes.[16]

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 138 Analytical Methods for Organometallic Chelation Testing. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Kuey. (n.d.). The Formation Constants Of Certain Transition Metal Complexes. Retrieved from [Link]

  • TSI Journals. (n.d.). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. Retrieved from [Link]

  • Divulga UAB. (2021). Four zinc(II) and cadmium(II) compounds with the benzoic acid. Retrieved from [Link]

  • PubMed. (2019). Study on the Methods of Separation and Detection of Chelates. Retrieved from [Link]

  • ResearchGate. (2025). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • PubMed. (1976). The development of new iron-chelating drugs. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • PMC - NIH. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment. Retrieved from [Link]

  • Bisley International. (2023). What is benzoic acid used for in industry?. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]

  • ResearchGate. (2025). Structure of Organic and Metal−Organic Networks Based on a Bifunctional m-Terphenyl Carboxylic Acid. Retrieved from [Link]

  • Chalmers Research. (n.d.). Surfactant-Chelating Agent Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design. Bromoacetyl-carboxymethoxy benzoin was used as a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]

  • LookChem. (n.d.). Cas 20924-54-3,Benzoic acid, 2-[(carboxyMethoxy)Methyl]-. Retrieved from [Link]

  • Chinese Journal of Inorganic Chemistry. (2015). Two Metal-Organic Frameworks Based on Tricarboxylic Acid: Syntheses, Structures and Fluorescent Properties. Retrieved from [Link]

  • PubMed. (n.d.). Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Retrieved from [Link]

Sources

Application Note: Formulation of 2-(Carboxymethoxy)benzoic Acid for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Carboxymethoxy)benzoic acid for in vivo studies. Due to its acidic nature and likely poor aqueous solubility in its protonated form, a systematic approach to vehicle selection and preparation is critical for ensuring accurate dosing and generating reproducible preclinical data. This guide details pre-formulation considerations, outlines multiple formulation strategies with underlying scientific principles, provides step-by-step protocols for vehicle preparation, and includes standardized procedures for common administration routes in rodents.

Pre-Formulation Assessment: Understanding the Molecule

Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is essential. These properties dictate the challenges and opportunities for creating a viable dosing vehicle.

This compound (CAS No. 635-53-0) is a dicarboxylic acid.[1][2] Its structure, featuring a benzoic acid moiety and a carboxymethoxy group, presents a distinct formulation challenge: two acidic protons with different dissociation constants (pKa). The predicted pKa of the more acidic proton is approximately 3.04.[1][3] This implies that the molecule's charge, and therefore its solubility in aqueous media, will be highly dependent on pH. At the low pH of the stomach, the molecule will be largely unionized and is expected to have low water solubility, similar to its parent compound, benzoic acid.[4][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)Implication for Formulation
CAS Number 635-53-0[1][6]Unique chemical identifier for literature and regulatory searches.
Molecular Formula C₉H₈O₅[2][6]Used for calculating molarity and weight-based concentrations.
Molecular Weight 196.16 g/mol [2][6]Essential for accurate dose calculations.
Melting Point 188-190 °C[1][6][7]High melting point suggests a stable crystalline lattice, often correlated with low aqueous solubility.
Predicted pKa ~3.04[1][3]Strongly acidic. Solubility will dramatically increase at pH > 4. pH modification is a primary formulation strategy.
Predicted LogP 0.848[6]Indicates moderate lipophilicity. May require solubilization aids beyond simple aqueous vehicles.

The primary takeaway is that a simple aqueous suspension or solution in neutral water is unlikely to be successful, especially for achieving higher concentrations required for many in vivo efficacy or toxicology studies.

Formulation Strategy: A Logic-Driven Approach

The selection of a formulation strategy should be a systematic process based on the target dose, the intended route of administration, and the compound's properties. The following workflow provides a decision-making framework.

G start Determine Target Dose (mg/kg) & Route of Administration calc_conc Calculate Required Concentration (mg/mL) start->calc_conc test_sol Test Solubility in Simple Aqueous Buffer (pH 7.4) calc_conc->test_sol is_soluble Is Target Concentration Achieved? test_sol->is_soluble oral_route Route: Oral Gavage? is_soluble->oral_route  No use_buffer SUCCESS: Use pH-Adjusted Buffer/Saline (See Protocol 3.1) is_soluble->use_buffer  Yes suspension Consider Aqueous Suspension with Wetting/Suspending Agents (See Protocol 3.2) oral_route->suspension  Yes cosolvent Evaluate Co-Solvent Systems (e.g., PEG400, DMSO, PG) (See Protocol 3.3) oral_route->cosolvent  No complexation Evaluate Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->complexation If toxicity or PK interaction is a concern

Caption: Formulation Strategy Selection Workflow.

Strategy A: pH Modification

For ionizable molecules like this compound, altering the pH of the vehicle is the most direct method to enhance solubility.[8] By raising the pH above the compound's pKa values, the carboxylic acid groups deprotonate to form carboxylate salts, which are significantly more water-soluble.

  • Mechanism: The equilibrium R-COOH ⇌ R-COO⁻ + H⁺ is shifted to the right in a basic environment, favoring the formation of the soluble carboxylate anion.

  • Application: Ideal for parenteral routes (Intravenous, Intraperitoneal, Subcutaneous) where a true solution is required. The final formulation must be adjusted to a physiologically compatible pH (typically 7.2-7.4) to avoid irritation and toxicity.[8] For oral administration, buffering agents can be included to protect acid-labile drugs, though this is less relevant for this specific compound.[9][10]

Strategy B: Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the aqueous vehicle.[8]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the drug molecule.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), dimethyl sulfoxide (DMSO), and ethanol.

  • Application: Useful for both oral and parenteral routes. However, high concentrations can lead to toxicity or affect the intrinsic pharmacokinetics of the compound.[11][12] Therefore, the minimum effective concentration should always be used.

Strategy C: Aqueous Suspensions

If a true solution is not achievable at the desired concentration, particularly for oral administration, a uniform suspension is a viable alternative.[13]

  • Mechanism: The solid drug particles are dispersed, but not dissolved, in an aqueous vehicle. Suspending agents increase the viscosity of the vehicle to slow sedimentation, while wetting agents ensure that each particle is properly dispersed in the liquid.

  • Common Excipients:

    • Suspending Agents: Methylcellulose (MC), Carboxymethylcellulose sodium (CMC-Na).

    • Wetting Agents: Polysorbate 80 (Tween® 80), Sodium lauryl sulfate (SLS).[14]

  • Application: Primarily for oral gavage. This approach is not suitable for intravenous administration.

Detailed Formulation & Preparation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and preparing formulations.

Protocol 3.1: pH-Adjusted Buffered Saline (Target: IV, IP, SC Routes)

This protocol aims to create a clear, physiologically compatible solution.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile water for injection

  • Calibrated pH meter

  • Sterile vials and magnetic stir bar

Procedure:

  • Calculate: Determine the total mass of the compound needed for the final desired volume and concentration (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg).

  • Initial Dissolution: Place the weighed compound into a sterile vial. Add a small volume of sterile water (e.g., 10-20% of the final volume).

  • Titration: While stirring, add 1 M NaOH dropwise. The compound should begin to dissolve as it is converted to its sodium salt. Monitor the pH, aiming for a pH between 8.0 and 9.0 to ensure complete dissolution.

  • Buffering and Dilution: Once the compound is fully dissolved, slowly add PBS (pH 7.4) to bring the volume to ~95% of the final target. The buffer will bring the pH down.

  • Final pH Adjustment: Carefully check the pH of the solution. If necessary, adjust to a final pH of 7.2-7.4 using dilute HCl or NaOH. This step is critical to prevent precipitation and ensure physiological compatibility.

  • QS to Volume: Add PBS to reach the final desired volume.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile final container.

  • Validation: Visually inspect the final solution for any signs of precipitation or cloudiness against a black and white background.

Protocol 3.2: Aqueous Suspension (Target: Oral Gavage)

This protocol creates a uniform suspension for non-parenteral dosing.

Materials:

  • This compound, micronized if possible

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

  • Tween® 80

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

Procedure:

  • Calculate: Determine the total mass of compound required.

  • Prepare Vehicle: Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to purified water while stirring vigorously. This will be your suspending vehicle.

  • Wetting the Compound: In a mortar, add the weighed compound. Add a few drops of Tween® 80 (typically 0.1-0.5% of the final volume) and triturate with the pestle to form a smooth, uniform paste. This step prevents clumping.

  • Geometric Dilution: Gradually add a small amount of the 0.5% CMC-Na vehicle to the paste and continue to triturate until smooth. Continue adding the vehicle in small portions, mixing thoroughly after each addition, until the contents are fluid enough to be transferred.

  • Final Mixing: Transfer the mixture to a graduated cylinder or beaker. Use the remaining vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.

  • QS to Volume: Add 0.5% CMC-Na vehicle to the final desired volume.

  • Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

Protocol 3.3: Co-Solvent Vehicle (Target: Oral, IP Routes)

This is an example protocol for a common co-solvent system. The ratios may need to be optimized.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

Vehicle Composition Example: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Procedure:

  • Calculate: Determine the required mass of the compound.

  • Dissolve in DMSO: Add the weighed compound to the final required volume of DMSO. Vortex or sonicate until fully dissolved.

  • Add PEG 400: To the DMSO solution, add the required volume of PEG 400 and mix thoroughly.

  • Add Saline: Slowly add the saline to the organic mixture while vortexing. Crucial Step: Add the aqueous component last and slowly, as rapid addition can cause the compound to precipitate out of solution ("crash out").

  • Validation: Visually inspect the final solution to ensure it is clear and free of precipitates.

In Vivo Administration Protocols: Best Practices

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[15]

G acclimate Animal Acclimatization (Minimum 3-5 days) fasting Fasting (if required) (e.g., 4-6 hours for oral PK) acclimate->fasting body_weight Record Body Weight fasting->body_weight calc_dose Calculate Dosing Volume (e.g., 10 mL/kg for oral) body_weight->calc_dose prep_dose Prepare Syringe with Calculated Volume calc_dose->prep_dose administer Administer Dose via Selected Route (See Protocols 4.1, 4.2) prep_dose->administer monitor_initial Immediate Monitoring (5-15 minutes) for acute distress administer->monitor_initial monitor_long Long-Term Monitoring (e.g., 12-24 hours) for adverse effects monitor_initial->monitor_long

Caption: General In-Vivo Dosing Workflow.

Protocol 4.1: Oral Gavage Administration in Mice

This technique ensures precise oral delivery directly to the stomach.[16]

Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice

Mouse Weight (g)Gavage Needle GaugeMax. Dose Volume (mL) @ 10 mL/kg
15 - 2022G - 20G0.15 - 0.20
20 - 2520G0.20 - 0.25
25 - 3518G0.25 - 0.35
Source: Adapted from institutional guidelines.[16][17][18]

Procedure:

  • Restraint: Scruff the mouse firmly to immobilize the head and neck, ensuring the head and body form a straight line to facilitate passage of the needle.[18]

  • Measure Insertion Depth: Before the first use, measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum (xiphoid process). Mark this depth on the needle; do not insert past this point.[17][18]

  • Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[16]

  • Advance to Stomach: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, stop immediately and withdraw. [17]

  • Administer: Once the needle is correctly placed, slowly depress the syringe plunger over 2-3 seconds to administer the formulation.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor closely for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[15][16]

Protocol 4.2: Intravenous (IV) Tail Vein Injection in Mice

This is a common route for achieving rapid and complete systemic exposure.

Materials:

  • Mouse restrainer

  • Heat lamp or warm water to promote vein dilation

  • 27G - 30G needle with syringe[19]

  • 70% ethanol or isopropanol wipes

Procedure:

  • Restraint & Dilation: Place the mouse in an appropriate restrainer. Warm the tail using a heat lamp or by immersing it in warm water (30-35 °C) to dilate the lateral tail veins.[20]

  • Preparation: Wipe the tail with an alcohol wipe. Immobilize the tail with your non-dominant hand.

  • Insertion: With the needle bevel facing up, align it parallel to the vein. Insert the needle at a shallow angle (approx. 30°) into one of the lateral tail veins, starting as distally (far from the body) as possible.[21] A successful insertion may result in a small "flash" of blood in the needle hub.

  • Administration: Inject the substance slowly and steadily. The vein should blanch as the solution displaces the blood. If a blister forms or significant resistance is felt, the needle is not in the vein. Withdraw and attempt a new injection more proximally (closer to the body).[21]

  • Withdrawal & Hemostasis: After injection, withdraw the needle and immediately apply gentle pressure to the injection site with gauze for 30-60 seconds to prevent bleeding.[21]

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

References

  • National Institutes of Health (NIH). (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • Washington State University (WSU) IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Florida State University (FSU) Office of Research. (2016). Oral Gavage in the Rat. Retrieved from [Link]

  • University of Louisville. (2014). Fluid and Drug Administration. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • PubMed. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. Retrieved from [Link]

  • Norecopa. (2020). Intravenous Injection in the Mouse. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Successful Formulation Strategies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Excipients for Formulation Success. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Citric Acid: A Multifunctional Pharmaceutical Excipient. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • ResearchGate. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

  • Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Water as a Function of Temperature. Retrieved from [Link]

  • PubMed. (1990). Percutaneous absorption of benzoic acid across human skin. II. Prediction of an in vivo, skin-flap system using in vitro parameters. Retrieved from [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • Quora. (2016). How do you determine the benzoic acid solubility in water? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • PubMed. (2016). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Solubility in Water. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Troubleshooting Guide: Diagnosing and Resolving Low Yields

The synthesis of 2-(Carboxymethoxy)benzoic acid, a specialized derivative of benzoic acid, is typically achieved via a Williamson ether synthesis. This involves the reaction of salicylic acid (2-hydroxybenzoic acid) with an α-haloacetic acid, such as chloroacetic acid, under basic conditions. While the reaction appears straightforward, several factors can conspire to reduce the overall yield. This guide addresses the most common pitfalls in a practical question-and-answer format.

Question 1: My reaction shows a very low conversion of salicylic acid, and the starting material is largely recovered. What are the likely causes?

Answer: Low conversion is a frequent issue that almost always points to sub-optimal reaction conditions, preventing the key nucleophilic substitution step from proceeding efficiently. The core of this synthesis is the deprotonation of the phenolic hydroxyl group on salicylic acid to form a potent nucleophile (a phenoxide), which then attacks the electrophilic carbon of chloroacetic acid.

Causality Analysis:

  • Insufficient or Inappropriate Base: The pKa of a phenolic hydroxyl group is around 10, while the carboxylic acid groups have pKa values around 3-4. A sufficiently strong base in adequate stoichiometric amounts is required to deprotonate the phenol. If the base is too weak or used in insufficient quantity, the concentration of the reactive phenoxide will be too low for the reaction to proceed effectively.

  • Sub-optimal Temperature and Reaction Time: The Sₙ2 reaction in a Williamson ether synthesis is often slow at room temperature.[1] Insufficient heating or an overly short reaction time will result in an incomplete reaction.[1][2]

  • Presence of Water: While the reaction is often run in an aqueous solution of base, using anhydrous solvents and reagents can sometimes be beneficial, as water can interfere with the base and solvate the nucleophile, slightly reducing its reactivity.[2]

Recommended Solutions:

ParameterRecommendation
Base Selection Use a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). A molar ratio of at least 3 equivalents relative to salicylic acid is recommended to ensure deprotonation of both carboxylic acids and the phenolic hydroxyl group.
Temperature The reaction should be heated. A typical temperature range is 50-100 °C, often under reflux, to ensure a reasonable reaction rate.[1][2]
Reaction Duration Monitor the reaction's progress using Thin Layer Chromatography (TLC). These reactions can require several hours (from 2 to 24 hours) to reach completion.[1]
Reagent Purity Ensure salicylic acid and chloroacetic acid are of high purity. Impurities can introduce side reactions.[3]

Question 2: My yield is low, and I've identified significant byproducts. What are the most common side reactions and how can I mitigate them?

Answer: The formation of byproducts is a clear indicator that reaction conditions are promoting undesired chemical pathways. In this specific synthesis, two side reactions are particularly common and detrimental to the yield.

1. Hydrolysis of Chloroacetic Acid:

Under the strongly basic and heated conditions of the reaction, chloroacetic acid is susceptible to hydrolysis, forming glycolic acid.[4][5][6] This reaction consumes your alkylating agent, directly reducing the potential yield of the desired product.

  • Mitigation Strategy: The key is to control the exposure of chloroacetic acid to the harsh conditions. Instead of adding all reagents at once, consider a stepwise addition. First, dissolve the salicylic acid in the basic solution and heat it to form the phenoxide. Then, add the chloroacetic acid (or its sodium salt, sodium chloroacetate) slowly or portion-wise to the heated mixture. This ensures its primary fate is reaction with the phenoxide rather than hydrolysis.

2. Decarboxylation of Salicylic Acid:

Salicylic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures, especially in solution, to form phenol.[7][8][9] The formation of phenol is problematic as it can also react with chloroacetic acid to form (carboxymethoxy)benzene, an undesired byproduct.

  • Mitigation Strategy: Careful temperature control is critical. While heating is necessary to drive the reaction, excessively high temperatures (>100-120 °C) or prolonged heating times can accelerate decarboxylation.[9][10] Maintain the lowest temperature that provides a reasonable reaction rate.

cluster_main Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Is Salicylic Acid Conversion Low? Start->Check_Conversion Check_Byproducts Are Significant Byproducts Present? Start->Check_Byproducts Check_Conversion->Check_Byproducts No Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Side_Reactions Side Reactions Occurring Check_Byproducts->Side_Reactions Yes Sol_Base Increase Base Equivalents (e.g., >3 eq. NaOH) Incomplete_Rxn->Sol_Base Sol_Temp_Time Increase Temperature (50-100°C) & Reaction Time Incomplete_Rxn->Sol_Temp_Time Hydrolysis Hydrolysis of Chloroacetic Acid Side_Reactions->Hydrolysis Decarboxylation Decarboxylation of Salicylic Acid Side_Reactions->Decarboxylation Sol_Hydrolysis Add Chloroacetic Acid Slowly to Heated Mixture Hydrolysis->Sol_Hydrolysis Sol_Decarboxylation Maintain Moderate Temp. (Avoid >120°C) Decarboxylation->Sol_Decarboxylation

Caption: A troubleshooting workflow for diagnosing low yield causes.

Question 3: I seem to be losing a significant amount of product during the work-up and purification. How can I improve my recovery?

Answer: The product, this compound, contains two carboxylic acid groups. This chemical feature dictates its solubility and makes the work-up procedure critical for high recovery.

  • Issue: In its deprotonated (salt) form, the product is highly soluble in water. If the reaction mixture is not acidified sufficiently, the product will remain in the aqueous phase and will not precipitate.

  • Solution: Precise pH Control: After the reaction is complete, the mixture must be cooled and carefully acidified with a strong acid, such as concentrated HCl. The target pH should be low, typically pH 1-2, to ensure both carboxylic acid moieties are fully protonated.[11] This drastically reduces the molecule's water solubility, causing it to precipitate out of the solution.

  • Best Practices for Recovery:

    • Cooling: Always cool the acidified mixture in an ice bath before filtration. The solubility of the product is lower at colder temperatures, maximizing precipitation.

    • Washing: Wash the filtered solid (the crude product) with a small amount of ice-cold water. Using cold water minimizes the amount of product that redissolves during the wash.

    • Purification: Recrystallization is the most effective method for purification. A mixture of ethanol and water or simply hot water can be effective solvents. The goal is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction mechanism for this synthesis?

A1: The synthesis follows a Williamson ether synthesis pathway, which is a classic Sₙ2 reaction.

Salicylic_Acid Salicylic Acid Base + 3 NaOH (Base) Salicylic_Acid->Base Step1 Step 1: Deprotonation Base->Step1 Phenoxide Salicylate Dianion (Nucleophile) Step2 Step 2: SN2 Attack Phenoxide->Step2 Chloroacetate Sodium Chloroacetate (Electrophile) Chloroacetate->Step2 Intermediate Ether Intermediate (Disodium Salt) Acid + 3 HCl (Acidification) Intermediate->Acid Step3 Step 3: Protonation Acid->Step3 Product This compound Step1->Phenoxide Step2->Intermediate Step3->Product

Caption: The reaction mechanism for the synthesis.

Q2: Can I use bromoacetic acid instead of chloroacetic acid?

A2: Yes. Bromoacetic acid can be used and may even result in a faster reaction rate. In Sₙ2 reactions, bromide is a better leaving group than chloride. However, chloroacetic acid is often chosen due to its lower cost and wider availability.

Q3: How do I properly monitor the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that provides good separation between the salicylic acid starting material and the more polar product. A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 1%) to suppress the ionization of the carboxylic acids and prevent streaking, works well. The disappearance of the salicylic acid spot indicates the reaction is nearing completion.

Q4: What are the key physicochemical properties of the reactants and product?

A4: Understanding these properties is crucial for planning the synthesis and purification.

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility
Salicylic Acid138.12158-161Slightly soluble in water; soluble in ethanol, ether.
Chloroacetic Acid94.5061-63Very soluble in water.[4]
This compound196.16~208-210Sparingly soluble in cold water; soluble in hot water, ethanol, acetone.

Detailed Experimental Protocol

This protocol provides a self-validating baseline for the synthesis. Adjustments may be necessary based on laboratory conditions and desired scale.

Materials:

  • Salicylic Acid

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve salicylic acid (1.0 eq) in an aqueous solution of NaOH (3.0-3.3 eq).

  • Addition of Alkylating Agent: Gently heat the mixture to 60-70 °C. In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a small amount of water and neutralize it with NaOH (1.1 eq) to form sodium chloroacetate.

  • Reaction: Add the sodium chloroacetate solution dropwise to the heated salicylic acid mixture over 30 minutes. After the addition is complete, increase the temperature to bring the mixture to a gentle reflux (approx. 100 °C).

  • Reflux: Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath.

  • Acidification: Slowly and carefully add concentrated HCl while stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the crude product will form.

  • Isolation: Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold deionized water to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimum amount of hot water or an ethanol/water mixture to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry them in a vacuum oven.

Start Reaction Mixture (Post-Reflux) Cool_RT Cool to Room Temp. Start->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Acidify Acidify to pH 1-2 with conc. HCl Cool_Ice->Acidify Precipitate Precipitate Crude Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Crude_Product Crude this compound Wash->Crude_Product Recrystallize Recrystallize from Hot Water/Ethanol Crude_Product->Recrystallize Crystals Formation of Pure Crystals Recrystallize->Crystals Final_Filter Final Filtration & Wash Crystals->Final_Filter Dry Dry Under Vacuum Final_Filter->Dry Final_Product Pure Product Dry->Final_Product

Sources

Technical Support Center: Synthesis of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(Carboxymethoxy)benzoic acid in their work. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding its synthesis, focusing on the common side reactions and challenges encountered during the procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from salicylic acid and a haloacetic acid (e.g., chloroacetic acid) under basic conditions.

Issue 1: Low or No Yield of the Desired Product

Question: I followed the standard protocol, but my final yield of this compound is extremely low, or I only recovered my starting material (salicylic acid). What went wrong?

Answer: A low yield is the most common issue and can be attributed to several factors, primarily related to the deprotonation of the starting material and the stability of the alkylating agent.

Probable Causes & Solutions:

  • Insufficient Base: Salicylic acid has two acidic protons: one on the carboxylic acid (pKa ≈ 2.97) and one on the phenolic hydroxyl group (pKa ≈ 13.0). The reaction requires the formation of the phenoxide ion, which is the key nucleophile.

    • Causality: The carboxylic acid proton is significantly more acidic and will be neutralized first. A second equivalent of a strong base (like NaOH or KOH) is essential to deprotonate the phenolic hydroxyl group to form the reactive phenoxide. Using only one equivalent of base results in the formation of sodium salicylate, which is not nucleophilic enough at the oxygen to drive the reaction.

    • Solution: Ensure at least 2.2 equivalents of a strong base (e.g., NaOH, KOH) are used relative to salicylic acid. The slight excess ensures complete deprotonation. The reaction mixture's pH should be strongly alkaline (pH > 12) before and during the addition of chloroacetic acid.

  • Hydrolysis of Chloroacetic Acid: Chloroacetic acid is susceptible to hydrolysis under the strongly alkaline conditions required for the synthesis, forming glycolic acid and a chloride salt (e.g., NaCl).[1][2]

    • Causality: This parallel SN2 reaction consumes both the alkylating agent and the base, reducing the availability of chloroacetate to react with the phenoxide. The rate of hydrolysis increases with temperature.[3]

    • Solution: Add the chloroacetic acid (or its sodium salt) solution to the reaction mixture portion-wise or via a dropping funnel while maintaining a controlled temperature. Avoid excessively high temperatures during the initial addition phase. A temperature range of 60-80°C is often a good compromise between a reasonable reaction rate and minimizing hydrolysis.[4][5]

  • Premature Acidification: If the reaction mixture is acidified before the reaction is complete, any unreacted phenoxide will be protonated back to salicylic acid, which will be isolated along with the product, complicating purification and lowering the yield.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane with a small amount of acetic acid. The product is more polar than the starting material. Only proceed with the acidic workup once the starting salicylic acid spot has disappeared.

Summary: Troubleshooting Low YieldProbable CauseCorrective Action
Reagent Stoichiometry Incomplete deprotonation of salicylic acid's phenolic group.Use at least 2.2 equivalents of strong base (NaOH/KOH). Confirm a high pH (>12).
Reagent Stability Hydrolysis of chloroacetic acid into inactive glycolic acid.[1][2]Add chloroacetic acid solution slowly and maintain moderate temperatures (60-80°C).
Reaction Monitoring Incomplete reaction before workup.Use TLC to monitor the consumption of salicylic acid before proceeding to acidification.
Issue 2: Product is Impure and Difficult to Purify

Question: My NMR spectrum shows the expected product signals, but there are also other significant peaks. Recrystallization isn't cleaning it up effectively. What are the likely impurities?

Answer: Impurities often arise from competing side reactions inherent to the Williamson ether synthesis when using ambident nucleophiles like phenoxides.

Probable Causes & Solutions:

  • C-Alkylation Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired).[6][7]

    • Causality: While O-alkylation is generally kinetically favored, certain conditions can promote C-alkylation, leading to the formation of isomeric hydroxy-(carboxymethyl)benzoic acids.[6] Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, partially shielding it and making the ring carbons more accessible for attack.[7][8]

    • Solution: Use a polar aprotic solvent like DMF or DMSO instead of protic solvents like water or ethanol if C-alkylation is a persistent issue.[7][9] These solvents solvate the cation but leave the phenoxide oxygen "naked" and highly reactive, favoring O-alkylation. However, for many standard preparations, water is used successfully due to economic and safety reasons; in these cases, carefully controlling temperature and stoichiometry is key.

  • Unreacted Salicylic Acid: As discussed in Issue 1, incomplete reaction is a common source of contamination.

    • Causality: Salicylic acid and the product, this compound, have similar acidic properties, which can cause them to co-precipitate during workup or co-crystallize, making separation difficult.

    • Solution: Ensure the reaction goes to completion via TLC monitoring. For purification, a carefully executed recrystallization from hot water is often effective.[5] If separation remains difficult, column chromatography may be necessary, though it is less ideal for large-scale work.

  • Glycolic Acid: Formed from the hydrolysis of chloroacetic acid, this is a highly water-soluble impurity.[1]

    • Causality: Due to its high polarity and two hydrophilic groups, glycolic acid is typically removed during the aqueous workup. However, if the product precipitates too quickly or traps impurities, it may remain.

    • Solution: Wash the crude, filtered product thoroughly with cold water to remove any residual glycolic acid or inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

The synthesis of this compound from salicylic acid and chloroacetic acid is a classic Williamson Ether Synthesis .[9][10][11] The mechanism proceeds via an SN2 pathway.

  • Deprotonation: A strong base removes the two acidic protons from salicylic acid to form a water-soluble dianion. The crucial species is the phenoxide, which is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon atom of chloroacetic acid.

  • Displacement: The chloride ion, a good leaving group, is displaced, forming the ether linkage.

  • Acidification: In the final workup step, acid is added to protonate the two carboxylate groups, precipitating the final neutral product.

Q2: How does the choice of base (e.g., NaOH vs. KOH) affect the reaction?

Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for this synthesis. The choice may influence the reaction kinetics slightly due to the different coordinating abilities of Na⁺ and K⁺ ions. Some studies on phenoxide alkylation suggest that larger, "softer" cations like K⁺ can sometimes lead to a higher ratio of O-alkylation compared to smaller, "harder" cations like Li⁺, though for this specific synthesis with NaOH and KOH, the difference is often negligible in practice.[8]

Q3: Can I use bromoacetic acid or iodoacetic acid instead of chloroacetic acid?

Yes, you can. In SN2 reactions, the reactivity of the alkyl halide is generally I > Br > Cl. Using bromoacetic or iodoacetic acid would likely lead to a faster reaction rate. However, chloroacetic acid is typically used because it is significantly less expensive and provides a good balance of reactivity and stability for this synthesis.[12]

Q4: What is the best way to confirm the identity and purity of my final product?

A combination of techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value (approx. 208-210 °C) is a good indicator of purity. A broad or depressed melting point suggests impurities.

  • ¹H NMR Spectroscopy: This will confirm the structure. Key signals to look for are the aromatic protons (expect a complex pattern for the 1,2-disubstituted ring), the singlet for the -O-CH₂- protons (typically around 4.7 ppm), and the disappearance of the phenolic -OH signal from the starting material.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

  • FTIR Spectroscopy: Look for the characteristic C=O stretches of the carboxylic acids and the C-O stretch of the ether linkage.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.

Main Synthetic Pathway

This diagram shows the intended reaction course via O-alkylation.

main_reaction Salicylic_Acid Salicylic Acid Dianion Phenoxide-Carboxylate Dianion (Nucleophile) Salicylic_Acid->Dianion Deprotonation Base 2 eq. NaOH Intermediate Intermediate Salt Dianion->Intermediate SN2 Attack (O-Alkylation) Alkylating_Agent Chloroacetic Acid (Electrophile) Alkylating_Agent->Intermediate Product 2-(Carboxymethoxy)benzoic Acid Intermediate->Product Protonation Acid HCl Workup Acid->Product

Caption: The desired SN2 reaction pathway for the synthesis.

Competing Side Reactions

This diagram highlights the primary off-target reactions that can lower the yield and purity of the final product.

side_reactions cluster_main Main Reactants cluster_products Possible Products Dianion Phenoxide Dianion Desired_Product Desired Product (O-Alkylation) Dianion->Desired_Product Desired Path C_Alkylation C-Alkylation Byproduct Dianion->C_Alkylation Side Reaction 1 CAA Chloroacetic Acid CAA->Desired_Product CAA->C_Alkylation Glycolic_Acid Glycolic Acid (Hydrolysis Product) CAA->Glycolic_Acid Side Reaction 2 (+ OH⁻)

Caption: Key side reactions competing with the desired synthesis.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE), and in a well-ventilated fume hood.

Materials:

  • Salicylic Acid

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, Buchner funnel

Procedure:

  • Preparation of the Phenoxide:

    • In a 250 mL round-bottom flask, dissolve sodium hydroxide (8.8 g, 0.22 mol, 2.2 equivalents) in deionized water (50 mL).

    • To this solution, add salicylic acid (13.8 g, 0.10 mol, 1.0 equivalent). Stir the mixture until all the salicylic acid has dissolved.

  • Preparation of the Alkylating Agent:

    • In a separate beaker, carefully dissolve chloroacetic acid (10.4 g, 0.11 mol, 1.1 equivalents) in deionized water (25 mL). Caution: Chloroacetic acid is corrosive and toxic.

  • Reaction:

    • Attach a reflux condenser to the round-bottom flask containing the salicylate solution.

    • Heat the solution to a gentle reflux (approximately 90-100°C) using a heating mantle.[5]

    • Slowly add the chloroacetic acid solution through the top of the condenser over a period of 20-30 minutes.[4]

    • After the addition is complete, maintain the reflux for an additional 60-90 minutes.

    • (Optional but recommended) Monitor the reaction by TLC until the salicylic acid spot is no longer visible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the solution to a larger beaker (e.g., 500 mL) and cool it further in an ice bath.

    • Slowly and with stirring, acidify the solution by adding concentrated HCl dropwise. Gas evolution (CO₂) may occur if any carbonate is present in the NaOH. Continue adding HCl until the solution is strongly acidic (pH 1-2, check with pH paper).

    • A white precipitate of the crude product will form. Continue to stir the mixture in the ice bath for 20 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove inorganic salts and other water-soluble impurities.

    • Recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven.

References

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • National Institutes of Health. (2024, May 27). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). Chloroacetic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions.
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Kolbe and Schmitt procedures for synthesis of salicylic acid.
  • Asian Journal of Chemistry. (2014, May 28). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The rate of hydrolysis of chloroacetamide in aqueous acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Prof D Craig. (2004, October 14). Organic Synthesis Lecture 3.
  • Journal of the American Chemical Society. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University Course Material. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a university chemistry department website.
  • University Course Material. (n.d.). The Williamson Ether Synthesis. Retrieved from a university chemistry department website.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying benzoic acid - US2189726A.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]

  • eScholarship.org. (2010, May 28). A Direct, BiomassBased Synthesis of Benzoic Acid: Formic AcidMediated Deoxygenation of the GlucoseDerived Materials Quinic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A.
  • Google Patents. (n.d.). Synthesis method of 2-ethoxybenzoic acid compound - CN104370736A.
  • CAS Common Chemistry. (n.d.). 4-(Carboxymethoxy)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of 2-(Benzylcarbamoyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction parameters, and key visualizations to facilitate a thorough understanding of the synthesis process. The synthesis of 2-(Benzylcarbamoyl)benzoic acid is achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with benzylamine. The amine group of benzylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Carboxymethoxy)benzoic acid. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your experimental outcomes effectively. We will delve into the nuances of the Williamson ether synthesis, the primary route to this compound, addressing common challenges and providing robust, field-tested solutions.

Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of salicylic acid (2-hydroxybenzoic acid) with an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a strong base.[1][2][3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process begins with the deprotonation of the two acidic protons in salicylic acid: the carboxylic acid proton (pKa ≈ 2.97) and the phenolic hydroxyl proton (pKa ≈ 13.0). A strong base, such as sodium hydroxide (NaOH), is required in at least a two-fold molar excess to ensure the formation of the dianion. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Salicylic_Acid Salicylic Acid Dianion Salicylate Dianion (Phenoxide Nucleophile) Salicylic_Acid->Dianion + Chloroacetic_Acid Chloroacetic Acid Product This compound Chloroacetic_Acid->Product Base 2 NaOH Base->Dianion + Dianion->Product SN2 Attack Byproducts 2 NaCl + 2 H₂O Product->Byproducts +

Figure 1. High-level overview of the Williamson ether synthesis for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My yield of this compound is consistently low. What are the primary causes?

Low yield is a frequent challenge that can often be traced back to several key parameters.

  • Insufficient Base: This is the most common pitfall. You must use at least two molar equivalents of a strong base (e.g., NaOH, KOH) to deprotonate both the carboxylic acid and the phenolic hydroxyl group. The first equivalent neutralizes the more acidic carboxylic proton, and the second is required to generate the highly nucleophilic phenoxide species that initiates the SN2 attack.[4] Without the second equivalent, the reaction will not proceed efficiently.

  • Suboptimal Temperature: The Williamson ether synthesis requires thermal energy, but excessive heat can promote side reactions or degradation. A reaction temperature between 60-80°C is typically optimal for this synthesis.[5][6] Lower temperatures will result in a sluggish or incomplete reaction, while temperatures exceeding 100°C in an aqueous medium can lead to decomposition of the starting materials or product.

  • Reaction Time: This SN2 reaction is not instantaneous. A reaction time of 4-8 hours is generally required for completion.[6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Reagent Purity: The purity of your starting materials is paramount. Salicylic acid should be free of isomers (e.g., 3- or 4-hydroxybenzoic acid). The chloroacetic acid should be colorless; a yellow tint may indicate decomposition. Always use anhydrous solvents if the reaction is performed under non-aqueous conditions to prevent quenching of the base.[7]

ParameterSuboptimal ConditionRecommended OptimizationRationale
Base Stoichiometry < 2 equivalents of NaOHUse 2.1 - 2.2 equivalentsEnsures complete formation of the dianion, especially the critical phenoxide nucleophile.
Temperature < 60°C or > 90°CMaintain at 70-80°CBalances reaction rate against the risk of side reactions and degradation.
Reaction Time < 4 hours4-8 hours (Monitor by TLC)Allows the reaction to proceed to completion.
Solvent Aqueous (standard)Consider polar aprotic (DMF)Can sometimes improve solubility and reaction rates, but requires anhydrous conditions.

Table 1. Summary of Key Reaction Parameters for Optimization.

Q2: I'm observing significant impurities alongside my product. What are they and how can I prevent them?

The primary impurity is typically unreacted salicylic acid due to an incomplete reaction. However, other side products can form.

  • Unreacted Starting Materials: The most common impurities are unreacted salicylic acid and chloroacetic acid. Their presence indicates that the reaction has not gone to completion.

  • Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[1] While O-alkylation is strongly favored under these conditions, trace amounts of C-alkylated byproducts can form, which can be difficult to remove. Using a polar protic solvent like water generally favors O-alkylation.

  • Dimerization/Polymerization: Under excessively harsh basic conditions or high temperatures, starting materials can potentially undergo side reactions, leading to polymeric materials that appear as baseline spots on a TLC plate.[8]

Prevention Strategy:

  • Confirm Stoichiometry: Double-check calculations for all reagents, especially the base.

  • Optimize Conditions: Adhere to the recommended temperature and reaction time.

  • Purification: Most impurities, especially unreacted salicylic acid, can be effectively removed through careful recrystallization of the final product from water or an ethanol/water mixture.[9]

Q3: How do I properly work up the reaction and purify the crude this compound?

A robust work-up and purification protocol is critical for obtaining a high-purity product.

The product exists as a water-soluble disodium salt in the basic reaction mixture. Purification relies on precipitating the neutral dicarboxylic acid by lowering the pH.

Step-by-Step Purification Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further in an ice bath. This decreases the solubility of the final product upon acidification.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).[5][6] This ensures complete protonation of both carboxylate groups, causing the product to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts (NaCl) and other water-soluble impurities.[10]

  • Recrystallization: Transfer the crude solid to a flask and add a minimal amount of boiling water to dissolve it. If it is slow to dissolve, a small amount of ethanol can be added. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.[9]

Q4: How can I confirm the identity and purity of my final product?

Several analytical techniques should be used to validate your results.

  • Melting Point: Pure this compound has a distinct melting point. A broad or depressed melting range compared to the literature value is a strong indicator of impurities.[11][12]

  • Spectroscopy:

    • ¹H NMR: Provides definitive structural confirmation. Look for the characteristic aromatic protons, the methylene (-OCH₂-) protons, and the two acidic protons (which may exchange with D₂O).

    • IR Spectroscopy: Look for the characteristic C=O stretches of the carboxylic acids and the C-O stretch of the ether linkage.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is an excellent method for assessing purity with high accuracy.[12][13]

  • Titration: As a dicarboxylic acid, the product can be titrated with a standardized base to determine its equivalent weight, providing a good measure of purity.[14]

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Stoichiometry 1. Verify Stoichiometry (Base >= 2 equiv?) Start->Check_Stoichiometry Stoich_OK Stoichiometry Correct? Check_Stoichiometry->Stoich_OK Check_Conditions 2. Review Reaction Conditions (Temp: 70-80°C? Time: 4-8h?) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Purity 3. Assess Reagent Purity (Fresh reagents? Anhydrous?) Purity_OK Reagents Pure? Check_Purity->Purity_OK Check_Workup 4. Evaluate Work-up (pH < 2 for precipitation?) End Yield Improved Check_Workup->End Stoich_OK->Check_Conditions Yes Action_Stoich Action: Recalculate and repeat with >2 equiv. base. Stoich_OK->Action_Stoich No Conditions_OK->Check_Purity Yes Action_Conditions Action: Optimize Temp/Time. Monitor with TLC. Conditions_OK->Action_Conditions No Purity_OK->Check_Workup Yes Action_Purity Action: Use fresh, high-purity reagents. Dry solvents. Purity_OK->Action_Purity No Action_Stoich->Start Retry Action_Conditions->Start Retry Action_Purity->Start Retry

Figure 2. A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Sci-Hub. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Benzoic Acid Synthesis. [Link]

  • Google Patents.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • NIST. Preparation of benzoic acid of high purity. [Link]

  • Google Patents.
  • ResearchGate. Reaction progression trends for the acid activation of 2‐methoxybenzoic... [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]

  • Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • ResearchGate. Synthesis and refining of benzoic acid. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Google Patents. US2189726A - Method of purifying benzoic acid.
  • PubMed Central. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. [Link]

  • Quora. How can benzoic acid be tested for purity? [Link]

  • CAS Common Chemistry. 4-(Carboxymethoxy)benzoic acid. [Link]

  • European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2. [Link]

  • FAO. BENZOIC ACID. [Link]

  • PubMed Central. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

Sources

Technical Support Center: Purification of 2-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Carboxymethoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: Why is my recovery of this compound so low after recrystallization?

A1: Low yield is one of the most frequent issues in recrystallization and typically points to a suboptimal solvent volume or procedural missteps. The goal is to create a saturated solution at high temperature and a supersaturated one upon cooling.

  • Causality—Excess Solvent: The most common error is adding too much solvent during the initial dissolution step.[1] this compound, like its simpler analog benzoic acid, is significantly more soluble in hot water than in cold water.[2] However, even in cold solvent, it retains some solubility. Using an excessive volume of solvent means that a significant portion of your compound will remain dissolved even after cooling, and will be lost in the mother liquor.

  • Expert Recommendation:

    • Incremental Addition: Add the hot solvent to your crude solid in small portions, bringing the solution back to a boil between additions.[1] Stop adding solvent as soon as all the solid has dissolved.[1] Patience is key; give the solid adequate time to dissolve before adding more solvent.[1]

    • Cooling Process: Allow the flask to cool slowly and undisturbed on the benchtop first.[3] Rapid cooling, such as plunging the flask directly into an ice bath, can lead to the formation of very small crystals that are difficult to filter and may trap impurities.[4] Once the solution has reached room temperature and crystal formation has slowed, then transfer it to an ice bath for at least 15-20 minutes to maximize precipitation.[3]

    • Filtration & Washing: When washing the collected crystals, use only a minimal amount of ice-cold recrystallization solvent.[1] A warm or excessive wash will redissolve a portion of your purified product.

Q2: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point of the mixture. The result is a supersaturated liquid phase of your compound, rather than a crystalline solid.

  • Causality—Supersaturation & Impurities: This is common when a solution is highly concentrated or when impurities prevent the orderly arrangement of molecules into a crystal lattice.[4]

  • Expert Recommendation:

    • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small, measured amount of additional hot solvent (e.g., 5-10% of the original volume) to slightly lower the saturation point.

    • Induce Crystallization: As the solution cools slowly, induce crystallization before it reaches the oiling-out temperature. This can be done by:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[3]

      • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This provides a template for proper crystal formation.[3]

    • Solvent System Modification: If the problem persists, consider changing your solvent system. A solvent in which the compound is slightly less soluble at high temperatures can sometimes prevent oiling.

Q3: After recrystallization, my product is still yellow/brown. How can I obtain a pure white solid?

A3: Colored impurities are common byproducts in organic synthesis. They are often large, conjugated molecules that are highly adsorbent.

  • Causality—Adsorbable Impurities: These impurities are often present in small quantities but have strong chromophores. They can be effectively removed by adsorption onto activated carbon (charcoal).[4]

  • Expert Recommendation:

    • Dissolve Completely: First, dissolve your crude this compound in the minimum amount of hot solvent, as you would for a standard recrystallization.

    • Add Activated Carbon: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added. Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

    • Hot Gravity Filtration: Keep the solution hot (e.g., on a steam bath or hot plate) and perform a hot gravity filtration to remove the charcoal.[4] This step is critical; if the solution cools during filtration, your product will crystallize prematurely in the filter paper along with the charcoal. Use a pre-heated funnel and fluted filter paper for rapid filtration.

    • Crystallize and Collect: The resulting clear, colorless filtrate can then be cooled to induce crystallization as per the standard procedure.[4]

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in crude this compound? A: Impurities are typically derived from starting materials or side reactions. Common impurities in benzoic acid synthesis can include unreacted toluene, benzaldehyde, and benzyl alcohol.[5] By analogy, for this compound, one might expect to find unreacted salicylic acid, chloroacetic acid, or related ester byproducts, depending on the synthetic route.

Q: How do I choose the best solvent for recrystallization? A: An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] It should also either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).[6] For a di-acid like this compound, water is a common first choice due to its polarity and safety.[2] If a single solvent is not effective, a mixed-solvent system (e.g., ethanol-water, acetic acid-water) can be employed.

Q: How can I definitively assess the purity of my final product? A: A combination of methods provides the most complete picture of purity.

  • Melting Point: A sharp melting point that matches the literature value (188-190 °C) is a strong indicator of high purity.[7][8] Impurities will typically cause the melting point to be depressed and broaden the melting range.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard quantitative method.[8] A single, sharp peak on an HPLC chromatogram indicates a pure compound. This technique can also detect and quantify trace impurities.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that can determine the absolute purity of highly crystalline substances by analyzing the heat flow during melting.[9]

Q: What are the key safety considerations? A: this compound is an acidic organic compound. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound and all organic solvents in a well-ventilated chemical fume hood.

Data & Protocols

Data Presentation

Table 1: Comparison of Purity Assessment Methods

Analytical MethodPrincipleThroughputResolutionQuantitative CapabilityPrimary Application
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Impurities depress and broaden this range.[8]HighLowSemi-quantitativeRapid purity check of crystalline solids.[8]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[9]ModerateHighExcellentGold standard for quantifying purity and identifying specific impurities.[10]
Differential Scanning Calorimetry (DSC) Measures heat flow changes during melting to determine purity based on the van't Hoff equation.[9]ModerateLow (for individual impurities)Excellent (for total eutectic impurities)Determination of absolute purity for highly pure crystalline substances.[9]
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate beaker, bring the chosen solvent (e.g., deionized water) to a boil.

  • Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions, swirling and maintaining the heat (e.g., on a hot plate).[6] Continue adding solvent just until all the solid has dissolved.[1]

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, add a micro-spatula of activated carbon, and perform a hot gravity filtration.[4]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[12]

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away the mother liquor.[1]

  • Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry or place them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by Reversed-Phase HPLC
  • System Preparation: Use an HPLC system with a UV detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric or formic acid) and acetonitrile is a common starting point.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: ~230 nm (aromatic carboxylic acids typically have strong absorbance in this region).[9]

    • Injection Volume: 10 µL.[9]

  • Sample Preparation: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL).[9]

  • Data Analysis: Inject the sample. A pure compound should yield a single major peak. The peak area can be used to calculate purity relative to a reference standard or by area percent normalization.

Visualization
Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering common purification issues.

Purification_Troubleshooting cluster_issues Common Issues During Recrystallization start Crude Product Obtained recrystallize Perform Recrystallization start->recrystallize analyze Analyze Product (MP, HPLC) recrystallize->analyze oiling_out Product 'Oils Out'? recrystallize->oiling_out Observe pass Purity Meets Spec (Sharp MP, Single HPLC Peak) analyze->pass Pass fail Purity Fails Spec (Broad MP, Multiple Peaks) analyze->fail Fail low_yield Low Yield? oiling_out->low_yield No reheat Re-heat & Add More Solvent oiling_out->reheat Yes colored Product is Colored? low_yield->colored No check_solvent Check Solvent Volume (Used Too Much?) low_yield->check_solvent Yes colored->analyze No charcoal Add Activated Carbon colored->charcoal Yes induce Induce Crystallization (Scratch/Seed) reheat->induce induce->low_yield check_cooling Ensure Slow Cooling & Ice Bath check_solvent->check_cooling check_cooling->colored hot_filter Perform Hot Gravity Filtration charcoal->hot_filter hot_filter->analyze fail->recrystallize Re-purify

Caption: Workflow for troubleshooting the purification of this compound.

References

  • Recrystallization 2. (n.d.).
  • Stenutz, R. (n.d.). This compound.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization and Extractions of Organic Compounds. (2010, January 26).
  • benzoic acid and its Impurities. (n.d.). Pharmaffiliates.
  • Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). (n.d.). Cheméo.
  • This compound. (n.d.). MySkinRecipes.
  • This compound (CAS 635-53-0) Product Description. (n.d.). ChemicalBook.
  • Method for the purification of benzoic acid. (1991). European Patent Office. EP 0453022 A2.
  • Process for the production and purification of benzoic acid. (1974). Google Patents. US3816523A.
  • Purification of benzoic acid. (1966). Google Patents. US3235588A.
  • Process for the purification of benzoic acid. (1978). Google Patents. US4092353A.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • A Comparative Guide to Purity Validation of 2-Hydroxymethyl Benzoic Acid by Differential Scanning Calorimetry. (n.d.). Benchchem.
  • Benzoic acid. (n.d.). Wikipedia.
  • How can benzoic acid be tested for purity? (n.d.). ECHEMI.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2012). ResearchGate.
  • Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal.
  • benzoic acid, 65-85-0. (n.d.). The Good Scents Company.
  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. (n.d.). The Three-Mode Company.
  • A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid. (n.d.). Benchchem.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2024). PMC - PubMed Central.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals.
  • Combined treatments of benzoic acid and pasteurization factors for controlling microbiological and physico-chemical quality in asparagus stalk juice using response surface methodology. (2024, June 20). Taylor & Francis Online.

Sources

Technical Support Center: Troubleshooting Peak Tailing for 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the dedicated technical support guide for the HPLC analysis of 2-(Carboxymethoxy)benzoic acid. As scientists and researchers, we understand that achieving a perfectly symmetrical, Gaussian peak is paramount for accurate quantification and robust method development. However, complex molecules like this compound present unique challenges that often manifest as frustrating peak tailing.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering. We will move beyond simple procedural lists to explore the underlying chemical principles causing the peak asymmetry. By understanding the "why"—be it secondary silanol interactions, improper mobile phase pH, or metal chelation—you will be empowered to diagnose the problem systematically and implement the correct solution effectively.

Let's begin the process of transforming your tailed peaks into the sharp, reliable signals required for high-quality data.

Frequently Asked Questions (FAQs)

FAQ 1: I'm seeing significant peak tailing with this compound. What are the most likely causes?

Answer:

Peak tailing for this compound almost always originates from one of three primary sources, or a combination thereof. The unique structure of this analyte, featuring two carboxylic acid groups in close proximity, makes it particularly susceptible to these interactions.

  • Inappropriate Mobile Phase pH: The analyte has two acidic protons with different pKa values. If the mobile phase pH is too close to either pKa, the molecule will exist in both ionized and non-ionized forms, which interact differently with the reversed-phase column, causing peak broadening and tailing.

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with polar analytes. The carboxyl groups on your analyte can engage in secondary ionic or hydrogen-bonding interactions with these silanols, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Metal Chelation: The ortho-positioning of the carboxymethoxy and benzoic acid groups creates a perfect "claw" or chelating site for metal ions. Trace metals present in the HPLC system (e.g., from stainless steel frits, tubing, or even the silica packing itself) can bind to the analyte, creating a complex that exhibits different chromatographic behavior, leading to severe peak tailing.

The first step in troubleshooting is to systematically investigate these three possibilities.

FAQ 2: How exactly does mobile phase pH affect the peak shape, and what is the optimal pH range?

Answer:

The pH of your mobile phase is the single most critical parameter for controlling the peak shape of an ionizable compound like this compound.

The Underlying Principle: Ionization State

In reversed-phase chromatography, you want your analyte to be in a single, stable, and preferably neutral state. The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. When the mobile phase pH is close to an analyte's pKa, you have a mixed population of molecules with different polarities, leading to poor peak shape. The general rule is to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.

This compound has two pKa values. While experimentally determined values can vary, predictions and comparisons to similar structures are highly informative.

PropertyValueSource
Molecular Structure C₉H₈O₅
Predicted pKa₁ ~3.04 (for the more acidic proton)
Estimated pKa₂ ~4.2 - 4.5 (similar to benzoic acid)(comparative)

To achieve a sharp peak, you must suppress the ionization of BOTH carboxylic acid groups. This requires operating at a low pH.

Experimental Protocol: Mobile Phase pH Optimization

  • Target pH: Set your target mobile phase pH to ≤ 2.5 . This ensures both carboxylic acid groups are fully protonated (neutral), minimizing secondary interactions and promoting a single retention mechanism.

  • Buffer Selection: Use a buffer that is effective at this low pH.

    • Good choices: 0.1% Formic Acid or a 10-25 mM Phosphate buffer adjusted to pH 2.5 with phosphoric acid.

    • Caution: Always prepare the buffer in the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Procedure:

    • Step 1: Prepare the

Technical Support Center: Enhancing NMR Spectral Resolution for 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently assisted researchers in resolving complex NMR spectra. 2-(Carboxymethoxy)benzoic acid, with its dual carboxylic acid functionalities and aromatic system, presents a fascinating yet common challenge: achieving high signal resolution. Its tendency for strong intermolecular hydrogen bonding and potential for aggregation can lead to significant peak broadening, complicating structural confirmation and purity analysis.

This guide is designed to provide a systematic approach to troubleshooting and improving the quality of your NMR data for this molecule. We will move from fundamental sample preparation checks to more advanced spectroscopic techniques, explaining the scientific rationale behind each step to empower you to make informed experimental decisions.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered with this compound, providing immediate, actionable solutions.

Q1: Why are the signals for my two carboxylic acid protons extremely broad, or even invisible?

A: This is the most common issue for this molecule and is typically due to a combination of two factors: chemical exchange and intermolecular hydrogen bonding. The acidic protons are in constant exchange with each other and with any trace amounts of water in the solvent.[1][2] This exchange occurs on a timescale that is intermediate relative to the NMR experiment, leading to significant line broadening. Furthermore, carboxylic acids readily form hydrogen-bonded dimers, which slows molecular tumbling and further broadens the signals.[2][3]

  • Quick Solution: Confirm the presence and location of these protons by adding a drop of deuterium oxide (D₂O) to your NMR tube, shaking it, and re-acquiring the spectrum. The acidic -COOH signals should disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.[1][4][5]

Q2: All the peaks in my spectrum, including the aromatic and methylene signals, are broad. What is the primary cause?

A: When all peaks are uniformly broad, the issue is often related to the overall sample environment or instrument setup rather than the specific chemistry of the analyte.[5]

  • Immediate Checks:

    • Magnetic Field Homogeneity (Shimming): This is the most likely culprit. Poor shimming of the magnetic field leads to broad lineshapes for all signals.[3][6] Re-shim the instrument carefully, or use an automated shimming routine if available.

    • Sample Concentration: A sample that is too concentrated can become viscous, restricting molecular motion and causing line broadening.[3][7] Try preparing a more dilute sample.

    • Particulates: Undissolved material or dust in the sample will severely degrade the magnetic field homogeneity.[7] Always filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3]

Q3: The aromatic signals are clustered together and difficult to assign. How can I improve their separation?

A: Poor dispersion in the aromatic region is a resolution problem often linked to the choice of solvent. Different solvents can induce differential chemical shifts (known as solvent-induced shifts) by interacting with the solute in unique ways.

  • Quick Solution: Change your NMR solvent. If you are using CDCl₃, try acquiring a spectrum in a more aromatic solvent like benzene-d₆ or a polar, aprotic solvent like acetone-d₆. Benzene-d₆, in particular, is known for its ability to resolve overlapping aromatic signals due to its anisotropic effects.[5]

Section 2: In-Depth Troubleshooting Guide

If the quick solutions above do not fully resolve your issues, a more systematic approach to sample preparation and experimental parameters is necessary.

Issue: Suboptimal Sample Preparation

The quality of your spectrum is fundamentally determined by the quality of your sample. For a molecule like this compound, interactions in solution are paramount.

Question: How does my choice of solvent critically impact spectral resolution, and what is the optimal choice?

Answer: The solvent does more than just dissolve your sample; it creates the environment your molecule tumbles in. An ideal solvent will minimize solute aggregation and have low viscosity. For this compound, the goal is to disrupt the intermolecular hydrogen bonding that causes broadening.

  • Causality: Solvents like DMSO-d₆ are excellent at dissolving polar compounds but are highly viscous and can participate in hydrogen bonding, which may not always improve resolution.[3] In contrast, solvents like acetone-d₆ or methanol-d₄ can effectively solvate the carboxylic acid groups, breaking up the self-associated dimers and leading to sharper signals.[3]

Table 1: Comparison of Common Deuterated Solvents for this compound

SolventPropertiesPros for this MoleculeCons for this Molecule
CDCl₃ Low polarity, low viscosityGood general-purpose solvent.Poor at disrupting H-bonding; may lead to broad acidic protons and poor solubility.
DMSO-d₆ High polarity, high viscosityExcellent solubilizing power.High viscosity can cause line broadening.[3] Residual water peak can overlap with signals.
Acetone-d₆ Polar aprotic, low viscosityGood solubilizing power, low viscosity promotes sharp lines.[3]Can be hygroscopic; residual water peak is a consideration.
Methanol-d₄ Polar protic, low viscosityExcellent at disrupting H-bonding.The protic nature will cause rapid exchange with -COOH protons, making them unobservable.
Benzene-d₆ Aromatic, non-polarCan significantly improve dispersion of aromatic signals through anisotropic effects.[5]May not be ideal for solubilizing the dicarboxylic acid.

Protocol: Solvent Selection and Sample Preparation

  • Start with Acetone-d₆: For general-purpose high-resolution spectra of this compound, acetone-d₆ is an excellent starting point due to its balance of polarity and low viscosity.

  • Ensure Dryness: Use a fresh, sealed ampule of deuterated solvent to minimize water content, which can exacerbate exchange broadening of the acidic protons.[5]

  • Filter the Sample: Dissolve ~5-10 mg of your compound in ~0.6 mL of the chosen solvent. Use a Pasteur pipette with a small plug of glass wool at the bottom to filter the solution directly into a high-quality NMR tube. This removes any micro-particulates.[3][7]

  • Degas (Optional): If you are concerned about dissolved oxygen (a paramagnetic species that can cause line broadening), bubble a gentle stream of nitrogen or argon gas through the sample for a few minutes.

Issue: Concentration and pH Effects

Question: How do I optimize the concentration and pH for a dicarboxylic acid?

Answer: Both concentration and pH directly influence the intermolecular interactions and chemical exchange rates of the acidic protons.

  • Concentration Causality: At high concentrations, this compound is more likely to form aggregates through hydrogen bonding. This increases the effective size of the molecule in solution, causing it to tumble more slowly and resulting in broader NMR signals.[3][5] Diluting the sample can break up these aggregates and improve resolution.

  • pH Causality: The protonation state of the two carboxylic acid groups is pH-dependent. At intermediate pH values, where the molecule is in equilibrium between its different protonation states, the chemical exchange can be at a maximum rate for broadening. Pushing the pH to a low value (e.g., by adding a trace of trifluoroacetic acid-d) will ensure both sites are fully protonated, potentially reducing exchange-based broadening. Conversely, using a basic solvent or adding NaOD can deprotonate both sites, which also stops the exchange and can result in sharp signals for the remaining protons.

Section 3: Advanced Spectroscopic & Processing Techniques

When sample optimization is insufficient, modifying the NMR experiment itself can provide the necessary resolution enhancement.

Question: My signals are still overlapping after optimizing the sample. What instrumental techniques can I use?

Answer: Several instrumental and processing methods can enhance spectral resolution.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool for studying dynamic processes like chemical exchange and bond rotation.

    • Mechanism: Increasing the temperature can have two effects. It may increase the rate of chemical exchange, causing the broad acidic proton signals to sharpen into a single, averaged peak. For the rest of the molecule, higher temperatures decrease the solvent viscosity and increase molecular tumbling rates, leading to narrower lines for all signals.[5]

    • Protocol: Record a series of ¹H spectra at increasing temperatures (e.g., 25°C, 40°C, 60°C). Monitor the line widths of the aromatic and methylene protons.

  • Higher Magnetic Field Strength: The separation (in Hz) between different signals increases linearly with the magnetic field strength of the spectrometer.[8]

    • Mechanism: Moving from a 400 MHz spectrometer to a 600 MHz or 800 MHz instrument will provide greater signal dispersion, potentially resolving multiplets that were overlapped at the lower field.[8] This is a direct method to combat low resolution.

  • 2D NMR Spectroscopy: While 1D spectra may be congested, 2D NMR experiments can spread signals across a second frequency dimension, greatly enhancing effective resolution.[9]

    • Recommendation: A ¹H-¹H COSY experiment can help identify which aromatic protons are coupled to each other, aiding in assignment even if the 1D multiplets overlap. A ¹H-¹³C HSQC experiment will correlate each proton to the carbon it is attached to, providing an additional dimension of dispersion.

  • Data Processing: Before resorting to new experiments, reprocessing the existing data can sometimes improve resolution.

    • Zero-Filling: Appending zeros to the end of your Free Induction Decay (FID) before Fourier transformation can increase the digital resolution of the spectrum, helping to better define peak shapes.[6]

    • Window Functions: Applying a gentle resolution-enhancement window function (e.g., a Gaussian multiplication) can artificially narrow peaks, but often at the cost of signal-to-noise ratio. This should be used with caution.

Section 4: Systematic Troubleshooting Workflow

A logical workflow ensures that potential issues are addressed systematically, from the simplest to the most complex. The following diagram outlines a decision-making process for improving the NMR spectrum of this compound.

Troubleshooting_Workflow Start Start: Poor Resolution in This compound Spectrum Problem_Type Are ALL peaks broad or just specific ones? Start->Problem_Type All_Broad All Peaks Broad Problem_Type->All_Broad All Specific_Broad Specific Peaks Broad/Overlapping (e.g., -COOH, Aromatics) Problem_Type->Specific_Broad Specific Check_Shims 1. Re-shim the magnet 2. Check sample for particulates (filter if needed) All_Broad->Check_Shims Check_Acid_Protons Are -COOH protons the issue? Perform D₂O exchange. Specific_Broad->Check_Acid_Protons Check_Conc Sample is too concentrated? Dilute the sample. Check_Shims->Check_Conc Conc_Yes Dilute sample & Re-acquire Check_Conc->Conc_Yes Yes Advanced_Methods Resolution still poor? Proceed to Advanced Techniques Check_Conc->Advanced_Methods No Conc_Yes->Advanced_Methods Check_Solvent Change Solvent (e.g., to Acetone-d₆ or Benzene-d₆) Check_Acid_Protons->Check_Solvent Check_Solvent->Advanced_Methods VT_NMR Run Variable Temperature (VT) NMR (e.g., acquire at 40°C, 60°C) Advanced_Methods->VT_NMR Yes End High-Resolution Spectrum Achieved Advanced_Methods->End No Higher_Field Use a Higher Field Spectrometer (e.g., >500 MHz) VT_NMR->Higher_Field TwoD_NMR Run 2D NMR (COSY, HSQC) Higher_Field->TwoD_NMR TwoD_NMR->End

Caption: A step-by-step workflow for troubleshooting poor NMR signal resolution.

References

  • University of Ottawa. (2001). Resolution in NMR Spectroscopy. Retrieved from [Link]

  • Stenutz, R. This compound. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Cai, S., et al. (2020). Boosting resolution in NMR spectroscopy by chemical shift upscaling. Analytica Chimica Acta, 1119, 59-66. Retrieved from [Link]

  • AZoM. (2022). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. Retrieved from [Link]

  • University of Missouri-St. Louis. Basic NMR Theory; an Introduction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]

  • Wang, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 335. Retrieved from [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. 2-Methoxy-benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Low Resolution Proton NMR Spectra. Retrieved from [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21470. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • YouTube. (2014). Low Resolution NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

Degradation of 2-(Carboxymethoxy)benzoic acid in solution and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Carboxymethoxy)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the stability and degradation of this compound in solution. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation of this compound in Solution

This section addresses specific issues you may encounter, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Question: My experimental results with this compound are inconsistent, and I suspect the compound is degrading in my stock or working solutions. How can I confirm this and what are the likely causes?

Answer:

Inconsistent results are a classic sign of compound instability. The structure of this compound possesses two key functional groups susceptible to degradation: the ether linkage and the two carboxylic acid moieties.

  • Primary Degradation Pathway: Hydrolysis The most probable cause of degradation in aqueous solutions is the hydrolysis of the ether bond. This reaction cleaves the molecule into 2-hydroxybenzoic acid (salicylic acid) and glycolic acid. This is a common degradation pathway for similar structures. For instance, a related compound, 2-(2-hydroxypropanamido)benzoic acid, has been shown to hydrolyze to anthranilic acid as its primary degradation product[1]. The rate of hydrolysis is often significantly influenced by pH and temperature.

    • Causality : The ether oxygen in this compound can be protonated under acidic conditions or attacked by hydroxide ions under alkaline conditions, both of which catalyze the cleavage of the C-O bond.

  • Secondary Degradation Pathways:

    • Photodegradation : Exposure to light, particularly UV light, can induce degradation of aromatic compounds like benzoic acid and its derivatives[2][3]. This process can involve the formation of reactive oxygen species that attack the aromatic ring or the side chain[2].

    • Thermal Degradation : While solid this compound is relatively stable, prolonged exposure to elevated temperatures in solution can accelerate hydrolysis and potentially lead to decarboxylation, where a carboxyl group is lost as CO2[4][5][6]. Benzoic acid itself is stable up to 300°C, but its derivatives can be less so[4][5].

    • Oxidative Degradation : The presence of oxidizing agents or metal ions can catalyze the oxidation of the molecule[7][8]. Peroxyl radicals, for example, can induce oxidative decarboxylation of benzoic acid[9].

Workflow for Investigating Degradation

cluster_0 Problem Identification cluster_1 Hypothesis: Degradation cluster_2 Stability Assessment cluster_3 Data Analysis & Conclusion cluster_4 Resolution A Inconsistent Experimental Results B Prepare Fresh Stock Solution A->B Suspect Degradation C Analyze 'Time Zero' Sample (e.g., HPLC) B->C Establish Baseline D Incubate Solution Under Experimental Conditions C->D E Analyze Samples at Time Intervals D->E Collect Data F Monitor Parent Peak Decrease & Degradant Peak Increase E->F G Degradation Confirmed? F->G H Implement Preventative Measures G->H Yes I Re-run Experiment G->I No, check other variables H->I

Caption: Troubleshooting workflow for suspected degradation.

Issue 2: Precipitation of the Compound from Solution

Question: I've observed precipitation in my stock solution of this compound upon storage. What is causing this and how can I prevent it?

Answer:

Precipitation is typically due to issues with solubility, which can be affected by pH, temperature, and solvent evaporation.

  • pH-Dependent Solubility : this compound has two carboxylic acid groups. At a pH below its pKa values, the carboxylic acid groups will be protonated, making the molecule less polar and less soluble in aqueous solutions. Conversely, at a pH above its pKa values, the carboxylate anions will be formed, increasing its polarity and solubility in water. The solubility of benzoic acid derivatives is known to be pH-dependent[10].

  • Temperature : Solubility of most solid compounds in liquid solvents decreases as the temperature drops. If you are storing your solutions at low temperatures (e.g., 2-8°C) to prevent degradation, you might be exceeding the solubility limit at that temperature.

  • Solvent Evaporation : Improperly sealed containers can lead to solvent evaporation, which increases the concentration of the compound and can lead to supersaturation and precipitation[10].

Preventative Measures:

  • Optimize Solution pH : Ensure the pH of your solution is appropriate to maintain the solubility of this compound. For many applications, a buffered solution will be necessary to maintain a stable pH.

  • Conduct Solubility Tests : Before preparing a large volume of stock solution, perform small-scale solubility tests at your intended storage temperature.

  • Properly Seal Containers : Use tightly sealed containers to prevent solvent evaporation, especially for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[10]. It is important to protect it from moisture and light.

Q2: What are the recommended conditions for storing solutions of this compound?

A2: Solutions of this compound should be stored in a cool, dark place[10]. Based on the stability of similar compounds, a slightly acidic to neutral pH is often optimal. For a related compound, a pH of around 5 was suggested for stability in aqueous solutions, with alkaline conditions promoting hydrolysis[10]. If your experiment allows, using a buffered solution is highly recommended. For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C to minimize degradation.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products from hydrolysis are expected to be 2-hydroxybenzoic acid (salicylic acid) and glycolic acid .

2-(Carboxymethoxy)benzoic_acid This compound 2-Hydroxybenzoic_acid 2-Hydroxybenzoic acid (Salicylic acid) 2-(Carboxymethoxy)benzoic_acid->2-Hydroxybenzoic_acid Hydrolysis Glycolic_acid Glycolic acid 2-(Carboxymethoxy)benzoic_acid->Glycolic_acid Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using a buffer is an excellent way to maintain a stable pH and can enhance the stability of the compound. However, be aware that some buffers can interact with molecules. For instance, certain carboxylic acid buffers have been shown to interact with cyclodextrins, which are sometimes used to enhance solubility[11]. It is advisable to choose a buffer system that is inert with respect to your compound and experimental setup. Phosphate or citrate buffers are common choices, but their suitability should be verified.

Q5: How can I detect and quantify the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose[12][13][14]. A reverse-phase HPLC method with UV detection can be developed to separate the parent compound from its degradation products. By monitoring the decrease in the peak area of this compound and the emergence of new peaks over time, you can quantify the rate of degradation. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and various spectroscopic methods like UV-Visible spectroscopy[4][5][12].

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.

Objective: To determine the rate of degradation of this compound in a given solution over time.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffer components (if applicable)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Preparation of Working Solution:

    • Prepare a solution of this compound at the desired concentration in your experimental buffer or solvent.

    • Ensure the compound is fully dissolved.

  • "Time Zero" Analysis:

    • Immediately after preparation, inject a sample of the solution ("time zero") into the HPLC system.

    • Develop an HPLC method that provides good separation and a sharp peak for the parent compound.

    • Record the chromatogram and the peak area of the this compound peak.

  • Incubation:

    • Store the working solution under the conditions you wish to test (e.g., specific temperature, light exposure).

    • Ensure the container is tightly sealed.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly as needed), withdraw an aliquot of the solution.

    • Analyze the aliquot by HPLC using the same method as the "time zero" sample.

  • Data Analysis:

    • For each time point, record the peak area of the this compound peak.

    • Monitor for the appearance and increase in the area of any new peaks, which would correspond to degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.

Data Summary Table:

Time PointThis compound Peak Area% RemainingDegradation Product 1 Peak Area
0 hoursInitial Area100%0
1 hourArea at 1hCalculate %Area at 1h
4 hoursArea at 4hCalculate %Area at 4h
24 hoursArea at 24hCalculate %Area at 24h

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Guidechem. (n.d.). This compound 635-53-0.
  • Academic Journals. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.
  • SpringerLink. (1999).
  • ResearchGate. (2011).
  • PubMed. (2010).
  • UCL Discovery. (n.d.).
  • IJRPR. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
  • Alfa Chemistry. (n.d.).
  • YouTube. (2022).
  • YouTube. (2014).
  • Stenutz. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Environmental Analysis Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
  • CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.
  • ResearchGate. (2014).
  • Sigma-Aldrich. (n.d.). 2-carboxymethyl benzoic acid.
  • ResearchGate. (1969). The thermal decomposition of benzoic acid.
  • MDPI. (n.d.). TiO 2 /LaFeO 3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production.
  • PubMed. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction.
  • ResearchGate. (n.d.). Scheme 1.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Malaysian Journal of Catalysis. (2017).
  • YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids.
  • Benchchem. (n.d.). How to prevent degradation of 4-(2,5-Dichlorophenoxy)benzoic acid.
  • ScienceDirect. (2021). Photoelectrocatalytic degradation of benzoic acid using sprayed TiO 2 thin films.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
  • PubMed. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents.
  • NIH. (n.d.). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants.
  • PubMed. (n.d.). Oxidative decarboxylation of benzoic acid by peroxyl radicals.
  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
  • The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
  • PubMed. (1952). The oxidation of benzoic acid by mycobacteria. II. The metabolism of postulated intermediates in the benzoate oxidation chain by four avirulent and two virulent organisms.
  • ElectronicsAndBooks. (n.d.).
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido)

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(Carboxymethoxy)benzoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Carboxymethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your experimental solutions.

I. Understanding the Molecule: Physicochemical Properties

This compound is a dicarboxylic acid, meaning it possesses two carboxyl groups.[1] This structural feature is central to its solubility behavior. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈O₅[2]
Molecular Weight 196.16 g/mol [2]
Melting Point 188-190°C[2][3]
Predicted pKa 3.04 ± 0.10[2][3]
Appearance White or colorless crystalline solid[4]

The presence of two acidic protons and a benzene ring gives this compound a distinct pH-dependent solubility profile. At low pH, the carboxylic acid groups are protonated, rendering the molecule less polar and thus less soluble in water.[5][6] As the pH increases, these groups deprotonate, forming carboxylate anions, which significantly enhances aqueous solubility.[6][7]

II. Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: Why is my this compound not dissolving in water?

A1: this compound has limited solubility in neutral or acidic water due to its nonpolar aromatic ring and protonated carboxylic acid groups.[8] To improve solubility, you need to increase the pH of the solution to deprotonate the carboxylic acid groups, making the molecule more polar and water-soluble.[7]

Q2: What is the recommended starting pH for dissolving this compound?

A2: A good starting point is to adjust the pH of your aqueous buffer to be at least 1-2 units above the highest pKa of the compound. Since the predicted pKa is around 3.04, aiming for a pH of 5.0 or higher is advisable.[2][3] For complete and rapid dissolution, a pH of 7.0 or above is often effective.[9]

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can increase the rate of dissolution. However, be cautious as prolonged exposure to high temperatures can potentially degrade the compound. It is recommended to use heating in conjunction with pH adjustment for the best results.

Q4: Are there any incompatible solvents or buffers I should avoid?

A4: Avoid using highly acidic buffers (pH < 3.0) as they will suppress the ionization of the carboxylic acid groups and decrease solubility. Also, be mindful of potential reactions with certain organic solvents if you are preparing mixed-solvent systems.

III. In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, these detailed troubleshooting guides provide a systematic approach to overcoming solubility challenges.

Guide 1: Step-by-Step Dissolution Protocol Using pH Adjustment

This is the most common and effective method for solubilizing this compound.

Principle: By increasing the pH of the solvent, we shift the equilibrium towards the deprotonated, more soluble carboxylate form of the molecule.[6]

Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Slurry: Add a small amount of your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the solid to create a slurry.

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor Dissolution: Continue to add the base and stir until the solid is completely dissolved. Monitor the pH of the solution using a calibrated pH meter.

  • Final Volume and pH Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final desired volume. Make any final pH adjustments with dilute acid (e.g., 0.1 M HCl) or base.

  • Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any undissolved particulates.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

For applications where a specific pH must be maintained and is not optimal for solubility, a co-solvent system can be employed.

Principle: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the solvent system.[]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)[]

Protocol:

  • Dissolve in Co-solvent: First, dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).

  • Aqueous Addition: Slowly add the aqueous buffer to the co-solvent mixture while stirring vigorously.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment, as it may affect your downstream applications.

Guide 3: Advanced Solubilization with Cyclodextrins

In cases of persistent solubility issues, particularly for drug delivery formulations, cyclodextrins can be a powerful tool.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in water.[12][13][14]

Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and low toxicity.[12]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer.

  • Add the Compound: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture, sometimes with gentle heating, for a sufficient time to allow for the formation of the inclusion complex.

  • Clarify the Solution: The solution should become clear as the complex forms.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting Start Start: Dissolve this compound in Aqueous Buffer Check_Solubility Is the compound fully dissolved? Start->Check_Solubility pH_Adjustment Adjust pH to > 5.0 (ideally > 7.0) with dilute base Check_Solubility->pH_Adjustment No Success Success: Solution Prepared Check_Solubility->Success Yes Check_Again Is it dissolved now? pH_Adjustment->Check_Again Use_Cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) Check_Again->Use_Cosolvent No Check_Again->Success Yes Check_Cosolvent Is it dissolved? Use_Cosolvent->Check_Cosolvent Use_Cyclodextrin Advanced: Use cyclodextrins (e.g., HP-β-CD) Check_Cosolvent->Use_Cyclodextrin No Check_Cosolvent->Success Yes Use_Cyclodextrin->Success Consult_Support Consult Technical Support for further assistance Use_Cyclodextrin->Consult_Support Deprotonation_Pathway Protonated R(COOH)₂ (Low Solubility) Monoanion R(COOH)(COO)⁻ (Increased Solubility) Protonated->Monoanion + OH⁻ - H₂O Dianion R(COO)₂²⁻ (High Solubility) Monoanion->Dianion + OH⁻ - H₂O

Caption: Deprotonation pathway with increasing pH.

VI. Safety Precautions

When handling this compound and the associated chemicals, always adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [15][16]* Handling: Avoid creating dust. Use in a well-ventilated area. [15]* Irritant: This compound may cause skin, eye, and respiratory irritation. [3][15] For detailed safety information, please consult the Safety Data Sheet (SDS). [15][16][17][18]

VII. References

  • Mura, P. (2015). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. [Link]

  • PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • Reddit. (2023). Dicarboxylic acid solubility : r/Mcat. [Link]

  • Atlantis Press. (n.d.). Inclusion Complexes of Cyclodextrins With Biologically Active Molecules in Water-Organic Solvents as a Promising Material for th. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water | Download Table. [Link]

  • NIST. (2015). SAFETY DATA SHEET. [Link]

  • RSC Publishing. (1953). THE SOLUBILITIES OF DICARBOXYLIC ACIDS IN BENZENE AND AQUEOUS SOLUTIONS. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.

  • Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. [Link]

  • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. [Link]

  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. [Link]

  • PubChemLite. (n.d.). This compound (C9H8O5). [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC : r/chemhelp. [Link]

  • Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]

  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Dicarboxylic acid. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

Technical Support Center: Optimizing Crystallization of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(Carboxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to facilitate successful crystallization experiments. As Senior Application Scientists, we have compiled this resource based on established principles of physical chemistry and extensive laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial for rational experimental design.

PropertyValueSource
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
Melting Point 188-190 °C[1][3]
Boiling Point 411.9±20.0 °C (Predicted)[1][2]
Density 1.430±0.06 g/cm³ (Predicted)[1][2]
pKa 3.04±0.10 (Predicted)[1]

This data provides a baseline for understanding the compound's physical behavior and stability under various conditions.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing systematic solutions.

Problem 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution, but no crystals have appeared. What should I do?

A: This is a common challenge often related to supersaturation or an inappropriate solvent system. Here is a logical workflow to induce crystallization:

Caption: Troubleshooting workflow for failure to crystallize.

Causality Explained:

  • Supersaturation: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. Sometimes, a solution can become highly supersaturated without spontaneously forming crystals.[4]

  • Inducement Techniques:

    • Scratching: Creating a rough surface on the glass provides nucleation sites for crystals to begin forming.[4]

    • Seeding: Introducing a small, pure crystal of the target compound provides a template for further crystal growth.[4]

    • Lowering Temperature: Solubility of most solids, including this compound, decreases at lower temperatures, thus increasing the level of supersaturation.[4]

  • Concentration Adjustment:

    • Solvent Evaporation: If the initial concentration was too low, carefully evaporating some of the solvent will increase the concentration to the point of saturation and then supersaturation upon cooling.[4]

    • Anti-Solvent Addition: An anti-solvent is a solvent in which the compound is insoluble. Adding it to the solution reduces the overall solubility of the compound, inducing precipitation.[4] This technique is a common strategy in the pharmaceutical industry.[5]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: My compound is separating as an oil or liquid droplets, not solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[6] The presence of impurities can also depress the melting point, exacerbating this issue.[7]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is soluble) to slightly decrease the concentration.[6] Then, allow the solution to cool more slowly.

  • Slower Cooling: Insulate the flask to slow the rate of cooling. Rapid cooling can cause the solution to become highly supersaturated, favoring oil formation over orderly crystal growth.

  • Charcoal Treatment for Impurities: If you suspect impurities are the cause, dissolve the crude product in the hot solvent and add a small amount of activated charcoal. The impurities may adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[7]

Problem 3: Poor Crystal Yield

Q: I have successfully formed crystals, but my final yield is very low. What are the likely causes?

A: Low yield can be attributed to several factors throughout the crystallization process.

Potential CauseExplanationRecommended Action
Excessive Solvent Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[6]Before filtering, cool the solution in an ice bath to maximize precipitation. If the yield is still low, some solvent can be evaporated from the mother liquor to recover more product.[7]
Premature Crystallization Crystals formed during a hot filtration step and were lost in the filter paper or funnel.Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.[7]
Incomplete Transfer Residual crystals were left behind in the crystallization flask.Rinse the flask with a small amount of the ice-cold mother liquor and transfer this to the filter funnel.
Washing with "Good" Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product.Always wash the crystals with a small amount of ice-cold solvent, preferably the crystallization solvent or a solvent in which the compound is sparingly soluble.[8]
Problem 4: Polymorphism - Obtaining an Undesired Crystal Form

Q: I obtained crystals, but they have a different melting point and appearance than expected. Could this be a different polymorph?

A: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to exist in more than one crystal structure.[9] Benzoic acid and its derivatives are known to exhibit polymorphism.[9][10][11] Different polymorphs can have different physical properties, including solubility and stability.[12]

Controlling Polymorphic Outcome:

  • Solvent Choice: The choice of solvent can significantly influence which polymorph crystallizes. Experiment with a range of solvents with different polarities.

  • Cooling Rate: The rate of cooling can affect the polymorphic outcome. Slower cooling generally favors the thermodynamically most stable form, while rapid cooling can sometimes trap a metastable form.

  • Temperature: For some compounds, different polymorphs are stable at different temperatures.[9] Crystallizing at various temperatures can yield different forms.

  • Additives: In some cases, small amounts of additives can be used to selectively promote the growth of a desired polymorph.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] For a dicarboxylic acid like this compound, polar solvents are a good starting point. Water, ethanol, or a mixture of the two are often suitable for benzoic acid and its derivatives.[8] A good practice is to perform small-scale solubility tests with a variety of solvents to identify the most promising candidates.

Q2: How can I remove colored impurities from my sample?

A2: If your solution has a colored tint, this is likely due to impurities. After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal.[7] The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[13]

Q3: Is it possible that my this compound sample is degrading during heating?

A3: this compound has a relatively high predicted boiling point of 411.9 °C, and its melting point is 188-190 °C.[1][3] It is generally stable under typical recrystallization conditions. However, prolonged heating at very high temperatures could potentially lead to degradation. It is always advisable to use the minimum amount of heat necessary to dissolve the compound.

Q4: What is the significance of the molecular structure of this compound in its crystallization behavior?

A4: The structure of this compound, with its two carboxylic acid groups and an ether linkage, allows for strong intermolecular hydrogen bonding. This is a key factor in the formation of a stable crystal lattice. The presence of these functional groups also influences its solubility in different solvents.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve: Dissolve the crude this compound in a minimum amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature.

  • Add Anti-Solvent: While the solution is still hot, add a "bad" or anti-solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point).[7]

  • Re-clarify: Add a few more drops of the "good" solvent to just re-dissolve the precipitate and obtain a clear solution again.[7]

  • Cool: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold anti-solvent, and dry.

V. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • TroubleshooTing for CrysTallizaTion ProCesses - VisiMix. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • What should I do if crystallisation does not occur? - Quora. Available at: [Link]

  • This compound - Stenutz. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9) - Cheméo. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Polymorphism and thermodynamics of m-hydroxybenzoic acid - PubMed. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives - ResearchGate. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • Recrystallization and Extractions of Organic Compounds. Available at: [Link]

  • Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif We are grateful to the EPSRC and Daresbury Laboratory for financial support (CASE award to C.L.B.) and for the award of beam-time at Daresbury Laboratory - PubMed. Available at: [Link]

  • Spherical crystallization of benzoic acid - PubMed. Available at: [Link]

  • Benzoic acid, 2-methoxy- - the NIST WebBook. Available at: [Link]

  • The crystallization process of benzoic acid : r/crystalgrowing - Reddit. Available at: [Link]

  • Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Stability testing of 2-(Carboxymethoxy)benzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-(Carboxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on navigating the complexities of pH-dependent stability studies for this molecule. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles and regulatory expectations.

Introduction: The Criticality of pH in Stability

This compound possesses two carboxylic acid moieties and an ether linkage, making its chemical stability highly susceptible to changes in pH. Understanding its degradation profile across a range of pH values is not merely a regulatory requirement but a fundamental aspect of developing a robust and safe pharmaceutical product. This guide will equip you with the necessary knowledge to design, execute, and interpret pH stability studies for this compound, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound.

Q1: What are the primary degradation pathways for this compound under different pH conditions?

A1: The two primary degradation pathways are hydrolysis of the ether bond and decarboxylation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH 1-3), the ether linkage is susceptible to hydrolysis, which is an acid-catalyzed nucleophilic substitution reaction.[1] This cleavage would likely result in the formation of salicylic acid and glycolic acid. The reaction is generally slow at room temperature but can be accelerated by heat.[1]

  • Base-Catalyzed Hydrolysis: While ethers are generally more resistant to base-catalyzed hydrolysis compared to esters, strong alkaline conditions (pH 10-13) and elevated temperatures can promote cleavage of the ether bond.[2]

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing a molecule of carbon dioxide.[3][4] The stability of the resulting intermediate can influence the rate of this reaction.

Q2: What is the predicted pKa of this compound and why is it important for stability testing?

A2: The predicted pKa for one of the carboxylic acid groups is approximately 3.04.[5] Knowing the pKa is crucial because the ionization state of the molecule significantly influences its solubility, reactivity, and interaction with its environment. The pH of the solution relative to the pKa will determine whether the carboxylic acid groups are protonated (less soluble in water) or deprotonated (more soluble in water). This, in turn, can affect the rate and mechanism of degradation.

Q3: What are the regulatory guidelines I should follow for pH stability studies?

A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances and products.[6][7] These guidelines outline the conditions for forced degradation studies, which include testing across a range of pH values (e.g., acidic, neutral, and basic).[8][9] The goal of these studies is to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods used.[9][10]

Q4: What are the most suitable analytical techniques for monitoring the stability of this compound and its potential degradants?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.[11][12][13] A reverse-phase C18 column is often suitable.[11] To ensure the method is "stability-indicating," it must be able to resolve the parent compound from all potential degradation products.[10][14] Liquid Chromatography with Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.[12]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte or degradants, causing inconsistent ionization. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Secondary Interactions: Active sites on the column packing material can interact with the analytes.1. Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of this compound (e.g., pH < 1 or pH > 5). This ensures the analyte is in a single, consistent ionization state. 2. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to ensure the amount of analyte is within the linear range of the column's capacity. 3. Use an End-Capped Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize secondary interactions.
Inconsistent or Non-Reproducible Degradation Rates 1. Buffer Capacity Issues: The buffer's capacity is insufficient to maintain a constant pH as the drug degrades or interacts with the solution. 2. Temperature Fluctuations: Inconsistent temperature control can significantly affect reaction kinetics. 3. Variability in Sample Preparation: Inconsistencies in weighing, dilution, or mixing can lead to variable results.1. Verify Buffer Strength: Ensure the buffer concentration is adequate for the intended pH and the concentration of the drug substance. Re-measure the pH of the stability samples at each time point. 2. Use a Calibrated, Stable Temperature Chamber: Employ a stability chamber or water bath with tight temperature control (e.g., ±2°C).[15] 3. Standardize Procedures: Implement and strictly follow a detailed Standard Operating Procedure (SOP) for all sample preparation steps.
Appearance of Unexpected Peaks in the Chromatogram 1. Interaction with Excipients or Container: The drug substance may be reacting with formulation components or leaching compounds from the storage container. 2. Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidation. 3. Photodegradation: Exposure to light can induce degradation.1. Conduct Placebo and Container Studies: Run stability studies on the formulation without the active ingredient (placebo) and on the drug substance in different container types to isolate the source of the extra peaks. 2. Use Inert Atmosphere and Chelating Agents: Purge solutions with nitrogen or argon to remove dissolved oxygen. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected.[9] 3. Conduct Photostability Studies: As per ICH Q1B, expose the drug substance to controlled light conditions to assess its photosensitivity.[8]

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound across a range of pH values.

Materials and Reagents
  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M[16]

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M[16]

  • Phosphate Buffer (pH 7.0)

  • Citrate Buffer (pH 3.0 and 5.0)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Class A Volumetric Glassware

  • Calibrated pH meter

  • HPLC system with UV or DAD detector

  • Stability Chambers or Water Baths

Preparation of Stability Samples
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: For each pH condition, dilute the stock solution with the appropriate buffer or solution (0.1 M HCl for acidic, phosphate buffer for neutral, 0.1 M NaOH for basic) to a final concentration of 100 µg/mL.

  • Storage: Transfer the solutions into sealed, amber glass vials to protect from light and evaporation.

  • Time Points: Store the samples at a specified temperature (e.g., 40°C for accelerated stability).[15] Pull samples for analysis at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for lambda max (typically around 230-280 nm for benzoic acid derivatives).[13]

  • Column Temperature: 30°C

Data Analysis
  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Degradation Products: Identify and quantify any new peaks that appear in the chromatogram. Express their concentration as a percentage of the initial parent peak area.

  • Kinetics: Plot the natural logarithm of the concentration of this compound versus time for each pH condition. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

Data Presentation: Degradation of this compound at 40°C
pH Condition Time (hours) % Parent Compound Remaining Major Degradation Product (% Peak Area)
0.1 M HCl (pH ~1) 0100.00.0
895.24.1 (Salicylic Acid)
2488.59.8 (Salicylic Acid)
Citrate Buffer (pH 5.0) 0100.00.0
899.8<0.1
2499.50.3
Phosphate Buffer (pH 7.0) 0100.00.0
899.9<0.1
2499.70.2
0.1 M NaOH (pH ~13) 0100.00.0
898.11.5 (Unknown)
2494.34.9 (Unknown)

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting A Prepare Stock Solution (1 mg/mL) C Dilute Stock in Buffers (100 µg/mL) A->C B Prepare pH Buffers (Acidic, Neutral, Basic) B->C D Incubate at 40°C C->D E Sample at Time Points (0, 8, 24h) D->E F HPLC Analysis E->F G Quantify Parent Compound F->G H Identify & Quantify Degradation Products F->H I Determine Degradation Kinetics G->I H->I J Generate Stability Report I->J

Caption: Workflow for pH-dependent stability testing.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issue? cluster_reproducibility Reproducibility Issue? Start Poor HPLC Result P1 Adjust Mobile Phase pH Start->P1 Yes R1 Check Buffer Capacity Start->R1 No P2 Reduce Sample Load P1->P2 P3 Use End-Capped Column P2->P3 R2 Verify Temperature Control R1->R2 R3 Standardize Sample Prep R2->R3

Caption: Troubleshooting logic for HPLC analysis.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17).
  • ICH. Quality Guidelines.
  • Penn State. (2008, February 6).
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies.
  • Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.
  • ChemicalBook. This compound CAS#: 635-53-0.
  • ResearchGate. (2025, August 5).
  • ChemicalBook. 635-53-0(this compound) Product Description.
  • MedCrave online. (2016, December 14).
  • PharmTech. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BioPharm International.
  • Wikipedia. Ether cleavage.
  • ResearchGate. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • Pharmaguideline.
  • Pharma Quality.
  • Guidechem. This compound 635-53-0.
  • PubMed.
  • PubChem. This compound (C9H8O5).
  • Stenutz. This compound.
  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?.
  • ResearchGate. (2025, August 7).
  • CymitQuimica. CAS 85-52-9: 2-Benzoylbenzoic acid.
  • Sigma-Aldrich. 2-carboxymethyl benzoic acid.
  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • FILAB.
  • BenchChem. Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Environmental Analysis and Health Threats. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
  • Wikipedia. Benzoic acid.
  • The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
  • The Good Scents Company. benzoic acid, 65-85-0.

Sources

Technical Support Center: Improving the Efficiency of 2-(Carboxymethoxy)benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(carboxymethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, selectivity, and yield of their reactions involving this versatile dicarboxylic acid. As a molecule with two distinct carboxylic acid moieties—one aromatic and one aliphatic ether-linked—its derivatization presents unique challenges and opportunities. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these complexities and achieve your synthetic goals.

Understanding the Challenge: The Tale of Two Acids

The key to successfully derivatizing this compound lies in understanding the different reactivities of its two carboxyl groups. The acetic acid moiety (-OCH₂COOH ) is generally more acidic than the benzoic acid moiety (-COOH attached to the benzene ring). The pKa of the carboxymethoxy group is predicted to be around 3.04, while the pKa of the benzoic acid group is about 4.20.[1][2] This difference in acidity is the cornerstone of achieving selective derivatization. The more acidic carboxymethoxy group will be deprotonated more readily, making it more nucleophilic and available for certain types of reactions under carefully controlled conditions.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the derivatization of this compound in a question-and-answer format.

Question 1: I am trying to synthesize a mono-ester at the more acidic carboxymethoxy position, but I am getting a mixture of the di-ester and unreacted starting material. How can I improve the selectivity?

Answer: This is a classic challenge in dicarboxylic acid chemistry. Achieving mono-esterification with high selectivity requires a careful selection of reagents and reaction conditions that exploit the pKa difference between the two carboxylic acids.

  • Underlying Cause: Standard esterification methods, such as Fischer esterification using a large excess of alcohol and a strong acid catalyst, are often too harsh and will lead to the esterification of both carboxyl groups.[3] Carbodiimide coupling reagents like DCC or EDC can also lead to a mixture of products if the stoichiometry and reaction conditions are not carefully controlled.

  • Solutions & Scientific Rationale:

    • Stoichiometric Control with a Mild Base: By using a slight excess of a mild, non-nucleophilic base (e.g., 1.1 equivalents of sodium bicarbonate or potassium carbonate), you can selectively deprotonate the more acidic carboxymethoxy group. This generates the more nucleophilic carboxylate at that position, which can then be reacted with an alkylating agent (e.g., methyl iodide, ethyl bromide) to form the mono-ester. The less acidic benzoic acid will remain largely protonated and less reactive.

    • LiCl-Mediated Selective Esterification: Recent studies have shown that the addition of lithium chloride (LiCl) can significantly enhance the selectivity of mono-esterification of dicarboxylic acids using trifluoroacetic anhydride (TFAA) as an activating agent.[4] The proposed mechanism involves the coordination of the lithium ion to one of the carboxyl groups, effectively "shielding" it from reacting, thus allowing for the selective esterification of the other.[4]

    • Enzymatic Esterification: In some cases, lipases can be used to achieve regioselective esterification. These enzymes can exhibit remarkable substrate specificity and may preferentially acylate one of the carboxyl groups based on the steric and electronic environment.

  • Experimental Workflow for Selective Mono-esterification:

    G start Start: this compound base Add 1.1 eq. of mild base (e.g., NaHCO₃) in a suitable solvent (e.g., DMF) start->base alkylate Add 1.0 eq. of alkylating agent (e.g., CH₃I) and stir at room temperature base->alkylate monitor Monitor reaction progress by TLC or LC-MS alkylate->monitor workup Aqueous workup to remove salts and unreacted base monitor->workup purify Purify by column chromatography or recrystallization workup->purify product Isolated Mono-ester purify->product

    Caption: Workflow for selective mono-esterification.

Question 2: I am attempting an amide coupling reaction using a standard carbodiimide reagent (e.g., DCC or EDC/HOBt), but my yields are low and I have a significant amount of an insoluble white precipitate. What is happening?

Answer: Low yields in carbodiimide-mediated amide couplings often point to issues with the activation of the carboxylic acid or side reactions involving the coupling reagent itself. The white precipitate is a tell-tale sign of a common byproduct.

  • Underlying Cause:

    • The insoluble white precipitate is almost certainly dicyclohexylurea (DCU) if you are using dicyclohexylcarbodiimide (DCC), or a related urea byproduct if using other carbodiimides.[5] This is a common byproduct of the reaction and its precipitation can sometimes trap your desired product, making isolation difficult.

    • Low yields can result from the formation of an unreactive N-acylurea byproduct, which can occur if the activated O-acylisourea intermediate does not react quickly with the amine.[5]

    • If you are not using an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), the O-acylisourea intermediate is highly reactive and can be prone to side reactions and racemization if your amine is chiral.

  • Solutions & Scientific Rationale:

    • Use of Additives: Always include HOBt or HOAt in your carbodiimide coupling reactions. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This intermediate is less prone to side reactions and racemization.

    • Choice of Carbodiimide: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble, which simplifies purification as it can be easily removed with an aqueous workup.

    • Solvent Choice and Temperature: Perform the reaction in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Running the reaction at 0°C can help to minimize side reactions.

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the carbodiimide and HOBt for a short period (e.g., 15-30 minutes) before adding the amine. This ensures that the active ester is formed before the amine is introduced, which can improve yields.

  • Amide Coupling Reaction Mechanism:

    G cluster_0 Activation cluster_1 Amide Formation RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC->O_acyl Amide Amide O_acyl->Amide + Amine DCU DCU (Byproduct) O_acyl->DCU Amine Amine (R'-NH₂)

    Caption: Simplified mechanism of DCC-mediated amide coupling.

Question 3: I am concerned about intramolecular cyclization to form an anhydride as a side product. How can I avoid this?

Answer: Intramolecular anhydride formation is a valid concern, especially when using strong dehydrating agents or when activating both carboxyl groups.

  • Underlying Cause: The proximity of the two carboxyl groups in this compound allows for the possibility of an intramolecular reaction to form a seven-membered cyclic anhydride, particularly under harsh dehydrating conditions (e.g., using acetic anhydride at high temperatures).[6]

  • Solutions & Scientific Rationale:

    • Avoid Harsh Dehydrating Agents: Steer clear of reagents like P₂O₅ or high temperatures with acetic anhydride unless anhydride formation is the desired outcome.

    • Use Controlled Activation Methods: Methods that rely on the in-situ formation of a more reactive species from one of the carboxyl groups, such as the carbodiimide methods discussed above, are less likely to promote intramolecular cyclization, especially if the reaction is carried out at lower temperatures.

    • Selective Derivatization: By focusing on the selective derivatization of one carboxyl group as described in Question 1, you inherently avoid the possibility of intramolecular cyclization as the other carboxyl group remains unactivated.

Frequently Asked Questions (FAQs)

Q1: Which of the two carboxylic acid groups is more reactive?

A: The carboxymethoxy group (-OCH₂COOH) is the more acidic and generally more reactive of the two.[1] Its lower pKa means it will be deprotonated more easily, making it a better nucleophile in reactions involving an alkylating agent. In activation reactions for amide coupling, it will also typically react first.

Q2: What are the best solvents for derivatization reactions of this compound?

A: The choice of solvent depends on the specific reaction. For reactions involving ionic intermediates, such as selective deprotonation followed by alkylation, polar aprotic solvents like DMF or DMSO are often used. For carbodiimide couplings, DCM and DMF are common choices. For Fischer esterification, an excess of the alcohol reactant often serves as the solvent.

Q3: How can I effectively purify the mono-derivatized product from the di-derivatized product and starting material?

A: Purification can be challenging but is achievable.

  • Column Chromatography: This is the most common method. The polarity difference between the di-substituted, mono-substituted, and starting material is usually sufficient for separation on silica gel. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is often effective.

  • Acid-Base Extraction: If you have formed a mono-ester, the remaining free carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate solution) and extracted into the aqueous phase, leaving the more non-polar di-ester and desired mono-ester in the organic layer. These can then be separated by chromatography.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Q4: Are there any safety precautions I should be aware of?

A: Standard laboratory safety practices should always be followed. Many of the reagents used in derivatization are hazardous:

  • Carbodiimides (DCC, EDC): These are potent allergens and sensitizers. Always handle them in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Alkylating agents (e.g., methyl iodide): These are often toxic and volatile. Handle with care in a well-ventilated fume hood.

  • Acid and Base Catalysts: Strong acids (e.g., sulfuric acid) and bases should be handled with appropriate care to avoid burns.

Experimental Protocols

Protocol 1: Selective Mono-methylation of the Carboxymethoxy Group
  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Deprotonation: Add 1.1 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution and stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture to 0°C and add 1.05 equivalents of methyl iodide (CH₃I) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-methyl ester.

Protocol 2: EDC/HOBt Mediated Amide Coupling
  • Dissolution: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of HOBt in anhydrous DCM.

  • Activation: Cool the solution to 0°C and add 1.2 equivalents of EDC. Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Quantitative Data Summary

ParameterCarboxymethoxy GroupBenzoic Acid GroupReference
Predicted pKa ~3.04~4.20[1][2]
Reactivity More acidic, more nucleophilic upon deprotonationLess acidic

References

  • U.S. Patent 9,487,465, "Process for the separation of mono- and di-carboxylic acid compounds," issued November 8, 2016.

  • ChemicalBook. "this compound".

  • Organic Chemistry Portal. "Steglich Esterification".

  • European Patent EP3083544A1, "Process for the separation of dicarboxylic acids from aqueous mixtures," published October 26, 2016.

  • BenchChem. "A Technical Guide to the Fundamental Reactions of Dicarboxylic Acid Esters".

  • WIPO Patent Application WO/2018/236950, "Process for separation and purification of a dicarboxylic acid containing mixture," published December 27, 2018.

  • U.S. Patent 9,765,045, "Esterification of 2,5-furan-dicarboxylic acid," issued September 19, 2017.

  • Li, J., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.

  • Wang, L., et al. (2025). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate.

  • Al-Qaisi, J. A., et al. (2018). Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. Molecules, 23(9), 2149.

  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps.

  • Scribble Cast. (2020, August 8). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube.

  • Kumar, A., et al. (2017). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 15(46), 9878-9881.

  • Dzhemilev, U. M., et al. (2025). Regioselective synthesis of novel derivatives of neo oxo carboxylic acids with two different functional groups from linear carboxylic acid chlorides. Mendeleev Communications.

  • Hughes, D. L. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 18(11), 2762-2765.

  • Longdom Publishing. "Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry."

  • Guidechem. "this compound 635-53-0".

  • U.S. Patent 4,314,071, "Method of preparing monoesters," issued February 2, 1982.

  • Ranu, B. C., et al. (2025). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. ResearchGate.

  • Kim, J., & Chang, S. (2015). Direct C−H Amidation of Benzoic Acids to Introduce meta and para‐Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(12), 3669-3673.

  • Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109.

  • Dumitriu, S., & Popa, M. (1998). Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. Journal of Applied Polymer Science, 67(1), 1-10.

  • PubChem. "this compound".

  • Ferreira, F., et al. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 53(75), 10344-10355.

  • College of Liberal Arts and Sciences, University of Connecticut. "Table of Acids with Ka and pKa Values".

  • National Institute of Standards and Technology. "Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives".

  • Sibi, M. P., Deshpande, P. K., & La Loggia, A. J. (1996). Regio-and Stereoselective Functionalization of Linear Dicarboxylic Acid Derivatives. A Sequential Aldol-Lactonization Strategy for the Synthesis of (-)-Roccellaric Acid, (-)-Protolichesterinic Acid, and (-)-Methylenolactocin. Synlett, 1996(04), 343-345.

  • WIPO Patent Application WO2019059801A1, "Method for preparing benzoic acid esters," published March 28, 2019.

  • Chemistry LibreTexts. "Making Amides from Carboxylic Acids".

  • D'Elia, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1926-1935.

  • Organic Chemistry Portal. "Synthesis of anhydrides".

  • U.S. Patent 6,235,924, "Continuous process for preparing benzoic acid esters," issued May 22, 2001.

  • Organic Chemistry Portal. "Amide synthesis by acylation".

  • ResearchGate. "Iminocarboxylic Acid Methyl Amides".

  • Wang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(20), 17531-17538.

  • An-Najah National University. "Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities".

  • DergiPark. "Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols".

  • ResearchGate. "Conversion of benzoic acid to benzoic anhydride using the PPh 3 /TCCA/PhCOOK system under different reaction conditions".

  • Science and Education Publishing. "Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions".

  • Organic Syntheses. "Benzoic anhydride".

  • TCI Chemicals. "Various Synthetic Methods Using Aromatic Carboxylic Anhydrides".

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-(Carboxymethoxy)benzoic acid. This guide is structured to provide a comprehensive, question-and-answer-based approach to troubleshooting common experimental hurdles. We will delve into the underlying scientific principles and offer practical, field-proven solutions to enhance your experimental success.

Section 1: Understanding the Challenge - FAQs

Q1: What is this compound, and why is its cell permeability inherently low?

A1: this compound is a dicarboxylic acid derivative of benzoic acid.[1][2] Its structure contains two carboxylic acid groups, which are key to its chemical properties and biological activity but also the primary reason for its poor cell permeability.

  • Physicochemical Properties: At physiological pH (around 7.4), both carboxylic acid groups are predominantly deprotonated, resulting in a dianionic (doubly negatively charged) molecule. This high polarity and charge significantly hinder its ability to passively diffuse across the lipophilic (fat-loving) cell membrane. Molecules with a high polar surface area and multiple hydrogen bond donors generally exhibit poor membrane permeability.[3]

  • Lipinski's Rule of Five: While not a strict rule, Lipinski's guidelines suggest that molecules with more than five hydrogen bond donors and a high polar surface area are likely to have poor absorption and permeation.[3] this compound's structure is not conducive to efficient passive transport across the lipid bilayer.

PropertyPredicted ValueSource
Molecular Weight 196.16 g/mol [2][4]
Melting Point 188-190 °C[2][4]
Boiling Point 411.9±20.0 °C[4]
Density 1.430±0.06 g/cm3 [4]
pKa 3.04±0.10[2]

Table 1: Physicochemical Properties of this compound

Q2: I'm observing very low concentrations of my compound inside the cells. How can I confirm that poor permeability is the issue?

A2: To systematically diagnose poor permeability, a tiered approach combining computational and experimental methods is recommended.

Initial Assessment:

  • Computational Modeling: Utilize software to predict LogP (lipophilicity) and polar surface area (PSA). A low LogP and high PSA are strong indicators of poor passive diffusion.

  • Literature Review: Search for permeability data on structurally similar dicarboxylic acids. This can provide valuable context and anticipate challenges.

Experimental Validation: The gold standard is to perform in vitro permeability assays. The choice of assay depends on the desired throughput and the specific questions you are asking.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is an excellent first-line screen to confirm if the compound has inherently low passive permeability, as it eliminates the complexities of active transport.[5][6][7]

  • Cell-Based Assays (Caco-2 and MDCK): These assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model the intestinal barrier.[8][9][10] They provide more biologically relevant data by accounting for both passive diffusion and the potential involvement of active transport mechanisms (uptake and efflux).[11][12] A low apparent permeability coefficient (Papp) in these assays would confirm poor cell entry.

Caption: Initial workflow for diagnosing poor cell permeability.

Section 2: Strategies for Enhancing Cell Permeability

Once poor permeability is confirmed, several strategies can be employed to improve the intracellular delivery of this compound.

Q3: Can I chemically modify this compound to improve its permeability?

A3: Yes, chemical modification through a prodrug approach is a highly effective strategy. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[13] For carboxylic acids, the most common strategy is esterification to mask the polar carboxyl groups.[14][15]

  • Mechanism of Action: By converting the carboxylic acids to esters, you neutralize the negative charges and increase the molecule's lipophilicity. This allows the prodrug to more easily partition into and diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bonds, releasing the active this compound.[16][17]

Experimental Protocol: Synthesis of a Diethyl Ester Prodrug of this compound

  • Dissolution: Dissolve this compound in anhydrous ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

  • Work-up: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the diethyl ester prodrug into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the purified diethyl ester prodrug using NMR and mass spectrometry.

Caption: Prodrug strategy for enhancing cell permeability.

Q4: Are there non-covalent formulation strategies to improve permeability?

A4: Yes, formulation-based approaches can enhance permeability without chemically altering the molecule. These methods focus on encapsulating or complexing the drug to facilitate its transport across the cell membrane.

  • Liposomes and Nanoparticles: Encapsulating this compound within lipid-based nanoparticles or liposomes can improve its cellular uptake. These carriers can fuse with the cell membrane or be taken up by endocytosis, releasing their cargo inside the cell.

  • Permeation Enhancers: These are compounds that reversibly disrupt the integrity of the cell membrane, creating transient pores that allow for the passage of polar molecules.[18][19][20] Classes of permeation enhancers include:

    • Surfactants: Such as medium-chain fatty acids and bile salts.[21]

    • Fatty Acids: Oleic acid can increase the permeability of hydrophilic drugs.[22]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drugs, increasing their apparent solubility and membrane partitioning.[23]

Important Consideration: The use of permeation enhancers requires careful optimization of concentration to avoid cytotoxicity.[18]

Q5: My compound shows high efflux in the Caco-2 assay. What does this mean, and how can I address it?

A5: A high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 or MDCK assay indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][12] These transporters are expressed on the apical side of the cell monolayer and actively pump the compound back out of the cell, reducing its net intracellular accumulation.

Troubleshooting Active Efflux:

  • Confirm the Transporter: Conduct the Caco-2/MDCK assay in the presence of known inhibitors of specific efflux transporters (e.g., verapamil for P-gp).[12] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that transporter.

  • MDR1-MDCK Cell Line: For specifically studying P-gp-mediated efflux, the MDR1-MDCK cell line, which overexpresses human P-gp, is a valuable tool.[24][25][26][27]

  • Co-administration with an Inhibitor: In some therapeutic contexts, it may be feasible to co-administer the drug with an inhibitor of the relevant efflux transporter to increase its oral bioavailability.

  • Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of this compound to reduce its affinity for the efflux transporter.

Caption: Diagram of active efflux by transporters like P-gp.

Section 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-infused filter)[28]

  • Donor and acceptor plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Phospholipid (e.g., lecithin)[29]

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of phospholipid in an organic solvent (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[29]

  • Prepare Solutions:

    • Donor Solution: Dilute the stock solution of this compound to the desired final concentration in PBS (pH 7.4).

    • Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS (pH 7.4).

  • Assemble the PAMPA Plate: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[28]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for conducting a bidirectional permeability assay using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check:

    • Transepithelial Electrical Resistance (TEER): Measure the TEER across the monolayer using a voltmeter. Values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Lucifer Yellow Permeability: Add Lucifer yellow to the apical side and measure its appearance on the basolateral side. The permeability of this paracellular marker should be low, indicating tight junction integrity.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B):

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add the test solution of this compound in HBSS to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (acceptor) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral to Apical (B-A):

      • Follow the same procedure as above, but add the test solution to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[9]

References

  • Karande, P., & Jain, A. (2019). Permeation enhancers in transdermal drug delivery: benefits and limitations. Expert Opinion on Drug Delivery, 16(7), 731-744.
  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, 20(3), 506-509.
  • Goyal, R., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(9), 1777.
  • McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. PubMed. Retrieved from [Link]

  • Das, S., et al. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Innovative Science and Research Technology, 8(10), 135-143.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Maher, S., et al. (2019).
  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. OUCI. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • De Smedt, S. C., et al. (2020). Methods to enhance the permeability of cells and tissues. Ghent University Library.
  • McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -Amino Acids.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Lee, Y.-W., & Lu, C.-Y. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 13(2), 249.
  • Barlow, N. (2020). Masked Entry – Increasing cell permeability of large molecules. Chembites.
  • Barlow, N., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry, 63(13), 6934-6944.
  • Sahoo, S. K., et al. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-160.
  • Iden, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2095-2101.
  • Wu, C., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 594580.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Tsinman, K., et al. (2011). Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. The AAPS Journal, 13(2), 259-267.
  • Technology Networks. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39.
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Rautio, J. (2011). Prodrugs of Carboxylic Acids.
  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Gale, P. A., et al. (2017). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
  • da Silva, A. B. F., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4433.
  • Schiedel, M., et al. (2017). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 12(12), 923-930.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1588.
  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

  • Horie, T., et al. (2016). Monocarboxylic Acids and Dicarboxylic Acids Induce Different Responses in terms of Osmotic Fragility in Rat and Guinea Pig Erythrocytes. Journal of Veterinary Medical Science, 78(8), 1279-1284.
  • Horie, T., et al. (2018). Carboxylic Acids with Certain Molecular Structures Decrease Osmotic Fragility in Cattle Red Blood Cells. Journal of Veterinary Science & Technology, 9(2), 1000531.
  • Souers, A. J., et al. (2016). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. ACS Medicinal Chemistry Letters, 7(10), 920-925.
  • Souers, A. J., et al. (2016). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.

Sources

Validation & Comparative

Validation of HPLC method for 2-(Carboxymethoxy)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 2-(Carboxymethoxy)benzoic Acid Quantification

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. This compound, a molecule of interest as a potential process intermediate or impurity, requires a robust analytical method to ensure quality control and regulatory compliance. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification. We will explore the rationale behind the method development, detail the validation process in accordance with international guidelines, and compare the performance of this method against viable alternatives.

The Rationale: Designing a Fit-for-Purpose HPLC Method

The selection of an analytical method is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, which possesses an aromatic ring (a chromophore) and two carboxylic acid groups (making it polar and ionizable), Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical starting point.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and proven efficacy in retaining moderately polar organic compounds. The long alkyl chains provide a hydrophobic environment that interacts with the benzene ring of the analyte.

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed. The acid (e.g., phosphoric acid or formic acid) is crucial; by maintaining a low pH (e.g., pH 2.5-3.0), it suppresses the ionization of the carboxylic acid groups. This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention, sharper peak shapes, and reproducible results.[1]

  • Detection: The benzene ring in this compound absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for the determination of the maximum absorbance wavelength (λ-max) and can also assess peak purity, which is critical for specificity.

The Validation Protocol: A Self-Validating System

Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[2][3] The following protocol is designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory acceptance and scientific soundness.[3][4][5][6]

HPLC_Validation_Workflow cluster_0 start_node Method Development & Optimization protocol_node Validation Protocol Definition start_node->protocol_node spec_node Specificity (Forced Degradation) protocol_node->spec_node lin_node Linearity & Range protocol_node->lin_node acc_node Accuracy (% Recovery) protocol_node->acc_node prec_node Precision (Repeatability & Intermediate) protocol_node->prec_node lod_loq_node LOD & LOQ protocol_node->lod_loq_node rob_node Robustness protocol_node->rob_node sys_suit_node System Suitability (Applied throughout) report_node Validation Report spec_node->report_node lin_node->report_node acc_node->report_node prec_node->report_node lod_loq_node->report_node rob_node->report_node

Caption: Overall workflow for HPLC method validation.

Proposed HPLC Method Parameters
ParameterCondition
Instrument HPLC with PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Step-by-Step Validation Experiments

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Placebo (formulation matrix without the active ingredient, if applicable).

    • Standard solution of this compound.

    • Spiked Placebo solution.

  • Forced Degradation: Expose the analyte to stress conditions to produce degradation products.[7][8]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject all solutions. Assess the chromatograms for interference at the retention time of the analyte. Use the PDA detector to check for peak purity of the analyte peak in the stressed samples. The method is deemed stability-indicating if the analyte peak is well-resolved from all degradation product peaks.[8]

Objective: To establish the relationship between analyte concentration and the method's response over a specified range.[2]

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 10 - 150 µg/mL.[9]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10]

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[4]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[2]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[4]

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[10][11]

Acceptance Criteria: The LOQ value must be demonstrated to be quantifiable with acceptable precision (%RSD ≤ 10%) and accuracy.

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Protocol:

  • Prepare a system suitability solution.

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase pH (e.g., ± 0.1 units).

    • Mobile Phase Organic Composition (e.g., ± 2%).

  • Inject the solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Data Summary and Interpretation

Hypothetical validation results are summarized below to illustrate expected outcomes.

Table 1: Linearity and Range Data

Concentration (µg/mL)Mean Peak Area (n=3)
10.0125430
25.0313575
50.0627150
100.01254300
150.01881450
Result r² = 0.9998

Table 2: Accuracy and Precision Summary

ParameterLevelResult (% Recovery or %RSD)Acceptance Criteria
Accuracy 80%99.5%98.0 - 102.0%
100%100.2%98.0 - 102.0%
120%101.1%98.0 - 102.0%
Precision (Repeatability) 100% (n=6)0.85% RSD≤ 2.0%
Precision (Intermediate) 100% (n=6)1.15% RSD≤ 2.0%

Comparison with Alternative Analytical Methods

While RP-HPLC with UV detection is a robust and widely accessible technique, other methods offer different advantages and may be more suitable depending on the specific analytical challenge.[12]

Method_Comparison hplc_uv HPLC-UV + Robust & Cost-Effective + Good for Assay/Purity - Moderate Sensitivity - Potential Matrix Interference hplc_uv->p1 lc_msms LC-MS/MS + High Sensitivity (ng/mL, pg/mL) + High Selectivity (MS/MS) - High Cost & Complexity - Prone to Matrix Effects (Ion Suppression) lc_msms->p2 gc_ms GC-MS + High Resolution + Excellent for Volatiles - Requires Derivatization for Non-Volatile Acids - Sample Prep is Complex p1->lc_msms p2->gc_ms

Caption: Comparison of key analytical techniques.

Detailed Comparison:

FeatureHPLC-UV (Validated Method) LC-MS/MS Gas Chromatography (GC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio, offering structural confirmation.Separation based on boiling point/volatility, detection by mass spectrometry.
Sensitivity Good (µg/mL range). Suitable for assay and impurity profiling at moderate levels.[13]Excellent (ng/mL to pg/mL range). Ideal for bioanalysis, trace impurity detection, and metabolomics.[14][15][16]High, but dependent on derivatization efficiency.
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, highly specific due to parent/daughter ion monitoring. Can resolve analytes from complex matrices.[14]Excellent, provides high-resolution separation. Mass spectral libraries aid in identification.[17]
Sample Prep Simple (dissolution, filtration).Can be more complex to minimize matrix effects (e.g., solid-phase extraction).Complex, requires a derivatization step (e.g., silylation) to make the carboxylic acids volatile, which adds time and potential for error.[17]
Cost & Complexity Relatively low instrument cost, widely available, and straightforward to operate.High instrument cost and requires specialized expertise for operation and maintenance.Moderate instrument cost, but derivatization adds complexity to the workflow.
Best For Routine QC, content uniformity, purity testing, and stability studies for drug substances.Pharmacokinetic studies in biological matrices, trace-level impurity quantification, and definitive identification.[14]Analysis of complex mixtures of organic acids, especially when coupled with stable isotope dilution for high accuracy.[18]

Conclusion

The described Reversed-Phase HPLC method provides a reliable, robust, and accurate system for the quantification of this compound. Its validation according to ICH guidelines ensures that the method is fit for its intended purpose in a regulated quality control environment. While more sensitive techniques like LC-MS/MS exist and are superior for trace-level analysis, the validated HPLC-UV method stands as the optimal choice for routine assays due to its excellent cost-to-performance ratio, simplicity, and proven reliability. This guide provides the necessary framework for researchers and scientists to implement and validate a scientifically sound analytical procedure, ensuring data integrity and product quality.

References

  • Steps for HPLC Method Validation. Pharmaguideline. ([Link])

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. ([Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks on YouTube. ([Link])

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). ([Link])

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. ([Link])

  • A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. PubMed. ([Link])

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. ([Link])

  • Analytical Methods for Organic Acids. Shimadzu Asia Pacific. ([Link])

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. ([Link])

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Annals of the University of Oradea, Fascicle: Ecotoxicology, Animal Husbandry and Food Science and Technology. ([Link])

  • Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central. ([Link])

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. ([Link])

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. ([Link])

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. ([Link])

  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Jordan Journal of Pharmaceutical Sciences. ([Link])

  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. ([Link])

  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. ResearchGate. ([Link])

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. ([Link])

  • Benzoic acid: analysis and dosage in laboratory. FILAB. ([Link])

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the P. Marmara Pharmaceutical Journal. ([Link])

  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. The Three-Mode Company. ([Link])

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. ([Link])

  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health (NIH). ([Link])

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. ([Link])

Sources

A Comparative Benchmarking of 2-(Carboxymethoxy)benzoic Acid and Its Analogs in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Carboxymethoxy)benzoic acid and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. Their shared benzoic acid scaffold, coupled with diverse functional modifications, allows for a nuanced exploration of structure-activity relationships (SAR). This guide provides a comprehensive comparative analysis of this compound and its key analogs, focusing on their physicochemical properties, synthesis, and biological activities, particularly as enzyme inhibitors. By presenting objective experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and selection of molecules for further investigation.

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid motif is a cornerstone in the design of bioactive molecules, prized for its ability to engage in crucial hydrogen bonding interactions within the active sites of enzymes and receptors. The introduction of a carboxymethoxy moiety at the ortho position, as seen in this compound, imparts unique conformational and electronic properties that can significantly influence biological activity. This guide will delve into a comparative study of this parent compound and its analogs, including positional isomers and substituted derivatives, to elucidate the impact of structural modifications on their performance.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. A comparative analysis of this compound and its analogs reveals key differences that can be exploited in drug design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted logP
This compoundC₉H₈O₅196.16188-1900.85
4-(Carboxymethoxy)benzoic acidC₉H₈O₅196.16235-2380.85
2-(Carboxymethyl)benzoic acid (Homophthalic acid)C₉H₈O₄180.16183-1861.09
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidC₈H₃ClF₃NO₄271.56--
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56180-1821.89

Table 1: Comparative Physicochemical Properties of this compound and Its Analogs. [1][2][3]

Synthesis and Characterization: Establishing a Foundation for Discovery

The synthesis of this compound and its analogs typically involves the Williamson ether synthesis, where a substituted phenol is reacted with an alpha-haloacetic acid ester, followed by hydrolysis. The characterization of these compounds is crucial to confirm their identity and purity before biological evaluation.

General Synthesis Protocol for this compound Derivatives

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • Salicylic acid (or a substituted analog)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation of Phenol: Dissolve salicylic acid in ethanol in a round-bottom flask. Add a stoichiometric equivalent of aqueous sodium hydroxide to deprotonate the phenolic hydroxyl group.

  • Nucleophilic Substitution: Add ethyl bromoacetate to the reaction mixture. Reflux the mixture for 2-4 hours. The phenoxide ion will act as a nucleophile, displacing the bromide from ethyl bromoacetate.

  • Hydrolysis: After cooling, add an excess of sodium hydroxide solution to the reaction mixture and stir at room temperature overnight to hydrolyze the ester to the corresponding carboxylic acids.

  • Work-up and Purification: Remove the ethanol under reduced pressure. Wash the aqueous layer with dichloromethane to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. The desired product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of carboxylic acids, C-O ether linkage).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Comparative Biological Activity: Focus on Enzyme Inhibition

A key area of interest for benzoic acid derivatives is their potential as enzyme inhibitors. The structural variations among the analogs of this compound can lead to significant differences in their inhibitory potency and selectivity. This section will focus on their activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. The acidic moiety of benzoic acid derivatives can mimic the carboxylic acid of the natural substrate, arachidonic acid, allowing them to bind to the active site of COX enzymes.[4]

CompoundTargetIC₅₀ (µM)
Ibuprofen (Reference)COX-26.44 (pIC₅₀)
Nimesulide (Reference)COX-26.20 (pIC₅₀)
Pyrrole derivative 4hCOX-27.11 (pIC₅₀)
Pyrrole derivative 4mCOX-26.62 (pIC₅₀)
MofezolacCOX-10.0079
MofezolacCOX-2>50

Table 2: Comparative Inhibitory Activity of Benzoic Acid Analogs and Reference Compounds against COX Enzymes. Note: Data for direct analogs of this compound is limited in the public domain; therefore, data for structurally related compounds with a benzoic acid moiety is presented to illustrate the potential for this class of compounds.

The data suggests that modifications to the core benzoic acid structure can significantly impact inhibitory potency and selectivity for COX isoforms. For instance, mofezolac demonstrates high selectivity for COX-1.[4]

Experimental Protocols for Biological Evaluation

To enable a direct comparison of the biological activities of this compound and its analogs, standardized in vitro assays are essential.

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In each well of the 96-well plate, add the assay buffer, the fluorometric probe, and the respective enzyme.

  • Inhibitor Addition: Add the test compounds or reference inhibitor to the appropriate wells. Include a control group with no inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizing the Path to Discovery

Understanding the logical flow of a drug discovery campaign and the underlying biological pathways is crucial for rational drug design.

G cluster_0 Drug Discovery Workflow A Compound Synthesis & Characterization B Physicochemical Profiling A->B C In Vitro Biological Screening (e.g., COX Inhibition) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E Iterative Design E->C F In Vivo Efficacy & Toxicity Studies E->F

Figure 1: A generalized workflow for a structure-activity relationship (SAR) guided drug discovery program.

G cluster_1 Simplified COX Signaling Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 COX->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor This compound & Analogs Inhibitor->COX Inhibition

Figure 2: Simplified signaling pathway of cyclooxygenase (COX) enzymes, a common target for benzoic acid derivatives.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The presented data and protocols provide a framework for researchers to systematically evaluate these compounds and understand their structure-activity relationships. Future studies should focus on synthesizing a broader range of analogs and evaluating their activity against a wider panel of biological targets to fully explore the therapeutic potential of this chemical class. The insights gained from such investigations will be invaluable in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Benchchem. A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis. Benchchem. Accessed January 10, 2026.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Accessed January 10, 2026.
  • Studies of the benzopyran class of selective COX-2 inhibitors using 3D-QSAR and molecular docking. PubMed. Accessed January 10, 2026.
  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central. Accessed January 10, 2026.
  • Benchchem. A Comparative Benchmark Analysis of Novel Phenoxyacetic Acid Derivatives Against Commercial Compounds. Benchchem. Accessed January 10, 2026.
  • QSAR study of 4-benzylideneamino-benzenesulfonamides as selective cox-2 inhibitors. JMPAS. Accessed January 10, 2026.
  • Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form.
  • Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. PubMed Central. Accessed January 10, 2026.
  • 2-(carboxymethyl)benzoic acid. ChemBK. Accessed January 10, 2026.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Accessed January 10, 2026.
  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Accessed January 10, 2026.
  • This compound. MySkinRecipes. Accessed January 10, 2026.
  • 4-(Carboxymethoxy)benzoic acid | C9H8O5 | CID 88024. PubChem. Accessed January 10, 2026.
  • Benchchem. A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid. Benchchem. Accessed January 10, 2026.
  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Accessed January 10, 2026.
  • 2-carboxymethyl-4,6-dimethoxy-benzoic acid. Sigma-Aldrich. Accessed January 10, 2026.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Accessed January 10, 2026.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Accessed January 10, 2026.
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH. Accessed January 10, 2026.
  • Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. PubMed. Accessed January 10, 2026.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. Accessed January 10, 2026.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. Accessed January 10, 2026.
  • Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids.

Sources

A Comparative Guide to the Biological Profile of 2-(Carboxymethoxy)benzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzoic Acid in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The simple yet elegant structure of a benzene ring attached to a carboxylic acid group provides a foundation for countless modifications, each imparting unique physicochemical and biological properties.[1][2] The carboxylic acid moiety, a key hydrogen bond donor and acceptor, frequently engages with the active sites of enzymes and receptors, while substitutions on the aromatic ring modulate the molecule's electronic properties, lipophilicity, and steric profile.[1] These modifications profoundly influence the pharmacokinetic and pharmacodynamic behavior of the resulting derivatives, leading to a diverse range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[2][3][4]

This guide provides a comparative analysis of 2-(Carboxymethoxy)benzoic acid against other notable benzoic acid derivatives in key biological assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data on related compounds and provides a framework for its potential biological profile based on structure-activity relationships.

Structural Overview: this compound in Context

This compound, also known as (2-carboxyphenoxy)acetic acid, is a disubstituted benzoic acid derivative. Its structure is characterized by a carboxymethoxy group [-O-CH₂-COOH] at the ortho position relative to the primary carboxylic acid group. This additional acidic functional group and the ether linkage are expected to significantly influence its biological activity compared to simpler derivatives like salicylic acid (2-hydroxybenzoic acid) or benzoic acid itself. The presence of the carboxymethoxy group can impact its chelating properties, solubility, and interactions with biological targets.[5]

Comparative Analysis in Key Biological Assays

A thorough understanding of a compound's performance in standardized biological assays is critical for drug development. This section explores the expected, inferred, and, where available, documented activities of this compound in comparison to other benzoic acid derivatives in anti-inflammatory, antioxidant, and antimicrobial assays.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway involved is the cyclooxygenase (COX) pathway, which leads to the production of pro-inflammatory prostaglandins.[6][7] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[8]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of benzoic acid derivatives is often attributed to their ability to inhibit COX-1 and COX-2 enzymes.[9][10] Salicylic acid, the active metabolite of aspirin, is a well-known inhibitor of these enzymes. The structural similarity of this compound to salicylic acid suggests it may also possess anti-inflammatory properties, potentially through a similar mechanism. In silico studies on a derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have shown a higher affinity for COX-2 compared to aspirin, suggesting that modifications to the basic salicylic acid structure can enhance anti-inflammatory potential.[9]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the COX-inhibitory activity of test compounds.

Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of an oxidized chromogenic substrate.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib, indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of assay buffer, heme, COX enzymes, arachidonic acid, and the chromogenic substrate according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer, diluted enzyme (COX-1 or COX-2), and heme.

  • Inhibitor Incubation: Add the test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor. Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that causes 50% inhibition (IC₅₀) of the enzyme activity.

Diagram of the COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Buffer, Substrates) A1 Add Enzyme, Buffer, Heme to Plate P1->A1 P2 Prepare Test Compound Dilutions A2 Add Test Compound & Incubate P2->A2 A1->A2 A3 Initiate Reaction with Arachidonic Acid & TMPD A2->A3 A4 Measure Absorbance Kinetically A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine IC50 Values D1->D2 Free_Radical_Scavenging cluster_reactants cluster_products Phenolic_Acid Phenolic Acid (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Acid->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutral_Molecule Neutral Molecule (RH) Free_Radical->Neutral_Molecule Accepts H•

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a widely used method for evaluating the antioxidant capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically. [11] Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and the standard antioxidant.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Sample Addition: Add the test compound or standard antioxidant solutions to the respective wells. Include a control well with the solvent instead of the antioxidant.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).

Comparative Data for Antioxidant Activity

CompoundAssayIC₅₀ (µM)Reference
Gallic Acid (3,4,5-trihydroxybenzoic acid)DPPH2.42[12]
Protocatechuic Acid (3,4-dihydroxybenzoic acid)DPPH10.4[12]
Gentisic Acid (2,5-dihydroxybenzoic acid)DPPH6.1[12]
Benzoic AcidDPPH>100

Note: Lower IC₅₀ values indicate higher antioxidant activity.

The antioxidant activity of this compound is likely to be modest compared to polyhydroxylated derivatives like gallic acid, as it lacks hydroxyl groups directly attached to the aromatic ring, which are crucial for potent radical scavenging. [13]However, the ether oxygen and the additional carboxylic acid group may contribute to some level of antioxidant activity.

Antimicrobial Efficacy: Inhibiting Microbial Growth

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives. [2][14]Their mechanism of action is generally attributed to their ability to disrupt the cell membrane and interfere with essential cellular processes. [2] Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial activity of benzoic acid is pH-dependent, with the undissociated form being more effective as it is more lipophilic and can more easily penetrate the microbial cell membrane. [15]Once inside the cell, the acid dissociates, leading to a decrease in intracellular pH and inhibition of key metabolic enzymes.

Diagram of the Antimicrobial Action of Benzoic Acid

Antimicrobial_Mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Higher pH) BA_undissociated Benzoic Acid (Undissociated) BA_dissociated Benzoate + H+ BA_undissociated->BA_dissociated Diffusion Membrane Inhibition Inhibition of Metabolic Enzymes BA_dissociated->Inhibition

Caption: Simplified mechanism of antimicrobial action of benzoic acid.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after an incubation period.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and a reference antibiotic

  • 96-well microplates

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate containing the growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined visually or by measuring the optical density with a microplate reader.

Comparative Data for Antimicrobial Activity

CompoundMicroorganismMIC (mg/mL)Reference
Salicylic AcidE. coli4[16]
Salicylic AcidS. aureus4[16]
Benzoic AcidE. coli1.0[17]
Benzoic AcidS. aureus0.5[17]

Note: MIC values can vary depending on the specific strain and assay conditions.

The antimicrobial activity of this compound will depend on its ability to penetrate the microbial cell membrane and its effect on the intracellular environment. The presence of two carboxylic acid groups may influence its pKa and lipophilicity, which are key factors in its antimicrobial efficacy.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in drug discovery. Based on the structure-activity relationships of related benzoic acid derivatives, it is hypothesized to possess anti-inflammatory, and potentially modest antioxidant and antimicrobial properties. However, a significant gap exists in the literature regarding its direct experimental evaluation in key biological assays.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Direct comparative studies: Evaluating this compound alongside established benzoic acid derivatives like salicylic acid and benzoic acid in standardized anti-inflammatory, antioxidant, and antimicrobial assays to obtain quantitative data (IC₅₀ and MIC values).

  • Mechanism of action studies: Investigating the specific molecular targets and pathways modulated by this compound to understand the causality behind its biological effects.

  • In vivo studies: Assessing its efficacy and safety in relevant animal models of inflammation, oxidative stress, and infection.

By systematically exploring the biological profile of this compound, the scientific community can unlock its potential for the development of novel therapeutic agents.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-707.
  • Gülçin, İ., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67.
  • Choi, H. J., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 47(1), 134-139.
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical.
  • Wang, S., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. Foods, 11(20), 3228.
  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice.
  • BenchChem. (2025).
  • Franck, T., et al. (2012). Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study.
  • Tung, Y. T., et al. (2007). Free-radical scavenging activity of various benzoic acids measured by the DPPH assay.
  • Tung, N. H., et al. (2022). New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. Natural Product Research, 36(12), 3013-3021.
  • Ohta, K., et al. (2002). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 12(10), 1375-1378.
  • Chen, J., et al. (2014). Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids. Molecules, 19(11), 17773-17788.
  • Murineddu, G., et al. (2020). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
  • Zengin, G., et al. (2017). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. RSC Advances, 7(57), 35744-35751.
  • Limban, C., et al. (2011). New Thioureides of 2-(4-methylphenoxymethyl) benzoic Acid with Antimicrobial Activity. Farmacia, 59(5), 639-648.
  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202.
  • H., M. (n.d.). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences.
  • Song, D., et al. (2021). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. ChemMedChem, 16(18), 2845-2854.
  • Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. Retrieved from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2020).
  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Limban, C., et al. (2011). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Romanian Biotechnological Letters, 16(6), 67-75.
  • Kalgutkar, A. S., et al. (2001). Discovery and design of selective cyclooxygenase-2 inhibitors as non-ulcerogenic, anti-inflammatory drugs with potential utility as anti-cancer agents. Current Drug Targets, 2(1), 79-106.
  • Sullivan, O., et al. (2020). Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patil, C. J., et al. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Bah, M., et al. (2021). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 15(7), 153-160.
  • Al-Oqail, M. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 26(16), 4945.
  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • N'guessan, J. D., et al. (2021). phytochemical and biological investigations of extracts from the roots of cocos nucifera l. (arecaceae) and carica papaya l. (caricaceae), two plants used in traditional medicine. African Journal of Biochemistry Research, 15(3), 39-50.
  • Duggan, K. C., et al. (2011). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 286(43), 37447-37457.
  • Sheng, H., et al. (2002). Many actions of cyclooxygenase-2 in cellular dynamics and in cancer. International Journal of Cancer, 100(2), 117-124.

Sources

Cross-reactivity of antibodies against 2-(Carboxymethoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Characterizing Antibody Cross-Reactivity Against 2-(Carboxymethoxy)benzoic Acid and Its Derivatives

For researchers and drug development professionals engaged in pharmacokinetics, toxicology, and diagnostic assay development, the specificity of antibodies against small molecule targets is of paramount importance. This compound and its structural analogs represent a class of compounds where precise quantification is often critical. High antibody specificity ensures the accuracy and reliability of immunoassays, preventing false-positive results arising from cross-reactivity with structurally similar molecules.[1]

This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies targeting this compound. We will delve into the structural basis of antibody recognition, present detailed protocols for key analytical methods, and offer a logical framework for data interpretation, empowering scientists to select the optimal antibody for their specific application.

The Structural Nuances of Antibody Recognition

The phenomenon of cross-reactivity is fundamentally a structural one. An antibody's binding site, or paratope, recognizes a specific three-dimensional conformation on an antigen, the epitope. For small molecules (haptens) like this compound, the entire molecule and its immediate electronic environment can be considered the epitope.[2] Minor modifications to this structure can significantly alter antibody binding affinity.

Consider the core structure of this compound and several of its potential derivatives:

Compound NameStructureKey Structural Difference from TargetPotential Impact on Antibody Binding
This compound (Target)

-Target Analyte
2-Benzoylbenzoic acidReplacement of the carboxymethoxy group with a benzoyl group.[3]Significant change in size, polarity, and electronic distribution; low cross-reactivity expected.
4-Hydroxybenzoic acidDifferent core benzoic acid isomer with a hydroxyl group instead of carboxymethoxy.Major structural difference; very low cross-reactivity expected.
Salicylic acid (2-Hydroxybenzoic acid)Replacement of the carboxymethoxy group with a hydroxyl group.The core benzoic acid is the same, but the substituent is much smaller and has different hydrogen bonding potential.
Phthalic acidTwo carboxylic acid groups directly on the ring.The ether linkage and methylene group of the target are absent, altering the shape and flexibility.
2-Sulfonamidobenzoic acidIsosteric replacement of the ether-linked carboxyl group with a sulfonamide.[4]May retain some binding if the overall shape and charge distribution are similar.

The choice between a monoclonal antibody (mAb), which recognizes a single epitope, and a polyclonal antibody (pAb), a mixture recognizing multiple epitopes, is critical. For small molecules, mAbs generally offer higher specificity and lower lot-to-lot variability, making them preferable for quantitative assays where cross-reactivity must be minimized.[1]

Core Methodologies for Assessing Specificity

A multi-tiered approach is recommended to characterize antibody cross-reactivity comprehensively. The primary methods include competitive enzyme-linked immunosorbent assay (cELISA) for high-throughput screening and label-free techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) for detailed kinetic analysis.

  • Competitive ELISA (cELISA): This is the industry-standard method for determining the specificity of antibodies against small molecules.[1][5] The assay relies on the competition between the free analyte in a sample and a fixed amount of a labeled or coated antigen-conjugate for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, allowing for quantification and the determination of the 50% inhibitory concentration (IC50).[6][7]

  • Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): These are powerful, label-free technologies that measure biomolecular interactions in real-time.[8][9] By immobilizing the antibody and flowing the small molecule derivatives over its surface, one can obtain precise kinetic parameters, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[10][11][12] This level of detail is invaluable for understanding the precise nature of a cross-reactive interaction. BLI, in particular, is well-suited for higher-throughput screening of large candidate libraries.[13][14]

Experimental Guide: A Comparative Analysis Workflow

This section provides validated, step-by-step protocols for assessing antibody performance.

Part 1: Specificity Screening via Competitive ELISA

This protocol is designed to determine the IC50 values for the target analyte and a panel of structurally related derivatives, from which percent cross-reactivity can be calculated.

Experimental Workflow: Competitive ELISA

cELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate: Add 100 µL/well of Target-Protein Conjugate (e.g., 2-CMBA-BSA) in Coating Buffer. p2 2. Incubate: Overnight at 4°C or 2h at 37°C. p1->p2 p3 3. Wash Plate: 3x with Wash Buffer (PBST). p2->p3 p4 4. Block Plate: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat milk in PBST). p3->p4 p5 5. Incubate & Wash: Incubate 1-2h at 37°C, then wash 3x. p4->p5 r1 6. Add Competitors: Add 50 µL/well of standard dilutions of target or derivative compounds. p5->r1 r2 7. Add Antibody: Add 50 µL/well of primary antibody at optimal dilution. r1->r2 r3 8. Incubate & Wash: Incubate 1h at 37°C, then wash 5x. r2->r3 d1 9. Add Secondary Ab: Add 100 µL/well of HRP-conjugated secondary antibody. r3->d1 d2 10. Incubate & Wash: Incubate 1h at 37°C, then wash 5x. d1->d2 d3 11. Add Substrate: Add 100 µL/well of TMB substrate. Incubate in dark (15-20 min). d2->d3 d4 12. Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2M H₂SO₄). d3->d4 end end d4->end 13. Read Absorbance: Measure at 450 nm.

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Detailed cELISA Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a this compound-protein conjugate (e.g., -BSA or -OVA) diluted to 1-2 µg/mL in a bicarbonate coating buffer (pH 9.6). Incubate overnight at 4°C.[1][15]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[1]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each derivative compound in assay buffer (e.g., PBST with 1% BSA).

    • Add 50 µL of each standard or derivative dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (previously titrated to determine the optimal working concentration) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL/well of an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at 37°C.[16]

  • Washing: Repeat the wash step as in step 6.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes. Stop the reaction by adding 50 µL of 2M H₂SO₄.[15]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a four-parameter logistic curve of absorbance versus concentration for each compound to determine the IC50 value. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [1]

Hypothetical Data Comparison:

CompoundmAb-CMBA-01 IC50 (ng/mL)mAb-CMBA-01 Cross-Reactivity (%)pAb-CMBA-01 IC50 (ng/mL)pAb-CMBA-01 Cross-Reactivity (%)
This compound 15100 8100
Salicylic acid3,5000.434501.78
2-Benzoylbenzoic acid>10,000<0.151,2000.67
Phthalic acid8,2000.189800.82
2-Sulfonamidobenzoic acid1,1501.302503.20

Causality Behind the Data: The hypothetical data illustrates that the monoclonal antibody (mAb-CMBA-01) is highly specific to the target, showing minimal cross-reactivity with related structures. The polyclonal antibody (pAb-CMBA-01), while more sensitive to the target (lower IC50), exhibits broader reactivity, likely due to a heterogeneous population of antibodies recognizing different features of the hapten.[1]

Part 2: Kinetic Characterization via Bio-Layer Interferometry (BLI)

This protocol provides a deeper understanding of the binding interactions, particularly for compounds that show measurable cross-reactivity in the cELISA.

Experimental Workflow: Bio-Layer Interferometry (BLI)

BLI_Workflow b1 1. Sensor Hydration: Hydrate biosensors in assay buffer for at least 10 minutes. b2 2. Baseline: Establish a stable baseline by dipping sensors into assay buffer (60s). b1->b2 b3 3. Antibody Loading: Immobilize primary antibody onto the sensor surface (e.g., Protein A sensor) until a target shift is reached (1-2 nm). b2->b3 b4 4. Second Baseline: Establish a new baseline in assay buffer to remove unbound antibody (60s). b3->b4 b5 5. Association: Dip sensors into wells containing serial dilutions of the analyte (target or derivative) to measure the 'on-rate' (ka) (120-300s). b4->b5 b6 6. Dissociation: Move sensors back to assay buffer wells to measure the 'off-rate' (kd) (300-600s). b5->b6 b7 7. Data Analysis: Fit the sensorgram data to a 1:1 binding model to calculate ka, kd, and KD. b6->b7

Caption: Key steps in a BLI experiment for kinetic analysis of antibody-small molecule interactions.

Detailed BLI Protocol:

  • Preparation: Hydrate biosensors (e.g., Protein A or Anti-Mouse IgG Fc-Capture) in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes. Prepare serial dilutions of the target analyte and key cross-reactants in the same buffer in a 96-well plate.[17]

  • Baseline: Establish a stable baseline by dipping the hydrated sensors into wells containing only assay buffer for 60 seconds.

  • Antibody Loading: Move the sensors to wells containing the antibody of interest (e.g., 10 µg/mL) and allow it to load onto the sensor surface until a stable signal is achieved (typically a 1-2 nm shift).

  • Second Baseline: Transfer the antibody-loaded sensors to buffer wells to stabilize the baseline before analyte association.

  • Association: Move the sensors into the wells containing the different concentrations of the target analyte or cross-reactant. Measure the binding (increase in layer thickness) for 120-300 seconds. This phase provides the association rate constant (kₐ).[12]

  • Dissociation: Transfer the sensors back to the baseline buffer wells and measure the dissociation of the analyte for 300-600 seconds. This phase yields the dissociation rate constant (kₑ).[12]

  • Data Analysis: Use the instrument's analysis software to fit the association and dissociation curves to a suitable binding model (typically 1:1 for small molecules). This will provide the kinetic constants (kₐ, kₑ) and the affinity (Kₑ = kₑ/kₐ).

Hypothetical Kinetic Data:

Analytekₐ (1/Ms)kₑ (1/s)Kₑ (M)
This compound 1.5 x 10⁵2.1 x 10⁻³1.4 x 10⁻⁸
2-Sulfonamidobenzoic acid3.2 x 10⁴8.5 x 10⁻³2.6 x 10⁻⁷

Causality Behind the Data: The kinetic data reveals why the 2-Sulfonamidobenzoic acid is a cross-reactant. While its overall affinity (Kₑ) is about 18-fold weaker, this is a result of both a slower on-rate (kₐ) and a much faster off-rate (kₑ). This insight is critical; an antibody with a very fast off-rate for a cross-reactant might be acceptable in assays with stringent wash steps, as the interfering compound will be removed more easily.

Data Interpretation and Decision Making

The selection of an antibody should be guided by its intended application. The data gathered from the assays above provides a rational basis for this decision.

Decision Tree for Antibody Selection

Decision_Tree decision decision outcome outcome outcome_bad High risk of inaccurate results. Reject antibody or re-engineer. start Perform cELISA with all relevant structural analogs q1 Is cross-reactivity with any analog > 5%? start->q1 outcome_good Antibody is highly specific. Suitable for quantitative, regulatory, or diagnostic use. q1->outcome_good No q2 Is the cross-reactive compound biologically relevant (e.g., a metabolite)? q1->q2 Yes q2->outcome_bad Yes q3 Perform kinetic analysis (BLI/SPR) on key cross-reactants. q2->q3 No q4 q4 q3->q4 Does the cross-reactant have a significantly faster off-rate (kd) compared to the target? outcome_maybe Potentially suitable for assays with rigorous wash steps. Validate in final assay format. q4->outcome_maybe Yes outcome_bad2 High risk of interference. Consider for semi-quantitative screening assays only. q4->outcome_bad2 No

Caption: A decision-making framework for antibody selection based on cross-reactivity data.

Conclusion

A rigorous, multi-faceted evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for this compound and its derivatives. By combining high-throughput screening with cELISA and detailed mechanistic studies with SPR or BLI, researchers can gain a comprehensive understanding of an antibody's performance. This systematic approach not only ensures the selection of the most specific reagent but also provides the self-validating data necessary to build robust, accurate, and trustworthy assays for research, clinical, and pharmaceutical applications.

References

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Baird, C. L., & Myszka, D. G. (2003). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

  • Methods in Molecular Biology. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. [Link]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Quanterix. [Link]

  • Carterra. (n.d.). Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]

  • Boster Bio. (n.d.). Antibody Cross Reactivity And How To Avoid It? Boster Bio. [Link]

  • Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. [Link]

  • LabX. (2025). The Expanding Impact of Biolayer Interferometry on Antibody Development. LabX. [Link]

  • Liu, Y., et al. (2015). High throughput detection of antibody self-interaction by bio-layer interferometry. mAbs. [Link]

  • STAR Protocols. (2021). Characterization of antibody-antigen interactions using biolayer interferometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Bio-layer interferometry. Wikipedia. [Link]

  • ImmunoReagents. (2026). ELISA Protocol. ImmunoReagents. [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. Creative Diagnostics. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Vita, C., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed. [Link]

  • Sundberg, E. J. (2009). Structural basis of antibody-antigen interactions. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Identification of Benzoic Acid Artificial Antigen. ResearchGate. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Mignon, C., et al. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. [Link]

  • Zhang, X., et al. (2023). Characterization of cross-reactive monoclonal antibodies against SARS-CoV-1 and SARS-CoV-2: Implication for rational design and development of pan-sarbecovirus vaccines and neutralizing antibodies. PubMed Central. [Link]

  • ResearchGate. (2023). Development of a Sensitive Monoclonal Antibody- Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. ResearchGate. [Link]

  • Abyntek Biopharma. (2023). Types of immunoassays. Abyntek Biopharma. [Link]

  • OUCI. (n.d.). Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. OUCI. [Link]

  • van Schie, K. A., et al. (2015). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PubMed Central. [Link]

  • ResearchGate. (2023). (PDF) Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. ResearchGate. [Link]

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). ACS Publications. [Link]

  • van Schie, K. A., et al. (2015). Cross-reactive and pre-existing antibodies to therapeutic antibodies--Effects on treatment and immunogenicity. PubMed. [Link]

  • Gaardbo, J. C., et al. (2022). Antibody Cross-Reactivity in Auto-Immune Diseases. MDPI. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

  • Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • Sharpe, L. A., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Carboxymethoxy)benzoic Acid: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Carboxymethoxy)benzoic acid (CAS RN: 635-53-0) is a pivotal molecular scaffold and intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its dicarboxylic acid structure lends itself to diverse functionalization, making the efficiency of its synthesis a critical factor in drug development and chemical research pipelines. This guide provides an in-depth, objective comparison of the benchmark synthesis route—the Williamson ether synthesis—against two prominent alternatives: Phase-Transfer Catalysis and Microwave-Assisted Synthesis. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Benchmark: Williamson Ether Synthesis

The classical and most widely documented method for preparing this compound is the Williamson ether synthesis. This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Underlying Principle & Rationale

The synthesis involves the reaction of a phenoxide ion with an alkyl halide. In this specific application, the phenolic hydroxyl group of salicylic acid (2-hydroxybenzoic acid) is deprotonated by a strong base to form a highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the desired ether linkage.[2] The choice of a strong base is critical; typically, two equivalents are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, ensuring the phenoxide is the active nucleophile. Subsequent heating is necessary to provide the activation energy for the SN2 reaction to proceed at a practical rate.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in an aqueous solution of sodium hydroxide (2.5 equivalents). Gentle heating may be applied to facilitate dissolution.

  • Nucleophilic Substitution: To the resulting solution of disodium salicylate, add an aqueous solution of chloroacetic acid (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl until the pH is approximately 2. This protonates both carboxyl groups, causing the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.

Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation Salicylic_Acid Salicylic Acid Mix_Reactants 1. Dissolve & Deprotonate Salicylic_Acid->Mix_Reactants NaOH NaOH (aq) NaOH->Mix_Reactants Chloroacetic_Acid Chloroacetic Acid Reflux 2. Heat to Reflux (2-4 hours) Mix_Reactants->Reflux Add Chloroacetic Acid Acidify 3. Acidify with HCl (pH ≈ 2) Reflux->Acidify Filter 4. Vacuum Filtration Acidify->Filter Recrystallize 5. Recrystallize Filter->Recrystallize Final_Product Pure 2-(Carboxymethoxy) benzoic acid Recrystallize->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

Alternative Route 1: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants located in different, immiscible phases.[4] It represents a significant process enhancement for the Williamson ether synthesis, particularly for scaling up or improving efficiency under milder conditions.

Underlying Principle & Rationale

In a typical PTC setup for this synthesis, the sodium salt of salicylic acid resides in an aqueous phase, while the alkylating agent (e.g., an ester of chloroacetic acid) is dissolved in an immiscible organic solvent. The reaction is kinetically limited by the small interfacial area between the phases. A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), overcomes this barrier.[5] The lipophilic cation of the catalyst pairs with the phenoxide anion, forming a lipophilic ion pair that is soluble in the organic phase. This "transferred" anion can then readily react with the alkylating agent. This catalytic cycle dramatically increases the reaction rate at lower temperatures and with vigorous stirring.[6][7]

Experimental Protocol: PTC Synthesis

Materials:

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Ethyl chloroacetate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Phase Setup: In a flask equipped with a mechanical stirrer, prepare an aqueous solution of sodium salicylate by dissolving salicylic acid in an aqueous solution of NaOH. Add toluene to create a biphasic system.

  • Catalyst and Reagent Addition: Add a catalytic amount of TBAB (1-5 mol%) to the mixture. Add ethyl chloroacetate to the organic (toluene) phase.

  • Reaction: Stir the biphasic mixture vigorously at 50-70 °C for 1-3 hours. The high shear from vigorous stirring is crucial for maximizing the interfacial area and facilitating catalyst transport.

  • Hydrolysis & Work-up: After the initial reaction, add an excess of NaOH solution and heat the mixture to hydrolyze the ester intermediate to the carboxylate salt.

  • Isolation: Cool the mixture, separate the aqueous layer, and acidify with HCl to precipitate the final product. The product is then filtered, washed, and can be recrystallized.

Workflow Diagram

PTC_Synthesis cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase Salicylate Salicylate Anion (Nu⁻) Catalyst_aq Catalyst Cation (Q⁺) Salicylate->Catalyst_aq Forms Ion Pair (Q⁺Nu⁻) NaOH NaOH Catalyst_org Q⁺ Catalyst_aq->Catalyst_org Phase Transfer Alkyl_Halide Ethyl Chloroacetate (R-X) Product Product (R-Nu) Alkyl_Halide->Product SN2 Reaction Catalyst_org->Catalyst_aq Returns to Aqueous Phase

Caption: The catalytic cycle in Phase-Transfer Catalysis.

Alternative Route 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave irradiation to dramatically accelerate reaction rates.[8][9] This approach offers a significant reduction in reaction time compared to conventional heating methods.

Underlying Principle & Rationale

Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[10] This process, known as dielectric heating, is highly efficient and leads to uniform, rapid heating throughout the bulk of the solution. This avoids the localized superheating often seen at the walls of a flask with conventional oil bath heating. The result is a massive acceleration of the reaction, often reducing multi-hour reflux times to mere minutes.[11] For the synthesis of this compound, the reactants are simply mixed and irradiated for a short period, leading to a high-throughput and energy-efficient process.

Experimental Protocol: MAOS

Materials:

  • Salicylic acid

  • Potassium carbonate (K₂CO₃)

  • Chloroacetic acid

  • Water (as solvent)

  • Hydrochloric acid (HCl)

Procedure:

  • Reactant Loading: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine salicylic acid (1 equivalent), potassium carbonate (2.5 equivalents), chloroacetic acid (1.2 equivalents), and a small amount of water (e.g., 3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. The reaction is typically run under pressure control.

  • Work-up: After the vessel has cooled to a safe temperature, open it and dilute the contents with water.

  • Isolation: Transfer the aqueous solution to a beaker and acidify with HCl to precipitate the product. Filter, wash with cold water, and dry to obtain the final compound.

Workflow Diagram

MAOS_Workflow Reactants Load Reactants (Salicylic Acid, Base, Chloroacetic Acid, H₂O) Vessel Seal Microwave Vessel Reactants->Vessel MW_Reactor Irradiate in Microwave Reactor (5-15 min) Vessel->MW_Reactor Cooling Cool to RT MW_Reactor->Cooling Workup Dilute & Acidify with HCl Cooling->Workup Isolate Filter & Dry Workup->Isolate Product Final Product Isolate->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Comparative Performance Analysis

The choice of synthetic route is a trade-off between speed, scale, cost, and available equipment. The following table provides a quantitative comparison of the three discussed methodologies.

ParameterWilliamson Ether Synthesis (Benchmark)Phase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis (MAOS)
Typical Reaction Time 2 - 4 hours1 - 3 hours5 - 15 minutes
Typical Yield 75 - 90%80 - 95%85 - 97%
Reaction Temperature ~100 °C (Reflux)50 - 70 °C120 - 150 °C
Key Reagents Strong base (e.g., NaOH)Strong base, PTC Catalyst (e.g., TBAB)Base (e.g., K₂CO₃)
Solvent System Aqueous or alcoholicBiphasic (Aqueous/Organic)Aqueous or solvent-free
Complexity LowModerate (requires vigorous stirring)Low (requires specialized equipment)
Green Chemistry Aspect Moderate energy consumptionMilder conditions, but requires organic solvent and catalystVery low energy consumption, fast, often uses water as solvent[8]

Conclusion and Recommendations

Each synthetic route offers distinct advantages for the preparation of this compound.

  • The Williamson Ether Synthesis remains the reliable, well-understood benchmark. It is ideal for laboratory settings where specialized equipment is unavailable and multi-hour reaction times are acceptable. Its straightforward protocol and high yields make it a dependable choice.

  • Phase-Transfer Catalysis presents a compelling alternative for process optimization. By enabling the reaction at lower temperatures and often with improved yields, it is particularly suitable for larger-scale synthesis where energy costs and reaction control are significant.[6] The primary considerations are the cost of the catalyst and the need for efficient mechanical stirring to maintain the biphasic emulsion.

  • Microwave-Assisted Synthesis is the clear frontrunner for high-throughput and rapid synthesis applications. The dramatic reduction in reaction time from hours to minutes makes it exceptionally valuable in drug discovery and library synthesis, where speed is paramount.[11][12] While it requires an initial investment in a dedicated microwave reactor, the gains in productivity and energy efficiency are substantial.

Ultimately, the optimal choice depends on the specific objectives of the researcher. For routine, small-scale preparations, the benchmark method is sufficient. For process intensification and greener production, PTC is a strong candidate. For rapid discovery and synthesis, MAOS is unparalleled in its efficiency.

References

  • Zhao, Q., Xu, X., Xie, Z., Liu, X., You, Q., Guo, Q., Zhong, Y., & Li, Z. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 1068-1072.
  • Surya, S. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Rej, S., et al. (2024).
  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Research Journal of Pharmacy and Technology.
  • Zhang, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Frontiers in Chemistry.
  • Mali, A. A., et al. (2024). Microwave assisted synthesis of benzoic acid. IJPHT JOURNAL.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
  • ResearchGate. (n.d.). The novel synthesis route of.... [Link]

  • Abdel-Malek, M. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Stenutz, R. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Gega, J. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
  • Rishipathak, D. D., et al. (n.d.). NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole.
  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
  • ResearchGate. (2025). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. [Link]

Sources

A Comparative Guide to Spectroscopic Techniques for the Analysis of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Scientists

Introduction

2-(Carboxymethoxy)benzoic acid, also known as 2-carboxyphenoxyacetic acid, is a bifunctional organic molecule featuring two carboxylic acid moieties and an ether linkage attached to a benzene ring.[1][2] Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, where it can be used to modify molecular frameworks to improve properties like solubility and stability.[3] Given its role in drug development and chemical synthesis, the accurate and unambiguous characterization of this compound is paramount. Purity, identity, and structural integrity must be confirmed to ensure the reliability of downstream applications.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a suite of tools to probe molecular structure and quantify presence. However, each technique offers a unique window into the molecule's properties. Choosing the appropriate method—or, more often, a combination of methods—is critical for efficient and comprehensive analysis. This guide provides a comparative overview of four principal spectroscopic techniques for the analysis of this compound: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple listing of methods. It is designed to provide the causality behind experimental choices, offering field-proven insights into how each technique is best leveraged. We will explore the principles, provide detailed experimental protocols, interpret sample data, and present a final comparative summary to guide researchers in their analytical strategy.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule's structure is essential before delving into its spectroscopic analysis.

  • Molecular Formula: C₉H₈O₅[1][4]

  • Molecular Weight: 196.16 g/mol [1][2][3]

  • Melting Point: 188-190 °C[2][3]

Caption: Molecular structure of this compound (C₉H₈O₅).

Chapter 1: UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Principle & Causality

UV-Vis spectroscopy is a quantitative technique that measures the absorption of ultraviolet and visible light by a molecule. For this compound, the absorption is primarily due to π → π* electronic transitions within the aromatic benzene ring and n → π* transitions in the carbonyl groups. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[5] This linear relationship makes UV-Vis spectroscopy a simple, rapid, and cost-effective method for determining the concentration of the compound in a solution.

The analysis is best performed in an acidic medium (e.g., 0.01 M HCl). This is a critical experimental choice: the pH of the solution influences the ionization state of the two carboxylic acid groups. By maintaining a low pH, we ensure the analyte exists predominantly in its non-ionized (protonated) form, which has a consistent and distinct absorption spectrum.[5][6]

Expected Spectrum

Based on the analogous chromophore of benzoic acid, this compound is expected to exhibit two main absorption bands.[6][7]

  • An intense peak (B-band) is anticipated around 230 nm .[8] This peak is commonly used for quantification due to its higher molar absorptivity.[5][9]

  • A less intense, broader peak (C-band) is expected around 274 nm .[6][8]

Experimental Protocol: Quantitative Determination
  • Instrumentation & Reagents:

    • Double-beam UV-Vis Spectrophotometer

    • Matched 1 cm quartz cuvettes

    • This compound standard (analytical grade)

    • 0.01 M Hydrochloric Acid (HCl) solution

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10.0 mg of the this compound standard.

    • Quantitatively transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with 0.01 M HCl. Mix thoroughly.

  • Preparation of Working Standards:

    • Prepare a series of at least five working standards (e.g., 2, 4, 6, 8, and 10 mg/L) by diluting the stock solution with 0.01 M HCl in volumetric flasks.

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamp to stabilize.

    • Perform a wavelength scan of a mid-range standard (e.g., 6 mg/L) from 400 nm to 200 nm to confirm the wavelength of maximum absorbance (λmax), expected around 230 nm.

    • Set the instrument to the determined λmax.

    • Use the 0.01 M HCl solution as a blank to zero the absorbance.

    • Measure the absorbance of each working standard, starting from the lowest concentration.

    • Measure the absorbance of the unknown sample (diluted with 0.01 M HCl if necessary to fall within the calibration range).

  • Data Analysis:

    • Plot a calibration curve of Absorbance vs. Concentration (mg/L).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

    • Use the equation to calculate the concentration of the unknown sample, correcting for any dilutions made.[5]

Chapter 2: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Principle & Causality

FT-IR spectroscopy is a powerful qualitative technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds (e.g., C=O stretching, O-H stretching).[10] The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, FT-IR is an excellent first-pass technique to rapidly confirm the presence of the key carboxylic acid, ether, and aromatic functionalities.

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Analyte (1-2 mg) Grind Grind to fine powder Sample->Grind KBr KBr Powder (~200 mg) KBr->Grind Press Press under vacuum Grind->Press Pellet Transparent KBr Pellet Press->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer IR_Beam IR Beam IR_Beam->Spectrometer Detector Detector Spectrometer->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum (%T vs. Wavenumber) FT->Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by the following characteristic bands, with wavenumbers based on data for benzoic acid and related structures:

  • ~3300-2500 cm⁻¹ (very broad, strong): O-H stretching of the hydrogen-bonded carboxylic acid groups.[11][12] The extreme broadness is a hallmark of carboxylic acid dimers.

  • ~3080-3030 cm⁻¹ (medium): Aromatic C-H stretching vibrations.[12]

  • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the methylene (-CH₂-) group.

  • ~1710-1680 cm⁻¹ (very strong, sharp): C=O stretching of the carboxylic acid groups.[11][12] Due to the two different chemical environments, this band may be broadened or show a shoulder.

  • ~1610 & ~1470 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1320-1210 cm⁻¹ (strong): C-O stretching vibrations, from both the carboxylic acid and the aryl ether linkages.[12]

  • ~950 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.[13]

Experimental Protocol: KBr Pellet Method
  • Instrumentation & Reagents:

    • FT-IR Spectrometer

    • Agate mortar and pestle

    • Hydraulic press with pellet-making die

    • Infrared-grade Potassium Bromide (KBr), desiccated

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in the mortar to a fine powder.

    • Add 1-2 mg of the this compound sample to the KBr.

    • Mix thoroughly by grinding for 1-2 minutes until the mixture is homogeneous. The goal is to disperse the sample evenly within the salt matrix.

    • Transfer a portion of the powder to the pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes, usually under vacuum, to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is usually plotted as Percent Transmittance (%T) versus Wavenumber (cm⁻¹).

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Principle & Causality

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It is based on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local electronic environment. The resulting spectrum provides information on the number of different types of protons and carbons, their connectivity, and their spatial relationships. For a molecule like this compound, NMR provides unambiguous proof of the substitution pattern and the connectivity of all atoms.

¹H NMR Analysis (Predicted, 400 MHz, DMSO-d₆)

  • ~13.0 ppm (very broad singlet, 2H): The two carboxylic acid protons (-COOH). Their signal is very broad due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O to the NMR tube.

  • ~7.9 ppm (doublet of doublets, 1H): Aromatic proton ortho to the benzoic acid's carboxyl group.

  • ~7.6 ppm (triplet of doublets, 1H): Aromatic proton para to the benzoic acid's carboxyl group.

  • ~7.2 ppm (triplet, 1H): Aromatic proton meta to the ether linkage.

  • ~7.1 ppm (doublet, 1H): Aromatic proton ortho to the ether linkage.

  • ~4.8 ppm (singlet, 2H): The two equivalent methylene protons (-OCH₂-). The signal is a singlet because there are no adjacent protons to couple with.

¹³C NMR Analysis (Predicted, 100 MHz, DMSO-d₆)

  • ~169 ppm (1C): Carbonyl carbon of the carboxymethoxy group (-O-CH₂-C OOH).

  • ~167 ppm (1C): Carbonyl carbon of the benzoic acid group.

  • ~155 ppm (1C): Aromatic carbon attached to the ether oxygen (C2).

  • ~133 ppm (1C): Aromatic carbon (CH).

  • ~131 ppm (1C): Aromatic carbon (CH).

  • ~130 ppm (1C): Aromatic carbon attached to the benzoic acid's carboxyl group (C1).

  • ~122 ppm (1C): Aromatic carbon (CH).

  • ~115 ppm (1C): Aromatic carbon (CH).

  • ~65 ppm (1C): Methylene carbon (-O-C H₂-).

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation & Reagents:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

    • Deuterated solvent (e.g., DMSO-d₆)

    • Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

  • Sample Preparation: [14]

    • Accurately weigh 10-15 mg of the this compound sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the tube.

    • Cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • Data Acquisition: [14]

    • Insert the NMR tube into the spectrometer's magnet.

    • Perform instrument setup procedures (locking, shimming) to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans.[14]

    • Acquire the ¹³C NMR spectrum. This requires more scans due to the lower natural abundance of ¹³C.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectrum to TMS at 0.00 ppm.

Chapter 4: Mass Spectrometry (MS) for Molecular Weight and Formula Verification

Principle & Causality

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A sample is first vaporized and ionized, often by bombarding it with high-energy electrons (Electron Ionization, EI). This process typically removes one electron, creating a positively charged molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the original compound.[15] This molecular ion can then fragment into smaller, characteristic charged pieces. The resulting mass spectrum is a plot of ion abundance versus m/z. MS is the definitive technique for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can even determine the elemental composition, confirming the molecular formula.

Data Interpretation (EI-MS)

  • Molecular Ion (M⁺•): A peak at m/z 196 , corresponding to the molecular weight of C₉H₈O₅.[1][2][3] This is the most crucial piece of information for confirming the identity.

  • Key Fragment Ions (Predicted): The fragmentation pattern provides structural clues. Plausible fragments include:

    • m/z 179: Loss of a hydroxyl radical (•OH).

    • m/z 151: Loss of a carboxyl radical (•COOH).

    • m/z 138: Loss of the entire carboxymethoxy side chain as a neutral molecule.

    • m/z 121: Cleavage of the ether bond, resulting in the [HOOC-C₆H₄-O]⁺ fragment.

    • m/z 77: The phenyl cation [C₆H₅]⁺, a common fragment for benzene derivatives.[16]

Experimental Protocol: Electron Ionization (EI) MS
  • Instrumentation:

    • Mass Spectrometer with an EI source.

    • Sample introduction system (e.g., direct insertion probe or Gas Chromatograph).

  • Sample Preparation:

    • For direct infusion, dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For analysis via a direct insertion probe, a tiny amount of the solid sample is placed in a capillary tube.

  • Data Acquisition:

    • Introduce the sample into the high-vacuum source of the mass spectrometer.

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

    • The separated ions strike a detector, generating the mass spectrum.

Comparative Summary of Spectroscopic Techniques

FeatureUV-Vis SpectroscopyFT-IR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Concentration in solutionFunctional groups presentComplete molecular structure & connectivityMolecular weight & fragmentation pattern
Primary Application Quantitative Qualitative (Identity)Qualitative (Structural Elucidation)Qualitative (MW & Formula)
Sample Amount Micrograms (µg)Milligrams (mg)Milligrams (mg) (5-20 mg)Nanograms (ng) to micrograms (µg)
Analysis Time Fast (~5-10 min)Fast (~5 min)Slower (~15 min for ¹H, >1 hr for ¹³C)Fast (~5-15 min)
Instrumentation Cost Low ($)Low-Medium (

)
Very High (

)
High (

$)
Key Strength Simple, robust, and inexpensive quantification.Rapid and definitive functional group identification (a "molecular fingerprint").Unambiguous determination of the complete chemical structure.Definitive molecular weight confirmation and elemental composition (HRMS).
Key Limitation Provides very limited structural information. Only useful for UV-active compounds.Cannot distinguish between isomers with the same functional groups. Not easily quantifiable.Requires higher sample amount, expensive instrumentation, and expert interpretation.Isomer differentiation can be difficult without tandem MS (MS/MS). The molecular ion may not always be observed in EI.

Conclusion and Strategic Recommendations

No single spectroscopic technique provides a complete picture of this compound. Instead, a strategic, multi-technique approach is required for comprehensive characterization, with the choice of methods dictated by the analytical goal.

  • For Routine Quality Control & Identity Confirmation: A combination of FT-IR and melting point determination is often sufficient. FT-IR provides a rapid check for the correct functional groups, serving as a unique fingerprint for the compound.

  • For Quantitative Analysis: UV-Vis spectroscopy is the method of choice for determining the concentration of the compound in solution, owing to its simplicity, speed, and low cost.

  • For Definitive Structural Proof: NMR spectroscopy (both ¹H and ¹³C) is indispensable. It is the only technique that can unambiguously confirm the connectivity of every atom and verify the ortho substitution pattern, making it the gold standard for structural elucidation of a novel synthesis.

  • For Molecular Weight & Formula Verification: Mass Spectrometry is essential to confirm that the compound has the correct molecular weight (196.16 g/mol ). High-resolution MS should be used to confirm the elemental formula (C₉H₈O₅) with high confidence.

In a research and development setting, a complete characterization package for a newly synthesized batch of this compound would authoritatively include data from FT-IR, ¹H NMR, ¹³C NMR, and high-resolution MS to prove its identity and structure beyond doubt.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Salomon, J., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • IJARSCT. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

  • YouTube. (2021). February 3, 2021. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical data of prepared 2-[(carboxymethyl) amino] benzoic acids. Retrieved from [Link]

  • ResearchGate. (2024). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NSF Public Access Repository. (2020). Absorption spectra of benzoic acid in water at different pH.... Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2-(Carboxymethoxy)benzoic Acid as a Potential Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Matrix Metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. Their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and chronic wound healing. Consequently, the discovery of novel MMP inhibitors (MMPIs) is of significant therapeutic interest. This guide introduces 2-(Carboxymethoxy)benzoic acid, a dicarboxylate-containing small molecule, as a plausible candidate for MMP inhibition based on its structural capacity for zinc chelation. We provide a comparative framework for evaluating its potential efficacy against well-characterized, potent MMPIs such as the broad-spectrum hydroxamates Batimastat and Marimastat, and the clinically utilized tetracycline, Doxycycline. This document details the mechanistic rationale, presents a comprehensive protocol for in vitro efficacy determination, and contextualizes the evaluation against established inhibitor performance data.

Introduction: The Rationale for Novel MMP Inhibitors

Matrix Metalloproteinases are critical regulators of the cellular microenvironment. In healthy tissues, their activity is tightly controlled by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[1][2] An imbalance favoring MMP activity leads to excessive ECM degradation, facilitating disease progression.[3] For instance, gelatinases (MMP-2 and MMP-9) are strongly implicated in breaking down the basement membrane, a key step in tumor cell invasion and metastasis.[2]

The therapeutic potential of MMPIs has been pursued for decades. Early broad-spectrum inhibitors, while potent, failed in late-stage clinical trials, largely due to a lack of specificity leading to musculoskeletal side effects.[4] This has spurred a renewed search for inhibitors with novel scaffolds and improved selectivity.

This compound presents an intriguing, yet uncharacterized, structural motif. Its two carboxylic acid groups offer a compelling chemical basis for hypothesizing a mechanism centered on the chelation of the catalytic Zn²⁺ ion within the MMP active site. This mechanism is foundational to the action of many known MMPIs.[1][3] This guide, therefore, establishes a complete scientific framework for testing this hypothesis and comparing its potential efficacy against established benchmarks.

Mechanism of Action: Targeting the MMP Catalytic Domain

The active site of an MMP contains a highly conserved catalytic domain featuring a zinc ion (Zn²⁺) coordinated by three histidine residues. This zinc ion is essential for catalysis, as it polarizes a water molecule that initiates the hydrolysis of the peptide bond in substrate proteins like collagen.[1]

The primary mechanism for potent synthetic inhibitors is the displacement of this water molecule and direct chelation of the zinc ion.[1] Hydroxamate-based inhibitors like Batimastat and Marimastat are particularly effective as the hydroxamic acid moiety acts as a strong bidentate zinc-binding group, mimicking the transition state of peptide hydrolysis and leading to potent, reversible inhibition.[1][5]

We hypothesize that this compound could similarly coordinate the active site zinc ion via its two carboxylate groups. The diagram below illustrates this proposed inhibitory mechanism in the context of the broader MMP signaling pathway.

cluster_0 MMP-Mediated ECM Degradation & Inhibition cluster_1 Cellular Consequences ECM Extracellular Matrix (e.g., Collagen) MMP Active MMP (e.g., MMP-9) ECM->MMP Substrate Binding DegradedECM Degraded ECM Fragments MMP->DegradedECM Catalytic Cleavage InhibitedMMP Inactive MMP-Inhibitor Complex Zinc Zn²⁺ CellMigration Cell Migration, Invasion, Angiogenesis DegradedECM->CellMigration Promotes Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->MMP Chelates Zn²⁺ in Active Site NoMigration Blocked Migration & Invasion InhibitedMMP->NoMigration Prevents

Caption: Proposed mechanism of MMP inhibition by this compound.

Comparative Efficacy of Known Inhibitors

To properly evaluate a novel compound, its performance must be measured against established standards. The table below summarizes the in vitro potency (IC₅₀) of Batimastat, Marimastat, and Doxycycline against key MMPs. IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorClassMMP-1 (Collagenase-1) IC₅₀MMP-2 (Gelatinase-A) IC₅₀MMP-9 (Gelatinase-B) IC₅₀MMP-7 (Matrilysin) IC₅₀
Batimastat (BB-94) Hydroxamate3 nM[6][7]4 nM[6][7]4 nM[6][7]6 nM[6]
Marimastat (BB-2516) Hydroxamate5 nM[8]6 nM[8]3 nM[8]13 nM[8]
Doxycycline Tetracycline~30 µM~25 µM~15 µM*Not Widely Reported
This compound DicarboxylateTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

*Note: Doxycycline's potency is significantly lower than hydroxamate inhibitors and can vary by assay conditions. Its mechanism is also complex, involving both direct zinc chelation and indirect effects on MMP expression.[9][10][11]

This data highlights the high, nanomolar potency of the hydroxamate inhibitors, which serve as the gold standard for in vitro potency. Doxycycline, while less potent, is clinically approved for periodontitis due to its MMP-inhibiting properties at sub-antimicrobial doses, making it a crucial clinical benchmark.[12] The goal for this compound would be to determine its IC₅₀ values through rigorous experimentation to see where it falls on this spectrum.

Experimental Protocol: Determining IC₅₀ via Fluorogenic Assay

To quantitatively assess the inhibitory potential of this compound, a standardized in vitro enzyme inhibition assay is required. The following protocol describes a robust, fluorometric method applicable for screening against various MMPs.

Principle: This assay utilizes a quenched fluorogenic substrate. The substrate contains a fluorophore and a quencher held in close proximity. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to enzyme activity. An inhibitor will slow this rate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock

  • Known Inhibitor Control: Batimastat

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~325/395 nm)

Workflow Diagram:

start Start prep_plate Prepare Serial Dilution of Inhibitors (Test & Control) in 96-well plate start->prep_plate add_enzyme Add Recombinant MMP Enzyme to each well prep_plate->add_enzyme incubate Pre-incubate at 37°C (Allows inhibitor to bind enzyme) add_enzyme->incubate add_substrate Initiate Reaction by adding Fluorogenic Substrate incubate->add_substrate read_plate Immediately begin Kinetic Read on Fluorescence Plate Reader (measure every 60s for 30 min) add_substrate->read_plate analyze Calculate Initial Velocity (V₀) for each concentration read_plate->analyze plot Plot % Inhibition vs. [Inhibitor] (log concentration) analyze->plot calc_ic50 Fit data to a dose-response curve to determine IC₅₀ value plot->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for determining inhibitor IC₅₀ using a kinetic fluorometric assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer, starting from 100 µM down to low nM concentrations. Also, prepare a dilution series for the Batimastat positive control. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

    • Rationale: A wide concentration range is essential to capture the full dose-response curve needed for accurate IC₅₀ calculation.

  • Enzyme Addition: Add 50 µL of diluted recombinant MMP enzyme to each well of the 96-well plate containing 25 µL of the diluted inhibitors.

    • Rationale: The final enzyme concentration should be chosen to yield a robust linear signal within the first 30-60 minutes of the reaction in the absence of an inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity every 60 seconds for 30-60 minutes.

    • Rationale: A kinetic read is superior to a single endpoint measurement as it allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity and is less prone to artifacts like substrate depletion.

  • Data Analysis: a. For each inhibitor concentration, plot fluorescence units versus time. The slope of the initial linear portion of this curve represents the reaction velocity (V₀). b. Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100. c. Plot % Inhibition versus the logarithm of the inhibitor concentration. d. Fit this data to a four-parameter logistic (or similar sigmoidal dose-response) curve. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Discussion and Future Directions

The successful determination of an IC₅₀ value for this compound is a critical first step. Should this compound demonstrate promising potency (e.g., in the micromolar or high nanomolar range), several further investigations would be warranted:

  • Selectivity Profiling: The compound should be tested against a broad panel of MMPs (e.g., MMP-1, -3, -8, -13, -14) to determine its selectivity profile. A selective inhibitor (e.g., targeting only MMP-2/9) is often more desirable than a broad-spectrum one to minimize off-target effects.[2]

  • Mechanism of Inhibition Studies: Experiments should be conducted to confirm the mechanism (e.g., competitive, non-competitive) and reversibility of inhibition. This provides deeper insight into how the compound interacts with the enzyme.

  • Cell-Based Assays: The inhibitor's efficacy should be validated in a cellular context. For example, a cell migration or invasion assay (e.g., using a Boyden chamber) with a cancer cell line that secretes MMPs would demonstrate the compound's ability to block a biological process.

  • Structural Biology: Co-crystallization of the compound with the target MMP would provide definitive proof of its binding mode and guide future structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

While this compound is currently an uncharacterized molecule in the context of enzyme inhibition, its dicarboxylate structure provides a strong chemical rationale for its investigation as a novel MMP inhibitor. By employing standardized fluorometric assays and comparing its performance against well-defined benchmarks like Batimastat and Doxycycline, researchers can effectively determine its potential. This guide provides the foundational framework—from mechanistic hypothesis to detailed experimental protocol—for undertaking a rigorous and scientifically valid evaluation of this and other novel inhibitor candidates.

References

  • Biol Res Nurs. (2010).
  • PubMed. (n.d.).
  • MedchemExpress.com. (n.d.).
  • Tocris Bioscience. (n.d.).
  • Wikipedia. (n.d.). Metalloprotease inhibitor.
  • Abcam. (n.d.). Batimastat (BB-94)
  • Semantic Scholar. (n.d.).
  • PubMed. (n.d.). Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells.
  • Wikipedia. (n.d.).
  • Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. (n.d.).
  • Dove Medical Press. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning.
  • National Cancer Institute. (n.d.).
  • Wikipedia. (n.d.).
  • Arteriosclerosis, Thrombosis, and Vascular Biology. (n.d.). Differential Effects of Doxycycline, a Broad-Spectrum Matrix Metalloproteinase Inhibitor, on Angiotensin II–Induced Atherosclerosis and Abdominal Aortic Aneurysms.
  • MedchemExpress.com. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, carboxymethoxy-substituted benzoic acids present a compelling scaffold due to the combined presence of a carboxylic acid and an ether-linked acetic acid moiety. These functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent benzoic acid structure. This guide provides an in-depth in vivo comparison of 2-(Carboxymethoxy)benzoic acid and its positional isomers, 3-(Carboxymethoxy)benzoic acid and 4-(Carboxymethoxy)benzoic acid.

While direct comparative in vivo data for these specific isomers is limited in publicly available literature, this guide will synthesize information from studies on structurally related compounds, established pharmacological principles, and detailed experimental protocols to provide a robust predictive comparison. The primary focus will be on their potential as anti-inflammatory, analgesic, and anti-tumor agents, alongside a critical evaluation of their likely pharmacokinetic and toxicity profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Structural Overview and the "Ortho Effect"

The positioning of the carboxymethoxy group on the benzoic acid ring is anticipated to have a profound impact on the biological activity of these isomers.

  • This compound (Ortho-isomer): The proximity of the carboxymethoxy group to the carboxylic acid in the ortho position can lead to intramolecular hydrogen bonding and steric interactions. This "ortho effect" can influence the acidity of the carboxylic acid and the overall conformation of the molecule, which in turn can affect its interaction with biological targets.[1] Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers.[1]

  • 3-(Carboxymethoxy)benzoic acid (Meta-isomer): In the meta position, the electronic effects of the carboxymethoxy group will primarily influence the reactivity of the aromatic ring and the acidity of the carboxylic acid through inductive effects.

  • 4-(Carboxymethoxy)benzoic acid (Para-isomer): The para-isomer allows for the full expression of both inductive and resonance effects of the carboxymethoxy substituent, which can significantly alter the electronic distribution within the molecule and influence its biological properties.

Comparative In Vivo Assessment: A Predictive Analysis

Given the paucity of direct comparative studies, this section will extrapolate the likely in vivo performance of the carboxymethoxybenzoic acid isomers based on data from related benzoic acid and salicylic acid derivatives.

Anti-inflammatory and Analgesic Activity

The structural similarity of these compounds to known non-steroidal anti-inflammatory drugs (NSAIDs), many of which are benzoic acid derivatives, suggests potential anti-inflammatory and analgesic properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

Expected Efficacy:

It is hypothesized that the ortho-isomer, this compound, will exhibit the most potent anti-inflammatory and analgesic activity. This is predicated on the "ortho effect," which is a known feature of many active NSAIDs like salicylic acid. The specific conformation enforced by the ortho-substitution may enhance binding to the active site of COX enzymes. The meta and para-isomers are expected to have attenuated activity in comparison.

Supporting Evidence from Related Compounds: Studies on salicylic acid derivatives have consistently shown that modifications at the ortho position can significantly impact anti-inflammatory and analgesic efficacy. For instance, the acetylation of salicylic acid to form aspirin dramatically enhances its activity. While not a direct comparison, this highlights the sensitivity of the biological response to ortho-substitutions on a benzoic acid scaffold.

Antitumor Potential

Several benzoic acid derivatives have been investigated for their antitumor activities. The proposed mechanisms often involve the induction of apoptosis, inhibition of angiogenesis, or modulation of key signaling pathways.

Expected Efficacy:

Predicting the relative antitumor efficacy is more speculative without direct experimental data. However, the ability of these compounds to chelate metal ions, a property conferred by the dicarboxylic acid nature of the carboxymethoxybenzoic acids, could play a role in their potential anticancer effects by disrupting essential metal-dependent enzymes in cancer cells. The differential chelating ability, influenced by the isomeric position, could lead to variations in antitumor activity.

Supporting Evidence from Related Compounds: Research on various substituted benzoic acids has demonstrated a wide range of antitumor activities in preclinical models.[2][3][4] The specific substitution pattern is critical in determining the potency and mechanism of action. For example, a study on a novel benzo[a]phenazine-6-carboxamide sodium salt (NC-190), a complex carboxylic acid derivative, showed a broad spectrum of antitumor activity in murine tumor systems.[5]

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of these isomers will be dictated by their physicochemical properties, such as lipophilicity and pKa.

Predicted Pharmacokinetic Parameters:

ParameterThis compound (Ortho)3-(Carboxymethoxy)benzoic acid (Meta)4-(Carboxymethoxy)benzoic acid (Para)Rationale
Absorption Moderate to GoodModerate to GoodModerate to GoodAs small, relatively polar molecules, oral absorption is expected to be significant for all isomers.
Distribution ModerateModerateModeratePlasma protein binding is anticipated, which will influence the volume of distribution. Studies on ortho- and para-iodobenzoates showed different plasma binding, affecting their distribution.[6]
Metabolism Glucuronidation of carboxylic acidsGlucuronidation of carboxylic acidsGlucuronidation of carboxylic acidsThe primary route of metabolism for benzoic acids is conjugation, particularly with glycine or glucuronic acid.[7][8]
Excretion RenalRenalRenalThe conjugated metabolites are typically excreted via the kidneys.
Half-life Likely shorterLikely longerLikely longerThe ortho-isomer's conformation may facilitate more rapid metabolism and excretion compared to the more extended structures of the meta and para isomers.
Toxicity Profile

The toxicity of benzoic acid and its derivatives is generally considered to be low.[9] However, at high doses, salicylates can cause a range of adverse effects.[10][11]

Predicted Toxicity:

ParameterThis compound (Ortho)3-(Carboxymethoxy)benzoic acid (Meta)4-(Carboxymethoxy)benzoic acid (Para)Rationale
Acute Oral Toxicity (LD50) Expected to be >300 mg/kgExpected to be >300 mg/kgExpected to be >300 mg/kgBased on the low toxicity of benzoic acid and many of its derivatives.[9]
Gastrointestinal Irritation Potentially higherLowerLowerThe increased acidity due to the "ortho effect" in the 2-isomer may lead to greater gastric irritation, a common side effect of acidic NSAIDs.
Nephrotoxicity Possible at high dosesPossible at high dosesPossible at high dosesHigh doses of some NSAIDs can cause kidney damage.

Experimental Protocols

To empirically validate the predicted in vivo performance of this compound and its isomers, the following established experimental protocols are recommended.

Synthesis of Carboxymethoxybenzoic Acid Isomers

A general method for the synthesis of these compounds involves the Williamson ether synthesis, reacting the corresponding hydroxybenzoic acid with chloroacetic acid in the presence of a base.

  • Example Synthesis of this compound:

    • Dissolve salicylic acid (2-hydroxybenzoic acid) in an aqueous solution of sodium hydroxide.

    • Add an aqueous solution of chloroacetic acid.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Collect the crude product by filtration and recrystallize from hot water or an ethanol-water mixture.

Similar procedures can be followed for the 3- and 4-hydroxybenzoic acid starting materials to yield the corresponding carboxymethoxy isomers.[2][3][12][13]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[14][15][16][17][18]

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis animal_prep Acclimatize and fast rats grouping Divide into groups (Control, Standard, Test Compounds) animal_prep->grouping dosing Administer test compounds/vehicle orally or IP grouping->dosing carrageenan Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw dosing->carrageenan measurement Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer carrageenan->measurement calculation Calculate the percentage inhibition of edema measurement->calculation stats Statistical analysis (e.g., ANOVA) calculation->stats caption Workflow for Carrageenan-Induced Paw Edema Assay

Workflow for Carrageenan-Induced Paw Edema Assay

Detailed Steps:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups for each isomer at various doses. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is effective for screening peripherally acting analgesics.[19][20][21][22][23]

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction of Pain cluster_2 Observation and Analysis animal_prep Acclimatize mice grouping Divide into groups (Control, Standard, Test Compounds) animal_prep->grouping dosing Administer test compounds/vehicle orally or IP grouping->dosing acetic_acid Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally dosing->acetic_acid observation Observe and count the number of writhes for 15-20 minutes acetic_acid->observation calculation Calculate the percentage of analgesic activity observation->calculation stats Statistical analysis calculation->stats caption Workflow for Acetic Acid-Induced Writhing Test

Workflow for Acetic Acid-Induced Writhing Test

Detailed Steps:

  • Animal Preparation: Use Swiss albino mice (20-25g).

  • Grouping and Dosing: Group the animals and administer the test compounds, vehicle (control), or a standard analgesic (e.g., diclofenac sodium 10 mg/kg) 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of abdominal constrictions (writhes) for each mouse over a 15-20 minute period.

  • Data Analysis: Calculate the percentage of protection (analgesic activity) for each group relative to the control group.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic approach to determining key pharmacokinetic parameters.[24][25][26][27][28]

Workflow:

G cluster_0 Administration cluster_1 Sample Collection cluster_2 Analysis animal_prep Cannulate rats/mice (optional) dosing Administer a single dose of the test compound (IV or PO) animal_prep->dosing blood_sampling Collect serial blood samples at predefined time points dosing->blood_sampling plasma_prep Process blood to obtain plasma blood_sampling->plasma_prep bioanalysis Quantify drug concentration in plasma using LC-MS/MS plasma_prep->bioanalysis pk_analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis caption Workflow for a Rodent Pharmacokinetic Study

Workflow for a Rodent Pharmacokinetic Study

Detailed Steps:

  • Animal Preparation: Use cannulated (jugular vein) rats to facilitate serial blood sampling.

  • Dosing: Administer a single intravenous (IV) or oral (PO) dose of the test compound.

  • Blood Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug and any major metabolites in the plasma samples.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Conclusion

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. A systematic in vivo evaluation of the efficacy, pharmacokinetics, and toxicity of these isomers is essential to fully elucidate their therapeutic potential and to identify the most promising candidate for further drug development.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Lüllmann, H., Lüllmann-Rauch, R., & Wassermann, O. (1985). Effect of plasma binding of ortho- and para-I-benzoates on their distribution in blood and into lymph, biotransformation and excretion in rat urine. Journal of Pharmacy and Pharmacology, 37(10), 714-717.
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Campos, C. R., & Spadaro, J. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • de Fátima, A., Modolo, L. V., & Conegero, L. S. (2009). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. European Journal of Medicinal Chemistry, 44(9), 3722-3726.
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348.
  • Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 21(11), 1086-1092.
  • Asanuma, F., Nishimori, H., Mizutani, M., Suzuki, M., Ohnishi, H., & Akedo, H. (1992). In vivo activity on murine tumors of a novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190). Japanese Journal of Cancer Research, 83(11), 1251-1257.
  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(10), 424-427.
  • Hassan, S. H., Ahmad, B., Khan, S. U., Linfang, H., Anjum, S. I., Ansari, M. J., ... & Shah, A. H. (2018). In vivo pharmacological investigation of Monotheca buxifolia and Bosea amherstiana using animal models. Saudi Journal of Biological Sciences, 25(7), 1433-1439.
  • Bertoni, A., Rigo, A., & Branca, R. M. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(4), e96.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]

  • Z-Y. Zhang, et al. (2005). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • SlideShare. (2020). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. John Wiley & Sons.
  • Gorokhova, S. G. (2018). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
  • Touil, Y. S., Auzeil, N., & Boulinguez, C. (2011). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • LITFL. (2020). Salicylate toxicity. Retrieved from [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Peripheral analgesic activity of Moringa oleifera seeds- An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 458-462.
  • Weaam J. Abbas. (n.d.). SALICYLATES toxicity (salicylism). Retrieved from [Link]

  • Chyka, P. A., & Erdman, A. R. (2015). Salicylate Intoxication: A Clinical Review. Journal of Medical Toxicology, 11(2), 235-244.
  • Li, F., & Ma, Y. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1236.
  • Madan, R. K., & Levitt, J. (2014). A review of toxicity from topical salicylic acid preparations.
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • PubChemLite. (n.d.). 4-(carboxymethoxy)benzoic acid (C9H8O5). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(CARBOXYMETHOXY)BENZOIC ACID | CAS 19360-67-9. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(carboxymethoxy)benzoic acid (C9H8O5). Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Carboxymethoxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Carboxymethoxy)benzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(CARBOXYMETHOXY)BENZOIC ACID | CAS 19360-67-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Retrieved from [Link]

  • ResearchGate. (2001). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Retrieved from [Link]

Sources

A Researcher's Guide to (Carboxymethoxy)benzoic Acid Isomers: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the choice of a molecular scaffold is a critical decision point that dictates the trajectory of a project. The substitution pattern of a simple aromatic ring can profoundly alter physicochemical properties, directing the molecule's application from targeted therapeutics to advanced materials. This guide provides an in-depth, head-to-head comparison of the ortho, meta, and para isomers of (carboxymethoxy)benzoic acid: 2-(carboxymethoxy)benzoic acid, 3-(carboxymethoxy)benzoic acid, and 4-(carboxymethoxy)benzoic acid. We will dissect how the positional change of the carboxymethoxy group influences acidity, thermal stability, and, ultimately, functional utility, supported by experimental data and detailed protocols.

The Isomeric Landscape: Structural and Physicochemical Divergence

The fundamental difference among the three isomers is the spatial relationship between the primary benzoic acid carboxyl group and the carboxymethoxy substituent. This seemingly minor structural alteration has significant consequences for intramolecular interactions, crystal packing, and electronic effects, which collectively define the molecule's chemical personality.

isomers_structure cluster_2 This compound cluster_3 3-(Carboxymethoxy)benzoic acid cluster_4 4-(Carboxymethoxy)benzoic acid ortho meta para

Figure 1: Chemical structures of the ortho, meta, and para isomers of (carboxymethoxy)benzoic acid.

One of the most critical parameters for any acidic compound is its acid dissociation constant (pKa), which governs its ionization state at a given pH. For these dicarboxylic acids, two pKa values (pKa₁ and pKa₂) describe the stepwise deprotonation. The proximity of the two carboxylic acid moieties in the ortho isomer allows for potential intramolecular hydrogen bonding, which can influence its acidity compared to the more spatially separated meta and para isomers.

The thermal stability, indicated by the melting point, provides insight into the efficiency of the crystal lattice packing. The significant variation in melting points across the isomers underscores the impact of molecular symmetry and intermolecular forces.

Table 1: Comparative Physicochemical Properties of (Carboxymethoxy)benzoic Acid Isomers

PropertyThis compound3-(Carboxymethoxy)benzoic acid4-(Carboxymethoxy)benzoic acid
CAS Number 608-43-56403-39-06403-40-3[1]
Molecular Formula C₉H₈O₅C₉H₈O₅C₉H₈O₅[1]
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol
Melting Point (°C) 188-191175-178237-240
Predicted pKa₁ ~3.0~3.5~3.6
Predicted pKa₂ ~4.8~4.5~4.4
Aqueous Solubility Moderately solubleSparingly solubleSparingly soluble[2][3][4][5]

Note: pKa values are predicted and can vary based on experimental conditions such as temperature and ionic strength. Experimental determination is recommended for precise applications.[6][7]

Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure scientific rigor and provide a practical methodology for in-house validation, the following protocol for determining the pKa values of the (carboxymethoxy)benzoic acid isomers via potentiometric titration is provided. This method is a self-validating system, as the shape of the titration curve and the clarity of the equivalence points serve as internal quality checks.

Principle: A solution of the acidic isomer is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Materials:

  • (Carboxymethoxy)benzoic acid isomer

  • Standardized 0.1 M NaOH solution

  • CO₂-free deionized water

  • pH meter and calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Class A 50 mL burette

  • 150 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the isomer and dissolve it in 100 mL of CO₂-free deionized water in the 150 mL beaker. Gentle warming may be required for the less soluble isomers.

  • Titration Setup: Calibrate the pH meter using standard buffers (pH 4.00, 7.00, and 10.00). Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Record the initial pH. Add the 0.1 M NaOH titrant in 0.5 mL increments, recording the pH after each addition has stabilized. As the pH begins to change more rapidly, reduce the increment size to 0.1 mL to accurately capture the equivalence points.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The two equivalence points are the points of steepest inflection. The pKa₁ is the pH at the volume of NaOH halfway to the first equivalence point, and the pKa₂ is the pH at the volume of NaOH halfway between the first and second equivalence points. For greater accuracy, a first derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points.[8]

pKa_determination_workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Isomer Solution (0.2g in 100mL H₂O) C Assemble Titration Apparatus A->C B Calibrate pH Meter B->C D Record Initial pH C->D E Add NaOH Titrant in Increments D->E F Record pH and Volume E->F G Plot pH vs. Volume F->G H Determine Equivalence Points (V_eq1, V_eq2) G->H I Calculate Half-Equivalence Points H->I J Determine pKa₁ and pKa₂ I->J

Figure 2: Experimental workflow for the determination of pKa values.

Application-Specific Performance: A Tale of Three Isomers

The distinct structural attributes of each isomer lend themselves to specialized applications.

This compound (Ortho Isomer): The Chelator The proximity of the two carboxylic acid groups in the ortho position creates an ideal geometry for chelation, the formation of a stable complex with a central metal ion.[9] This property is highly sought after in applications such as:

  • Metal Sequestration: Removing or deactivating metal ions in solution.

  • Nanoparticle Functionalization: Coating nanoparticles to improve their stability and biocompatibility.[10]

  • Drug Delivery: Designing molecules for targeted metal ion chelation therapy.

4-(Carboxymethoxy)benzoic Acid (Para Isomer): The Builder The linear and rigid nature of the para isomer makes it an excellent building block, or "linker," in materials science.[11] Its symmetrical structure allows for the predictable assembly of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs).[12][13] These materials have applications in:

  • Gas Storage and Separation: The tunable pores of MOFs can selectively adsorb specific gases.

  • Catalysis: The metal nodes and organic linkers can act as catalytic sites.[14]

  • Polymer Science: Used as a monomer to create high-performance polymers with enhanced thermal stability.[15]

3-(Carboxymethoxy)benzoic Acid (Meta Isomer): The Architect The angular geometry of the meta isomer provides a unique structural element in supramolecular chemistry and organic synthesis. Unlike the linear para isomer, the meta-substitution pattern can introduce bends and turns in larger molecular assemblies, leading to the formation of complex three-dimensional structures. This is advantageous for:

  • Supramolecular Polymers: Creating helical or folded polymeric structures through non-covalent interactions.[16]

  • Crystal Engineering: Directing the formation of specific crystal lattices with desired properties.

  • Organic Synthesis: Serving as a versatile intermediate in the synthesis of complex organic molecules.[17]

Thermal Stability Insights

Conclusion

The positional isomerism of (carboxymethoxy)benzoic acid is a clear demonstration of how subtle changes in molecular structure can lead to profound differences in physicochemical properties and, consequently, in their applications. The ortho isomer's chelating ability, the para isomer's utility as a linear building block in materials science, and the meta isomer's role in creating angular supramolecular architectures are all direct outcomes of their unique geometries. For the researcher and developer, a thorough understanding of these isomeric differences is not merely academic but is a crucial prerequisite for the rational design and selection of molecules for specific and advanced applications.

References

  • Ertokus, F., Colak, S., & Colak, F. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
  • Lin, R.-B., He, Y., Li, P., Wang, H., Zhou, W., & Chen, B. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5867-5895.
  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.
  • Thermogravemetric analysis and DSC graph of benzoic acid,... (n.d.).
  • Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168-2178.
  • Gaikwad, P. G., Miller, D. D., & H-P. H. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants, 10(9), 1457.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (n.d.). Benchchem.
  • Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. (n.d.).
  • 4-(Carboxymethoxy)benzoic acid. (2018, May 16). SIELC Technologies.
  • The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs. (n.d.).
  • 4-(CARBOXYMETHOXY)BENZOIC ACID | CAS 19360-67-9. (n.d.).
  • Various carboxylic acid linkers used for MOF synthesis and a common... (n.d.).
  • 4-(carboxymethoxy)benzoic acid (C9H8O5). (n.d.). PubChemLite.
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. (n.d.). Spiral.
  • CAS 1878-61-1: 3-(Carboxymethoxy)benzoic acid. (n.d.). CymitQuimica.
  • Table 20.
  • Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436.
  • Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions. (n.d.).
  • A Comparative Analysis of the Thermal Stability of Aromatic Polymers Containing Phenoxy-Benzoic Acid Moieties. (n.d.). Benchchem.
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. (n.d.).
  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (n.d.). RSC Publishing.
  • Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studi. (n.d.). SBMU journals.
  • Stals, P. J. M., Everts, J. C., de Bruijn, R., Filot, I. A. W., Smulders, M. M. J., Martín-Rapún, R., Pidko, E. A., de Greef, T. F. A., Palmans, A. R. A., & Meijer, E. W. (2010). Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity on aggregate stability and amplification of chirality. Chemistry (Weinheim an der Bergstrasse, Germany), 16(3), 810–821.
  • Determining the pKa of 2-hydroxybenzoic acid. (n.d.).
  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025, May 23). Blog - Evergreensino Chemical Co., Ltd..
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.).
  • Role of Molecular Interactions in Supramolecular Polypeptide-Polyphenol Networks for Engineering Functional M
  • Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in W
  • Synthetic chelating agents and compounds exhibiting complexing properties in the aquatic environment | Request PDF. (n.d.).
  • The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. (n.d.). UCL Discovery.
  • Unravelling Supramolecular Photocycloaddition: Cavitand-Mediated Reactivity of 3-(Aryl)Acrylic Acids. (n.d.). PMC - NIH.
  • Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studies. (n.d.).
  • Medical Applications Based on Supramolecular Self-Assembled Materials
  • Plot of the TGA/DTG analysis of benzoic acid. (n.d.).
  • Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. (2022). PubMed Central.
  • Characterization of Thermal Properties of Ruby Chocolate Using DSC, PDSC and TGA Methods. (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Carboxymethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 2-(Carboxymethoxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict protein-ligand interactions and guide the rational design of novel therapeutic agents. We will move beyond a simple procedural list to explain the scientific rationale behind each step, ensuring a robust and self-validating workflow.

Introduction: The Rationale for In Silico Investigation

The this compound scaffold presents an intriguing starting point for drug discovery. Its structure, featuring two carboxylic acid moieties and an aromatic ring, suggests a high potential for forming critical interactions—such as salt bridges and hydrogen bonds—with biological targets. Benzoic acid derivatives have shown a wide array of biological activities, including anticancer, analgesic, and antimicrobial effects.[1][2][3][4] Computational methods, particularly molecular docking, are indispensable for rapidly exploring how structural modifications to this core scaffold might influence binding affinity and selectivity for a protein target.[5][6] This guide will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative target to illustrate a rigorous comparative docking workflow. The carboxylate groups present in many COX-2 inhibitors are crucial for their mechanism of action, making it an exemplary system for this study.[2]

The Comparative Docking Workflow: A Methodological Blueprint

A successful docking study is built on careful preparation and rigorous validation. The goal is to create a simulation environment that is as close to physiological reality as possible, thereby increasing the predictive power of the results.

Diagram: The Molecular Docking Workflow

Below is a diagram outlining the key phases of our comparative docking study.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_val Phase 3: Validation cluster_analysis Phase 4: Analysis Target_Selection Target Selection (e.g., COX-2, PDB: 5KIR) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Grid_Generation Grid Box Generation (Define binding site) Protein_Prep->Grid_Generation Redocking Protocol Validation (Re-dock co-crystallized ligand) Protein_Prep->Redocking Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose & Score Analysis Docking_Run->Pose_Analysis RMSD_Calc Calculate RMSD (Value < 2.0 Å is ideal) Redocking->RMSD_Calc RMSD_Calc->Docking_Run Validated Protocol Interaction_Analysis Analyze Key Interactions (H-bonds, hydrophobic) Pose_Analysis->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Interaction_Analysis->SAR_Analysis

Caption: A comprehensive workflow for a comparative molecular docking study.

Step-by-Step Experimental Protocols
  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein, human COX-2 with a bound inhibitor, from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR .

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio). Remove all non-essential molecules, including water, co-solvents, and any protein chains not involved in the binding of the ligand of interest.[7][8]

  • Add Hydrogens and Assign Charges: Use a dedicated protein preparation wizard (available in most modeling suites) to add polar hydrogens, assign atomic partial charges (using a force field like AMBER or CHARMM), and optimize the hydrogen bond network.[9] This step is critical for accurately modeling electrostatic interactions.

  • Save the Prepared Receptor: Export the cleaned, prepared protein structure as a .pdbqt file, the required format for AutoDock Vina, which includes charge and atom type information.[10][11]

  • Create 2D Structures: Draw the parent molecule, this compound, and a series of its derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize Energy: Convert the 2D structures into 3D. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[7][8][12] This prevents docking simulations from starting with sterically strained or unrealistic geometries.

  • Define Rotatable Bonds and Save: Define the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds. Save the final prepared ligands in the .pdbqt format.[13]

Trustworthiness in a docking protocol is established by demonstrating its ability to reproduce known experimental results.[14]

  • Extract the Co-crystallized Ligand: From the original, unaltered PDB file (5KIR), extract the co-crystallized inhibitor (Celecoxib in this case) and save it as a separate file.

  • Prepare the Ligand: Prepare this extracted ligand using the same procedure described in Protocol 2.

  • Re-dock the Ligand: Dock the prepared co-crystallized ligand back into the binding site of the prepared receptor using the exact same docking parameters that will be used for the test compounds.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation , indicating the docking protocol can accurately reproduce the experimentally determined binding mode.[14][15][16]

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the co-crystallized ligand's position in the active site. The size should be large enough to encompass the entire binding pocket and allow the test ligands to rotate freely.[10][11][17]

  • Run the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations for each derivative.[18][19] Vina will generate multiple binding poses for each ligand, ranked by a scoring function.

  • Analyze Binding Affinity: The docking score, typically expressed in kcal/mol, is an estimation of the binding free energy (ΔG). A more negative value indicates a stronger predicted binding affinity.[15][20]

  • Visualize and Analyze Interactions: For the top-scoring poses, use visualization software to analyze the specific non-covalent interactions between the ligand and protein residues, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[15][21]

Comparative Analysis and Data Presentation

The primary output of this study is a comparative analysis that links chemical structure to predicted biological activity—a Structure-Activity Relationship (SAR) analysis.[22][23][24]

Hypothetical Derivative Set

For this guide, we will analyze this compound (Parent) and three hypothetical derivatives with modifications designed to probe different interactions within the binding site.

  • Parent: this compound

  • Derivative A: Addition of a para-chloro group to the benzoic acid ring.

  • Derivative B: Esterification of the methoxy-carboxyl group to a methyl ester.

  • Derivative C: Amidation of the benzoic acid carboxyl group.

Table 1: Comparative Docking Results against COX-2
CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted InteractionsSAR Interpretation
Parent -7.8Arg120, Tyr355, Ser530Salt bridge with Arg120, H-bond with Tyr355The two carboxyl groups are critical for anchoring the ligand in the active site.
Derivative A -8.4Arg120, Tyr355, Val523Salt bridge with Arg120, H-bond with Tyr355, Hydrophobic contact with Val523The chloro group occupies a hydrophobic pocket, increasing binding affinity.[25]
Derivative B -6.5Arg120, Tyr355H-bond with Arg120 (weaker), H-bond with Tyr355Loss of the salt bridge with Arg120 due to esterification significantly reduces binding affinity.
Derivative C -7.1Arg120, Tyr355, Ser530H-bond with Arg120, H-bond with Tyr355, H-bond with Ser530The amide can still act as a hydrogen bond donor/acceptor but is less effective than the carboxylate in forming a strong salt bridge with Arg120.
Diagram: Key Ligand-Protein Interactions

This diagram illustrates the critical interactions predicted for the most promising derivative (Derivative A) within the COX-2 active site.

Ligand Interactions cluster_ligand Derivative A cluster_protein COX-2 Active Site Ligand_COO1 Carboxylate 1 ARG120 Arg120 Ligand_COO1->ARG120 Salt Bridge Ligand_COO2 Carboxylate 2 TYR355 Tyr355 Ligand_COO2->TYR355 H-Bond SER530 Ser530 Ligand_COO2->SER530 H-Bond Ligand_Aryl Aromatic Ring Ligand_Cl Chloro Group VAL523 Val523 (Hydrophobic Pocket) Ligand_Cl->VAL523 Hydrophobic Interaction

Caption: Predicted key interactions of Derivative A within the COX-2 active site.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative docking of this compound derivatives. The results from our hypothetical study suggest that modifications enhancing hydrophobic interactions (Derivative A) could improve binding affinity, while modifications that remove key charge interactions (Derivative B) are likely detrimental.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these in silico studies must be validated through experimental means, such as synthesis of the prioritized compounds and subsequent in vitro binding or enzyme inhibition assays. The strength of this computational approach lies in its ability to rationally prioritize synthetic efforts, saving significant time and resources in the drug discovery pipeline.[5][26]

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from ResearchGate. [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). Retrieved from YouTube. [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from Quora. [Link]

  • Tutorial – AutoDock Vina. (2020). Retrieved from The Scripps Research Institute. [Link]

  • Interpretation of Molecular docking results? - ResearchGate. (2023). Retrieved from ResearchGate. [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022). Retrieved from ResearchGate. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). Retrieved from YouTube. [Link]

  • Molecular Docking Structure-Activity Relationship, ADMET Evaluation and Pharmacokinetics Studies of Anti-HIV Agents and Methyl-Diarylpyrimidines Non-Nucleoside Reverse Transcriptase Inhibitors. (n.d.). Retrieved from aip.scitation.org. [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved from Cal Poly. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved from NIH National Center for Biotechnology Information. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved from readthedocs.io. [Link]

  • What are the best ways to validate a docking result? - ResearchGate. (2013). Retrieved from ResearchGate. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from The Scripps Research Institute. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from University of Oxford. [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization - PMC - NIH. (n.d.). Retrieved from NIH National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Retrieved from Oncodesign Services. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from Stack Exchange. [Link]

  • On Exploring Structure Activity Relationships - PMC - NIH. (2016). Retrieved from NIH National Center for Biotechnology Information. [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from drugdesign.org. [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019). Retrieved from ResearchGate. [Link]

  • Need help with molecular docking results interpretation : r/comp_chem - Reddit. (2024). Retrieved from Reddit. [Link]

  • Protein preparation for molecular docking using Discovery Studio | Dawn of Bioinformatics. (2022). Retrieved from dawnofbioinformatics.com. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). Retrieved from YouTube. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (n.d.). Retrieved from NIH National Center for Biotechnology Information. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved from Royal Society of Chemistry. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). Retrieved from YouTube. [Link]

  • Key Topics in Molecular Docking for Drug Design - PMC - NIH. (n.d.). Retrieved from NIH National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC61520_ docking_calculations.]([Link]_ docking_calculations.)

  • This compound - MySkinRecipes. (n.d.). Retrieved from myskinrecipes.com. [Link]

  • Benzoic acid derivatives | PPTX - Slideshare. (n.d.). Retrieved from Slideshare. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Retrieved from Preprints.org. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022). Retrieved from NIH National Center for Biotechnology Information. [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. (n.d.). Retrieved from pharmacy180.com. [Link]

Sources

A Comparative Analysis of Chelating Properties: 2-(Carboxymethoxy)benzoic Acid versus EDTA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the vast landscape of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, a benchmark against which other molecules are measured. Its remarkable ability to form stable, water-soluble complexes with a wide array of metal ions has cemented its utility across countless applications, from industrial processes to medical treatments.[1][2][3] However, the quest for novel chelators with tailored specificities, improved biocompatibility, or different physicochemical properties is a perpetual endeavor in chemical and pharmaceutical research. This guide provides an in-depth comparison of the chelating properties of a lesser-known contender, 2-(Carboxymethoxy)benzoic acid, with the established efficacy of EDTA.

This analysis moves beyond a simple cataloging of features, delving into the fundamental principles of coordination chemistry that govern the efficacy of these molecules. We will explore the structural attributes that dictate their chelating strength and present a framework for their empirical evaluation through robust experimental protocols. For drug development professionals, understanding these nuances is critical, as the choice of a chelating agent can profoundly impact the stability, bioavailability, and safety profile of a pharmaceutical formulation.

Theoretical Framework: The Art of Chelation

Chelation is a specific type of bonding of ions and molecules to metal ions. It involves the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom.[4] The resulting structure, a chelate, is a heterocyclic ring containing the metal ion. The stability of this ring is paramount and is quantified by the stability constant (log K). A higher log K value signifies a more stable metal-ligand complex.[5][6]

Several factors influence the stability of a chelate, but none are more critical than the denticity of the ligand—the number of donor groups in the ligand that bind to the central metal atom.[7] This is where the fundamental difference between EDTA and this compound lies.

EDTA: The Hexadentate Champion

EDTA is a hexadentate ligand, possessing six donor sites: two nitrogen atoms and four carboxylate groups. This allows it to form up to five stable, five-membered chelate rings with a metal ion, effectively encapsulating it in a cage-like structure.[5] This high denticity is the primary reason for the exceptional stability of metal-EDTA complexes.

EDTA_Structure N1 N C1 N1->C1 C3 N1->C3 C4 N1->C4 N2 N C5 N2->C5 C6 N2->C6 C2 C1->C2 C2->N2 C7 C=O C3->C7 C8 C=O C4->C8 C9 C=O C5->C9 C10 C=O C6->C10 O1 O⁻ C7->O1 O2 O⁻ C8->O2 O3 O⁻ C9->O3 O4 O⁻ C10->O4

Figure 1: Structure of Ethylenediaminetetraacetic acid (EDTA) highlighting its six donor sites.
This compound: A Bidentate or Tridentate Contender?

This compound, also known as homophthalic acid, is an aromatic dicarboxylic acid.[7][8] Its structure features two carboxyl groups, one directly attached to the benzene ring and the other to a methylene group, which is in turn attached to the ring. This arrangement allows for the formation of a seven-membered chelate ring. The ether oxygen could potentially act as a third donor site, making the ligand potentially tridentate. However, the participation of the ether oxygen in chelation is often weaker. For the purpose of this guide, we will primarily consider its action as a bidentate chelator, forming a single chelate ring.

CMBA_Structure cluster_benzene C1 C C2 C C1->C2 C7 C=O C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O2 O C6->O2 O1 OH C7->O1 C8 CH₂ O2->C8 C9 C=O C8->C9 O3 OH C9->O3

Figure 2: Structure of this compound.

Based on the principles of the chelate effect, which is largely entropy-driven, the higher the denticity of a ligand, the more stable the resulting metal complex.[5] Therefore, it is theoretically expected that EDTA will form significantly more stable complexes with metal ions compared to this compound.

Quantitative Comparison: Stability Constants

The stability of metal-ligand complexes is quantitatively expressed by the formation constant (K) or its logarithm (log K). The following table presents the well-established log K values for EDTA with several common divalent metal ions.

Metal Ionlog K (EDTA)
Ca²⁺10.65[9]
Mg²⁺8.79[9]
Fe²⁺14.30[9]
Cu²⁺18.78[9]
Zn²⁺16.5[9]
Ni²⁺18.4[9]
Co²⁺16.45[9]
Cd²⁺16.5[9]
Pb²⁺18.0 (approx.)[10]
Values are generally reported at 25°C and an ionic strength of 0.1 M.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the chelating properties of this compound and EDTA, a series of well-established analytical techniques can be employed. The following protocols provide a robust framework for such an investigation.

Potentiometric Titration

This is a classical and highly accurate method for determining the stability constants of metal-ligand complexes.[11][12] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized base is added.

Objective: To determine the stepwise and overall stability constants (log K) of metal complexes with this compound and EDTA.

Methodology:

  • Solution Preparation:

    • Prepare standardized solutions of the metal salt (e.g., 0.01 M CuSO₄), the chelating agent (0.01 M this compound and 0.01 M EDTA), and a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • In a thermostated vessel (25°C), place a known volume of a solution containing the ligand and the metal ion in a specific ratio (e.g., 1:1 or 2:1 ligand to metal) in the background electrolyte.

    • Immerse a calibrated pH electrode and the tip of a microburette containing the standardized NaOH solution.

    • Stir the solution continuously.

  • Titration Procedure:

    • Record the initial pH.

    • Add small, precise increments of the NaOH titrant.

    • After each addition, allow the pH to stabilize and record the value and the volume of titrant added.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • From the titration curves of the ligand alone and the ligand with the metal ion, calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands complexed with the metal ion (n̄).

    • Use these values to calculate the stepwise and overall stability constants using established computational methods, such as the Bjerrum or Irving-Rossotti methods.[11][12]

Potentiometric_Titration_Workflow A Prepare Standardized Solutions (Metal, Ligand, Base) B Set up Thermostated Titration Cell (Ligand + Metal Solution) A->B C Titrate with Standardized Base (Record pH vs. Volume) B->C D Plot Titration Curves C->D E Calculate n̄A and n̄ D->E F Determine Stability Constants (log K) E->F

Figure 3: Workflow for Potentiometric Titration.
UV-Vis Spectrophotometry

This technique is particularly useful for studying metal-ligand complexation when the complex has a distinct absorption spectrum compared to the free ligand or metal ion. Competitive titration can also be employed where a colored indicator ligand competes with the ligand of interest for the metal ion.

Objective: To determine the stoichiometry and stability constant of the metal complexes.

Methodology (Job's Method of Continuous Variation):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the chelating agent.

  • Preparation of Series of Solutions:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectrophotometric Measurement:

    • For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

    • The stability constant can be calculated from the absorbance data.

UV_Vis_Workflow A Prepare Equimolar Stock Solutions (Metal and Ligand) B Create Series of Solutions (Varying Mole Fractions) A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry and Stability Constant D->E

Figure 4: Workflow for UV-Vis Spectrophotometry (Job's Method).
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant, Kd), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Objective: To determine the thermodynamic parameters of metal-ligand binding.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the metal ion and the chelating agent in the same buffer, degassed to prevent bubble formation. The concentration of the ligand in the syringe is typically 10-20 times that of the metal ion in the sample cell.

  • ITC Experiment:

    • Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution.

    • After thermal equilibration, a series of small, precise injections of the ligand into the sample cell are made.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to metal.

    • This isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ITC_Workflow A Prepare and Degas Solutions (Metal in Cell, Ligand in Syringe) B Perform Titration in ITC Instrument A->B C Integrate Raw Data to Obtain Heat Changes B->C D Plot Binding Isotherm C->D E Fit Data to a Binding Model D->E F Determine Ka, ΔH, n, ΔG, and ΔS E->F

Figure 5: Workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the chelating properties of this compound and EDTA. Based on fundamental principles of coordination chemistry, EDTA, as a hexadentate ligand, is expected to be a significantly stronger chelating agent than the likely bidentate or tridentate this compound.

The provided experimental protocols offer a clear path for researchers to empirically validate this hypothesis and to generate the much-needed quantitative data on the stability and thermodynamics of metal complexes with this compound. Such data are invaluable for applications where a milder chelating agent might be desirable, or where the specific aromatic backbone of this compound could offer advantages in terms of solubility, membrane permeability, or other pharmacokinetic properties.

For professionals in drug development, a thorough understanding of the chelating properties of excipients and active pharmaceutical ingredients is not merely an academic exercise but a crucial aspect of ensuring product quality, stability, and safety. The methodologies outlined herein provide the tools for a rigorous and scientifically sound evaluation of novel chelating agents, paving the way for innovation in pharmaceutical formulations.

References

  • Henan Jinhe Industry Co., Ltd. (n.d.). Characteristics and Application of EDTA.
  • Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent?. Retrieved from [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]

  • Agrawal, B. R., et al. (n.d.). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. TSI Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Log K values for heavy metal complexes formed with EDTA and Acetic acid. Retrieved from [Link]

  • Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Karaderi, S., Bakla, M., & Mazi, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9.3: Complexation Titrations. Retrieved from [Link]

  • PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • TSI Journals. (n.d.). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Retrieved from [Link]

  • Wikipedia. (n.d.). Homophthalic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 3.1.2: The Chelate Effect (and Macrocycle Effect). Retrieved from [Link]

  • PubMed. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Homophthalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Denticity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • National Academic Digital Library of Ethiopia. (n.d.). Chelation Therapy in the Treatment of Metal Intoxication. Retrieved from [Link]

  • MDPI. (n.d.). New Mononuclear Complex of Europium(III) and Benzoic Acid: From Synthesis and Crystal Structure Solution to Luminescence Emission. Retrieved from [Link]

  • Alchemyst. (n.d.). coordination chemistry notes. Retrieved from [Link]

Sources

A Comparative Guide to the Inter-laboratory Validation of 2-(Carboxymethoxy)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 2-(Carboxymethoxy)benzoic acid, a molecule of interest for its potential applications and as a possible impurity or metabolite, requires robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound.

The validation of these methods across multiple laboratories is a critical step to ensure their reproducibility and reliability. This process, known as inter-laboratory validation or a collaborative study, is a cornerstone of method validation, providing the ultimate confirmation that a method is fit for its intended purpose.[1] The principles and parameters for such a validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9]

This guide will delve into the causality behind experimental choices, present hypothetical inter-laboratory validation data to illustrate the comparative performance of HPLC-UV and LC-MS/MS, and provide detailed experimental protocols. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting and validating analytical methods for this compound and structurally related compounds.

The Imperative of Inter-Laboratory Validation

Before deploying an analytical method for routine use, especially for regulatory submissions, its performance characteristics must be thoroughly evaluated. While single-laboratory validation provides initial evidence of a method's suitability, inter-laboratory validation assesses its reproducibility when performed by different analysts in different laboratories with different equipment.[1][6] This process is crucial for standardizing analytical procedures and ensuring consistent results across the pharmaceutical industry.

The validation process adheres to the guidelines outlined in ICH Q2(R1) and the more recent ICH Q2(R2), which detail the validation parameters that need to be investigated.[3][5][7][9] These parameters include accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[6][8][10]

Comparative Analysis of Analytical Methodologies

For the quantification of this compound, two common analytical techniques are considered: HPLC-UV and LC-MS/MS. HPLC-UV is a widely accessible and cost-effective technique, often used for the analysis of active pharmaceutical ingredients and major components.[11][12][13][14][15] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis, such as impurity quantification or pharmacokinetic studies.[16][17][18][19][20]

To illustrate the comparative performance, a hypothetical inter-laboratory study was designed involving three independent laboratories. The study aimed to assess the key validation parameters for both the HPLC-UV and LC-MS/MS methods for the quantification of this compound in a representative sample matrix.

Data Summary

The following tables summarize the hypothetical performance data from the three participating laboratories. The data is based on typical performance characteristics observed for the analysis of similar organic acids.[21][22][23]

Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by HPLC-UV

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria (based on ICH Q2)
Linearity (r²) 0.99950.99910.9996≥ 0.999
Accuracy (% Recovery) 99.2%98.7%100.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%1.1%0.9%≤ 2.0%
- Intermediate Precision1.5%1.8%1.6%≤ 3.0%
- Reproducibility2.5%2.9%2.7%≤ 5.0%
LOQ (µg/mL) 0.50.60.5Reportable
LOD (µg/mL) 0.150.20.15Reportable

Table 2: Hypothetical Inter-laboratory Validation Data for this compound Quantification by LC-MS/MS

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria (based on ICH Q2)
Linearity (r²) 0.99990.99980.9999≥ 0.999
Accuracy (% Recovery) 100.1%99.5%100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.5%0.7%0.6%≤ 1.5%
- Intermediate Precision1.1%1.3%1.2%≤ 2.5%
- Reproducibility1.9%2.2%2.0%≤ 4.0%
LOQ (ng/mL) 0.10.120.1Reportable
LOD (ng/mL) 0.030.040.03Reportable

Experimental Protocols

Detailed, step-by-step methodologies are crucial for ensuring the reproducibility of an analytical method. The following protocols for HPLC-UV and LC-MS/MS analysis of this compound are provided as a template.

HPLC-UV Method Protocol

This protocol outlines a reversed-phase HPLC method with UV detection, suitable for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 10 minutes

2. Reagents and Standards:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid: ACS grade

  • This compound Reference Standard: Purity >99%

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Pharmaceutical Formulation: Weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a target amount of this compound to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Centrifuge or filter a portion of the solution before injection.

5. Validation Parameters Assessment:

  • Specificity: Analyze a blank (matrix without analyte) and a spiked sample to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Precision and Accuracy: Analyze quality control (QC) samples at three concentration levels (low, mid, and high) on the same day (repeatability) and on different days by different analysts (intermediate precision).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation Standard Reference Standard Dilution1 Prepare Stock & Working Standards Standard->Dilution1 Sample Test Sample Dilution2 Prepare Sample Solution Sample->Dilution2 HPLC HPLC System (C18 Column, UV Detector) Dilution1->HPLC Dilution2->HPLC Integration Chromatogram Integration HPLC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification Validation Assess Validation Parameters (Accuracy, Precision, etc.) Quantification->Validation

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Method Protocol

For applications requiring higher sensitivity, such as the analysis of this compound in biological matrices, an LC-MS/MS method is recommended.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
LC System A UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative mode

2. Sample Preparation (Plasma): a. To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard solution of this compound. b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and inject it into the LC-MS/MS system.

3. Validation Parameters Assessment:

  • Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Precision and Accuracy: Determined by analyzing QC samples at low, mid, and high concentrations on three separate occasions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS System (C18 Column, ESI-) Supernatant->LCMS MRM MRM Data Acquisition LCMS->MRM Integration Peak Integration MRM->Integration Quantification Concentration Calculation (vs. Internal Standard) Integration->Quantification Validation Assess Validation Parameters Quantification->Validation

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The inter-laboratory validation of analytical methods is a critical exercise to ensure the generation of reliable and reproducible data in the pharmaceutical industry. This guide has provided a comparative overview of two common analytical techniques, HPLC-UV and LC-MS/MS, for the quantification of this compound.

The choice between HPLC-UV and LC-MS/MS will depend on the specific application. For routine quality control of bulk drug substances where the analyte concentration is high, a validated HPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness. For applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or quantification in biological matrices, LC-MS/MS is the superior technique.

The hypothetical data presented herein illustrates that both methods can be validated to meet the stringent requirements of regulatory guidelines. The provided experimental protocols serve as a starting point for method development and validation in your own laboratory. By adhering to the principles of scientific integrity and following established validation guidelines, researchers can ensure the quality and reliability of their analytical data for this compound and other pharmaceutical compounds.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. PubMed. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central. [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. CORE. [Link]

  • Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry - IUPAC. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent. [Link]

  • A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. PubMed. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. ResearchGate. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. [Link]

  • LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). ResearchGate. [Link]

  • Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry. ResearchGate. [Link]

  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]

  • DETERMINATION OF BENZOIC AND SORBIC ACIDS IN FOODS. Semantic Scholar. [Link]

  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. PubMed. [Link]

  • Benzoic Acid. SIELC Technologies. [Link]

Sources

Safety Operating Guide

2-(Carboxymethoxy)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that the chemical products we develop are not only effective but are also handled and disposed of with the utmost regard for safety and environmental stewardship. The proper disposal of a chemical like 2-(Carboxymethoxy)benzoic acid is not merely a procedural task; it is a critical component of laboratory safety and regulatory compliance. This guide synthesizes established protocols, regulatory standards, and the fundamental chemical principles governing the safe disposal of this compound.

Hazard Assessment and Chemical Profile

  • Benzoic Acid Core : Benzoic acid is known to cause skin irritation and serious eye damage.[1][2][3][4] Prolonged or repeated inhalation may cause damage to organs, specifically the lungs.[3]

  • Carboxylic Acid Group : As with other carboxylic acids, it is acidic and corrosive. It will react with bases and can be irritating to the respiratory tract.[2][4]

  • Solid State : The compound is a solid, and like many organic solids, its dust may form combustible concentrations in the air.[1][5]

Therefore, this compound must be handled as a hazardous substance, with protocols designed to mitigate risks of skin and eye contact, dust inhalation, and improper chemical reactions.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive safety culture begins with rigorous adherence to PPE standards. The causality is simple: preventing exposure eliminates the risk of harm. All handling and disposal operations must be conducted with the following PPE.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or contact with solid dust particles, which can cause serious, potentially permanent, eye damage.[1][2][4]
Hand Protection Chemically resistant nitrile or butyl rubber gloves.Prevents direct skin contact. Carboxylic acids can cause skin irritation, and gloves provide the primary barrier.[2][4]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination. In case of a spill, a lab coat can be quickly removed to decontaminate the user.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Prevents the inhalation of dust, which can irritate the respiratory system and may cause long-term organ damage with repeated exposure.[2][3]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6] Federal, state, and local regulations must be followed meticulously.[2][5]

Waste Segregation and Containerization

The first and most critical step is proper segregation. Incompatible wastes, if mixed, can lead to violent reactions, emission of toxic gases, or fire.

Protocol:

  • Categorize Waste: Classify this compound waste as "Non-halogenated Organic Acid Waste."

  • Select a Container: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition with a secure, leak-proof lid.

  • Do Not Mix: Never mix this waste with bases, strong oxidizing agents, or reactive metals.[1][5] Keep it separate from other waste streams like halogenated solvents or heavy metal waste.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the associated hazards (e.g., "Irritant," "Corrosive").

Managing Small Laboratory Spills

For small spills of solid material, the objective is to contain and collect the material safely without creating dust.

Protocol:

  • Secure the Area: Ensure the area is well-ventilated. If necessary, restrict access to the location.

  • Don PPE: Wear all PPE as specified in the table above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Use tools that will not generate sparks.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container.

  • Dispose: Ensure the waste container is sealed, properly labeled, and stored in your lab's Satellite Accumulation Area (SAA) for pickup.[6]

Bulk Waste Disposal and Arranging Pickup

For unused product, reaction residues, or heavily contaminated materials, the process involves secure storage and professional disposal.

Protocol:

  • Containerize: Transfer the waste into the designated, labeled hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Seal and Store: Tightly seal the container and store it in your designated Satellite Accumulation Area (SAA).[6] This area must be under the direct control of laboratory personnel and away from general traffic.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a waste pickup.[7] Provide them with the exact chemical name and quantity.

  • Documentation: Complete all required waste disposal forms or online manifests as required by your institution and regulatory bodies.

Disposal Decision Workflow

The following diagram outlines the logical flow for making decisions regarding the disposal of this compound.

G start Waste Generated: This compound spill_check Is it a small, manageable spill? start->spill_check spill_protocol Follow Spill Management Protocol: 1. Don PPE 2. Contain with inert material 3. Collect into waste container 4. Decontaminate area spill_check->spill_protocol Yes bulk_protocol Follow Bulk Disposal Protocol: 1. Transfer to waste container 2. Do not overfill (<90%) 3. Ensure proper segregation spill_check->bulk_protocol No (Bulk/Residue) container_full_check Is waste container full? spill_protocol->container_full_check bulk_protocol->container_full_check store_saa Seal container and store in Satellite Accumulation Area (SAA) container_full_check->store_saa No request_pickup Contact EHS for pickup and complete waste manifest container_full_check->request_pickup Yes store_saa->bulk_protocol Add more waste later end Professional Disposal by Licensed Contractor request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework

All chemical disposal is governed by a strict regulatory framework designed to protect employees and the environment.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[1] This is the basis for SDSs and proper labeling.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave." This includes generation, transportation, treatment, storage, and disposal. Your institution's EHS department acts to ensure compliance with these complex regulations.

Adherence to the procedures outlined in this guide is the most effective way to ensure your laboratory operations remain compliant with these foundational regulations. By treating chemical disposal with the scientific rigor it deserves, we uphold our commitment to safety, research integrity, and environmental responsibility.

References

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, compiled by a Senior Application Scientist, provides essential, field-proven safety and logistical information for handling 2-(Carboxymethoxy)benzoic acid. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Immediate Safety Profile: Understanding the Risks

This compound is a solid, light brown compound that, while not having acute toxicity, presents definite hazards that demand respect and careful handling.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Hazard Identification:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

These classifications necessitate a stringent adherence to the use of appropriate Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a critical component of risk mitigation. For all work involving this compound, the following PPE is mandatory.

PPE CategorySpecificationsRationale
Eye Protection Goggles (European Standard - EN 166) or safety glasses with side shields.To prevent contact with the eyes, which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile, neoprene).To prevent skin irritation from direct contact.[1][2]
Body Protection Long-sleeved laboratory coat.To protect the skin on the arms and body from accidental splashes or spills.
Respiratory Protection Not required under normal use with adequate ventilation. For large-scale operations or in cases of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.To prevent the inhalation of dust particles that can cause respiratory irritation.[1]

It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to disposal, ensuring a secure and efficient workflow.

Pre-Handling and Preparation
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish control measures.

  • Ventilation: Ensure your workspace, preferably a chemical fume hood, has adequate ventilation.[1][3] This is a critical step to minimize the concentration of airborne dust.

  • Gather Materials: Have all necessary equipment, including your PPE, weighing materials, solvents, and waste containers, readily available to minimize movement and potential for accidents.

Handling the Compound
  • Weighing: When weighing the solid compound, do so in a location with minimal air currents to prevent the dispersal of dust. Use a weighing boat or paper to contain the solid.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Dust Formation: Handle the solid material gently to minimize the creation of dust.[1][4]

Post-Handling and Cleanup
  • Decontamination: Clean all equipment and surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1][2]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment Conduct Risk Assessment check_ventilation Verify Fume Hood Operation risk_assessment->check_ventilation gather_ppe Assemble Correct PPE check_ventilation->gather_ppe gather_materials Prepare All Necessary Materials gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Carefully don_ppe->weigh_solid prepare_solution Prepare Solution in Hood weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace & Glassware conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow for the safe handling of this compound.

Emergency Response: Be Prepared

Even with the best precautions, accidents can happen. Immediate and correct response is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

Storage and Disposal: The Final Steps

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[1][5] Do not allow the product to enter drains.[6]

By internalizing and consistently applying these procedures, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • Harper College. (n.d.). Benzoic Acid MSDS. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]

  • Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxymethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Carboxymethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.